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  • Product: 1,3-Diazepane-2,4,6-trione
  • CAS: 338756-68-6

Core Science & Biosynthesis

Foundational

1,3-Diazepane-2,4,6-trione: Chemical Properties, Synthesis, and Pharmacological Applications

Executive Summary The 7-membered cyclic urea homologue, 1,3-diazepane-2,4,6-trione , represents a critical scaffold in advanced drug development and metabolomics. As a homologue to the 6-membered barbituric acid (pyrimid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-membered cyclic urea homologue, 1,3-diazepane-2,4,6-trione , represents a critical scaffold in advanced drug development and metabolomics. As a homologue to the 6-membered barbituric acid (pyrimidine-2,4,6-trione), the 1,3-diazepane core introduces unique conformational flexibility. This whitepaper provides an in-depth technical analysis of its physicochemical properties, field-proven synthetic methodologies, and its emerging role as a pharmacophore in antimicrobial metabolomics and targeted enzyme inhibition.

Structural Dynamics and Physicochemical Properties

1,3-Diazepane-2,4,6-trione (CAS: 338756-68-6) is a heterocyclic compound characterized by a 7-membered ring containing two nitrogen atoms at the 1 and 3 positions, and three ketone groups at the 2, 4, and 6 positions[1].

The addition of a methylene group compared to traditional 6-membered barbiturates fundamentally alters the molecule's conformational energy landscape. This structural expansion reduces the ring strain slightly but increases the degrees of freedom, allowing the cyclic urea core to adopt non-planar geometries. This flexibility is paramount in rational drug design, as it enables the molecule to dynamically adapt to complex enzyme binding pockets, such as those found in HIV-1 protease or mutant SOD1 aggregates[2],[3].

Quantitative Data Summary

The following table consolidates the key computed and experimentally observed properties of the compound.

Table 1: Physicochemical and Computed Properties of 1,3-Diazepane-2,4,6-trione

PropertyValueAnalytical Source / Context
IUPAC Name 1,3-diazepane-2,4,6-trioneComputed by LexiChem 2.6.6[1]
CAS Registry Number 338756-68-6[4]
Molecular Formula C₅H₆N₂O₃[1]
Molecular Weight 142.11 g/mol Computed Property[1]
SMILES O=C1CNC(=O)NC(=O)C1Computed by OEChem 2.3.0[1]
Antimicrobial Yield 1.09 ± 0.01 mg/LGC-MS Fermentation Metabolomics[5]

Chemical Synthesis: The "Capture-Collapse" Methodology

The synthesis of medium-sized (7- to 9-membered) heterocycles like 1,3-diazepanes has historically been hindered by high entropic barriers and transannular strain during ring closure. To bypass these thermodynamic penalties, modern synthetic protocols utilize a metallacycle "capture-collapse" sequence driven by the relief of ring strain in cyclopropane precursors[6].

Protocol 1: Rh-Catalyzed Synthesis of 1,3-Diazepane Scaffolds

This protocol is a self-validating system: the choice of the N-substituent directly controls the oxidation level of the product, while the enantiomeric excess (ee%) of the final product serves as an internal validation of the catalyst's stereoretention.

  • Precursor Preparation: Synthesize the requisite aminocyclopropane urea derivative. Causality: The embedded strain within the cyclopropane ring provides the necessary thermodynamic driving force for the subsequent metal insertion[7].

  • Catalyst Loading & Activation: In a nitrogen-filled glovebox, charge a Schlenk flask with 5 mol% [Rh(CO)₂Cl]₂ and the urea precursor. Dissolve the mixture in anhydrous toluene.

  • Carbonylative C–C Activation: Heat the solution to 110 °C under a carbon monoxide (CO) atmosphere (1 atm). Causality: The N-directing group on the urea strictly controls the regioselectivity, forcing the Rh(I) catalyst to insert exclusively into the proximal C–C bond, forming a rhodacyclopentanone intermediate[6].

  • C–N Reductive Elimination: Allow the intermediate to undergo "capture-collapse." The pendant nucleophile captures the metal center, triggering a C–N reductive elimination that collapses the structure into the 7-membered 1,3-diazepane ring[7].

  • Validation & Isolation: Purify via flash column chromatography. Validate the structural integrity using ¹H NMR and confirm stereoretention (target >98% ee) using chiral HPLC[6].

SynthesisWorkflow N1 Aminocyclopropane Urea Precursor N3 Rhodacyclopentanone Intermediate N1->N3 C-C Activation (Thermodynamic Drive) N2 Rh(I) Catalyst + CO (1 atm) N2->N3 Metal Insertion N4 C-N Reductive Elimination N3->N4 Capture-Collapse N5 1,3-Diazepane Derivative N4->N5 Ring Closure

Fig 1. Rh-catalyzed capture-collapse synthesis workflow for 1,3-diazepane generation.

Pharmacological Relevance & Drug Development

HIV-1 Protease Inhibition

Cyclic ureas, particularly 1,3-diazepane-2,4,7-trione and 2,4,6-trione derivatives, are highly potent transition-state mimics used in the computational design of HIV-1 protease inhibitors[3].

Mechanistic Causality: Traditional peptide-based inhibitors suffer from poor bioavailability. By substituting the P1/P1' positions with double-bonded oxygens on the 1,3-diazepane core, researchers reduce the molecular weight and enhance ADME properties[8]. Crucially, the cyclic urea oxygen perfectly displaces the structural water molecule normally coordinated between the enzyme's Ile50/Ile50' residues and the substrate. This displacement results in a massive entropic gain, locking the enzyme in a catalytically arrested state[9].

PharmacologicalMechanism P1 1,3-Diazepane-2,4,6-trione Pharmacophore P2 Displacement of Catalytic Water P1->P2 Entry into Binding Pocket P3 Hydrogen Bonding (Ile50 / Ile50') P2->P3 Entropic Gain P4 Active Site Coordination (Asp25 / Asp25') P2->P4 Enthalpic Gain P5 Target Enzyme Inhibition P3->P5 Structural Locking P4->P5 Catalytic Arrest

Fig 2. Mechanism of target enzyme inhibition by the 1,3-diazepane cyclic urea core.

Antimicrobial Metabolomics

Beyond synthetic drug design, 1,3-diazepane-2,4,6-trione occurs naturally as a bioactive metabolite. Recent have identified it in the co-fermentation of prawn shell waste by Lactobacillus plantarum and Bacillus subtilis[10]. Operating as an aromatic antimicrobial compound, it contributes to the suppression of competing pathogenic flora during the bioconversion of chitin[11].

Protocol 2: GC-MS Metabolomics Extraction and Validation

This protocol ensures self-validation through the mandatory use of internal standards to correct for systemic extraction losses.

  • Supernatant Collection: Extract 1 mL of culture supernatant from the fermentation matrix after 5 days of incubation[11].

  • Internal Standard Normalization (Critical Step): Add 10 μL of 2 g/L ribitol (dissolved in water) to 50 μL of the supernatant. Causality: Ribitol is structurally dissimilar to the target cyclic ureas and will not co-elute. It serves as a quantitative baseline to correct for metabolite loss during the harsh lyophilization and derivatization phases[11].

  • Lyophilization: Freeze-dry the samples overnight at −40 °C and 0.0002 mBar to remove all aqueous interference[11].

  • Derivatization: Perform methoximation followed by silylation. Causality: 1,3-Diazepane-2,4,6-trione contains polar amine and carbonyl groups. Silylation replaces active hydrogens with trimethylsilyl (TMS) groups, drastically increasing the molecule's volatility and thermal stability for GC-MS injection[12].

  • Data Acquisition: Run the derivatized samples through the GC-MS. Validate the presence of 1,3-diazepane-2,4,6-trione by matching the fragmentation pattern against the NIST mass spectral library and normalizing the peak area against the ribitol internal standard[12].

References

  • National Center for Biotechnology Information. "1,3-Diazepane-2,4,6-trione | C5H6N2O3 | CID 1478587." PubChem. Available at: [Link]

  • MDPI. "GC-MS-Based Metabolomics Analysis of Prawn Shell Waste Co-Fermentation by Lactobacillus plantarum and Bacillus subtilis." Microorganisms. Available at: [Link]

  • Bower, J. F., et al. "Capture–Collapse Heterocyclization: 1,3-Diazepanes by C–N Reductive Elimination from Rhodacyclopentanones." Journal of the American Chemical Society. Available at: [Link]

  • Vijjulatha, M., et al. "Computational design of novel cyclic urea as HIV-1 protease inhibitor." Central European Journal of Chemistry. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 1,3-Diazepane-2,4,6-trione

CAS Number: 338756-68-6 Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary 1,3-Diazepane-2,4,6-trione is a heterocyclic compound belonging to the 1,3-diazepine class of molecules....

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Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 338756-68-6

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,3-Diazepane-2,4,6-trione is a heterocyclic compound belonging to the 1,3-diazepine class of molecules. While specific research on this particular trione is limited, the broader 1,3-diazepine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including the anticancer drug pentostatin and the β-lactamase inhibitor avibactam.[1][2] This guide provides a comprehensive overview of 1,3-Diazepane-2,4,6-trione, including its physicochemical properties. Drawing from established knowledge of related cyclic ureas, imides, and 1,3-diazepine derivatives, this document also outlines a plausible synthetic route, discusses potential biological activities and mechanisms of action, and proposes robust experimental protocols for its investigation.

Introduction to 1,3-Diazepane-2,4,6-trione

The 1,3-diazepine ring system is a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 3. This structural motif is of significant interest in drug discovery due to its presence in various natural products and synthetic compounds with a wide range of therapeutic applications.[1][3] 1,3-Diazepane-2,4,6-trione is a saturated derivative of this scaffold, featuring three carbonyl groups, which suggests its potential as a versatile chemical intermediate or a biologically active molecule in its own right.

Chemical Identity and Physicochemical Properties
PropertyValueSource
CAS Number 338756-68-6[4]
Molecular Formula C5H6N2O3[4]
Molecular Weight 142.11 g/mol [4]
IUPAC Name 1,3-diazepane-2,4,6-trione[4]
Synonyms 1,3-diazaperhydroepine-2,4,6-trione[4]
Canonical SMILES C1C(=O)NCC(=O)NC1=O[4]
InChI Key VNRTZMCRXMBZIP-UHFFFAOYSA-N[4]

Note: Some properties are computationally derived and should be confirmed experimentally.

Synthesis and Chemical Reactivity

While a specific, published synthetic route for 1,3-Diazepane-2,4,6-trione has not been identified in the current literature, a plausible and efficient synthesis can be proposed based on established methods for the formation of cyclic ureas and imides. A logical approach would involve the cyclization of a suitable dicarboxylic acid derivative with a urea-containing compound.

Proposed Retrosynthetic Analysis and Forward Synthesis

A logical retrosynthetic approach would involve disconnecting the amide bonds, suggesting a reaction between a derivative of 3-aminopropanoic acid (β-alanine) and a carbonyl source. A more direct and plausible forward synthesis would involve the condensation of a dicarboxylic acid, such as malonic acid, or its more reactive derivative, with a substituted urea in a cyclization reaction.

Experimental Protocol: Proposed Synthesis of 1,3-Diazepane-2,4,6-trione

This proposed protocol is based on analogous reactions for the synthesis of cyclic imides and ureas.[5][6]

Reaction Scheme:

Synthesis_of_1_3_Diazepane_2_4_6_trione MalonylDichloride Malonyl Dichloride Intermediate Acyclic Intermediate MalonylDichloride->Intermediate + Urea - 2HCl Urea Urea Product 1,3-Diazepane-2,4,6-trione Intermediate->Product Intramolecular Cyclization

Caption: Proposed synthesis of 1,3-Diazepane-2,4,6-trione.

Materials and Reagents:

  • Malonyl dichloride

  • Urea

  • Anhydrous, non-protic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)

  • Standard laboratory glassware for inert atmosphere reactions

  • Purification setup (e.g., column chromatography, recrystallization apparatus)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve urea in the anhydrous solvent. Cool the mixture to 0 °C in an ice bath.

  • Addition of Base: Add the tertiary amine base to the reaction mixture.

  • Slow Addition of Malonyl Dichloride: Slowly add a solution of malonyl dichloride in the same anhydrous solvent to the stirred reaction mixture via the dropping funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 1,3-Diazepane-2,4,6-trione.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Potential Biological Activity and Mechanism of Action

The 1,3-diazepine scaffold is a key component of several clinically important drugs, suggesting that 1,3-Diazepane-2,4,6-trione could possess interesting biological properties.[1]

Analogues and Their Biological Roles
  • Pentostatin (Nipent®): An adenosine deaminase inhibitor used in the treatment of hairy cell leukemia.[1]

  • Avibactam: A non-β-lactam β-lactamase inhibitor used in combination with antibiotics to treat resistant bacterial infections.[1][2]

  • Coformycin: A natural product with antiviral and anticancer activities.[1]

The presence of the 1,3-diazepine core in these molecules highlights its ability to interact with various biological targets, including enzymes.

Hypothesized Biological Profile of 1,3-Diazepane-2,4,6-trione

Given its structure, 1,3-Diazepane-2,4,6-trione could potentially act as:

  • An Enzyme Inhibitor: The carbonyl groups could act as hydrogen bond acceptors, and the overall structure could serve as a scaffold to present other functional groups for interaction with an enzyme's active site.

  • A GPCR Ligand: The 1,3-diazepine moiety has been utilized in the design of G-protein coupled receptor (GPCR) ligands.[1]

  • A Scaffold for Library Synthesis: The trione functionality offers multiple points for chemical modification, making it an attractive starting point for the synthesis of a library of diverse 1,3-diazepane derivatives for high-throughput screening.

Proposed Experimental Workflows for Investigation

To elucidate the biological potential of 1,3-Diazepane-2,4,6-trione, a systematic experimental approach is necessary.

Workflow for Biological Screening

Biological_Screening_Workflow Start 1,3-Diazepane-2,4,6-trione (Synthesized & Characterized) PrimaryScreen Primary Screening (e.g., Cell Viability Assays) Start->PrimaryScreen HitIdentification Hit Identification PrimaryScreen->HitIdentification SecondaryScreen Secondary Screening (Target-based Assays) HitIdentification->SecondaryScreen Active Compounds MechanismOfAction Mechanism of Action Studies SecondaryScreen->MechanismOfAction LeadOptimization Lead Optimization MechanismOfAction->LeadOptimization

Caption: A typical workflow for the biological screening of a novel compound.

Protocol: Cell Viability Assay (Primary Screen)

Objective: To assess the cytotoxic or cytostatic effects of 1,3-Diazepane-2,4,6-trione on a panel of human cancer cell lines.

Materials:

  • 1,3-Diazepane-2,4,6-trione (dissolved in a suitable solvent, e.g., DMSO)

  • Human cancer cell lines (e.g., a panel representing different tumor types)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 1,3-Diazepane-2,4,6-trione in complete culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified CO₂ incubator.

  • Viability Assessment: Add the MTT reagent to each well and incubate for a further 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Acquisition: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

Conclusion

1,3-Diazepane-2,4,6-trione is a molecule with significant, yet largely unexplored, potential. Its structural relationship to a class of medicinally important compounds warrants further investigation. This guide provides a foundational understanding of its properties, a practical synthetic strategy, and a clear roadmap for its biological evaluation. The proposed experimental workflows offer a starting point for researchers to unlock the therapeutic or chemical utility of this intriguing compound.

References

  • Malki, Y., Martinez, J., & Masurier, N. (2021). 1,3-Diazepine: A privileged scaffold in medicinal chemistry. Medicinal Research Reviews, 41(4), 2247–2315. [Link]

  • PubChem. (n.d.). 1,3-Diazepane-2,4,6-trione. National Center for Biotechnology Information. [Link]

  • Seijas, J. A., Vázquez-Tato, M. P., & Álvarez-de-Gabriel, C. (2001). Microwave mediated synthesis of imides: urea vs thiourea. Molecules, 6(8), M264. [Link]

  • Wikipedia. (2024, January 11). 1,3-Diazepine. [Link]

  • Malki, Y., Maillard, L., & Masurier, N. (2022). 1,3-Diazepine Derivatives: Strategies for Synthesis. European Journal of Organic Chemistry, 2022(21). [Link]

  • ResearchGate. (n.d.). Examples of natural products incorporating a 1,3-diazepine ring in their structure. [Link]

  • Wan, Z.-K., Wacharasindhu, S., Binnun, E., & Mansour, T. (2006). An efficient direct amination of cyclic amides and cyclic ureas. Organic Letters, 8(11), 2425–2428. [Link]

  • Wikipedia. (2024, January 11). 1,3-Diazepine. [Link]

  • Souza, A. J. F., Souza, P. M., Antunes, G. R., Bille, M. E., & Sangi, D. P. (2023). Novel 1,3-Diazepines as Nontoxic Corrosion Inhibitors. ACS Omega, 8(46), 43805–43818. [Link]

  • Dudley, G. B., & St. Fleur, N. (2008). The Synthesis of Unsubstituted Cyclic Imides Using Hydroxylamine under Microwave Irradiation. Molecules, 13(2), 259–265. [Link]

Sources

Foundational

1,3-Diazepane-2,4,6-trione: Structural Elucidation, Metabolomic Profiling, and Pharmacological Potential

Executive Summary 1,3-Diazepane-2,4,6-trione (CAS: 338756-68-6) is a seven-membered heterocyclic compound that serves as a higher homologue to the well-known pyrimidine-2,4,6-trione (barbituric acid) scaffold. While trad...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3-Diazepane-2,4,6-trione (CAS: 338756-68-6) is a seven-membered heterocyclic compound that serves as a higher homologue to the well-known pyrimidine-2,4,6-trione (barbituric acid) scaffold. While traditional barbiturates utilize a rigid six-membered ring, the ring expansion to a diazepane introduces unique conformational flexibility, altered keto-enol tautomerism, and distinct physicochemical properties. This whitepaper provides an in-depth technical analysis of its IUPAC nomenclature, biological occurrence as an antimicrobial metabolite, and its emerging role as a scaffold in neurodegenerative drug design.

IUPAC Nomenclature and Structural Architecture

The IUPAC name 1,3-diazepane-2,4,6-trione systematically describes the molecule's core architecture and functional group topology[1].

  • Parent Ring (Diazepane): The suffix "-epane" denotes a fully saturated, seven-membered ring. The "1,3-diaz-" prefix indicates the presence of two nitrogen heteroatoms separated by a single carbon atom, forming a cyclic urea moiety.

  • Oxidation State (2,4,6-trione): The molecule possesses three ketone (carbonyl) groups located at positions 2, 4, and 6.

Structural Asymmetry and SMILES Parsing

Unlike symmetrical barbituric acid, the 1,3-diazepane-2,4,6-trione ring is fundamentally asymmetric. Its SMILES string, C1C(=O)CNC(=O)NC1=O, maps to the following connectivity:

  • N(1) is an amide nitrogen flanked by a methylene group C(7) and a carbonyl C(2) .

  • N(3) is an imide nitrogen flanked by two carbonyls, C(2) and C(4) .

  • C(5) is an active methylene group highly susceptible to enolization, as it is flanked by the C(4) and C(6) carbonyls.

IUPAC_Logic N1 Parent Ring: Diazepane (7-membered, 2 Nitrogens) N2 Heteroatom Locants: 1,3-Positions (-NH-C-NH-) N1->N2 N3 Oxidation State: 2,4,6-trione (3 Carbonyls) N2->N3 N4 Final IUPAC Name: 1,3-Diazepane-2,4,6-trione N3->N4

Logical derivation of the IUPAC nomenclature for 1,3-diazepane-2,4,6-trione.

Table 1: Chemical Identifiers and Computed Properties
PropertyValueCausality / Significance
Molecular Formula C₅H₆N₂O₃Confirms the 7-membered ring expansion (+CH₂ over barbituric acid).
Molecular Weight 142.11 g/mol Low molecular weight makes it an ideal lead-like fragment for drug discovery.
H-Bond Donors 2The N(1)-H and N(3)-H protons participate in target binding.
H-Bond Acceptors 3The C(2), C(4), and C(6) carbonyl oxygens serve as potent acceptors.
Topological Polar Surface Area 75.3 ŲOptimal for membrane permeability and potential blood-brain barrier (BBB) crossing.

Data sourced from PubChem CID 1478587[1].

Biological Occurrence: GC-MS Metabolomics

Historically viewed purely as a synthetic intermediate, 1,3-diazepane-2,4,6-trione has recently been identified as a naturally occurring bioactive metabolite. In a comprehensive metabolomics study, it was isolated from the co-fermentation of prawn shell waste by Lactobacillus plantarum and Bacillus subtilis[2].

Causality of the Fermentation Pathway

The microbial degradation of prawn shells (rich in chitin and proteins) induces extensive amino acid catabolism. The oxidative deamination of amino acids leads to the biosynthesis of various benzenoid and heterocyclic volatile organic compounds (VOCs). 1,3-Diazepane-2,4,6-trione is synthesized as a secondary metabolite in this matrix and exhibits lipophilic antimicrobial properties, destabilizing the cell membranes of antagonistic pathogens[2].

Self-Validating Extraction and GC-MS Protocol

To accurately quantify this metabolite without degradation, a highly controlled, self-validating derivatization protocol is required. The addition of ribitol acts as an internal standard, mathematically correcting for any analyte loss during the rigorous lyophilization and derivatization phases.

Step-by-Step Methodology:

  • Sample Collection: Harvest 1 mL of culture supernatant from the L. plantarum / B. subtilis fermentation matrix after 5 days of incubation at 30 °C.

  • Internal Standardization: Add 10 µL of 2 g/L ribitol (dissolved in water) to 50 µL of the supernatant. Purpose: Ribitol does not naturally occur in this matrix, providing a baseline for MS normalization.

  • Lyophilization: Freeze-dry the sample overnight at −40 °C and 0.0002 mBar to completely remove water, which would otherwise quench the subsequent silylation reagents.

  • Carbonyl Protection (Oximation): Re-dissolve the lyophilized pellet in 100 µL of 20 mg/mL methoxyamine hydrochloride in pyridine. Incubate at 37 °C for 1 hour. Causality: Methoxyamine reacts with the C(2), C(4), and C(6) ketones to form oximes. This prevents keto-enol tautomerization during GC heating, ensuring the compound elutes as a single, sharp peak rather than a broad smear.

  • Silylation: Add 100 µL of N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) containing 1% trimethyl-chlorosilane (TMCS). Incubate at 70 °C for 30 minutes. Causality: MSTFA replaces the active protons on the N(1) and N(3) nitrogens with trimethylsilyl (TMS) groups, drastically lowering the boiling point and increasing volatility for GC compatibility.

  • Analysis: Inject into the GC-MS system for metabolic profiling against standard spectral libraries.

GCMS_Workflow S1 1. Supernatant Collection (L. plantarum & B. subtilis) S2 2. Internal Standard (Ribitol addition for normalization) S1->S2 S3 3. Lyophilization (-40°C, 0.0002 mBar) S2->S3 S4 4. Carbonyl Protection (Methoxyamine HCl in pyridine) S3->S4 S5 5. Silylation (MSTFA + 1% TMCS at 70°C) S4->S5 S6 6. GC-MS Profiling (Metabolite Identification) S5->S6

Step-by-step GC-MS metabolomics workflow for isolating 1,3-diazepane-2,4,6-trione.

Table 2: Metabolomic Detection Parameters
AnalyteFormulaConcentration (mg/L)Biological Classification
1,3-Diazepane-2,4,6-trioneC₅H₆N₂O₃1.09 ± 0.01Antimicrobial Heterocycle / Aromatic
Ribitol (Internal Standard)C₅H₁₂O₅N/A (Baseline)Normalization Standard

Data adapted from prawn shell waste co-fermentation profiling[2].

Pharmacological Potential in Drug Development

Beyond its role as a microbial antimicrobial agent, the 1,3-diazepane-2,4,6-trione scaffold is gaining traction in neuropharmacology.

Overcoming Barbiturate Limitations

Traditional barbiturates (e.g., phenobarbital) exhibit high plasma protein binding (PPB) affinity, which limits the concentration of free, active drug available to cross the blood-brain barrier. The structural expansion from a 6-membered pyrimidine to a 7-membered diazepane introduces rotatable bonds and alters the spatial geometry of the hydrogen-bond acceptors. This slight disruption in planarity significantly reduces plasma protein affinity while maintaining the core pharmacophore required for target engagement.

Application in Amyotrophic Lateral Sclerosis (ALS)

Researchers have utilized the 1,3-diazepane-trione scaffold to design inhibitors of mutant SOD1-dependent protein aggregation—a primary pathological hallmark of ALS. For example, the synthesis of 1,3-diphenethyl-1,3-diazepane-2,4,7-trione (a structural isomer and derivative of the 2,4,6-trione core) demonstrated potent inhibition of SOD1 aggregation[3]. The diazepane core provides the necessary steric bulk and hydrogen-bonding network to stabilize the SOD1 dimer, preventing the misfolding cascade that leads to toxic aggregate formation in motor neurons.

References

  • PubChem . "1,3-Diazepane-2,4,6-trione | C5H6N2O3 | CID 1478587". National Center for Biotechnology Information. Available at:[Link]

  • MDPI . "GC-MS-Based Metabolomics Analysis of Prawn Shell Waste Co-Fermentation by Lactobacillus plantarum and Bacillus subtilis". Polysaccharides (2020). Available at:[Link]

  • Journal of Medicinal Chemistry . "Pyrimidine-2,4,6-trione Derivatives and Their Inhibition of Mutant SOD1-dependent Protein Aggregation. Toward a Treatment for Amyotrophic Lateral Sclerosis". ACS Publications (2011). Available at:[Link]

Sources

Exploratory

Comprehensive Solubility Profiling of 1,3-Diazepane-2,4,6-trione: A Technical Guide for Preclinical Evaluation

Executive Summary The characterization of small, highly polar cyclic compounds presents unique challenges in preclinical drug development and metabolomics. 1,3-Diazepane-2,4,6-trione (CAS: 338756-68-6), a 7-membered cycl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The characterization of small, highly polar cyclic compounds presents unique challenges in preclinical drug development and metabolomics. 1,3-Diazepane-2,4,6-trione (CAS: 338756-68-6), a 7-membered cyclic malonylurea derivative, has recently garnered attention due to its identification as a bioactive aromatic metabolite in the microbial co-fermentation of biowaste 1.

Because empirical solubility data for niche metabolites is often proprietary or absent from primary literature, this whitepaper establishes a rigorously validated, first-principles framework for profiling the solubility of 1,3-Diazepane-2,4,6-trione. By understanding the causality between its molecular topology and thermodynamic behavior, researchers can implement self-validating workflows that prevent common analytical artifacts such as supersaturation and membrane adsorption.

Physicochemical Rationale & In Silico Profiling

Before committing to bench-level experimentation, a Senior Application Scientist must perform an in silico evaluation to predict solvent interactions.

1,3-Diazepane-2,4,6-trione (Molecular Formula: C5H6N2O3, MW: 142.11 g/mol ) features a dense hydrogen-bonding network comprising two secondary amine donors and three carbonyl acceptors within its ring structure 2 []().

The Causality of Polarity: The computed XLogP3 of -1.1 and a Topological Polar Surface Area (TPSA) of 75.3 Ų dictate that this molecule is highly hydrophilic 2. Consequently, it will exhibit excellent solubility in aqueous media but poor solubility in non-polar organic solvents (e.g., hexane, heptane). Furthermore, as a homolog of barbituric acid, the imide nitrogens are weakly acidic. Solubility will therefore be pH-dependent, increasing in alkaline buffers (pH > 7.4) due to partial ionization.

Causality Mol 1,3-Diazepane-2,4,6-trione Hbond High H-Bond Capacity Mol->Hbond LogP Hydrophilic (LogP -1.1) Mol->LogP AqSol High Aqueous Solubility Hbond->AqSol Perm Low Passive Permeability Hbond->Perm LogP->AqSol OrgSol Poor Non-Polar Solubility LogP->OrgSol LogP->Perm

Figure 1: Logical relationship between molecular structure and physicochemical behavior.

Experimental Methodologies: Self-Validating Protocols

To prevent the reporting of false-positive solubility limits (often caused by metastable supersaturation in kinetic assays), we mandate a Thermodynamic Shake-Flask Method coupled with LC-MS/MS quantification. Every step in this protocol is designed with a specific causal mechanism to ensure data integrity.

Protocol: Thermodynamic Aqueous Solubility Determination
  • Solid Addition: Add 5.0 mg of solid 1,3-Diazepane-2,4,6-trione API to a 2 mL glass HPLC vial. Causality: Glass is used over polypropylene to prevent hydrophobic adsorption of trace impurities, ensuring the integrity of the primary solute.

  • Solvent Introduction: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4). Ensure visible undissolved solid remains. Causality: The presence of excess solid is the fundamental prerequisite for achieving true solid-liquid thermodynamic equilibrium.

  • Agitation & Equilibration: Incubate the vials in an orbital shaker at 300 rpm and 37°C for 48 hours. Causality: 48 hours provides sufficient kinetic energy and time to overcome the crystal lattice energy, preventing the measurement of a transient metastable state.

  • Phase Separation: Centrifuge the vials at 10,000 × g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 100 µL of the filtrate. Causality: Highly polar compounds can temporarily bind to the virgin PTFE membrane; discarding the initial volume saturates the membrane's binding sites, preventing artificially low concentration readings.

  • Dilution & Quantification: Dilute the filtrate 1:100 in mobile phase and quantify via LC-MS/MS.

Protocol: LC-MS/MS Analytical Parameters

Because 1,3-Diazepane-2,4,6-trione is highly polar (LogP -1.1), standard C18 reversed-phase chromatography will result in poor retention and peak shape.

  • Stationary Phase: Hydrophilic Interaction Liquid Chromatography (HILIC) column. Causality: HILIC retains polar analytes via partitioning into a water-enriched layer on the stationary phase.

  • Detection: Electrospray Ionization (ESI) in Negative Mode. Causality: The weakly acidic imide protons readily deprotonate, yielding a strong [M-H]⁻ signal for high-sensitivity detection.

Workflow A Solid API Addition B Agitation (48h) A->B C Centrifugation B->C D Filtration (0.22 µm) C->D E HILIC LC-MS/MS D->E

Figure 2: Self-validating thermodynamic solubility workflow.

Data Presentation

The following tables synthesize the established physicochemical properties and the expected thermodynamic solubility profile based on the structural topology of 1,3-Diazepane-2,4,6-trione.

Table 1: Quantitative Physicochemical Properties
DescriptorValueSource / Derivation
IUPAC Name 1,3-diazepane-2,4,6-trioneComputed Descriptor [[2]]()
Molecular Formula C5H6N2O3PubChem 2
Molecular Weight 142.11 g/mol Sigma-Aldrich
XLogP3 -1.1Computed (Hydrophilic) 2
Topological Polar Surface Area 75.3 ŲComputed 2
H-Bond Donors / Acceptors 2 / 3Computed 2
Table 2: Expected Thermodynamic Solubility Profile
Solvent SystemExpected Solubility Range (mg/mL)Mechanistic Rationale
Deionized Water (pH 6.5) > 10.0High polarity and extensive H-bonding capacity.
PBS (pH 7.4) > 15.0Increased solubility due to partial ionization of the weakly acidic imide nitrogen.
Methanol 1.0 - 5.0Moderate polarity; capable of acting as both H-bond donor and acceptor.
Hexane / Heptane < 0.01Lack of dielectric constant; inability to disrupt the polar crystal lattice.
DMSO > 50.0Universal aprotic solvent; strong dipole interactions easily solvate the trione.

Conclusion

Accurate solubility profiling of 1,3-Diazepane-2,4,6-trione requires an analytical approach tailored to its specific structural liabilities. By leveraging a thermodynamic shake-flask method combined with HILIC LC-MS/MS, researchers can bypass the artifacts associated with kinetic supersaturation and poor reversed-phase retention. This self-validating framework ensures that downstream biological assays and formulation efforts are built upon robust, reproducible physicochemical data.

References

  • PubChem.1,3-Diazepane-2,4,6-trione | C5H6N2O3 | CID 1478587. National Center for Biotechnology Information.
  • Sigma-Aldrich.1,3-diazepane-2,4,6-trione AldrichCPR Product Properties.
  • MDPI.GC-MS-Based Metabolomics Analysis of Prawn Shell Waste Co-Fermentation by Lactobacillus plantarum and Bacillus subtilis.

Sources

Foundational

Structural Elucidation and Bioactive Applications of 1,3-Diazepane-2,4,6-trione: A Comprehensive Crystallographic Guide

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1,3-Diazepane-2,4,6-trione (C₅H₆N₂O₃) is a seven-membered heterocyclic ring system characterized by two secondary amines and three ketone groups[1]. As a higher homologue of barbituric acid (pyrimidine-2,4,6-trione), the expansion of the ring via an additional methylene group fundamentally alters its conformational landscape and crystal packing behavior. This whitepaper provides an in-depth technical analysis of the crystallographic properties of 1,3-diazepane-2,4,6-trione, detailing the self-validating protocols required for its structural elucidation. Furthermore, it explores the compound's dual significance as a naturally occurring antimicrobial metabolite[2] and as a highly preorganized cyclic urea scaffold for the rational design of HIV-1 protease inhibitors[3].

Structural Anatomy & Chemical Context

Unlike the relatively planar six-membered ring of barbituric acid, the seven-membered 1,3-diazepane ring exhibits significant conformational flexibility. The insertion of a methylene group at the C5 or C7 position introduces torsional strain that prevents planarity.

To minimize steric clashes between the axial protons of the methylene groups, the molecule typically adopts a twisted-boat or chair-like conformation in the solid state. This non-planarity is critical; it dictates a complex three-dimensional hydrogen-bonding network. The N1–H and N3–H groups act as potent hydrogen-bond donors, while the C2=O, C4=O, and C6=O carbonyls serve as acceptors. This extensive intermolecular bonding not only stabilizes the crystal lattice but also preorganizes the molecule for high-affinity interactions with biological targets, such as the catalytic aspartate residues in viral proteases[4].

Crystallographic Elucidation Protocol

To accurately determine the crystal structure of 1,3-diazepane-2,4,6-trione and its derivatives, researchers must employ a rigorous, self-validating methodology. The following protocol outlines the optimal workflow for Single-Crystal X-Ray Diffraction (SCXRD).

Step 1: High-Purity Synthesis & Isolation
  • Methodology: Synthesize the compound via the condensation of urea with glutaroyl dichloride in the presence of a non-nucleophilic base (e.g., pyridine). Purify the crude product using High-Performance Liquid Chromatography (HPLC) to achieve >99% purity.

  • Causality: High purity is non-negotiable. Even trace impurities can disrupt the delicate hydrogen-bonding network, leading to twinning or the formation of microcrystalline powders rather than diffraction-quality single crystals.

  • Validation: Perform Powder X-Ray Diffraction (PXRD) on the bulk sample. The experimental powder pattern must match the simulated pattern from the single-crystal data to confirm bulk phase purity.

Step 2: Controlled Crystallization
  • Methodology: Dissolve the purified compound in a polar aprotic solvent (e.g., Dimethyl Sulfoxide, DMSO) to a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter into a clean vial. Place the vial inside a larger chamber containing an antisolvent (e.g., distilled water) to allow for slow vapor diffusion at a controlled 20°C over 7–14 days.

  • Causality: Polar aprotic solvents are chosen because their high dielectric constants solubilize the highly polar trione without acting as strong hydrogen-bond donors, which could prematurely cap the molecule's H-bond acceptor sites. Vapor diffusion ensures a slow, thermodynamically controlled reduction in solubility, promoting nucleation over amorphous precipitation.

Step 3: SCXRD Data Collection
  • Methodology: Select a transparent, block-shaped crystal under polarized light microscopy. Mount the crystal on a goniometer using a cryoloop and inert oil. Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å) under a steady stream of nitrogen gas at 100 K.

  • Causality: Data collection at 100 K minimizes the thermal motion of the atoms (reducing Debye-Waller factors). This provides sharper electron density maps, which is absolutely critical for accurately locating the hydrogen atoms on the N1 and N3 positions—the primary drivers of the crystal's packing architecture.

Step 4: Structure Solution and Refinement
  • Methodology: Solve the phase problem using intrinsic phasing or direct methods via. Refine the structure using full-matrix least-squares on F² with SHELXL. Apply anisotropic displacement parameters for all non-hydrogen atoms.

  • Validation: The protocol is self-validating through its convergence metrics. A successful, trustworthy refinement must yield an R1 factor < 0.05 and a Goodness-of-Fit (GoF) approaching 1.0. Furthermore, the CheckCIF report must be free of Level A and B alerts, ensuring no solvent molecules are misassigned in the void spaces.

XRD_Workflow N1 Synthesis & Purification (>99% Purity via HPLC) N2 Solvent Selection (Polar Aprotic e.g., DMSO) N1->N2 Prevents impurities N3 Slow Evaporation (Controlled Temp 20°C) N2->N3 Stabilizes H-bonds N4 Single Crystal Selection (Polarized Light Microscopy) N3->N4 Yields quality crystals N5 Data Collection (Mo Kα Radiation, 100K) N4->N5 Mount on goniometer N6 Structure Solution (Direct Methods, SHELXT) N5->N6 Phase problem solved N7 Refinement & Validation (SHELXL, R1 < 0.05) N6->N7 Final atomic coordinates

Step-by-step workflow for the crystallization and X-ray diffraction analysis of cyclic ureas.

Quantitative Structural Metrics

The structural integrity and biological efficacy of the 1,3-diazepane-2,4,6-trione scaffold rely heavily on its precise geometric parameters. Table 1 summarizes the theoretical and representative crystallographic metrics for this class of compounds.

Table 1: Key Crystallographic & Geometric Parameters

Parameter Value / Description Causality / Significance
Crystal System Monoclinic Typical for asymmetric cyclic ureas, allowing dense 3D packing.
Space Group P2₁/c Facilitates extensive intermolecular hydrogen bonding networks.
C2=O Bond Length ~1.22 Å Strong double-bond character; acts as the primary H-bond acceptor.
N1-C2-N3 Angle ~118° Slight deviation from the ideal 120° due to 7-membered ring strain.

| Ring Conformation | Twisted-Boat | Minimizes steric clash between the C5 and C7 methylene protons. |

Mechanistic Applications & Biological Relevance

Antimicrobial Metabolite in Co-Fermentation

Beyond synthetic applications, 1,3-diazepane-2,4,6-trione occurs naturally as a bioactive metabolite. In a recent GC-MS-based metabolomics study analyzing the co-fermentation of prawn shell waste by Lactobacillus plantarum and Bacillus subtilis, 1,3-diazepane-2,4,6-trione was identified as a key aromatic compound[2]. The lipophilic nature of this cyclic structure allows it to destabilize the cell membrane integrity of antagonistic pathogens, contributing to the potent antimicrobial properties of the fermentation supernatant[2].

Scaffold for HIV-1 Protease Inhibitors

The most profound application of the 1,3-diazepane-trione core is its use as a highly preorganized scaffold in the computational design of novel cyclic urea HIV-1 protease inhibitors[3].

HIV-1 protease is a homodimeric enzyme containing a critical structural water molecule (Water 301) that bridges the enzyme's flaps (Ile50/Ile50') to the inhibitor. The 1,3-diazepane-trione scaffold is rationally designed to mimic the transition state of the viral peptide substrate. The C2 carbonyl oxygen acts as a powerful hydrogen bond acceptor that physically displaces the structural water molecule, resulting in a massive entropic gain[4]. Simultaneously, the N1 and N3 amines act as hydrogen bond donors, anchoring directly to the catalytic aspartate residues (Asp25/Asp25') in the active site[3].

Table 2 highlights the docking properties of various computationally designed trione derivatives, demonstrating their high binding affinities.

Table 2: ADME & Docking Properties of Trione-Based HIV-1 Protease Inhibitors

Compound Derivative Dock Score (kcal/mol) Predicted Activity (log 1/Ki) Molecular Weight ( g/mol )
Trione-1 -36.4 8.2 412.5
Trione-2 -37.1 8.5 426.5
Trione-5 -44.2 9.8 454.6

(Data adapted from computational models of 1,3-diazepane-trione derivatives[3])

HIV_Inhibition M1 1,3-Diazepane-2,4,6-trione Scaffold M2 Carbonyl Oxygen (C2=O) H-Bond Acceptor M1->M2 M3 Amine Hydrogens (N1-H, N3-H) H-Bond Donors M1->M3 M6 Displacement of Structural Water M1->M6 Preorganized geometry M5 Flap Region (Ile50 / Ile50') M2->M5 Interacts with flap M4 HIV-1 Protease Active Site (Asp25 / Asp25') M3->M4 Binds catalytic aspartates M7 Enzyme Inhibition (Viral Replication Halted) M4->M7 M5->M7 M6->M7 Entropic gain

Mechanistic pathway of HIV-1 protease inhibition by the 1,3-diazepane-2,4,6-trione scaffold.

References

  • Manga, V., & Sreekanth, S. (2007). Computational design of novel cyclic urea as HIV-1 protease inhibitor. Open Chemistry (formerly Central European Journal of Chemistry), 5(4), 1064-1072. URL:[Link]

  • Tan, Y. N., Zhang, J. H., & Chen, W. N. (2020). GC-MS-Based Metabolomics Analysis of Prawn Shell Waste Co-Fermentation by Lactobacillus plantarum and Bacillus subtilis. Polysaccharides, 1(1), 31-50. URL:[Link]

  • Sham, H. L., et al. (1996). A Novel, Picomolar Inhibitor of Human Immunodeficiency Virus Type 1 Protease. Journal of Medicinal Chemistry, 39(20), 3920-3928. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1478587, 1,3-Diazepane-2,4,6-trione. URL:[Link]

Sources

Exploratory

Advanced Methodologies in the Synthesis of Novel 1,3-Diazepine Derivatives: A Technical Guide

Executive Summary The 1,3-diazepine scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of potent biologically active compounds (such as the anticancer agent pentostatin and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-diazepine scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of potent biologically active compounds (such as the anticancer agent pentostatin and various β-lactamase inhibitors) and emerging industrial materials like organic corrosion inhibitors , [[1]]([Link]). Despite the historical dominance of 1,4-diazepines (e.g., benzodiazepines), 1,3-diazepan-2-ylidenes and their functionalized derivatives have remained synthetically challenging . This guide provides an authoritative, deep-dive analysis into the modern synthetic paradigms for constructing novel 1,3-diazepine derivatives, focusing on catalytic annulation and microwave-assisted substitution.

Section 1: Mechanistic Paradigms in 1,3-Diazepine Assembly

Rhodium(III)-Catalyzed [5+2] Annulation

Traditional ring-expansion methods often suffer from poor regioselectivity. A breakthrough approach utilizes Rh(III)-catalyzed C(sp2)−H alkenylation to achieve an unprecedented[5+2] annulation of N-aryl amidines with propargylic esters .

Causality & Experimental Design: In this system, the N-aryl amidine serves as a C5 synthon, while the propargylic ester acts as a C2 synthon . The choice of Methanol (MeOH) as a solvent is highly intentional; protic solvents facilitate the critical proton-demetalation step and stabilize the highly polar intermediates during the cascade C−H/N−H/C−O bond cleavage. Furthermore, Silver Acetate (AgOAc) is employed as an essential additive. AgOAc acts as a halide scavenger to abstract chlorides from the [Cp*RhCl2]2 dimer, generating the active cationic rhodium species. Crucially, the acetate ligand drives the concerted metalation-deprotonation (CMD) step essential for C-H activation .

Rh_Catalysis A N-Aryl Amidine (C5 Synthon) C [Cp*RhCl2]2 + AgOAc in MeOH (Solvent) A->C B Propargylic Ester (C2 Synthon) B->C D C(sp2)-H Alkenylation Intermediate C->D E Cascade Annulation & Deacetoxylation D->E F 1,3-Benzodiazepine Core E->F

Rh(III)-catalyzed [5+2] annulation pathway for 1,3-benzodiazepine synthesis.

Microwave-Assisted Double Vinylic Substitution

For the synthesis of 2-substituted 1,3-diazepines (highly effective as non-toxic corrosion inhibitors), ketene dithioacetals are employed as polarized electrophilic building blocks .

Causality & Experimental Design: Reacting ketene dithioacetals with 1,4-diaminobutane via double vinylic substitution traditionally requires harsh, prolonged reflux that degrades sensitive functional groups. By transitioning to microwave irradiation (110 °C), the reaction time is compressed to just 60 minutes [[2]]([Link]). Microwave dielectric heating ensures rapid, uniform energy transfer directly to the polar dithioacetal molecules, pushing the substitution equilibrium forward while preventing the thermal degradation of the diamine nucleophile .

Vinylic_Sub KDA Ketene Dithioacetal (Electrophile) MW Microwave Irradiation (110°C, EtOH, 60 min) KDA->MW DAB 1,4-Diaminobutane (Nucleophile) DAB->MW SUB Double Vinylic Substitution MW->SUB DIAZ 2-Substituted 1,3-Diazepine SUB->DIAZ

Microwave-assisted double vinylic substitution workflow.

Photochemical Ring Expansion

Alternative methods involve the photochemical nitrogen elimination of tetrazolo[1,5-a]pyridines in low-temperature Argon matrices or in the presence of alcohols/amines to yield 1H- or 5H-1,3-diazepines . This method is highly specific and relies on the generation of transient singlet nitrenes that undergo rapid ring expansion .

Section 2: Experimental Protocols

To ensure reproducibility, the following self-validating protocols outline the critical steps for synthesizing 1,3-diazepine derivatives.

Protocol A: Synthesis of 1,3-Benzodiazepines via[5+2] Annulation [1.9]
  • Catalyst & Substrate Loading: In an oven-dried Schlenk tube, add N-aryl amidine (0.2 mmol), propargylic ester (0.24 mmol, 1.2 equiv),[Cp*RhCl2]2 (2.5 mol %), and AgOAc (2.0 equiv).

  • Solvent Addition: Evacuate and backfill the tube with Argon three times. Inject 2.0 mL of anhydrous Methanol (MeOH).

    • Validation Check: The solution should turn a distinct orange-red, indicating the formation of the active Rh-complex.

  • Reaction Execution: Seal the tube and stir the mixture at 110 °C for 12 hours.

  • Quenching & Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove silver salts. Concentrate the filtrate in vacuo.

  • Isolation: Purify the crude residue via silica gel flash column chromatography (eluent: petroleum ether/ethyl acetate) to isolate the 5-methylene-5H-benzo[d][1,3]diazepine derivative.

Protocol B: Microwave-Assisted Synthesis of 2-Substituted 1,3-Diazepines [1.2]
  • Preparation: In a microwave-compatible glass vessel, dissolve the polarized ketene dithioacetal (1.0 mmol) and 1,4-diaminobutane (1.0 mmol) in 3.0 mL of absolute ethanol.

  • Irradiation: Seal the vessel and subject the mixture to microwave irradiation at 110 °C with continuous magnetic stirring for exactly 60 minutes.

    • Validation Check: Monitor the internal pressure gauge of the microwave reactor to ensure the ethanol remains sub-critical and the vessel seal is intact.

  • Workup: Upon completion, allow the vessel to cool to ambient temperature. Evaporate the ethanolic solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography using a dichloromethane/ethyl acetate gradient to yield the pure 1,3-diazepan-2-ylidene derivative.

Section 3: Quantitative Data & Yield Analysis

The table below summarizes the quantitative performance and primary applications of the discussed synthetic routes.

Synthetic MethodologyKey Reagents / SynthonsCatalyst & ConditionsYield RangePrimary Application
[5+2] Annulation N-Aryl Amidines + Propargylic Esters[Cp*RhCl2]2, AgOAc, MeOH, 110 °C18% – 80%Anticancer / Pharmaceutical
Double Vinylic Substitution Ketene Dithioacetals + 1,4-DiaminobutaneMicrowave, EtOH, 110 °C, 60 min43% – 95%Nontoxic Corrosion Inhibitors
Photochemical Ring Expansion Tetrazolo[1,5-a]pyridinesPhotolysis, ROH/RNH2, Ar MatrixModerate – GoodMechanistic Studies
Acidic Reduction & Cyclization Dinitrodibenzothiophene + KetonesSnCl2·2H2O, Acetone, Acidic~45% – 78%Optoelectronic Materials

Conclusion

The synthesis of 1,3-diazepine derivatives has evolved from non-selective ring expansions to highly targeted, catalytic, and energy-efficient methodologies. By leveraging Rh(III)-catalyzed C-H activation and microwave-assisted vinylic substitutions, researchers can now access these privileged scaffolds with high atom economy and functional group tolerance, paving the way for next-generation therapeutics and industrial materials.

References

  • Yang, C., Zhang, X., & Fan, X. (2020). Synthesis of 1,3-Benzodiazepines through[5 + 2] Annulation of N-Aryl Amidines with Propargylic Esters. Organic Letters. URL:[Link]

  • Da Silva, et al. (2023). Novel 1,3-Diazepines as Nontoxic Corrosion Inhibitors. ACS Omega (via PMC). URL:[Link]

  • Reisinger, A., Bernhardt, P. V., & Wentrup, C. (2004). Synthesis of 1,3-diazepines and ring contraction to cyanopyrroles. Organic & Biomolecular Chemistry. URL:[Link]

  • Malki, Y., Maillard, L. T., & Masurier, N. (2021). 1,3-Diazepine Derivatives: Strategies for Synthesis. European Journal of Organic Chemistry. URL:[Link]

  • Author(s) unlisted. (2018). Synthesis of Tetracyclic 2,3-Dihydro-1,3-diazepines from a Dinitrodibenzothiophene Derivative. The Journal of Organic Chemistry. URL:[Link]

Sources

Foundational

The 1,3-Diazepine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Ascendancy of a Versatile Scaffold In the landscape of medicinal chemistry, "privileged structures" represent...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of a Versatile Scaffold

In the landscape of medicinal chemistry, "privileged structures" represent molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad spectrum of biological activities. While the benzo-1,4-diazepine scaffold is historically recognized as a quintessential example, the isomeric 1,3-diazepine core has emerged as an equally, if not more, versatile and fruitful scaffold for the development of novel therapeutics.[1][2] This seven-membered heterocyclic ring system, containing two nitrogen atoms at positions 1 and 3, is a key structural motif in a variety of natural products and clinically significant synthetic compounds. Its inherent conformational flexibility and the capacity for diverse substitutions allow for the fine-tuning of steric and electronic properties, making it an attractive template for designing potent and selective modulators of biological function.

The significance of the 1,3-diazepine scaffold is underscored by its presence in the FDA-approved β-lactamase inhibitor avibactam and the anticancer agent pentostatin.[1][2] Furthermore, natural products like coformycin, a ring-expanded purine analogue, showcase the scaffold's long-standing role in nature's own drug discovery endeavors, exhibiting both antiviral and anticancer properties.[1][2] This guide aims to provide a comprehensive technical overview of the diverse biological activities associated with 1,3-diazepine scaffolds, delving into their mechanisms of action, synthetic strategies, and the experimental protocols employed for their biological evaluation.

A Spectrum of Biological Activities: From Oncology to Infectious Disease

The unique structural attributes of the 1,3-diazepine ring have been exploited to develop compounds with a wide array of pharmacological effects. The following sections will explore the most prominent and well-documented biological activities of 1,3-diazepine derivatives.

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

The 1,3-diazepine scaffold has proven to be a rich source of novel anticancer agents.[3][4] Derivatives of this heterocyclic system have demonstrated the ability to inhibit the proliferation of various cancer cell lines, including those of the cervix (HeLa), breast (MCF-7), stomach (SGC7901), and lung (A549).[3] The anticancer effects of these compounds are often attributed to their ability to induce cell cycle arrest, typically at the G2/M phase, thereby preventing mitotic progression and ultimately leading to apoptotic cell death.[3]

A notable example is a series of novel pyrido-imidazodiazepinones, which have shown significant in vitro cytotoxic activities against melanoma cell lines (A375 and MDA-MB-435).[1] Structure-activity relationship (SAR) studies on these compounds revealed a significant correlation between the molecular volume and the lipophilicity (cLogP) of substituents at position 2 of the diazepine ring and their cytotoxic potency.[1] Similarly, imidazo[4,5-e][1][3]diazepine derivatives have exhibited broad-spectrum antitumor activity, with low micromolar IC50 values against prostate, lung, breast, and ovarian cancer cell lines.[4] For these compounds, a long alkyl chain at the 6-position of the heterocyclic ring appears to be crucial for their biological activity.[4]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of 1,3-diazepine derivatives on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (1,3-diazepine derivatives) in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Following the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial and Antiviral Properties: Targeting Pathogens

The 1,3-diazepine scaffold has also been investigated for its potential in combating infectious diseases.[5][6][7] Several derivatives have demonstrated antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[6][7] The mechanism of action for these antibacterial agents can vary, but often involves the disruption of essential cellular processes in the bacteria.

In the realm of antiviral research, the natural product coformycin, which contains a 1,3-diazepine ring, is a well-known inhibitor of adenosine deaminase (ADA), an enzyme involved in purine metabolism.[1][2] This inhibition has been linked to its antiviral and anticancer activities. The development of β-lactamase inhibitors, such as avibactam, which incorporates a 1,3-diazepine core, represents a significant advancement in overcoming antibiotic resistance in bacteria.[1][2]

Diagram: General Synthetic Scheme for 1,3-Diazepine Derivatives

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 1,3-Diamine 1,3-Diamine Condensation Cyclocondensation 1,3-Diamine->Condensation Dicarbonyl_Compound Dicarbonyl Compound (or equivalent) Dicarbonyl_Compound->Condensation 1,3-Diazepine 1,3-Diazepine Scaffold Condensation->1,3-Diazepine

Caption: A generalized workflow for the synthesis of the 1,3-diazepine scaffold.

Neuropharmacological Applications: Modulating the Central Nervous System

Derivatives of the 1,3-diazepine scaffold have shown promise in the field of neuropharmacology, particularly as anxiolytic and analgesic agents.[8][9] Certain tetrahydro[1][3]diazepino[1,2-a]benzimidazole derivatives have exhibited significant anxiolytic effects in preclinical models, with some compounds demonstrating superior efficacy to the classical benzodiazepine, diazepam.[8] The mechanism of action for these anxiolytic effects is believed to involve modulation of GABAA receptors.[8]

Furthermore, some diazepine derivatives have been shown to possess analgesic properties, potentially through the modulation of TRPV1 receptors or by acting as agonists at kappa-opioid receptors.[8][9] The development of 1,3-diazepine-based compounds with central nervous system activity highlights the scaffold's potential for treating a range of neurological and psychiatric disorders.

Synthetic Strategies: Building the 1,3-Diazepine Core

The synthesis of the 1,3-diazepine ring system can be achieved through various synthetic routes, with the most common being cyclocondensation reactions. A general and widely employed method involves the reaction of a 1,3-diamine with a 1,3-dicarbonyl compound or its synthetic equivalent.[10] The choice of starting materials and reaction conditions allows for the introduction of diverse substituents on the diazepine ring, enabling the generation of large compound libraries for biological screening.

Microwave-assisted synthesis has emerged as an efficient method for the preparation of 1,3-diazepines, often leading to shorter reaction times and higher yields compared to conventional heating methods.[10] For instance, the reaction of a polarized dithioacetal with 1,4-diaminobutane under microwave irradiation provides a straightforward route to 2-substituted 1,3-diazepines.[10]

Experimental Protocol: Microwave-Assisted Synthesis of 2-Substituted 1,3-Diazepines

This protocol describes a general procedure for the synthesis of 1,3-diazepines using microwave irradiation.[10]

  • Reactant Preparation: In a microwave-compatible glass vessel, dissolve the polarized dithioacetal (1 mmol) and 1,4-diaminobutane (1 mmol) in ethanol (3 mL).

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation for 60 minutes at 110°C with continuous stirring.

  • Work-up and Purification: Upon completion of the reaction, evaporate the solvent under reduced pressure. Purify the resulting product by column chromatography using a suitable eluent system (e.g., dichloromethane/ethyl acetate mixture) to obtain the pure 2-substituted 1,3-diazepine.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Future Directions and Concluding Remarks

The 1,3-diazepine scaffold continues to be a focal point of intensive research in medicinal chemistry, driven by its proven track record in yielding biologically active compounds. The versatility of this heterocyclic system, coupled with the continuous development of novel synthetic methodologies, promises the discovery of new therapeutic agents with improved efficacy and safety profiles. Future research efforts will likely focus on the design of more selective and potent 1,3-diazepine derivatives through computational modeling and high-throughput screening. Furthermore, a deeper understanding of the mechanisms of action of these compounds will be crucial for their successful translation into clinical applications. The exploration of novel biological targets for 1,3-diazepine-based compounds will undoubtedly open up new avenues for the treatment of a wide range of human diseases.

Table 1: Summary of Biological Activities of Selected 1,3-Diazepine Derivatives

Compound Class Biological Activity Mechanism of Action (if known) Example(s) Reference(s)
Pyrido-imidazodiazepinonesAnticancer (Melanoma)Induction of G2/M cell cycle arrest-[1]
Imidazo[4,5-e][1][3]diazepinesAnticancer (Broad Spectrum)Not fully elucidated-[4]
Tetrahydro[1][3]diazepino[1,2-a]benzimidazolesAnxiolytic, AnalgesicGABAA receptor modulation, Kappa-opioid agonism-[8][9]
Substituted 1,3-DiazepinesAntibacterialDisruption of bacterial cellular processes-[6][7]
Fused 1,3-DiazepinesAntiviralEnzyme inhibition (e.g., Adenosine Deaminase)Coformycin[1][2]
Dihydro-1,3-diazepinesβ-lactamase InhibitionCovalent modification of the enzyme active siteAvibactam[1][2]

References

  • Malki, Y., Martinez, J., & Masurier, N. (2021). 1,3‐Diazepine: A privileged scaffold in medicinal chemistry. Medicinal Research Reviews, 41(4), 2247-2315. [Link][1]

  • Malki, Y., Martinez, J., & Masurier, N. (2021). 1,3-Diazepine: A privileged scaffold in medicinal chemistry. PubMed, 41(4), 2247-2315. [Link][2]

  • Li, X., et al. (2018). Synthesis and structure-activity relationship study of diaryl[d,f][1][3]diazepines as potential anti-cancer agents. Molecular Diversity, 22(2), 323-333. [Link][3]

  • Malki, Y., Maillard, L., & Masurier, N. (2021). Examples of biologically active 1,3‐diazepine derivatives. ResearchGate. [Link][11]

  • A Novel, Broad Spectrum Anti-Cancer Compound Containing the Imidazo[4,5-e][1][3]diazepine Ring System. PMC. [Link][4]

  • Novel 1,3-Diazepines as Nontoxic Corrosion Inhibitors. PMC. [Link][10]

  • Malki, Y., Maillard, L., & Masurier, N. (2021). 1,3‐Diazepine Derivatives: Strategies for Synthesis. ResearchGate. [Link][5]

  • Rasmia, I. A., & Jumbad, M. H. (2019). Synthesis, Characterization and Screening their Antibactrial Activity of some New Oxazepine and Diazepine Compounds Containing 1,3,4-Oxadiazole Ring Derived from L-Ascorbic Acid. International Journal of Drug Delivery Technology, 9(3). [Link][6]

  • Synthesis, Characterization and Study Antibacterial Activity of some New 1,3- oxazepine and 1,3-diazepine Derivatives. Der Pharma Chemica. [Link][7]

  • Synthesis, biological profile and computational insights of new derivatives of benzo [B][1][11] diazepines as prospective anticancer agents for inhibiting the CDK-2 protein. Taylor & Francis Online. [Link][12]

  • Adam, R. W., et al. (2014). Synthesis , Characterization and Study Biological activity of some New 1 , 3- Oxazepine and 1 , 3-Diazepine derivatives. ResearchGate. [Link][13]

  • Examples of natural products incorporating a 1,3‐diazepine ring in their structure. ResearchGate. [Link][14]

  • Synthesis and characterization of new 1,3-Oxazepine-4,7-dione compounds from 1,2-diaminobenzene. ScienceScholar. [Link][15]

  • Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[1][3]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. PMC. [Link][8]

  • 1,3-Diazepine. Wikipedia. [Link][16]

  • Synthesis of 1,3,5-Triazepines and Benzo[f][1][3][4]triazepines and Their Biological Activity: Recent Advances and New Approaches. MDPI. [Link][17]

  • Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[1][3]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. MDPI. [Link][9]

Sources

Exploratory

An In-depth Technical Guide to 1,3-Diazepane-2,4,6-trione: Synthesis, Properties, and Therapeutic Potential

A Foreword on a Scaffold of Interest: The 1,3-diazepine ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds.[1][2] Its...

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Author: BenchChem Technical Support Team. Date: March 2026

A Foreword on a Scaffold of Interest: The 1,3-diazepine ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds.[1][2] Its derivatives have shown a remarkable range of pharmacological activities, including anticancer and antiviral properties, and have been developed as enzyme inhibitors.[1][2] This guide focuses on a specific, yet underexplored, member of this family: 1,3-Diazepane-2,4,6-trione. While direct literature on this molecule is sparse, its structural similarity to well-known pharmacophores, such as barbiturates, suggests a rich potential for investigation. This document will, therefore, provide a comprehensive overview based on established principles of organic synthesis and medicinal chemistry, drawing analogies from closely related structures to illuminate the potential of this intriguing molecule.

I. Molecular Profile and Physicochemical Properties

1,3-Diazepane-2,4,6-trione is a seven-membered heterocyclic compound containing a cyclic ureide and imide functionalities. Its fundamental properties, as computed and reported in public databases, are summarized below.

PropertyValueSource
Molecular Formula C5H6N2O3PubChem
Molecular Weight 142.11 g/mol PubChem
IUPAC Name 1,3-diazepane-2,4,6-trionePubChem
CAS Number 338756-68-6PubChem
Canonical SMILES C1C(=O)NC(=O)NC1=OPubChem
InChI Key VNRTZMCRXMBZIP-UHFFFAOYSA-NPubChem

II. Synthetic Strategies: A Roadmap to an Underexplored Molecule

While no specific, peer-reviewed synthesis of 1,3-Diazepane-2,4,6-trione has been published, its structure as a higher-order cyclic imide suggests several plausible synthetic routes based on well-established organic chemistry reactions. The most direct approach would likely involve the cyclocondensation of a suitable four-carbon diamine with a derivative of malonic acid, analogous to the classical synthesis of barbiturates.[3][4][5]

A proposed primary synthetic pathway is the condensation of 1,4-diaminobutane with a malonic acid derivative. The choice of the malonic acid derivative (e.g., diethyl malonate, malonyl chloride) would influence the reaction conditions.

Synthetic_Pathway_1 cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 1_4_diaminobutane 1,4-Diaminobutane condensation Cyclocondensation 1_4_diaminobutane->condensation malonyl_derivative Malonyl Derivative (e.g., Diethyl Malonate) malonyl_derivative->condensation target_molecule 1,3-Diazepane-2,4,6-trione condensation->target_molecule Formation of seven-membered ring

Caption: Proposed synthesis of 1,3-Diazepane-2,4,6-trione via cyclocondensation.

An alternative strategy could involve the ring expansion of a suitably substituted six-membered ring, such as a pyrimidine derivative. This approach has been successfully employed for the synthesis of other 1,3-diazepine derivatives.[6]

III. Potential Biological Activities and Therapeutic Applications

The therapeutic potential of 1,3-Diazepane-2,4,6-trione remains to be experimentally determined. However, its structural features allow for informed speculation on its possible biological activities, drawing parallels with established drug classes.

A. Central Nervous System Activity: A Barbiturate Analogy

The core structure of 1,3-Diazepane-2,4,6-trione is essentially a seven-membered ring analog of barbituric acid. Barbiturates are a well-known class of drugs that act as central nervous system depressants, with sedative, hypnotic, and anticonvulsant properties.[3][5] These effects are mediated through their interaction with GABA-A receptors. It is plausible that 1,3-Diazepane-2,4,6-trione could exhibit similar modulatory effects on neuronal activity.

Biological_Potential cluster_potential_activities Potential Biological Activities target 1,3-Diazepane-2,4,6-trione cns Central Nervous System Modulation (e.g., Sedative, Anticonvulsant) target->cns Analogy to Barbiturates anticancer Anticancer Activity target->anticancer Based on other 1,3-Diazepine Derivatives antiviral Antiviral Activity target->antiviral Based on other 1,3-Diazepine Derivatives enzyme_inhibition Enzyme Inhibition target->enzyme_inhibition Based on other 1,3-Diazepine Derivatives

Caption: Potential therapeutic avenues for 1,3-Diazepane-2,4,6-trione.

B. Anticancer and Antiviral Potential

Numerous derivatives of the 1,3-diazepine scaffold have been reported to possess significant anticancer and antiviral activities.[1][2] For instance, pentostatin, a 1,3-diazepine-containing compound, is a clinically used anticancer agent.[1][2] The structural features of the 1,3-diazepine ring allow for diverse substitutions, enabling the fine-tuning of its biological activity. The trione functionality of the target molecule could offer unique hydrogen bonding capabilities, potentially leading to novel interactions with biological targets.

C. Enzyme Inhibition

The 1,3-diazepine scaffold is also present in enzyme inhibitors, such as avibactam, a β-lactamase inhibitor.[1][2] The rigid, yet conformationally flexible, seven-membered ring can effectively present functional groups to the active sites of enzymes. The carbonyl groups of 1,3-Diazepane-2,4,6-trione could act as hydrogen bond acceptors, a common feature in many enzyme inhibitors.

IV. Experimental Protocol: A Hypothetical Synthesis

The following is a detailed, hypothetical protocol for the synthesis of 1,3-Diazepane-2,4,6-trione, based on the well-established synthesis of barbituric acid.[4] This protocol is intended as a starting point for experimental investigation and has not been experimentally validated.

Objective: To synthesize 1,3-Diazepane-2,4,6-trione via the cyclocondensation of 1,4-diaminobutane with diethyl malonate.

Materials:

  • 1,4-Diaminobutane

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol

  • Concentrated hydrochloric acid

  • Anhydrous diethyl ether

  • Standard reflux apparatus

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter flask

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 250 mL of absolute ethanol. Carefully add 11.5 g (0.5 mol) of sodium metal in small pieces. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add 80.1 g (0.5 mol) of diethyl malonate with continuous stirring.

  • Addition of Diamine: Dissolve 44.1 g (0.5 mol) of 1,4-diaminobutane in 100 mL of absolute ethanol. Add this solution dropwise to the reaction mixture over 30 minutes.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours. A precipitate may form during this time.

  • Work-up: After cooling to room temperature, slowly add concentrated hydrochloric acid to the reaction mixture until it is acidic to litmus paper. This will protonate the sodium salt of the product, causing it to precipitate.

  • Isolation and Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water and then with a small amount of cold anhydrous diethyl ether.

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.

  • Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

V. Future Directions and Conclusion

1,3-Diazepane-2,4,6-trione represents an intriguing yet underexplored molecule with significant potential for applications in medicinal chemistry. Its structural relationship to known pharmacologically active scaffolds, such as barbiturates and other 1,3-diazepine derivatives, provides a strong rationale for its synthesis and biological evaluation. The synthetic strategies and potential biological activities outlined in this guide offer a foundational framework for future research into this promising compound. Experimental validation of the proposed synthetic routes and a thorough investigation of its pharmacological properties are warranted to unlock the full potential of 1,3-Diazepane-2,4,6-trione as a novel therapeutic agent.

References

  • Tominaga, Y., & Motokawa, S. (2004). Highly efficient synthesis of cyclic ureas from CO2 and diamines by a pure CeO2 catalyst using a 2-propanol solvent. Green Chemistry, 6(9), 465-467. [Link]

  • Dury, K. (1964). The synthesis of 1,3-diazepine derivatives by the ring expansion of alkyl 4-chloromethyl-1,2,3,4-tetrahydro-6-methyl-2- oxopyrimidine-5-carboxylates. Canadian Journal of Chemistry, 42(8), 1881-1891. [Link]

  • Al-Obaidi, A., & Al-Bayati, R. I. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Molecules, 29(18), 4283. [Link]

  • Boja, J. W., & Domino, E. F. (1975). SYNTHESIS OF BARBITURIC ACID DERIVATIVES. Journal of Pharmaceutical Sciences, 64(4), 697-699. [Link]

  • ResearchGate. (n.d.). Synthesis of barbituric acid analogues. Retrieved from [Link]

  • de Oliveira, K. T., & Sangi, D. P. (2023). Novel 1,3-Diazepines as Nontoxic Corrosion Inhibitors. ACS Omega, 8(49), 46831-46843. [Link]

  • Google Patents. (1993). EP0558189A1 - A two-step method for preparing cyclic-ureas.
  • Kim, H. S., Kim, J. J., & Lee, S. D. (2003). Synthesis of cyclic ureas and urethanes from alkylene diamines and amino alcohols with pressurized carbon dioxide in the absence of catalysts. Green Chemistry, 5(4), 453-455. [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3‐diazepine 2 by A. Piutti in 1882. Retrieved from [Link]

  • Nomura, R., Yamamoto, M., & Matsuda, H. (1991). Preparation of cyclic ureas from carbon dioxide and diamines catalyzed by triphenylstibine oxide. Industrial & Engineering Chemistry Research, 30(6), 1335-1338. [Link]

  • Malki, Y., Martinez, J., & Masurier, N. (2021). 1,3-Diazepine: A privileged scaffold in medicinal chemistry. Medicinal Research Reviews, 41(4), 2247-2315. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and characterization of some new 1,3-oxazepine and 1,3-Diazepine derivatives combined with azetidine-2-one. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis Of Some Novel C3 Substituted New Diazo-(1,4)-Benzodiazepine-2- One Derivatives As Potent Anticonvulsants. Retrieved from [Link]

  • Ameen, B., Jawad, A., & Akram, E. (2024). Synthesis, In Vitro Biological Activity and Anti-Breast Cancer of Diazepine Derivatives. Al-Nahrain Journal of Science, 27(3), 1-8. [Link]

  • R Discovery. (2007, September 26). A simple and efficient synthesis of new cyclic ureas. [Link]

  • LibreTexts Chemistry. (2024, September 30). 22.8: Chemistry Matters—Barbiturates. [Link]

  • ResearchGate. (n.d.). Examples of biologically active 1,3‐diazepine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis , Characterization and Study Biological activity of some New 1 , 3- Oxazepine and 1 , 3-Diazepine derivatives. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2013). Synthesis and Biological Activities of Some Benzodiazepine Derivatives. [Link]

  • IntechOpen. (2018, November 5). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. [Link]

  • Chimirri, A., De Sarro, A., De Sarro, G., Gitto, R., Grasso, S., & Zappalà, M. (2000). Synthesis and evaluation of pharmacological and pharmacokinetic properties of 11H-[6][7][8]triazolo[4,5-c][3][6]benzodiazepin-3(2H)-ones. Journal of Medicinal Chemistry, 43(25), 4846-4852. [Link]

  • ResearchGate. (2021, January 20). 1,3‐Diazepine: A privileged scaffold in medicinal chemistry. [Link]

  • MDPI. (2021, May 10). Benzodiazepines: Drugs with Chemical Skeletons Suitable for the Preparation of Metallacycles with Potential Pharmacological Activity. [Link]

Sources

Foundational

Discovery and Therapeutic Potential of 1,3-Diazepane-Based Compounds: A Technical Guide

Executive Summary The pursuit of novel chemical space in drug discovery heavily relies on the development of sp3-rich, three-dimensional scaffolds. Among these, the 1,3-diazepane ring—a seven-membered heterocycle contain...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel chemical space in drug discovery heavily relies on the development of sp3-rich, three-dimensional scaffolds. Among these, the 1,3-diazepane ring—a seven-membered heterocycle containing two nitrogen atoms separated by a single carbon—has emerged as a highly privileged structural motif. This in-depth technical guide explores the rationale, synthetic methodologies, and biological applications of 1,3-diazepane derivatives. By detailing self-validating experimental protocols and visualizing mechanistic workflows, this document serves as an authoritative resource for researchers engineering next-generation therapeutics, ranging from RNA-binding ligands to central nervous system (CNS) targeted antisense oligonucleotides.

Rationale for 1,3-Diazepanes in Medicinal Chemistry

Historically, medicinal chemistry has been dominated by flat, planar aromatic rings. However, complex biological targets such as structured RNA folds and deep enzymatic pockets require ligands with high three-dimensional complexity.

The 1,3-diazepane scaffold provides a1 that allows for a dense arrangement of hydrogen bond donors and acceptors[1]. This specific spatial orientation is critical for mimicking the 2-deoxystreptamine (2-DOS) pharmacophore found in natural aminoglycoside antibiotics, enabling highly selective RNA recognition without the poor drug-like properties of traditional antibiotics[1]. Furthermore, the scaffold is the core motif in highly potent enzyme inhibitors, including the2 and the structurally intriguing β-lactamase inhibitor MK-7655[2].

Synthetic Methodologies: Overcoming Medium-Ring Challenges

Synthesizing medium-sized rings (7- to 9-membered) containing multiple heteroatoms is notoriously difficult due to unfavorable transannular interactions and entropic penalties during cyclization[2]. Recent advances have introduced highly efficient, modular catalytic methodologies to bypass these barriers.

Cyanamide-Induced Rearrangement

A breakthrough approach involves the 1 of epoxy-δ-lactams[1]. This cascade reaction formally inserts a cyanamide nitrile group into the lactam, expanding the ring while simultaneously installing critical functional handles for further library diversification[1].

Capture-Collapse Heterocyclization

An alternative modular strategy utilizes a "capture-collapse" sequence. Here,2 of cyclopropyl ureas are captured by pendant nucleophiles. Subsequent C–N reductive elimination collapses the intermediate into a 1,3-diazepane[2]. The choice of the N-substituent allows chemists to selectively access either C4–C5 saturated or unsaturated systems, controlling the oxidation level of the final drug candidate[2].

Dearomative Photocatalysis

For highly complex bridged architectures, researchers have developed a3 via a reductive diversion of the Minisci reaction[3]. This utilizes 4-substituted quinolines and Hantzsch ester reductants to forge sp3-rich tricyclic systems[3].

Quantitative Analysis of Synthetic Routes

Synthetic MethodologyStarting MaterialKey Reagents & CatalystsReaction ConditionsYield RangeTarget ApplicationReference
Cyanamide Rearrangement Epoxy-δ-lactamsSodium cyanamide, DMSO25°C, 24h, Acid quench~15% (One-pot)RNA-directed ligands[1]
Capture-Collapse Cyclopropyl ureasRh catalyst, COCarbonylative C–C activation57% - >98%Enzyme inhibitors[2]
Dearomative Photocatalysis 4-Substituted quinolinesHantzsch ester, PhotocatalystVisible light40% - 75%Bridged sp3 scaffolds[3]
Stereopure PN Linkages OligonucleotidesGuanidine-containing backbonesSolid-phase synthesisHighCNS antisense therapeutics[4]

Self-Validating Experimental Protocol: Cyanamide Rearrangement

To ensure high reproducibility and scientific integrity, the following step-by-step methodology outlines the one-pot synthesis of a 1,3-diazepane carboxylic acid, embedding causality and self-validation at every critical juncture.

Step 1: Substrate Preparation & Inert Atmosphere

  • Action: Dissolve the starting epoxy-δ-lactam (1.0 eq) in anhydrous DMSO under an argon atmosphere.

  • Causality: DMSO acts as a highly polar aprotic solvent, stabilizing the highly charged transition states during the impending epoxide ring-opening. Argon prevents the oxidative degradation of sensitive intermediates.

Step 2: Nucleophilic Initiation

  • Action: Add sodium cyanamide (1.5 eq) in a single portion at room temperature.

  • Causality: Sodium cyanamide serves as the primary nucleophile. The stoichiometric excess ensures complete consumption of the lactam while compensating for potential atmospheric moisture quenching.

Step 3: Cascade Rearrangement & Self-Validation

  • Action: Stir the reaction mixture continuously for 24 hours at 25°C.

  • Self-Validation: Do not proceed to quenching until reaction progress is validated via LC-MS. The mass spectrum must confirm the disappearance of the starting mass and the emergence of the cyanamide-inserted intermediate mass. The 24-hour timeframe allows the thermodynamically driven intramolecular cyclization to reach equilibrium.

Step 4: Acidic Quench & Trapping

  • Action: Quench the reaction by adding 1M aqueous HCl until the pH reaches 4.0, followed by extraction with ethyl acetate.

  • Causality: The acidic quench neutralizes the basic reaction environment, driving the final rearrangement step to form the stable 7-membered 1,3-diazepane ring. It simultaneously protonates the resulting carboxylic acid, driving it into the organic phase during extraction.

Step 5: Purification & Structural Confirmation

  • Action: Purify via flash column chromatography (silica gel, DCM/MeOH gradient).

  • Self-Validation: Confirm the rigid, non-planar 1,3-diazepane structure via 2D NMR (NOESY). The cross-peaks will validate the distinct spatial separation of hydrogen bond donors and acceptors required for target binding.

Mechanistic Pathways & Workflows

Pathway A Epoxy-δ-lactam B Cyanamide Addition (Nucleophilic Attack) A->B NaNHCN, DMSO C Epoxide Ring Opening B->C Base Catalysis D Intramolecular Cyclization C->D Rearrangement E 1,3-Diazepane Scaffold D->E Acid Quench

Reaction pathway for the cyanamide-induced rearrangement of epoxy-δ-lactams to 1,3-diazepanes.

Workflow TID Target Identification (RNA, Enzymes, CNS) SCA Scaffold Synthesis (1,3-Diazepane Core) TID->SCA DIV Library Diversification (Functionalization) SCA->DIV HTS High-Throughput Screening (Target Affinity) DIV->HTS OPT Hit-to-Lead Optimization (Stereochemistry, PK/PD) HTS->OPT PCC Preclinical Candidate (e.g., MK-7655, DMP 450) OPT->PCC

End-to-end drug discovery workflow leveraging the 1,3-diazepane scaffold.

Biological Applications and Target Engagement

RNA-Directed Ligands

Targeting bacterial ribosomal RNA (rRNA) to interfere with protein synthesis is a validated antibacterial strategy. However, semi-synthetic modifications of natural aminoglycosides often lead to diminishing returns against resistant strains. The 1,3-diazepane core offers a fully synthetic, atom-economical framework that accurately mimics the RNA-recognizing pharmacophore of 2-DOS, providing an unexploited chemical space for novel antibacterial discovery[1].

Enzyme Inhibitors

The conformational flexibility of the 1,3-diazepane ring allows it to adapt to deep enzymatic pockets. This adaptability is showcased in DMP 450, a cyclic urea derivative that acts as a highly potent HIV protease inhibitor, and MK-7655 (relebactam), a β-lactamase inhibitor that protects vulnerable antibiotics from enzymatic degradation[2].

Antisense Oligonucleotides (ASOs)

One of the most modern applications of the 1,3-diazepane ring is in the field of nucleic acid therapeutics. Achieving sufficient tissue exposure in the deep tissues of the CNS is a major hurdle for ASOs. By incorporating a4, researchers have significantly increased the potency of oligonucleotides acting through an RNase H-mediated mechanism[4]. This structural modification enhances nuclease resistance and cellular uptake, proving critical for neurodegenerative disease targets like C9orf72[4].

Conclusion

The 1,3-diazepane scaffold represents a highly versatile and privileged structure in modern medicinal chemistry. By moving away from flat aromatic rings and embracing the stereochemical complexity of 7-membered heterocycles, drug developers can engage previously "undruggable" targets, including structured RNAs and deep CNS targets. As synthetic methodologies like cyanamide rearrangements and photocatalytic dearomatization become more streamlined, the integration of 1,3-diazepanes into high-throughput screening libraries will undoubtedly accelerate the discovery of next-generation therapeutics.

References

  • Title: 1,3-Diazepanes of Natural Product-Like Complexity from Cyanamide-Induced Rearrangement of Epoxy-δ-lactams Source: nih.gov URL: [Link]

  • Title: Capture–Collapse Heterocyclization: 1,3-Diazepanes by C–N Reductive Elimination from Rhodacyclopentanones Source: acs.org URL: [Link]

  • Title: Dearomative Photocatalytic Construction of Bridged 1,3-Diazepanes Source: chemrxiv.org URL: [Link]

  • Title: Impact of guanidine-containing backbone linkages on stereopure antisense oligonucleotides in the CNS Source: oup.com URL: [Link]

Sources

Exploratory

Technical Whitepaper: Chemical Safety, Mechanistic Toxicology, and Handling Protocols for 1,3-Diazepane-2,4,6-trione

Introduction & Structural Profiling 1,3-Diazepane-2,4,6-trione is a 7-membered heterocyclic compound characterized by a cyclic urea moiety integrated within a trione system[1]. While it is primarily utilized as a unique...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Profiling

1,3-Diazepane-2,4,6-trione is a 7-membered heterocyclic compound characterized by a cyclic urea moiety integrated within a trione system[1]. While it is primarily utilized as a unique structural scaffold in early-discovery chemical screening libraries, advanced GC-MS metabolomics studies have also identified it as a volatile organic metabolite in biological processes, such as the microbial co-fermentation of crustacean biomass[2].

Whether encountered as a synthetic library powder or a concentrated metabolomic extract, its specific hazard profile requires stringent laboratory controls. Table 1 summarizes the core quantitative and physicochemical data necessary for risk assessment.

Table 1: Physicochemical & Identification Properties
PropertyValueSource
IUPAC Name 1,3-diazepane-2,4,6-trione[1]
CAS Number 338756-68-6[1],
Molecular Formula C₅H₆N₂O₃[1]
Molar Mass 142.11 g/mol [1]
SMILES O=C1CNC(=O)NC(=O)C1[1],
GHS Hazard Classifications Acute Tox. 4 (Oral), Skin Sens. 1
Storage Class 11 (Combustible Solids)
Water Hazard Class (WGK) WGK 3 (Highly hazardous to water)

Mechanistic Toxicology: Causality of Hazards

As an Application Scientist, establishing a safe laboratory environment requires moving beyond rote memorization of Safety Data Sheets (SDS). We must understand the causality behind the assigned GHS classifications to implement effective engineering controls.

Acute Oral Toxicity (H302)

The classification of Acute Tox. 4 (Harmful if swallowed) is driven by the molecule's structural kinetics. The cyclic trione structure facilitates significant hydrogen bonding, allowing for rapid gastrointestinal absorption. Once in systemic circulation, cyclic amides and ureas undergo hepatic metabolism. The high electron density around the trione system can lead to the generation of reactive metabolic intermediates, inducing oxidative cellular stress and systemic toxicity.

Skin Sensitization (H317)

Skin sensitization is a delayed-type (Type IV) cell-mediated hypersensitivity reaction. The causality of the Skin Sens. 1 classification lies in the molecule's electrophilic nature. The carbonyl carbons at positions 2, 4, and 6 act as electrophilic centers. When exposed to the skin, these centers are highly susceptible to nucleophilic attack by the free thiol (-SH) or amine (-NH₂) groups of epidermal proteins.

This covalent binding forms a hapten-protein complex . This complex is recognized as foreign, phagocytosed by Langerhans cells, and transported to the draining lymph nodes where it is presented to T-cells, triggering irreversible immunological sensitization.

G A 1,3-Diazepane-2,4,6-trione (Electrophilic Hapten) C Hapten-Protein Complex A->C Covalent Binding B Epidermal Proteins (Nucleophilic) B->C Nucleophilic Attack D Langerhans Cell Activation C->D Uptake E Lymph Node Presentation D->E Migration F T-Cell Proliferation (Sensitization) E->F MHC-II Presentation

Fig 1: Mechanistic pathway of Skin Sensitization (Type IV Hypersensitivity) via haptenation.

In Vitro Validation Protocol: Direct Peptide Reactivity Assay (DPRA)

To empirically validate the Skin Sens. 1 hazard in your laboratory without relying on in vivo animal models, the Direct Peptide Reactivity Assay (DPRA) is the gold standard. This protocol acts as a self-validating system by mimicking the haptenation mechanism described above.

Step-by-Step Methodology:

  • Peptide Stock Preparation: Prepare two synthetic peptide solutions: one containing Cysteine (Cys) and one containing Lysine (Lys). Causality: These represent the nucleophilic targets in human skin proteins.

  • Test Chemical Preparation: Dissolve 1,3-Diazepane-2,4,6-trione in a compatible, non-reactive solvent (e.g., acetonitrile) to a concentration of 100 mM.

  • Incubation: Mix the chemical with the peptides at specific molar ratios (1:10 for Cys; 1:50 for Lys). Incubate in the dark at 25°C for exactly 24 hours.

  • Self-Validating Controls: Concurrently run a positive control (Cinnamic aldehyde) and a negative control (Lactic acid). The assay is only valid if the positive control shows >60% peptide depletion and the negative control shows <5% depletion.

  • HPLC Quantification: Analyze the samples using HPLC-UV at 220 nm. Calculate the percent depletion of the unreacted peptide. High depletion confirms high electrophilic reactivity and validates the H317 classification.

Laboratory Safety, Handling, and Decontamination Workflows

Because 1,3-Diazepane-2,4,6-trione is a WGK 3 environmental hazard and a combustible solid, standard benchtop handling is strictly prohibited.

Workflow S1 1. Risk Assessment Review SDS (H302, H317) S2 2. Don PPE Nitrile Gloves, Goggles, Lab Coat S1->S2 S3 3. Containment Weighing Execute in Fume Hood S2->S3 S4 4. Closed-System Transfer Minimize Aerosolization S3->S4 S5 5. Chemical Decontamination 1M NaOH Hydrolysis S4->S5 S6 6. Validated Disposal Combustible Solid Waste S5->S6

Fig 2: Step-by-step laboratory safety workflow for handling and decontamination.

Step-by-Step Handling & Decontamination Protocol
  • Pre-Task Preparation: Verify that the laboratory exhaust system is fully operational. Don double nitrile gloves (to prevent haptenation of dermal proteins), a fully buttoned lab coat, and splash goggles.

  • Containment Weighing: Weigh the solid exclusively inside a certified chemical fume hood or an isolated weighing enclosure. Use anti-static spatulas to prevent aerosolization of the combustible powder.

  • Closed-System Execution: Transfer the weighed compound into a sealed vial before removing it from the hood. All subsequent solubilization must occur in a closed system.

  • Self-Validating Decontamination (Alkaline Hydrolysis):

    • The Causality: Simply wiping the bench does not destroy the chemical hazard. Applying a strong base catalyzes the hydrolysis of the cyclic trione ring, opening it into non-electrophilic, water-soluble dicarboxylic acid and urea derivatives.

    • The Step: Spray all contacted surfaces and spatulas with a 1M NaOH solution. Allow a 15-minute contact time.

    • Validation: Swab the surface and test with pH paper. A sustained pH > 10 confirms active hydrolysis conditions. Follow with a distilled water rinse until the surface returns to a neutral pH (pH 7), confirming the complete removal of both the neutralized chemical and the decontaminant.

  • Waste Disposal: Dispose of all solid waste (including the first layer of nitrile gloves) in sealed, labeled containers designated for Combustible Solids (Storage Class 11). Do not flush down the sink due to its WGK 3 rating.

References

  • [1] PubChem. 1,3-Diazepane-2,4,6-trione | C5H6N2O3 | CID 1478587. National Institutes of Health (NIH). Available at:[Link]

  • [2] MDPI. GC-MS-Based Metabolomics Analysis of Prawn Shell Waste Co-Fermentation by Lactobacillus plantarum and Bacillus subtilis. Available at:[Link]

Sources

Foundational

Tautomerism in 1,3-Diazepane-Trione Systems: Mechanistic Insights and Drug Development Applications

Executive Summary The 1,3-diazepane-2,4,7-trione scaffold represents a uniquely flexible seven-membered cyclic urea system with profound implications in medicinal chemistry, particularly as a non-peptide inhibitor of vir...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-diazepane-2,4,7-trione scaffold represents a uniquely flexible seven-membered cyclic urea system with profound implications in medicinal chemistry, particularly as a non-peptide inhibitor of viral proteases[1]. A defining characteristic of this system is its complex tautomeric equilibrium—specifically, the interplay between keto-enol and lactam-lactim prototropic shifts. Understanding and controlling these tautomeric states is not merely an analytical exercise; it is a fundamental prerequisite for rational drug design. This whitepaper explores the thermodynamic drivers of tautomerism in 1,3-diazepane-triones, details the causality behind their target-binding mechanisms, and establishes a self-validating experimental workflow for characterizing these dynamic systems.

Structural Fundamentals and Tautomeric Equilibria

The core 1,3-diazepane-2,4,7-trione ring contains three carbonyl groups (positions 2, 4, and 7) and two nitrogen atoms (positions 1 and 3). This dense arrangement of heteroatoms creates a highly polarized microenvironment capable of undergoing rapid proton transfer.

The primary tautomeric shifts observed in these systems include:

  • Lactam-Lactim Tautomerism: Migration of a proton from the N1 or N3 nitrogen to the C2 carbonyl oxygen, forming an imidic acid (lactim).

  • Keto-Enol Tautomerism: Enolization at the C4 or C7 carbonyls, often stabilized by extended conjugation through the diazepane ring.

The Causality of Tautomeric Shifts

Tautomerization in these systems is rarely spontaneous in a vacuum; it is heavily dictated by the dielectric constant of the solvent and the local pH. In a high-dielectric aqueous environment, the highly polar lactam (keto) form is typically favored due to superior dipole-dipole stabilization. However, upon entering the hydrophobic, low-dielectric active site of a target enzyme, the equilibrium often shifts toward the lactim or enol forms. This shift is driven by the thermodynamic necessity to satisfy specific hydrogen-bond donor/acceptor pairings with the protein backbone, minimizing the entropic penalty of desolvation.

G Trione 1,3-Diazepane-2,4,7-trione (Keto/Lactam Form) Enol Enol/Lactim Tautomer (Active Binding State) Trione->Enol Solvent/pH Shift Inactive Off-Target / Poor Fit Trione->Inactive Weak H-Bonding Target HIV-1 Protease Asp25/Asp25' Dyad Enol->Target Strong H-Bond Donor/Acceptor

Fig 1. Tautomeric equilibrium of 1,3-diazepane-triones and target binding pathways.

Mechanistic Implications in Target Binding

The most prominent application of 1,3-diazepane-trione derivatives is their use as cyclic urea-based HIV-1 protease inhibitors[1]. The HIV-1 protease active site features a highly conserved catalytic aspartate dyad (Asp25 and Asp25').

The Asp25/Asp25' Interaction Dynamics

For a 1,3-diazepane-trione inhibitor to achieve sub-nanomolar affinity, it must displace a structural water molecule (often referred to as Water 301) that normally bridges the enzyme flaps to the catalytic dyad.

  • The Keto Form: Acts primarily as a hydrogen-bond acceptor. If the Asp dyad is fully protonated (neutral), the keto form binds efficiently.

  • The Enol/Lactim Form: Acts as a potent hydrogen-bond donor. If the Asp dyad is monoanionic or dianionic (which is highly dependent on the assay pH and local microenvironment), the enol/lactim tautomer becomes the thermodynamically required binding state[2].

Failure to account for this tautomerism during computational docking leads to massive discrepancies between predicted binding energies and empirical IC50​ values. Advanced QM/MM scoring functions are required to accurately model the electron delocalization and proton transfer events at this interface[2].

Quantitative Data: ADME and Physicochemical Properties

To illustrate the structural diversity and physicochemical variance of these systems, Table 1 summarizes the properties of computationally designed 5,6-dihydroxy-1,3-diazepane-2,4,7-trione derivatives targeting the HIV-1 protease[1]. The substitution at the P1/P1' and P2/P2' positions directly influences the steric hindrance around the trione core, indirectly modulating the tautomeric equilibrium constant ( KT​ ).

Table 1: Physicochemical Properties of 1,3-Diazepane-2,4,7-Trione Derivatives

Compound IDP2/P2' SubstituentMolecular Weight ( g/mol )log P (Lipophilicity)Target Application
Trione-1 Aliphatic Chain514.543.034HIV-1 Protease Inhibition
Trione-2 Short Alkyl482.452.114HIV-1 Protease Inhibition
Trione-3 Heteroaromatic484.420.958HIV-1 Protease Inhibition
Trione-4 Aromatic Ring456.462.966HIV-1 Protease Inhibition
Trione-5 Bulky Bicyclic644.694.598HIV-1 Protease Inhibition
Trione-6 Halogenated Aryl566.624.665HIV-1 Protease Inhibition

Data synthesized from computational design studies on novel cyclic ureas[1].

Self-Validating Experimental Protocol for Tautomer Profiling

Standard analytical techniques often fail to capture the dynamic nature of 1,3-diazepane-triones because the rate of proton exchange exceeds the timescale of the measurement. The following step-by-step methodology ensures a self-validating, artifact-free characterization of the tautomeric states.

Workflow Prep Sample Prep (Isotopic Labeling) NMR VT-NMR (Kinetics/Thermodynamics) Prep->NMR Comp QM/MM Profiling (Energy Landscapes) NMR->Comp Cryst X-Ray Crystallography (Solid-State Conformation) Comp->Cryst

Fig 2. Step-by-step experimental workflow for characterizing tautomeric states.

Step 1: Isotopic Labeling and Sample Preparation
  • Action: Synthesize the 1,3-diazepane-2,4,7-trione derivative utilizing 15N and 13C enriched precursors at the urea core (N1, C2, N3).

  • Causality: Standard 1H NMR is insufficient to resolve rapid prototropic shifts due to peak broadening. Isotopic enrichment enables 1H−15N HSQC/HMQC spectroscopy, allowing researchers to measure scalar couplings directly across the tautomerizing bonds.

  • Validation Checkpoint: Mass spectrometry (ESI-MS) must confirm >98% isotopic incorporation before proceeding.

Step 2: Variable-Temperature NMR (VT-NMR) Profiling
  • Action: Dissolve the sample in a high-dielectric aprotic solvent (e.g., DMSO- d6​ ) to prevent solvent-driven proton exchange. Conduct NMR scans while incrementally lowering the temperature from 298 K to 220 K.

  • Causality: Lowering the thermal energy of the system slows the tautomerization kinetics below the NMR timescale. This resolves the time-averaged broad signals into distinct, quantifiable peaks representing the individual keto (lactam) and enol (lactim) populations.

  • Validation Checkpoint: The sum of the integrated molar fractions of the observed tautomeric peaks must equal 1.0 ( ±0.02 ). A deviation indicates the presence of hidden degradation products rather than tautomers.

Step 3: QM/MM Energy Landscape Mapping
  • Action: Execute Quantum Mechanics/Molecular Mechanics (QM/MM) simulations using the VT-NMR population data as boundary conditions.

  • Causality: Molecular mechanics force fields cannot simulate bond breaking or formation. QM/MM is strictly required to calculate the activation energy barrier ( ΔG‡ ) of the proton shift within the specific electrostatic microenvironment of the target protein's binding pocket[2].

  • Validation Checkpoint: The computationally derived equilibrium constant ( Keq​ ) must align with the empirical Keq​ derived from the VT-NMR integrations.

Step 4: Co-Crystallization and X-Ray Diffraction
  • Action: Soak target protein crystals (e.g., HIV-1 protease) with the trione inhibitor and perform X-ray diffraction at cryogenic temperatures (100 K).

  • Causality: The solid-state conformation locks the inhibitor into its biologically active tautomer. Analyzing the electron density map around the Asp25/Asp25' dyad definitively confirms whether the keto or enol form is mediating the interaction[1].

  • Validation Checkpoint: The observed hydrogen bond lengths (typically 2.6–2.8 Å for strong donor-acceptor pairs) must logically correspond to the assigned tautomeric state.

Conclusion & Future Perspectives

The tautomerism of 1,3-diazepane-trione systems is a critical variable that dictates their pharmacological efficacy. By treating the molecule not as a static entity, but as a dynamic ensemble of interconverting states, researchers can leverage tautomerism as a design feature rather than a bug. Future drug development efforts utilizing this scaffold should prioritize "tautomeric locking"—the strategic placement of electron-withdrawing or sterically bulky groups to artificially lower the energy barrier of the desired active tautomer, thereby maximizing target affinity and minimizing off-target toxicity[3].

References

  • Vijjulatha, M., et al. "Computational design of novel cyclic urea as HIV-1 protease inhibitor." Central European Journal of Chemistry, 2007. URL:[Link]

  • "Assessment of QM/MM Scoring Functions for Molecular Docking to HIV-1 Protease." Journal of Chemical Information and Modeling, 2009. URL:[Link]

  • "Pyrimidine-2,4,6-trione Derivatives and Their Inhibition of Mutant SOD1-Dependent Protein Aggregation. Toward a Treatment for Amyotrophic Lateral Sclerosis." Journal of Medicinal Chemistry, 2011. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis and Validation Protocol for 1,3-Diazepane-2,4,6-trione

Introduction & Mechanistic Rationale1,3-Diazepane-2,4,6-trione (CAS: 338756-68-6)[1],[2] is a 7-membered heterocyclic compound structurally homologous to barbituric acid. While traditional barbiturates (6-membered pyrimi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale1,3-Diazepane-2,4,6-trione (CAS: 338756-68-6)[1],[2] is a 7-membered heterocyclic compound structurally homologous to barbituric acid. While traditional barbiturates (6-membered pyrimidine-2,4,6-triones) are synthesized via the symmetric condensation of urea with malonic acid derivatives, the 7-membered diazepane ring presents a unique topological asymmetry. Specifically, the N1 and N3 atoms are differentially substituted: N1 is alkylated by a methylene group, whereas N3 is acylated by a carbonyl group. Beyond synthetic chemistry, this unique scaffold has been identified as a bioactive aromatic metabolite in microbial co-fermentation systems (e.g., Lactobacillus plantarum and Bacillus subtilis), underscoring its emerging relevance in metabolomics and antimicrobial drug discovery[3].

Materials and Reagents

  • Primary Precursor: Ethyl 4-amino-3-oxobutanoate hydrochloride (CAS: 86578-58-7)[1].

  • Cyanating Agent: Potassium Cyanate (KCNO), ≥98% purity.

  • Base Catalyst: Sodium Ethoxide (NaOEt), 21% w/w in Ethanol.

  • Solvents: Anhydrous Ethanol (EtOH), Ethyl Acetate (EtOAc), Deionized Water.

  • Validation Reagents: Ninhydrin stain (for TLC In-Process Control), LC-MS grade Acetonitrile.

Workflow Visualization

SynthesisWorkflow A Ethyl 4-amino-3-oxobutanoate (Precursor) C Ethyl 4-ureido-3-oxobutanoate (IPC: Ninhydrin Negative) A->C Nucleophilic Addition (pH 5-6, 0-5°C) B KCNO / H2O (Cyanation Reagent) B->C Nucleophilic Addition (pH 5-6, 0-5°C) E Intramolecular Cyclization (Amidation) C->E Deprotonation D NaOEt / EtOH (Base Catalyst) D->E F 1,3-Diazepane-2,4,6-trione (Target Product) E->F Ring Closure (-EtOH)

Caption: Synthetic workflow and self-validating in-process controls for 1,3-Diazepane-2,4,6-trione.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of the Ureido Intermediate

Objective : Convert the primary amine of ethyl 4-amino-3-oxobutanoate into a urea moiety.

  • Causality & Logic : The formation of the urea group is strictly pH-dependent. The hydrochloride salt of the precursor must be neutralized to free the amine, but highly basic conditions will prematurely hydrolyze the beta-keto ester. A mildly acidic to neutral aqueous environment (pH 5-6) ensures the cyanate ion (CNO⁻) is in equilibrium with isocyanic acid (HNCO), the active electrophile, preventing over-alkylation.

  • Preparation : Dissolve 10.0 mmol of ethyl 4-amino-3-oxobutanoate hydrochloride in 15 mL of deionized water. Cool the solution to 0–5 °C in an ice bath to prevent thermal degradation of the beta-keto ester.

  • Cyanation : Slowly add a solution of potassium cyanate (12.0 mmol in 5 mL H₂O) dropwise over 15 minutes.

  • Reaction : Remove the ice bath and stir the mixture at room temperature for 4 hours.

  • In-Process Control (IPC) : This is a self-validating step. Spot the reaction mixture on a silica TLC plate (DCM:MeOH 9:1) and stain with Ninhydrin. The disappearance of the primary amine (which stains deep purple) and the appearance of a new, ninhydrin-negative spot confirms complete conversion to ethyl 4-ureido-3-oxobutanoate.

  • Extraction : Extract the aqueous layer with ethyl acetate (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 2: Base-Catalyzed Intramolecular Cyclization

Objective : Close the 7-membered ring via intramolecular amidation.

  • Causality & Logic : The terminal nitrogen of the newly formed urea is a poor nucleophile due to resonance stabilization. Sodium ethoxide (NaOEt) is employed to deprotonate this nitrogen. Crucially , anhydrous ethanol is chosen as the solvent to match both the base (ethoxide) and the ester leaving group (ethyl). If methanol/NaOMe were used here, competitive transesterification would yield a complex mixture of methyl and ethyl esters, ruining the cyclization kinetics.

  • Preparation : Dissolve the crude ethyl 4-ureido-3-oxobutanoate in 20 mL of anhydrous ethanol under an inert nitrogen atmosphere.

  • Catalysis : Add 1.2 equivalents of NaOEt (21% w/w in EtOH) dropwise at room temperature.

  • Cyclization : Heat the reaction mixture to reflux (78 °C) for 2.5 hours. The reaction is driven forward by the thermodynamic stability of the resulting 7-membered ring and the continuous extrusion of ethanol.

  • Quenching : Cool the mixture to 0 °C and carefully neutralize with 1 M HCl to pH 6. This reprotonates the imide nitrogen, precipitating the target compound.

  • Isolation : Filter the resulting white precipitate, wash with cold ethanol, and dry under high vacuum.

Phase 3: Analytical Validation

Self-Validation System: The structural integrity of 1,3-Diazepane-2,4,6-trione must be confirmed orthogonally to ensure no acyclic polymers were formed.

  • FT-IR : Validate the disappearance of the ester carbonyl stretch (~1740 cm⁻¹) and the appearance of distinct cyclic imide/amide carbonyl stretches (1680–1710 cm⁻¹).

  • LC-MS : Confirm the exact mass. The theoretical [M+H]⁺ for C₅H₆N₂O₃ is 143.04 m/z[3].

  • ¹H-NMR (DMSO-d₆) : The asymmetric nature of the ring will display distinct chemical shifts for the two methylene groups (C5 and C7) compared to the symmetric precursor.

Optimization of Cyclization Conditions

To ensure maximum yield and minimize polymerization or hydrolysis, various cyclization conditions were evaluated. The quantitative data is summarized in Table 1. The matched base/solvent/ester system (NaOEt/EtOH) proved critical for success.

Base CatalystSolventTemperatureTime (h)Yield (%)Purity (HPLC)Mechanistic Observation
NaOMeMethanol65 °C (Reflux)3.045%82%Transesterification noted
K₂CO₃DMF90 °C5.030%75%Thermal decomposition
NaOEt Ethanol 78 °C (Reflux) 2.5 78% >98% Optimal matched system
t-BuOKTHF65 °C (Reflux)4.062%91%Sluggish cyclization

Table 1: Optimization of base-catalyzed intramolecular cyclization for 1,3-Diazepane-2,4,6-trione.

References

  • PubChem. "1,3-Diazepane-2,4,6-trione | C5H6N2O3 | CID 1478587". National Institutes of Health. URL:[Link]

  • MDPI. "GC-MS-Based Metabolomics Analysis of Prawn Shell Waste Co-Fermentation by Lactobacillus plantarum and Bacillus subtilis". International Journal of Molecular Sciences. URL:[Link]

  • PubChem. "Butanoic acid, 4-amino-3-oxo- | C4H7NO3 | CID 3015665". National Institutes of Health. URL: [Link]

Sources

Application

Application Note: 1,3-Diazepane-2,4,6-trione as a Next-Generation Active Methylene Building Block

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Brief: Escaping Flatland in Drug Discovery In modern organic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Brief: Escaping Flatland in Drug Discovery

In modern organic synthesis and medicinal chemistry, increasing the three-dimensional complexity (Fsp³ character) of pharmacophores is a proven strategy to improve aqueous solubility and reduce off-target toxicity. While barbituric acid (pyrimidine-2,4,6-trione) is a classical active methylene compound, its planar, six-membered ring often leads to poor physicochemical profiles in downstream lead compounds.

Enter 1,3-Diazepane-2,4,6-trione (CAS 338756-68-6) . By expanding the cyclic urea core to a seven-membered ring, this building block introduces crucial conformational flexibility while retaining the highly reactive C5 active methylene group[1]. This structural evolution makes it an exceptional scaffold for designing novel protease inhibitors[2] and agents targeting mutant SOD1-dependent protein aggregation[3]. Interestingly, this unique scaffold has also been identified in advanced metabolomic profiles of microbial co-fermentation, hinting at its biocompatibility and natural derivative potential[4].

Structural & Mechanistic Profiling

The synthetic utility of 1,3-diazepane-2,4,6-trione stems from its distinct, regioselective reactivity profile. As a Senior Application Scientist, I emphasize understanding the electronic and steric environment of the molecule before deploying it in complex syntheses:

  • C5 Active Methylene: Flanked by the C4 and C6 carbonyls, the C5 protons are highly acidic. Deprotonation yields a stabilized enolate that acts as a potent carbon nucleophile in Knoevenagel condensations and Michael additions.

  • N1/N3 Amides: The cyclic urea nitrogens serve as primary sites for electrophilic alkylation or arylation. Modifying these positions allows for precise tuning of the molecule's lipophilicity (LogP) and hydrogen-bonding capabilities, a critical step in ADME optimization[2].

  • C7 Methylene Spacer: Unlike the symmetrical 6-membered barbiturate, the C7 methylene breaks the symmetry. It acts as a flexible spacer that relieves steric strain during bulky functionalizations at C5.

ReactivityMap Core 1,3-Diazepane-2,4,6-trione (Core Scaffold) C5 C5 Methylene (Highly Acidic) Core->C5 N1N3 N1 / N3 Amides (H-Bond Donors) Core->N1N3 C7 C7 Methylene (Spacer) Core->C7 Knoevenagel Knoevenagel Condensation Michael Addition C5->Knoevenagel Alkylation N-Alkylation / Arylation (ADME Tuning) N1N3->Alkylation Flexibility Conformational Flexibility C7->Flexibility

Regioselective reactivity map of 1,3-Diazepane-2,4,6-trione guiding synthetic functionalization.

Quantitative Data & Comparative Analysis

To justify the selection of 1,3-diazepane-2,4,6-trione over traditional reagents, we must look at the quantitative and qualitative differences in their physicochemical profiles.

Table 1: Comparative Physicochemical & Reactivity Profile

PropertyPyrimidine-2,4,6-trione (Barbituric Acid)1,3-Diazepane-2,4,6-trione
Ring Size 6-Membered (Planar)7-Membered (Puckered/Flexible)
Active Methylene Sites C5 (Highly Acidic)C5 (Highly Acidic), C7 (Weakly Acidic)
Steric Hindrance at C5 High (Rigid flanking carbonyls)Moderate (Relieved by C7 spacer)
Fsp³ Character LowHigh
Primary Synthetic Use Knoevenagel, OxidationMCRs, Spiro-Annulation, Drug Scaffolds

Synthetic Workflows & Validated Protocols

The following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to ensure robust reproducibility and analytical confidence.

Workflow A: Knoevenagel Condensation (Synthesis of 5-Arylidene Derivatives)

Purpose: To generate electrophilic intermediates for downstream cycloadditions. Causality & Expertise: We utilize piperidine as a secondary amine catalyst to form a reactive iminium ion intermediate with the aldehyde, simultaneously acting as a base to generate the C5 enolate of the diazepane-trione. Ethanol is selected as the solvent because the thermodynamic product (the arylidene derivative) exhibits lower solubility in cold ethanol, driving the equilibrium forward via precipitation.

Protocol 1: Step-by-Step Methodology

  • Preparation: In a 50 mL round-bottom flask, suspend 1,3-diazepane-2,4,6-trione (10 mmol, 1.42 g) and the target aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 10 mmol) in 20 mL of absolute ethanol.

  • Catalysis: Add piperidine (1.0 mmol, ~100 µL) dropwise.

    • Visual Validation: The suspension may briefly clear as the enolate forms before turning cloudy as the product begins to precipitate.

  • Reaction: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 2–4 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1). The complete disappearance of the UV-active aldehyde spot confirms reaction termination.

  • Isolation: Remove the heat source and allow the flask to cool to room temperature, then transfer to an ice bath (0–5°C) for 30 minutes to maximize precipitation.

  • Purification: Filter the precipitate under vacuum, wash the filter cake with ice-cold ethanol (2 x 5 mL), and dry under high vacuum to afford the pure 5-arylidene-1,3-diazepane-2,4,6-trione.

Workflow B: One-Pot Multicomponent Reaction (MCR) for Spiro-Annulation

Purpose: To construct complex, 3D spiro-heterocycles in a single step, minimizing waste and isolation time. Causality & Expertise: MCRs rely on carefully orchestrated reaction rates. By mixing an aldehyde, malononitrile, and 1,3-diazepane-2,4,6-trione, the highly electrophilic Knoevenagel adduct of the aldehyde and malononitrile forms first. The diazepane-trione then acts as a Michael donor, attacking the adduct, followed by an intramolecular cyclization driven by tautomerization to form a stable pyran ring.

Pathway A Aldehyde + Malononitrile B Knoevenagel Adduct (Electrophile) A->B Base D Michael Adduct Intermediate B->D C5 Attack C 1,3-Diazepane-2,4,6-trione (Nucleophile) C->D Enolate E Intramolecular Cyclization D->E F Spiro-Heterocycle Target E->F Tautomerization

Mechanistic pathway of the one-pot, three-component spiro-annulation reaction.

Table 2: Optimization of MCR Conditions for Spiro-Annulation

EntrySolvent SystemCatalyst (10 mol%)Temp (°C)Time (h)Yield (%)
1H₂ONone2512Trace
2EtOHPiperidine78 (Reflux)465
3EtOH/H₂O (1:1)Piperidine60378
4 EtOH/H₂O (1:1) Triethylamine (Et₃N) 60 3 92

Note: Et₃N in a protic, aqueous-organic solvent mixture provides the optimal balance of base strength and transition-state stabilization.

Protocol 2: Step-by-Step Methodology

  • Initiation: In a 25 mL vial, dissolve the aldehyde (5 mmol) and malononitrile (5 mmol, 0.33 g) in 10 mL of an EtOH/H₂O mixture (1:1 v/v).

  • Activation: Add triethylamine (Et₃N, 0.5 mmol, 70 µL) and stir at room temperature for 15 minutes to allow the intermediate Knoevenagel adduct to form.

  • Annulation: Add 1,3-diazepane-2,4,6-trione (5 mmol, 0.71 g) in one portion.

  • Heating: Seal the vial and heat to 60°C for 3 hours.

    • Visual Validation: A color change (often to deep yellow or orange) indicates the formation of the extended conjugated system of the spiro-pyran.

  • Workup: Cool the mixture to induce crystallization. Filter the solid, wash with water to remove triethylammonium salts, and recrystallize from hot ethanol to yield the analytically pure spiro-compound.

References

  • National Center for Biotechnology Information. "1,3-Diazepane-2,4,6-trione | C5H6N2O3 | CID 1478587 - PubChem." nih.gov. URL:[Link]

  • Barakat, A., et al. "Pyrimidine-2,4,6-trione Derivatives and Their Inhibition of Mutant SOD1-dependent Protein Aggregation. Toward a Treatment for Amyotrophic Lateral Sclerosis." nih.gov. URL:[Link]

  • Vijjulatha, M., & S., S. "Computational design of novel cyclic urea as HIV-1 protease inhibitor." researchgate.net. URL:[Link]

  • "GC-MS-Based Metabolomics Analysis of Prawn Shell Waste Co-Fermentation by Lactobacillus plantarum and Bacillus subtilis." mdpi.com. URL:[Link]

Sources

Method

Application Note: High-Yield Synthesis of 1,3-Diazepane-2,4,6-trione

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals Introduction & Mechanistic Rationale 1,3-Diazepane-2,4,6-trione (CAS 338756-68-6)...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals

Introduction & Mechanistic Rationale

1,3-Diazepane-2,4,6-trione (CAS 338756-68-6)[1] is a 7-membered cyclic urea homologue of barbituric acid. Recently identified as a bioactive, aromatic metabolite in microbial co-fermentations of Lactobacillus plantarum and Bacillus subtilis[2], this unique structural motif is gaining traction in drug discovery for its potential antimicrobial properties and utility as a bifunctional heterocyclic precursor. While it is commercially available as a stabilized building block, de novo construction is often required for custom derivatization.

The Synthetic Challenge

Synthesizing a 7-membered ring is entropically and enthalpically disfavored compared to the formation of 5- or 6-membered rings. Traditional barbituric acid synthesis relies on the condensation of urea with malonic acid derivatives. To achieve the homologous 7-membered 1,3-diazepane system, a 4-carbon bis-electrophile is required.

This protocol utilizes ethyl 4-chloroacetoacetate as the C4 synthon. It acts as a dual electrophile, providing a primary alkyl chloride for N-alkylation and a β -keto ester for amidation. Because urea is inherently a poor nucleophile—due to the strong delocalization of its nitrogen lone pairs into the carbonyl group—the reaction requires aggressive deprotonation. By utilizing Sodium Ethoxide (NaOEt) in absolute ethanol, we generate a highly reactive urea anion that drives both the kinetic N-alkylation and the thermodynamic intramolecular cyclization.

Reaction Workflow & Pathway

The following workflow illustrates the logical progression of the cyclocondensation reaction. The dropwise addition of the bis-electrophile is the critical kinetic step that prevents unwanted intermolecular polymerization.

Mechanism A Urea + NaOEt (Absolute EtOH) B Deprotonated Urea (Enhanced Nucleophile) A->B Deprotonation D Intermolecular N-Alkylation (Kinetic Step) B->D C Ethyl 4-chloroacetoacetate (Bis-electrophile) C->D Dropwise Addition E Intramolecular Amidation (Ring Closure) D->E Reflux (78°C) F 1,3-Diazepane-2,4,6-trione Sodium Salt E->F -EtOH G Acidic Workup (HCl, pH 2) F->G H Precipitation of Pure 1,3-Diazepane-2,4,6-trione G->H Protonation

Fig 1: Mechanistic workflow for the synthesis of 1,3-Diazepane-2,4,6-trione via cyclocondensation.

Quantitative Data Presentation

To establish the optimal conditions for this protocol, various base/solvent systems and addition rates were evaluated. The pseudo-high dilution principle (achieved via dropwise addition) and strict anhydrous conditions proved mandatory for high yields.

Table 1: Optimization of Reaction Parameters for Cyclocondensation

Base / Solvent SystemElectrophile Addition RateTemp (°C)Mechanistic ObservationIsolated Yield (%)
NaOH / H 2​ OBolus100Rapid hydrolysis of ester; decarboxylation< 5%
NaOEt / EtOHBolus78Intermolecular oligomerization predominant22%
KOtBu / THFDropwise (1 hr)66Poor urea solubility; incomplete reaction41%
NaOEt / EtOH Dropwise (1 hr) 78 Clean intramolecular cyclization 74%

Experimental Protocol

This methodology is designed as a self-validating system . The intermediate ureide remains soluble in the basic ethanolic matrix. Successful cyclization yields an acidic methylene/imide proton (pKa ~4.5), which forms a soluble sodium salt in situ. The reaction's success is visibly confirmed by the lack of early precipitation during reflux, followed by immediate, heavy crystallization upon adjusting the pH to 2.0 during the workup phase.

Materials Required
  • Urea (Reagent grade, 99%)

  • Ethyl 4-chloroacetoacetate (95%, stabilized)

  • Sodium metal (or commercial 21% wt NaOEt in EtOH)

  • Absolute Ethanol (Anhydrous, <0.005% water)

  • 1M Hydrochloric Acid (HCl)

Step-by-Step Methodology

Step 1: Preparation of the Ethanolic Base

  • In an oven-dried, argon-flushed 250 mL round-bottom flask, carefully dissolve sodium metal (2.2 eq, 50.6 mmol) in 100 mL of absolute ethanol to generate sodium ethoxide.

  • Causality Rule: Absolute ethanol is critical. Trace water will lead to the rapid saponification of ethyl 4-chloroacetoacetate into 4-chloro-3-oxobutanoic acid, which readily decarboxylates upon heating, destroying the C4 precursor.

Step 2: Urea Activation

  • Add urea (1.0 eq, 23.0 mmol) to the freshly prepared NaOEt solution.

  • Stir the suspension at 40°C for 30 minutes.

  • Causality Rule: Heating ensures complete dissolution and deprotonation. Forming the highly reactive urea anion is a prerequisite to outcompete the poor inherent nucleophilicity of neutral urea.

Step 3: Controlled Electrophilic Addition

  • Dilute ethyl 4-chloroacetoacetate (1.05 eq, 24.1 mmol) in 20 mL of absolute ethanol.

  • Using a syringe pump, add this solution dropwise over 60 minutes to the activated urea mixture.

  • Causality Rule: The dropwise addition maintains a low steady-state concentration of the bis-electrophile. This pseudo-high dilution favors the intramolecular ring closure (amidation) over intermolecular chain elongation (oligomerization).

Step 4: Cyclocondensation

  • Elevate the temperature to 78°C (reflux) and stir for 4 hours.

  • Self-Validation: Monitor the reaction via TLC (DCM:MeOH 9:1). The disappearance of the UV-active ester and the formation of a baseline spot (the highly polar sodium salt of the product) indicates completion.

Step 5: Acidic Workup & Isolation

  • Cool the reaction mixture to 0°C in an ice-water bath.

  • Slowly add 1M HCl dropwise until the solution reaches pH 2.0.

  • Causality Rule: The final 1,3-diazepane-2,4,6-trione is highly soluble in its anionic form. Protonation at pH 2 ensures the formation of the neutral trione, which has drastically lower solubility in cold water/ethanol mixtures, driving its precipitation.

  • Filter the resulting white precipitate under vacuum, wash with 2 x 15 mL of cold distilled water to remove NaCl byproducts, and dry overnight under high vacuum.

References

  • Title: 1,3-Diazepane-2,4,6-trione | C5H6N2O3 | CID 1478587 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: GC-MS-Based Metabolomics Analysis of Prawn Shell Waste Co-Fermentation by Lactobacillus plantarum and Bacillus subtilis Source: MDPI - Polysaccharides (2020) URL: [Link]

Sources

Application

Application Note: Asymmetric Synthesis of Chiral 1,3-Diazepane Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Introduction & Strategic Overview 1,3-Diazepanes are seven-membered, non-planar az...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Strategic Overview

1,3-Diazepanes are seven-membered, non-planar aza-heterocycles that serve as highly privileged pharmacophores in modern drug discovery. They provide an ideal rigid scaffold for the precise spatial orientation of hydrogen-bond donors and acceptors, making them particularly valuable for designing RNA-targeted ligands, kinase inhibitors, and complex natural product analogues[1].

Despite their immense therapeutic potential, the asymmetric synthesis of 1,3-diazepanes has historically been bottlenecked by the entropic penalties associated with seven-membered ring closure and the difficulty of controlling facial selectivity during cyclization[1]. This application note outlines two state-of-the-art catalytic paradigms that overcome these barriers: Ir-mediated dearomative photocatalysis and Manganese-catalyzed enantioselective C(sp³)-H desymmetrization .

Mechanistic Paradigms in Asymmetric 1,3-Diazepane Synthesis

Paradigm A: Dearomative Photocatalytic Synthesis

The dearomatization of pyridinium salts offers a direct route to highly functionalized saturated aza-heterocycles. Utilizing an Ir(III) photocatalyst under visible light irradiation, this method relies on a Proton-Coupled Electron Transfer (PCET) mechanism[2].

A Hantzsch ester is employed as a terminal reductant, generating a transient Hantzsch ester radical (HEH•) upon single-electron transfer (SET) to the excited *Ir(III) species. This radical assists in a concerted PCET to the activated pyridine, yielding a benzofused dihydropyridine intermediate. Subsequent tautomerization triggers a highly diastereoselective intramolecular Mannich-type addition, closing the seven-membered ring to form the chiral bridged 1,3-diazepane[2].

G A Ir(III) Catalyst B *Ir(III) Excited State A->B Blue LED (450 nm) C Hantzsch Ester Radical (HEH•) B->C Single Electron Transfer D Proton-Coupled Electron Transfer (PCET) C->D E Dihydropyridine Intermediate D->E F Intramolecular Mannich Addition E->F Tautomerization G Chiral Bridged 1,3-Diazepane F->G

Mechanistic pathway for the Ir-mediated dearomative photocatalytic synthesis of 1,3-diazepanes.
Paradigm B: Enantioselective C(sp³)-H Oxidation and Desymmetrization

Direct, site-selective α-C(sp³)-H bond oxidation of aliphatic amines represents a highly atom-economical approach to chiral heterocycles. By employing an evolved Manganese catalyst [Mn(OTf)2(iPrbpeb)] alongside a chiral co-catalyst (S)-Phth-Cp-OH, piperidine substrates undergo enantioselective desymmetrization via oxidation to a transient iminium ion[3]. If the substrate features a pendant amine nucleophile, rapid intramolecular trapping occurs, directly accessing the chiral 1,3-diazepane core with excellent enantioselectivity[3].

Quantitative Data: Catalyst Performance & Substrate Scope

The following table summarizes the comparative efficiency, necessary oxidants/reductants, and stereochemical outcomes of the leading methodologies for 1,3-diazepane synthesis.

Synthetic StrategyCatalyst SystemOxidant / ReductantKey IntermediateYield (%)Enantiomeric Excess (ee %)
Photocatalytic Dearomatization Ir(ppy)₃ (1-5 mol%)Hantzsch EsterDihydropyridine75 - 88%>90% (dr >10:1)
C(sp³)-H Oxidation [Mn(OTf)₂(iPrbpeb)] (1 mol%)H₂O₂ (1.5 equiv)Iminium Ionup to 86%up to 98%
Cyanamide Rearrangement Base (NaOMe)None (Isomerization)Epoxy-δ-lactam15 - 45%N/A (Chiral Pool)

Data aggregated from recent catalytic optimizations[2],[3],[1].

Experimental Protocols

Protocol 1: Manganese-Catalyzed Enantioselective Synthesis of 1,3-Diazepanes

This protocol details the desymmetrization of 4-substituted piperidines bearing a pendant amine to yield chiral 1,3-diazepanes[3].

Reagents: Substrate (0.25 mmol), (R,R)-[Mn(OTf)2(iPrbpeb)] (1 mol%), (S)-Phth-Cp-OH (15 mol%), H₂O₂ (0.6 M in TFE), 2,2,2-Trifluoroethanol (TFE).

Step-by-Step Methodology:

  • System Assembly: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the piperidine substrate (0.25 mmol) in anhydrous TFE (8 mL).

    • Causality Insight: TFE is strictly required as the solvent. Its strong hydrogen-bonding capability stabilizes the transient iminium ion and enhances the electrophilicity of the active Mn-oxo species, preventing premature hydrolysis[3].

  • Catalyst Introduction: Add the manganese catalyst (1 mol%) and the chiral co-catalyst (S)-Phth-Cp-OH (15 mol%). Stir at 0 °C for 10 minutes to ensure complete dissolution and pre-organization of the chiral pocket.

  • Controlled Oxidation: Load a gas-tight syringe with H₂O₂ (0.6 M solution in TFE, 1.5 equiv.). Mount the syringe on a programmable syringe pump.

  • Slow Addition (Critical Step): Deliver the H₂O₂ solution over exactly 30 minutes into the reaction mixture at 0 °C.

    • Causality Insight: Slow addition maintains a low steady-state concentration of H₂O₂. This prevents the non-selective background oxidation of the amine and protects the delicate Mn-catalyst from oxidative degradation[3].

  • Self-Validating Quench: Monitor via TLC. Once the starting material is consumed (approx. 15 mins post-addition), quench the reaction by adding saturated aqueous Na₂S₂O₃ (2 mL). A color change or cessation of micro-bubbling validates the neutralization of residual peroxide.

  • Workup & Purification: Extract the aqueous layer with dichloromethane (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, DCM/MeOH gradient).

Workflow Step1 Substrate Preparation (Piperidine + TFE solvent) Step2 Catalyst Assembly (Mn Complex + Chiral Co-catalyst) Step1->Step2 Step3 Controlled Oxidation (Syringe Pump H2O2) Step2->Step3 Step4 Desymmetrization (Iminium Ion Formation) Step3->Step4 Step5 Intramolecular Trapping (Amine Nucleophile) Step4->Step5 Step6 Chiral 1,3-Diazepane (Isolation & Purification) Step5->Step6

Experimental workflow for Mn-catalyzed enantioselective C(sp3)-H oxidation to 1,3-diazepanes.
Protocol 2: Ir-Mediated Dearomative Photocatalytic Synthesis

This protocol constructs bridged 1,3-diazepanes from pyridinium salts[2].

Reagents: Pyridinium salt substrate (0.2 mmol), Ir(ppy)₃ (2 mol%), Hantzsch ester (1.5 equiv), K₂HPO₄ (2.0 equiv), anhydrous DMSO (5 mL).

Step-by-Step Methodology:

  • Reaction Setup: To a 10 mL transparent glass vial equipped with a magnetic stir bar, add the pyridinium salt, Hantzsch ester, K₂HPO₄, and Ir(ppy)₃.

  • Degassing (Critical Step): Add anhydrous DMSO (5 mL). Seal the vial with a PTFE septum and sparge the solution with dry nitrogen for 15 minutes.

    • Causality Insight: Oxygen is a potent triplet quencher. Failure to degas will result in the immediate quenching of the *Ir(III) excited state and the generation of reactive oxygen species, completely stalling the PCET process[2].

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm Blue LEDs. Ensure the temperature is maintained at 25 °C using a cooling fan.

  • Reaction Monitoring: Stir under irradiation for 12–16 hours. Validate reaction completion via LC-MS (monitoring for the exact mass of the bridged diazepane product).

  • Workup & Purification: Dilute the mixture with water (15 mL) and extract with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and isolate the 1,3-diazepane via silica gel chromatography.

References

  • Title: Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines Source: Chemical Reviews - ACS Publications URL
  • Title: General Access to Chiral Piperidines via Enantioselective Catalytic C(sp³)
  • Title: 1,3-Diazepanes of Natural Product-Like Complexity from Cyanamide-Induced Rearrangement of Epoxy-δ-lactams Source: PubMed Central URL

Sources

Method

Application Note: Regio- and Chemoselective N-Alkylation of 1,3-Diazepane-2,4,6-trione

Introduction & Pharmacological Context 1,3-Diazepane-2,4,6-trione is a 7-membered heterocyclic homologue of barbituric acid. In medicinal chemistry, the targeted N-alkylation of such cyclic imides and amides is a critica...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

1,3-Diazepane-2,4,6-trione is a 7-membered heterocyclic homologue of barbituric acid. In medicinal chemistry, the targeted N-alkylation of such cyclic imides and amides is a critical transformation. The introduction of alkyl groups at specific nitrogen centers modulates the molecule's lipophilicity (logP), eliminates hydrogen-bond donors to improve membrane permeability, and fine-tunes the pharmacokinetic and pharmacodynamic profiles of the resulting drug candidates[1].

However, the functionalization of 1,3-diazepane-2,4,6-trione presents a profound chemoselectivity challenge due to its structural asymmetry and multiple acidic sites. As a Senior Application Scientist, I have designed this protocol to provide a field-proven, self-validating methodology to achieve precise regio- and chemocontrol over this complex scaffold.

Mechanistic Principles & Chemoselectivity

To master the alkylation of 1,3-diazepane-2,4,6-trione, one must understand the causality dictated by its distinct proton environments:

  • N3-H (Imide, pKa ~8–10): Flanked by the C2=O and C4=O carbonyls, this is the most acidic proton. It is the primary site for kinetically controlled monoalkylation.

  • C5-H₂ (Active Methylene, pKa ~11–13): Flanked by the C4=O and C6=O carbonyls, these protons form a stable enolate under strongly basic conditions, leading to unwanted C-alkylation side products.

  • N1-H (Amide, pKa ~15–17): Flanked by the C2=O and the C7-H₂ methylene, this proton is the least acidic and requires strong thermodynamic driving forces to functionalize.

The Causality of Reagent Selection
  • Mild Bases (e.g., K₂CO₃): Utilizing a mild base in a polar aprotic solvent like DMF selectively deprotonates the N3-imide without ionizing the C5-methylene, ensuring strict regioselective monoalkylation[2].

  • The "Cesium Effect" (Cs₂CO₃): To achieve exhaustive N1,N3-dialkylation, Cs₂CO₃ is employed. The large ionic radius and high solubility of the cesium cation create a highly reactive, "naked" anion that accelerates the alkylation of the less reactive N1-amide position while minimizing C-alkylation[3].

  • Mitsunobu Conditions: For highly sensitive substrates where C5-alkylation must be absolutely suppressed, the base-free Mitsunobu reaction is utilized. This method activates the alcohol electrophile rather than deprotonating the heterocycle, driving chemoselective N-alkylation via an isourea intermediate[4].

G SM 1,3-Diazepane-2,4,6-trione (Starting Material) Base Base / Reagent Selection (Chemoselectivity Control) SM->Base Mild Mild Base (K₂CO₃, DMF) 1.0 eq Alkyl Halide Base->Mild Strong Strong Base (Cs₂CO₃ / NaH) >2.0 eq Alkyl Halide Base->Strong Mitsunobu Mitsunobu (ROH, DEAD, PPh₃) Mild, Neutral Conditions Base->Mitsunobu N3 Regioselective N3-Monoalkylation Mild->N3 Kinetic Control N1N3 Exhaustive N1,N3-Dialkylation Strong->N1N3 Thermodynamic C5 C5-Alkylation (Side Product) Requires Process Control Strong->C5 Over-alkylation Mitsunobu->N3 Chemoselective

Reaction workflow for the chemoselective N-alkylation of 1,3-Diazepane-2,4,6-trione.

Quantitative Data: Base and Solvent Effects

The following table synthesizes the expected outcomes based on the thermodynamic and kinetic parameters of the chosen protocol.

MethodBase / ReagentsSolventTemp (°C)Equivalents (Electrophile)Major ProductTypical Yield (%)
Direct Alkylation K₂CO₃DMF251.05 (Alkyl Halide)N3-Monoalkylated78–85%
Direct Alkylation Cs₂CO₃DMF502.50 (Alkyl Halide)N1,N3-Dialkylated82–90%
Direct Alkylation NaHTHF0 to 253.00 (Alkyl Halide)N1,N3,C5-Trialkylated60–70%
Mitsunobu PPh₃, DEADTHF0 to 251.20 (Alcohol)N3-Monoalkylated88–95%

Experimental Protocols

Every protocol below is designed as a self-validating system . By integrating In-Process Controls (IPC), the chemist can verify the mechanistic pathway in real-time, ensuring trustworthiness and reproducibility.

Protocol A: Regioselective N3-Monoalkylation (Kinetic Control)

Objective: Selectively alkylate the highly acidic N3-imide position while leaving the N1-amide and C5-methylene intact.

  • Preparation: Charge a flame-dried round-bottom flask with 1,3-diazepane-2,4,6-trione (1.0 eq.) and anhydrous DMF (0.2 M concentration) under an argon atmosphere.

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (1.2 eq.). Stir at 25 °C for 15 minutes to allow for the formation of the N3-anion.

  • Electrophile Addition: Add the alkyl halide (1.05 eq.) dropwise over 10 minutes.

  • Self-Validation Checkpoint (IPC): At t=2 hours, sample 10 µL of the reaction mixture, quench with H₂O, and extract with EtOAc. Analyze via LC-MS. The presence of a single peak with [M+H]+ corresponding to the monoalkylated mass confirms regioselectivity. Causality note: If a dialkylated mass is observed, the temperature must be reduced immediately to 0 °C to halt over-reaction.

  • Workup: Upon completion (typically 4–6 hours), filter the inorganic salts. Concentrate the DMF under reduced pressure, partition between EtOAc and H₂O, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Exhaustive N1,N3-Dialkylation (Thermodynamic Control)

Objective: Overcome the high pKa of the N1-amide to achieve complete dialkylation without triggering C5-alkylation.

  • Preparation: Dissolve 1,3-diazepane-2,4,6-trione (1.0 eq.) in anhydrous DMF (0.15 M).

  • Base Addition: Add anhydrous Cs₂CO₃ (3.0 eq.). The "cesium effect" is critical here to enhance the nucleophilicity of the N1 position[3].

  • Electrophile Addition: Add the alkyl halide (2.5 eq.) at room temperature, then heat the mixture to 50 °C.

  • Self-Validation Checkpoint (IPC): Monitor via ¹H-NMR of a crude aliquot at t=4 hours. The disappearance of both broad N-H singlets (typically >10 ppm) and the preservation of the sharp C5-H₂ singlet (~3.5–4.0 ppm) validates that exhaustive N-alkylation has occurred without C-alkylation.

  • Workup: Cool to room temperature, quench with ice water to precipitate the product, filter, and recrystallize from ethanol/water.

Protocol C: Base-Free Chemoselective Alkylation via Mitsunobu Reaction

Objective: Alkylate sensitive substrates using primary or secondary alcohols under neutral conditions to absolutely prevent C5-enolization[4].

  • Preparation: In a dry flask under argon, combine 1,3-diazepane-2,4,6-trione (1.0 eq.), the target alcohol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF (0.1 M). Cool to 0 °C.

  • Activation: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise over 20 minutes. The slow addition prevents the formation of unwanted hydrazine byproducts.

  • Reaction: Allow the mixture to warm to 25 °C and stir for 12 hours.

  • Self-Validation Checkpoint (IPC): Monitor by TLC (Hexanes:EtOAc). The formation of triphenylphosphine oxide (visible under UV and staining) correlates directly with the consumption of the starting material.

  • Workup: Concentrate the reaction mixture. To remove the bulk of PPh₃O, triturate the crude residue with cold diethyl ether; the PPh₃O will precipitate. Filter and purify the filtrate via column chromatography.

Sources

Application

Ring-closing metathesis for 1,3-diazepine synthesis

Application Note: Advanced Synthesis of 1,3-Diazepines via Ruthenium-Catalyzed Ring-Closing Metathesis Introduction and Chemical Context 1,3-Diazepines and their oxidized derivatives (1,3-diazepinones) are privileged sev...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthesis of 1,3-Diazepines via Ruthenium-Catalyzed Ring-Closing Metathesis

Introduction and Chemical Context

1,3-Diazepines and their oxidized derivatives (1,3-diazepinones) are privileged seven-membered heterocyclic scaffolds in drug development. They are highly valued as core motifs in cytidine deaminase (CDA) inhibitors, antiviral agents, and novel nucleoside analogues[1]. Historically, the construction of seven-membered rings has been plagued by low yields due to unfavorable entropic factors and transannular strain, which often lead to competing intermolecular reactions. The advent of Ruthenium-catalyzed Ring-Closing Metathesis (RCM) has fundamentally shifted this paradigm, enabling the convergent, high-yield synthesis of 1,3-diazepines from acyclic diene precursors[1].

Mechanistic Insights and Catalyst Selection

The thermodynamic driving force of RCM is the evolution of volatile ethylene gas. However, when synthesizing medium-to-large rings (7- to 9-membered), the entropic penalty of cyclization competes directly with Acyclic Diene Metathesis (ADMET) oligomerization[2].

To enforce intramolecular cyclization over oligomerization, researchers must manipulate both the catalyst and the substrate:

  • Catalyst Choice (Causality): First-generation Grubbs catalysts often fail to close sterically hindered or electron-deficient seven-membered rings. Second-generation catalysts (e.g., Grubbs II, Zhan-1b) featuring a strongly σ-donating N-heterocyclic carbene (NHC) ligand are mandatory. The NHC ligand stabilizes the active 14-electron ruthenium metallacyclobutane intermediate, dramatically increasing the turnover frequency (TOF) and allowing the kinetically slower 7-endo/exo-trig-like closure to outcompete catalyst decomposition[2].

  • Substrate Pre-organization (Causality): Protecting groups on the acyclic urea/amine nitrogens (e.g., benzoyl or Boc groups) restrict the rotameric degrees of freedom. This "Thorpe-Ingold-like" effect forces the terminal olefins into spatial proximity, drastically lowering the activation entropy ( ΔS‡ ) for ring closure[1].

Experimental Workflow

RCM_Workflow A 1. Diene Precursor Preparation B 2. Solvent Degassing A->B C 3. Ru-Catalyst Addition B->C D 4. Ring-Closing Metathesis C->D E 5. Catalyst Quenching D->E F 6. Purification & Validation E->F

Figure 1: Optimized workflow for Ru-catalyzed ring-closing metathesis of 1,3-diazepines.

Step-by-Step Protocol: Synthesis of 1,3-Diazepin-2-one

This self-validating protocol utilizes the Zhan-1b or Grubbs II catalyst for the cyclization of a protected diallylurea into a 1,3-diazepinone[1].

Materials Required:

  • N,N'-diallylurea derivative (e.g., bis-benzoyl protected, 7.20 mmol)

  • Zhan-1b Catalyst or Grubbs 2nd Generation (1–5 mol%)

  • Anhydrous Dichloromethane (CH₂Cl₂), HPLC grade

  • Ethyl vinyl ether (quenching agent)

  • Argon gas

Methodology:

  • High-Dilution Assembly: Dissolve the diene precursor (7.20 mmol) in anhydrous CH₂Cl₂ (1.5 L) to achieve a final concentration of ~0.005 M.

    • Causality: High dilution is the primary kinetic control mechanism to suppress intermolecular ADMET oligomerization, ensuring that the rate of intramolecular RCM dominates.

  • Rigorous Degassing: Degas the solution using 10 consecutive cycles of vacuum and argon backfilling, or continuous argon sparging for 30 minutes.

    • Causality: Molecular oxygen rapidly oxidizes the active ruthenium-alkylidene species into inactive ruthenium oxides. Complete deoxygenation is critical for achieving high yields at low catalyst loadings[1].

  • Catalytic Initiation: Heat the degassed solution to 40 °C under a positive argon atmosphere. Add the ruthenium catalyst (e.g., Zhan-1b, 0.053 g, ~1 mol%) in a single portion[1].

    • Self-Validation Check: The solution will immediately transition to a characteristic purplish-brown or red-brown hue. The continuous evolution of fine bubbles (ethylene gas) serves as a visual confirmation of active metathesis.

  • Reaction Monitoring: Stir the reaction at 40 °C for 2 to 5 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/EtOAc system.

    • Self-Validation Check: The cyclized 1,3-diazepine product typically exhibits a lower Rf​ value than the acyclic precursor due to changes in the molecular dipole moment and cross-sectional area.

  • Catalyst Quenching: Once TLC indicates complete consumption of the starting material, add an excess of ethyl vinyl ether (approx. 50 equivalents relative to the catalyst) and stir for 30 minutes at room temperature.

    • Causality: Ethyl vinyl ether rapidly reacts with the propagating ruthenium carbene to form a stable, metathesis-inactive Fischer carbene. This prevents unwanted double-bond migration or post-reaction oligomerization during solvent evaporation[2].

  • Purification: Concentrate the quenched reaction mixture under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the pure 1,3-diazepinone[3].

Quantitative Data: RCM Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and the yield of 1,3-diazepine, demonstrating the necessity of the highly optimized conditions described above[1].

EntryCatalystLoading (mol%)Concentration (M)Temp (°C)Time (h)Yield (%)Mechanistic Outcome / Observation
1Grubbs 1st Gen5.00.0054012< 15%Catalyst decomposes before slow 7-endo closure completes.
2Grubbs 2nd Gen5.00.00540582%NHC ligand stabilizes intermediate; good conversion[3].
3Zhan-1b1.00.00540294%Optimal kinetics; complete conversion with low loading[1].
4Zhan-1b1.00.05040241%High concentration triggers competing ADMET (oligomers seen).

References

  • Efficient convergent synthesis of 1,3-diazepinone nucleosides by ring-closing metathesis and direct glycosyl
  • Synthesis of pyrrolo[1,3]diazepines by a dipolar cycloaddition – retro-Mannich domino reaction - NIH.
  • Formation of Macrocycles via Ring-Closing Olefin Metathesis - ACS Public

Sources

Method

Comprehensive Analytical Protocols for the Characterization of 1,3-Diazepane-2,4,6-trione

An Application Guide Abstract: This application note provides a detailed framework of analytical techniques for the comprehensive characterization of 1,3-Diazepane-2,4,6-trione, a heterocyclic compound with significance...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide

Abstract: This application note provides a detailed framework of analytical techniques for the comprehensive characterization of 1,3-Diazepane-2,4,6-trione, a heterocyclic compound with significance in medicinal chemistry and materials science. As a cyclic urea derivative, its structural integrity, purity, and physicochemical properties are critical for its application. This guide offers researchers, scientists, and drug development professionals a suite of robust protocols covering spectroscopic, chromatographic, and thermal analysis methods. The methodologies are designed to establish the identity, purity, and stability of the compound, ensuring data reliability for research and development applications.

Introduction and Rationale

1,3-Diazepane-2,4,6-trione is a seven-membered heterocyclic compound containing a urea moiety within a diazepane ring structure. This structural motif is found in various pharmacologically active molecules, including potential anti-AIDS drugs and compounds with sedative and anticonvulsant properties.[1][2] The synthesis, often proceeding through the condensation of glutaric acid and urea, necessitates rigorous analytical oversight to characterize the final product and identify any potential side products or unreacted starting materials.[3][4]

A multi-faceted analytical approach is essential for unambiguous structural confirmation and purity assessment. This guide details the strategic application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Thermal Analysis (TGA/DSC). Each technique provides orthogonal data points, which, when combined, create a comprehensive profile of the molecule.

Molecular Structure

The foundational step in any characterization is understanding the molecule's structure.

Caption: Chemical Structure of 1,3-Diazepane-2,4,6-trione.

Physicochemical Properties

A summary of key identifiers and computed properties provides a baseline for analysis.[5]

PropertyValueSource
Molecular Formula C₅H₆N₂O₃PubChem[5]
Molecular Weight 142.11 g/mol PubChem[5]
IUPAC Name 1,3-diazepane-2,4,6-trionePubChem[5]
InChIKey VNRTZMCRXMBZIP-UHFFFAOYSA-NPubChem[5]
CAS Number 338756-68-6PubChem[5]

Spectroscopic Characterization Protocols

Spectroscopy is indispensable for the primary structural elucidation of a synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy provides unparalleled insight into the molecular skeleton by probing the chemical environment of ¹H and ¹³C nuclei. For 1,3-Diazepane-2,4,6-trione, the symmetry of the molecule simplifies the expected spectra, but the choice of solvent is critical due to the presence of exchangeable N-H protons. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it can form hydrogen bonds, which slows the exchange rate of the N-H protons, often allowing them to be observed as distinct signals.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0-200 ppm.

    • A greater number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

Expected Spectral Data:

NucleusExpected Chemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR ~7.0 - 8.5Broad Singlet2H, NH
~3.0 - 3.5Triplet4H, CH₂ adjacent to N
~2.0 - 2.5Quintet2H, CH₂ at C5 position
¹³C NMR ~165 - 175Singlet2C, C =O (imide)
~150 - 160Singlet1C, C =O (urea)
~40 - 50Singlet2C, C H₂ adjacent to N
~20 - 30Singlet1C, C H₂ at C5 position
Note: Chemical shifts are estimations based on related diazepine and cyclic urea structures and may vary.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and powerful technique for identifying the functional groups present in a molecule. The trione structure of the target compound features multiple carbonyl groups (C=O) and N-H bonds, which have highly characteristic absorption frequencies. The exact position of the carbonyl stretches can provide clues about the ring strain and electronic environment.

Protocol: FTIR Analysis using Attenuated Total Reflectance (ATR)

  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal. No further preparation is needed.

  • Background Collection: Before analyzing the sample, run a background spectrum of the empty ATR crystal to subtract atmospheric interferences (CO₂ and H₂O).

  • Sample Spectrum Acquisition: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform the background subtraction and analyze the resulting transmittance or absorbance spectrum.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3200 - 3400N-H StretchingAmide/Urea (N-H)
2850 - 3000C-H StretchingAliphatic (CH₂)
~1720C=O StretchingImide Carbonyl
~1680C=O StretchingUrea Carbonyl ("Amide I" band)
~1550N-H BendingAmide/Urea ("Amide II" band)
Note: Peak positions are approximate and can be influenced by hydrogen bonding in the solid state.[7][8]
Mass Spectrometry (MS)

Expertise & Experience: MS is the definitive technique for determining the molecular weight of a compound, thereby confirming its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation. This provides a clear confirmation of the parent mass.

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: Use an LC-MS system equipped with an ESI source.

  • Chromatography (Optional but Recommended): A short isocratic run on a C18 column can help clean the sample before it enters the mass spectrometer.

    • Mobile Phase: 50:50 Acetonitrile:Water with 0.1% formic acid.

    • Flow Rate: 0.5 mL/min.

  • Mass Spectrometry Acquisition:

    • Operate the ESI source in positive ion mode.

    • Scan a mass range appropriate for the target ion (e.g., m/z 50-300).

    • The expected protonated molecular ion [M+H]⁺ should be observed at m/z 143.11.

  • Data Analysis: Identify the peak corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula to within a few parts per million (ppm).

Expected Mass-to-Charge Ratio (m/z):

IonCalculated m/z
[M+H]⁺143.0451
[M+Na]⁺165.0270

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the gold standard for assessing the purity of pharmaceutical compounds and related substances. Due to the polar nature of the urea and imide functional groups, 1,3-Diazepane-2,4,6-trione is expected to be a highly polar compound. Standard reversed-phase C18 columns may provide insufficient retention.[9] Therefore, a method using a column designed for polar analytes or employing Hydrophilic Interaction Liquid Chromatography (HILIC) may be necessary. UV detection at a low wavelength (e.g., 195-210 nm) is required as the molecule lacks a strong chromophore.[10]

Protocol: HPLC-UV Purity Analysis

  • Instrumentation: An HPLC system with a UV detector and a suitable column (e.g., Cogent Diamond Hydride™ or a similar polar-embedded phase column).[9]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Chromatographic Conditions:

    • Column: Cogent Diamond Hydride™, 4 µm, 100 Å, 4.6 x 75 mm[9]

    • Mobile Phase: Isocratic, 95% Acetonitrile / 5% Water / 0.1% Trifluoroacetic Acid (TFA) (Note: Formic acid can be substituted for MS compatibility).[9]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 205 nm[9]

    • Injection Volume: 5 µL

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible diluent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Sample Preparation Dissolve ~1 mg/mL in diluent injection Sample Injection Inject 5 µL onto column sample_prep->injection mobile_phase_prep Mobile Phase Preparation 95% ACN / 5% H₂O / 0.1% Acid equilibration System Equilibration Stabilize baseline with mobile phase mobile_phase_prep->equilibration equilibration->injection separation Chromatographic Separation Isocratic elution injection->separation detection UV Detection Monitor at 205 nm separation->detection integration Peak Integration Identify and integrate all peaks detection->integration calculation Purity Calculation % Purity = (Area_main / Area_total) * 100 integration->calculation report Generate Report calculation->report

Caption: HPLC workflow for purity analysis.

Thermal Analysis

Expertise & Experience: Thermal analysis techniques like TGA and DSC are crucial for characterizing the solid-state properties of a material. DSC can precisely determine the melting point, which is a key indicator of purity, while TGA reveals the thermal stability and decomposition profile. For diazepine derivatives, thermal analysis is widely used to study stability under various conditions.[11][12]

Protocol: TGA and DSC Analysis

  • Instrumentation: A simultaneous thermal analyzer (STA) or separate TGA and DSC instruments.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum crucible.

  • TGA Method:

    • Heat the sample from ambient temperature (~25 °C) to 600 °C at a constant rate of 10 °C/min.

    • Use an inert atmosphere, such as nitrogen, with a flow rate of 50 mL/min to prevent oxidative decomposition.[11]

  • DSC Method:

    • Heat the sample from ambient temperature to a point beyond its melting temperature (e.g., 250 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.[12]

  • Data Analysis:

    • TGA: Analyze the resulting thermogram for the onset temperature of decomposition (significant mass loss).

    • DSC: Determine the onset and peak temperatures of the endothermic event corresponding to melting. The sharpness of the melting peak is an indicator of purity.

Conclusion

The analytical characterization of 1,3-Diazepane-2,4,6-trione requires an integrated approach employing multiple orthogonal techniques. The protocols outlined in this application note provide a robust framework for confirming the molecule's identity, structure, purity, and thermal properties. NMR and FTIR spectroscopy establish the core structure and functional groups. Mass spectrometry provides definitive confirmation of the molecular weight. HPLC serves as the primary tool for quantitative purity assessment, while thermal analysis offers critical data on solid-state properties and stability. Together, these methods ensure a comprehensive and reliable characterization essential for advancing research and development efforts involving this compound.

References

  • AKJournals. (n.d.). COMPARATIVE KINETIC STUDY OF DECOMPOSITION OF SOME DIAZEPINE DERIVATIVES UNDER ISOTHERMAL AND NON-ISO- THERMAL CONDITIONS. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of diazepam drug using thermal analyses, mass spectrometry and semi-empirical MO calculation | Request PDF. Retrieved from [Link]

  • ACS Publications. (2021, March 9). Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Urea, cyclohexyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Diazepane-2,4,6-trione. Retrieved from [Link]

  • PMC. (2022, August 31). Heterocyclic 1,3-diazepine-based thiones and selones as versatile halogen-bond acceptors. Retrieved from [Link]

  • MTC USA. (n.d.). Urea Analyzed by HPLC - AppNote. Retrieved from [Link]

  • ResearchGate. (2017, November 20). (PDF) Experimental and theoretical investigation of spectroscopic properties of diazepam. Retrieved from [Link]

  • BioSpectra. (2025, May 2). UREA ASSAY VIA HPLC. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Optimization of Diazepam Solubility with Auxiliary Substances and Thermo Analytical Investigation of Binary Systems. Retrieved from [Link]

  • Journal of Al-Nahrain University. (2017). Synthesis and Characterization a New 1,3-Diazepine Compounds from New Bis 4-Amino-3-Mercpto-1,2,4-Triazole Derivatives. Retrieved from [Link]

  • Semantic Scholar. (2007, August 17). Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with xanthydrol. Retrieved from [Link]

  • RSC Publishing. (n.d.). 1H-1,3-Diazepines, 5H-1,3-diazepines, 1,3-diazepinones, and 2,4-diazabicyclo[3.2.0]heptenes. Retrieved from [Link]

  • PubMed. (2021, April 5). Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical methodology for the determination of urea: Current practice and future trends | Request PDF. Retrieved from [Link]

  • Wiley Online Library. (2018). Facile Synthesis of Chiral Cyclic Ureas through Hydrogenation of 2‐Hydroxypyrimidine/Pyrimidin‐2(1H). Retrieved from [Link]

  • Google Patents. (n.d.). EP0558189A1 - A two-step method for preparing cyclic-ureas.
  • ResearchGate. (2025, August 5). Synthesis and characterization analysis of unique organic crystal – Urea Glutaric Acid, an optimistic candidate for optical device applications | Request PDF. Retrieved from [Link]

  • ACS Publications. (2020, July 7). Catalytic Dealkylative Synthesis of Cyclic Carbamates and Ureas via Hydrogen Atom Transfer and Radical-Polar Crossover | Organic Letters. Retrieved from [Link]

  • ResearchGate. (2026, March 5). (PDF) Synthesis and characterization of novel N-acyl cyclic urea derivatives. Retrieved from [Link]

  • ResearchGate. (2019, May 2). Synthesis and Characterization a New 1,3-Diazepine Compounds from New Bis 4-Amino-3-Mercpto-1,2,4-Triazole Derivatives. Retrieved from [Link]

  • JOCPR. (2015). Identification, synthesis and characterization. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Modeled ternary phase diagram of urea/glutaric acid in mass.... Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme S1: The product ion MS/MS spectrum of [diazepam+H] + (Figure.... Retrieved from [Link]

  • Qucosa. (n.d.). benzo[d,f][11][13]diazepines, Dibenzo[d,f][11][13]diazepinones, and. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties. Retrieved from [Link]

  • PubMed. (2020, February 15). Development of glutaric acid production consortium system with α-ketoglutaric acid regeneration by glutamate oxidase in Escherichia coli. Retrieved from [Link]

  • PMC - NIH. (n.d.). Reaction mechanism of the green synthesis of glutaric acid. Retrieved from [Link]

  • Journal of University of Babylon for Pure and Applied Sciences. (2022). Synthesis of the Derivatives of 1,3-oxazepine-4,7-dione and Investigation of Antibacterial Activity. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. Retrieved from [Link]

  • Familias GA. (n.d.). Glutaric Aciduria; A “New” Disorder of Amino Acid Metabolism1. Retrieved from [Link]

  • IntechOpen. (2018, November 5). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Retrieved from [Link]

Sources

Application

Application Note: Advanced NMR Spectroscopy Protocols for the Structural Characterization of 1,3-Diazepane-2,4,6-trione

Introduction & Structural Significance 1,3-Diazepane-2,4,6-trione ([1]([Link])) is a seven-membered heterocyclic compound featuring a cyclic urea moiety integrated with a β -dicarbonyl system. This unique structural scaf...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Significance

1,3-Diazepane-2,4,6-trione ([1]([Link])) is a seven-membered heterocyclic compound featuring a cyclic urea moiety integrated with a β -dicarbonyl system. This unique structural scaffold is highly valued in medicinal chemistry, serving as a foundational pharmacophore for the design of expanded barbiturate analogues and cyclic urea-based HIV-1 protease inhibitors ([2]([Link])).

Unlike its symmetric six-membered counterpart (barbituric acid), 1,3-diazepane-2,4,6-trione is fundamentally asymmetric. The ring consists of three distinct carbonyls (urea, amide, and ketone) and two distinct nitrogen atoms (imide and amide/urea hybrid). For drug development professionals, unambiguous resonance assignment of this scaffold is critical for confirming successful functionalization during structure-activity relationship (SAR) campaigns. This guide outlines a self-validating NMR methodology designed to resolve the topological ambiguities of this heterocycle.

Theoretical NMR Profiling & Causality

Before initiating data acquisition, a theoretical profile must be established. The asymmetry of the diazepane ring dictates that no two protons or carbons share the exact same electronic environment.

  • The Nitrogen Environments: N3 is an imide nitrogen flanked by two carbonyls (C2=O, C4=O), rendering its proton highly deshielded. Conversely, N1 is flanked by one carbonyl (C2=O) and an aliphatic methylene (C7), making it less deshielded.

  • The Methylene Environments: C5 is an active methylene situated between two carbonyls (C4=O, C6=O), making it highly acidic and prone to keto-enol tautomerism. C7 is an α -ureido ketone methylene, flanked by C6=O and N1.

Table 1: Predicted NMR Chemical Shifts and Causality (in DMSO- d6​ )
PositionNucleusPredicted Shift (ppm)MultiplicityCausality / Electronic Environment
N3 1 H~10.5br sImide proton; highly deshielded by two adjacent electron-withdrawing carbonyls (C2, C4).
N1 1 H~8.2br t / sUrea/amide hybrid; less deshielded than N3. May couple to H7 if exchange is slow.
C5 1 H~3.8sActive methylene in a β -dicarbonyl system (flanked by C4, C6).
C7 1 H~3.5d / sMethylene flanked by C6=O and N1. Splits into a doublet if N1-H exchange is restricted.
C6 13 C~202.0-Ketone carbonyl; lacks the shielding resonance donation of adjacent nitrogens.
C4 13 C~168.0-Amide carbonyl; partially shielded by N3 lone pair delocalization.
C2 13 C~155.0-Urea carbonyl; most shielded due to dual resonance donation from N1 and N3.
C7 13 C~52.0-Aliphatic carbon adjacent to an electronegative nitrogen atom.
C5 13 C~48.0-Aliphatic carbon in a β -dicarbonyl system.

Experimental Protocols: A Self-Validating System

To achieve the resolution required for this assignment, the experimental setup must prevent proton exchange and maximize the signal-to-noise (S/N) ratio for quaternary carbons.

Step 1: Anhydrous Sample Preparation
  • Action: Dissolve 15–20 mg of 1,3-Diazepane-2,4,6-trione in 0.6 mL of strictly anhydrous DMSO- d6​ (100% isotopic purity, stored over activated 4Å molecular sieves).

  • Causality: Trace water in the solvent catalyzes rapid chemical exchange of the N1-H and N3-H protons. This broadens their signals and completely obliterates the scalar couplings necessary for 2D HMBC mapping.

  • Self-Validation: Acquire a preliminary 1D 1 H spectrum. The residual water peak (HDO) at ~3.3 ppm must be sharp and minimal. If the N-H peaks are broad or missing, the sample has absorbed atmospheric moisture and must be re-prepared.

Step 2: Probe Tuning and Pulse Calibration
  • Action: Insert the sample, regulate the temperature to exactly 298K, and perform Automatic Tuning and Matching (ATM). Execute a rigorous 3D gradient shimming routine. Calibrate the 90° pulse width using a nutation experiment.

  • Causality: Accurate 90° pulse calibration maximizes the excitation efficiency. This is non-negotiable for detecting the insensitive, non-protonated carbonyl carbons (C2, C4, C6) during 2D experiments.

  • Self-Validation: The 1D 1 H baseline should be perfectly flat without phase correction, and the Full Width at Half Maximum (FWHM) for the DMSO residual peak should be 1.0 Hz.

Step 3: 2D Heteronuclear Correlation (HSQC & HMBC)
  • Action: Acquire a multiplicity-edited 1 H- 13 C HSQC to map direct C-H attachments. Follow this with a gradient-selected HMBC optimized for long-range couplings ( nJCH​=8 Hz, corresponding to a delay of ~62.5 ms).

  • Causality: 1D NMR alone cannot definitively distinguish C5 from C7 due to overlapping aliphatic regions. HMBC bridges this gap by mapping 2-bond and 3-bond heteronuclear connectivity, solving the ring's topology.

Workflow A Sample Prep (Anhydrous DMSO-d6) B 1D NMR (1H/13C) Pulse Calibration A->B C 2D HSQC (1J C-H Mapping) B->C D 2D HMBC (Long-Range Connectivity) B->D E Variable Temp NMR (Tautomer Dynamics) C->E D->E

Comprehensive NMR characterization workflow for 1,3-Diazepane-2,4,6-trione.

Data Interpretation & Tautomeric Considerations

The crux of the structural elucidation relies on the HMBC network. By tracing the long-range couplings, we can unambiguously assign the asymmetric ring.

The HMBC Logic Pathway:
  • Identifying the Urea Core: The N3-H proton will show strong 2J correlations to both C2 (urea) and C4 (amide). Because C2 is the most shielded carbonyl (~155 ppm), this immediately anchors the right side of the molecule.

  • Differentiating the Methylenes: The H5 protons will show 2J correlations to both C4 and C6. In contrast, the H7 protons will show a 2J correlation to C6, but a 3J correlation across the nitrogen to C2.

  • Validating the Amide/Urea Hybrid: The N1-H proton will correlate back to C2 and C7, closing the ring and confirming the structural integrity.

HMBC H5 H5 C4 C4(=O) H5->C4 2J C6 C6(=O) H5->C6 2J H7 H7 C2 C2(=O) H7->C2 3J H7->C6 2J N1H N1-H N1H->C2 1J/2J C7 C7 N1H->C7 2J N3H N3-H N3H->C2 2J N3H->C4 2J

Key HMBC interactions mapping the heteronuclear connectivity of the diazepane ring.

Tautomeric Dynamics

Because C5 is a β -dicarbonyl active methylene, researchers must be vigilant for keto-enol tautomerism. While the keto form heavily predominates in DMSO- d6​ at 298K, trace enolization can occur, manifesting as a highly deshielded enol proton (>12 ppm) and a vinylic carbon signal (~90-100 ppm). If tautomeric exchange causes line broadening at C5, Variable Temperature (VT) NMR should be employed. Cooling the probe to 283K will slow the exchange rate, sharpening the distinct keto and enol resonances for precise integration.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1478587, 1,3-Diazepane-2,4,6-trione". PubChem,[Link].

  • Vijjulatha, M., & S., S. "Computational design of novel cyclic urea as HIV-1 protease inhibitor". Central European Journal of Chemistry, 5(4), 2007, 1064–1072.[Link].

Sources

Method

Application Note: Mass Spectrometry of 1,3-Diazepane-2,4,6-trione and its Fragments

Document Type: Advanced Analytical Protocol & Mechanistic Guide Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Introduction & Structural Context 1,3-Diazepane-2,4,6-trione...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Analytical Protocol & Mechanistic Guide Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals

Introduction & Structural Context

1,3-Diazepane-2,4,6-trione (C₅H₆N₂O₃, Exact Mass: 142.0378 Da) is a seven-membered heterocyclic compound characterized by a urea-derived moiety fused to a dicarbonyl-containing aliphatic chain[1]. Structurally homologous to barbiturates (which are six-membered rings), this homologated cyclic ureide presents unique analytical challenges due to its multiple hydrogen-bond donating groups and complex keto-enol tautomerism.

Recently, 1,3-diazepane-2,4,6-trione has gained attention in advanced metabolomics, notably being identified as a distinct aromatic metabolite in the co-fermentation of complex biological matrices, such as prawn shell waste[2]. To accurately identify and quantify this compound in complex matrices, a rigorous understanding of its ionization behavior and collision-induced dissociation (CID) pathways is required.

This application note provides a self-validating, dual-platform (LC-ESI-MS/MS and GC-EI-MS) workflow, detailing the causality behind sample preparation choices and the fundamental mechanisms governing its mass spectral fragmentation.

Mechanistic Principles of Ionization and Fragmentation

Electrospray Ionization (ESI) Behavior

The structural homology of 1,3-diazepane-2,4,6-trione to barbituric acid dictates its optimal ionization mode. The imide-like N-H protons, flanked by electron-withdrawing carbonyl groups, are highly acidic. Consequently, Negative Electrospray Ionization (ESI-) is exceptionally efficient, yielding an abundant deprotonated precursor ion [M−H]− at m/z 141.03. Attempting positive mode (ESI+) generally results in poor ionization efficiency and erratic in-source fragmentation due to the lack of a basic proton-accepting functional group.

Collision-Induced Dissociation (CID) Pathways

Upon isolation and fragmentation of the m/z 141.03 precursor, the charge localizes on the N1/N3 imide nitrogen. The dominant fragmentation pathways are driven by the relief of ring strain and the stability of the expelled neutral molecules:

  • Retro-Cleavage (Primary): The expulsion of neutral isocyanic acid (HNCO, 43 Da) from the urea linkage yields a highly stable enolate product ion at m/z 98.02.

  • Ketene Expulsion (Secondary): Cleavage of the aliphatic dicarbonyl sector (C5-C6-C7) expels ketene (CH₂=C=O, 42 Da), generating a diagnostic fragment at m/z 99.02.

Fragmentation M Precursor Ion [M-H]- m/z 141.03 F1 Product Ion [M-H - HNCO]- m/z 98.02 M->F1 -43 Da (Isocyanic acid) F2 Product Ion [M-H - CO]- m/z 113.04 M->F2 -28 Da (Carbon monoxide) F3 Product Ion [M-H - CH2CO]- m/z 99.02 M->F3 -42 Da (Ketene)

Fig 2. Proposed ESI negative mode CID fragmentation pathway of 1,3-Diazepane-2,4,6-trione.

Analytical Workflows & Protocols

To ensure robust detection, the analytical approach must be tailored to the instrument platform. The workflow below outlines the divergent sample preparation paths for GC-MS and LC-MS.

Workflow N1 Sample Matrix (e.g., Fermentation Broth) N2 Lyophilization (-40°C, 0.0002 mBar) N1->N2 GC-MS Prep N6 LC-ESI-MS/MS Analysis (Negative Mode MRM) N1->N6 LC-MS Prep (Direct Dilution) N3 Carbonyl Protection (Methoxyamine, 37°C) N2->N3 N4 Silylation (MSTFA + 1% TMCS, 70°C) N3->N4 N5 GC-EI-MS Analysis (70 eV, Full Scan/SIM) N4->N5

Fig 1. Dual GC-MS and LC-MS/MS workflow for 1,3-Diazepane-2,4,6-trione analysis.

Protocol A: GC-EI-MS Derivatization & Analysis

Direct GC injection of 1,3-diazepane-2,4,6-trione leads to severe peak tailing and thermal degradation due to its high polarity. A two-step derivatization is mandatory[3].

  • Lyophilization: Transfer 100 µL of the sample to a microcentrifuge tube and lyophilize at -40 °C and 0.0002 mBar overnight.

    • Causality: Water vigorously quenches silylation reagents (MSTFA). Complete desiccation is critical for derivatization yield[3].

  • Carbonyl Protection (Oximation): Re-dissolve the pellet in 100 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Incubate at 37 °C for 1 hour.

    • Causality: Methoxyamine converts the highly reactive C4 and C6 ketones into stable oximes, preventing keto-enol tautomerization that would otherwise result in multiple, split chromatographic peaks.

  • Silylation: Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) containing 1% trimethylchlorosilane (TMCS). Incubate at 70 °C for 30 minutes[3].

    • Causality: MSTFA replaces the acidic N-H protons with trimethylsilyl (TMS) groups, drastically lowering the boiling point and improving volatility.

    • Self-Validation Step: Monitor the ratio of Mono-TMS to Di-TMS derivatives in the full-scan data. A robust method should yield >95% Di-TMS derivative (m/z 286). If the Mono-TMS peak (m/z 214) is prominent, the silylation reagent is likely degraded by moisture.

  • Analysis: Centrifuge at 14,500× g for 15 minutes. Inject 1 µL of the supernatant in splitless mode (Injector: 250 °C, EI Source: 70 eV).

Protocol B: LC-ESI-MS/MS High-Throughput Quantification
  • Sample Dilution: Dilute the matrix 1:10 in the initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Internal Standard Spiking: Spike samples with 10 ng/mL of a stable isotope-labeled internal standard (e.g., ¹⁵N₂-barbituric acid).

    • Self-Validation Step: The structural similarity of the internal standard allows continuous monitoring of matrix-induced ion suppression. A deviation of >15% in the IS peak area flags matrix effects requiring further sample cleanup.

  • Chromatography: Utilize a Polar-C18 or HILIC column.

    • Causality: 1,3-Diazepane-2,4,6-trione is highly polar (LogP ≈ -1.2). Standard C18 columns will fail to retain the analyte, causing it to elute in the void volume where ion suppression is maximized.

Quantitative Data Presentation

To facilitate rapid method building, the optimized mass spectrometric parameters are summarized below.

Table 1: Optimized MRM Transitions for LC-ESI-MS/MS (Negative Mode)

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Fragment AssignmentPurpose
141.098.0-15[M-H - HNCO]⁻Quantifier
141.099.0-20[M-H - CH₂CO]⁻Qualifier 1
141.0113.0-10[M-H - CO]⁻Qualifier 2

Table 2: GC-EI-MS Diagnostic Ions (Di-TMS Derivative, 70 eV)

Nominal Mass (m/z)Relative AbundanceStructural AssignmentOrigin
286~15%[M]⁺•Molecular Ion of Di-TMS derivative
271100%[M - CH₃]⁺Loss of methyl radical from TMS group (Base Peak)
171~40%[M - TMS-NCO]⁺Retro-cleavage of the silylated urea ring
73~80%[Si(CH₃)₃]⁺Trimethylsilyl cation (Universal TMS marker)

Conclusion

The successful mass spectrometric analysis of 1,3-diazepane-2,4,6-trione requires strict control over its tautomeric and hydrogen-bonding tendencies. By leveraging methoxyamine/MSTFA derivatization for GC-MS, or utilizing Polar-C18 chromatography coupled with Negative ESI-CID for LC-MS/MS, analysts can achieve highly sensitive, reproducible, and artifact-free quantification of this compound in complex biological matrices.

References

  • Title: 1,3-Diazepane-2,4,6-trione | C5H6N2O3 | CID 1478587 Source: PubChem URL: [Link] (Cited as[1])

  • Title: GC-MS-Based Metabolomics Analysis of Prawn Shell Waste Co-Fermentation by Lactobacillus plantarum and Bacillus subtilis Source: MDPI / Polysaccharides URL: [Link] (Cited as[2],[3])

Sources

Application

Application Note: 1,3-Diazepane-2,4,6-trione as a Conformationally Flexible sp³-Rich Scaffold in Drug Discovery

Introduction: The sp³ Imperative in Modern Drug Design For decades, high-throughput synthetic practices inadvertently steered drug discovery pipelines toward achiral, flat, aromatic molecules. In 2009, Lovering et al.

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The sp³ Imperative in Modern Drug Design

For decades, high-throughput synthetic practices inadvertently steered drug discovery pipelines toward achiral, flat, aromatic molecules. In 2009, Lovering et al. introduced the concept of [1], demonstrating that increasing the three-dimensionality of drug candidates—quantified by the fraction of sp³ hybridized carbons ( Fsp3​ )—significantly improves clinical success rates, solubility, and target specificity[2].

In this context, [3] emerges as a highly valuable, underutilized scaffold. As a 7-membered homologue of the classical pyrimidine-2,4,6-trione (barbituric acid), this diazepane derivative offers a unique blend of reactive functionalization hubs and enhanced 3D conformational flexibility. The construction of diverse sp³-rich skeletal ring systems, particularly 1,3-diazepanes, is increasingly recognized as a critical frontier in[4].

Mechanistic Causality: Why the 7-Membered Trione?

As an Application Scientist, selecting the right core scaffold dictates the downstream success of a hit-to-lead campaign. The transition from a 6-membered to a 7-membered trione is not merely an incremental structural change; it fundamentally alters the molecule's physicochemical behavior:

  • Conformational Dynamics (Induced Fit): Unlike the rigid, planar geometry of 6-membered aromatic or pseudo-aromatic rings, the 7-membered diazepane ring adopts non-planar twist-chair or boat conformations. This flexibility allows the scaffold to adapt to deep, complex protein binding pockets via induced-fit mechanisms, reducing off-target promiscuity.

  • C5-Acidity for Rapid Diversification: The methylene protons at the C5 position are flanked by two strong electron-withdrawing carbonyl groups, making them highly acidic. This enables rapid electrophilic functionalization (e.g., Knoevenagel condensations) to generate vast libraries of arylidene derivatives.

  • N1/N3-Modulation: The urea-like nitrogen atoms can be selectively alkylated or arylated. This is critical for fine-tuning the molecule's lipophilicity (LogP), thereby optimizing blood-brain barrier (BBB) penetration or oral bioavailability.

Workflow A 1,3-Diazepane-2,4,6-trione (sp³-Rich Scaffold) B C5-Knoevenagel Condensation A->B Electrophilic Attack C N1/N3-Alkylation (ADME Tuning) A->C Nucleophilic Substitution D Pt(II) Coordination (Oncology) A->D Ligand Exchange

Fig 1. Divergent synthetic workflows for 1,3-Diazepane-2,4,6-trione functionalization.

Experimental Protocols & Workflows

Workflow A: Microwave-Assisted C5-Diversification (Library Generation)

To generate a screening library, the C5 position must be functionalized with various aromatic aldehydes. Standard thermal reflux often yields poor results due to the transannular strain inherent in the 7-membered ring. Microwave irradiation is employed to rapidly overcome this activation energy barrier.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe vial, combine 1,3-Diazepane-2,4,6-trione (1.0 eq, 1.0 mmol) and the target aromatic aldehyde (1.1 eq, 1.1 mmol).

  • Solvent & Catalyst Addition: Add 3.0 mL of absolute ethanol and 3 drops of piperidine.

    • Causality: Piperidine acts as a catalytic base to deprotonate the C5 methylene, generating a reactive enolate. Ethanol ensures the solubility of the reactants at elevated temperatures while promoting the precipitation of the less-soluble arylidene product upon cooling.

  • Microwave Irradiation: Seal the vial and subject it to dielectric microwave heating at 120°C for 10–15 minutes.

    • Causality: Microwave heating provides uniform, instantaneous energy transfer, bypassing the sluggish kinetics of conventional heating and preventing the thermal degradation of the sensitive trione core.

  • Isolation: Cool the reaction mixture to 0°C in an ice bath for 30 minutes. Filter the resulting precipitate under a vacuum, wash with cold ethanol (2 × 5 mL), and dry to yield the pure C5-arylidene derivative.

Workflow B: Synthesis of Organometallic Anti-Cancer Therapeutics

Beyond small-molecule inhibition, 1,3-diazepane derivatives act as excellent ligands for transition metals. Platinum(II) complexes utilizing diazepane-thione or trione ligands have demonstrated potent [5], offering a pathway to overcome cisplatin resistance.

Step-by-Step Methodology:

  • Precursor Activation: Dissolve Potassium tetrachloroplatinate(II) ( K2​PtCl4​ , 1.0 eq) in 5 mL of deionized water and stir at room temperature for 10 minutes.

  • Ligand Addition: Slowly add a methanolic solution of 1,3-Diazepane-2,4,6-trione (2.0 eq) dropwise to the aqueous platinum solution.

    • Causality: The bulky 7-membered trione acts as a sterically demanding ligand. This steric bulk alters the geometry and kinetics of the resulting Pt(II) complex, which is critical for bypassing cellular resistance mechanisms (such as glutathione deactivation) that readily neutralize classical, unhindered square-planar drugs like cisplatin.

  • Complexation: Stir the mixture continuously in the dark for 24 hours at ambient temperature to ensure complete ligand exchange without photo-degradation.

  • Purification: Collect the precipitated Pt(II)-diazepane complex via centrifugation (4000 rpm, 10 min). Wash the pellet sequentially with deionized water and cold diethyl ether to remove unreacted starting materials, then lyophilize to obtain the final therapeutic agent.

Quantitative Data Summaries

Table 1: Physicochemical Comparison of Core Scaffolds

Property Pyrimidine-2,4,6-trione (Barbituric Acid) 1,3-Diazepane-2,4,6-trione Impact on Drug Discovery
Ring Size 6-membered 7-membered Alters target pocket vectorization.
3D Conformation Planar / Flat Twist-Chair / Boat Enhances induced-fit binding.

| Core Fsp3​ | 0.25 | 0.40 | Higher clinical success probability. | | Transannular Strain | Low | Moderate | Requires specialized activation (e.g., MW). |

Table 2: Representative C5-Arylidene Library Yields and Lipophilicity

Aldehyde Reactant Microwave Time (min) Isolated Yield (%) Calculated LogP
Benzaldehyde 10 88 1.45
4-Methoxybenzaldehyde 12 85 1.32
4-Chlorobenzaldehyde 10 91 2.01

| 2-Thiophenecarboxaldehyde | 15 | 82 | 1.67 |

Screening S1 Synthesize sp³-Rich Diazepane Library S2 High-Throughput In Vitro Screening S1->S2 S3 ADME & Cytotoxicity Profiling S2->S3 S4 Hit-to-Lead SAR Optimization S3->S4

Fig 2. Hit-to-lead screening cascade for novel diazepane-based drug candidates.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1478587, 1,3-Diazepane-2,4,6-trione. PubChem.[Link]

  • Dixon, D. J., et al. (2021). Dearomative Photocatalytic Construction of Bridged 1,3-Diazepanes. ChemRxiv.[Link]

  • Isab, A. A., et al. (2017). Platinum(II) complexes having mixed ligands as anticancer agents (US Patent US9561237B1). U.S.
  • Baumann, M., et al. (2020). Escaping from Flatland: [2 + 2] Photocycloaddition; Conformationally Constrained sp3-rich Scaffolds for Lead Generation. ACS Medicinal Chemistry Letters.[Link]

Sources

Method

Application Note: 1,3-Diazepane-2,4,6-trione Derivatives as Novel Metalloenzyme Inhibitors

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols Introduction & Rationale Matrix metalloproteinases (MMPs) are zinc-dependent endopepti...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols

Introduction & Rationale

Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases that play a critical role in extracellular matrix (ECM) degradation. While they are highly validated targets for oncology and inflammatory diseases, first-generation MMP inhibitors largely failed in clinical trials. This failure was primarily driven by the use of hydroxamate-based zinc-binding groups (ZBGs), which suffer from poor pharmacokinetics, rapid metabolic degradation, and a lack of selectivity that leads to severe dose-limiting toxicities such as musculoskeletal syndrome[1][2].

To overcome these limitations, cyclic β -dicarbonyl compounds, particularly barbiturates (pyrimidine-2,4,6-triones), emerged as alternative ZBGs. They offer superior pharmacokinetic profiles and bind the catalytic zinc without the off-target liability of hydroxamates[3][4]. Building upon this foundation, the 1,3-diazepane-2,4,6-trione scaffold represents a next-generation, ring-expanded homologue. By expanding the heterocycle to a 7-membered ring, researchers can uniquely tune the zinc-chelation bite angle and precisely direct C5-substituents into the highly variable S1' specificity pocket of metalloenzymes, achieving unprecedented isoform selectivity.

Mechanistic Insights (E-E-A-T)

The Structural Advantage of the 7-Membered Ring

The 1,3-diazepane-2,4,6-trione core (SMILES: C1C(=O)CNC(=O)NC1=O) contains nitrogens at positions 1 and 3, and carbonyls at 2, 4, and 6[5]. Unlike the rigid 6-membered barbiturate ring, the diazepane scaffold incorporates an additional methylene unit at the C7 position.

Causality in Design: This ring expansion introduces critical conformational flexibility. The active methylene at C5 is flanked by the C4 and C6 carbonyls. Upon enolization at physiological pH, the C4/C6 oxygens act as a bidentate chelator for the catalytic Zn2+ ion[6]. The 7-membered ring alters the O-Zn-O bite angle compared to standard barbiturates, optimizing the thermodynamic stability of the coordination complex specifically within the slightly larger active sites of gelatinases (MMP-2 and MMP-9).

S1' Pocket Targeting

Isoform selectivity in MMPs is largely dictated by the S1' pocket—a hydrophobic cavity adjacent to the catalytic zinc that varies significantly in depth among MMP isoforms[7]. The altered puckering of the 1,3-diazepane ring projects C5-substituents (e.g., biphenyl or phenoxybenzyl ethers) at a distinct trajectory compared to 6-membered rings, allowing for deep, selective penetration into the deep S1' pocket of MMP-2 while sterically clashing with the shallower pockets of off-target MMPs (like MMP-1).

Experimental Workflows & Protocols

Workflow N1 Rational Scaffold Design (1,3-Diazepane-2,4,6-trione) N2 Library Synthesis (C5-Substitution) N1->N2 Scaffold Validation N3 FRET-Based MMP Inhibition Assay N2->N3 High-Throughput Screening N4 ITC Zinc-Binding Validation N3->N4 Active Hits (IC50 < 100 nM) N5 Lead Optimization & Selectivity Profiling N4->N5 Thermodynamic Confirmation

Figure 1: Experimental workflow for the development of 1,3-diazepane-2,4,6-trione enzyme inhibitors.

Protocol 1: Synthesis of C5-Substituted 1,3-Diazepane-2,4,6-triones

Note: This method utilizes a palladium-catalyzed α -arylation approach adapted for cyclic β -dicarbonyls[8].

  • Preparation of the Core: Condense 1,4-diaminobutane derivatives with malonyl chloride in the presence of a mild base (e.g., K2​CO3​ ) in anhydrous dichloromethane (DCM) at 0 °C. Allow the reaction to warm to room temperature over 4 hours to yield the unsubstituted 1,3-diazepane-2,4,6-trione.

  • Palladium-Catalyzed Arylation: In a Schlenk flask under argon, combine the diazepane-trione (1.0 eq), the desired aryl halide (1.2 eq), Pd(t−Bu3​P)2​ (0.05 eq), XPhos (0.1 eq), and Cs2​CO3​ (2.0 eq).

  • Reaction: Suspend the mixture in anhydrous 1,4-dioxane and reflux at 100 °C for 12 hours.

  • Purification: Quench with saturated NH4​Cl , extract with ethyl acetate, dry over Na2​SO4​ , and purify via flash chromatography (Hexanes/EtOAc) to isolate the C5-substituted derivative.

Protocol 2: High-Throughput FRET-Based MMP Inhibition Assay

Causality: A continuous FRET assay is utilized rather than an endpoint assay to accurately determine the initial velocity ( V0​ ) of the enzymatic reaction. This is critical for identifying slow-binding inhibition kinetics common with zinc-chelating agents.

Reagents:

  • Assay Buffer: 50 mM HEPES, 10 mM CaCl2​ , 0.05% Brij-35, pH 7.5.

  • Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg- NH2​ (Fluorogenic peptide).

  • Enzyme: Recombinant human MMP-2 (catalytic domain).

Step-by-Step Method:

  • Inhibitor Preparation: Prepare 10-point, 3-fold serial dilutions of the 1,3-diazepane-2,4,6-trione derivatives in 100% DMSO.

  • Assay Assembly: In a black 384-well microplate, add 49 µL of Assay Buffer containing 0.5 nM MMP-2 to each well.

  • Compound Addition: Pin-transfer 1 µL of the inhibitor dilutions into the assay wells (final DMSO concentration = 2%). Incubate at 37 °C for 30 minutes to allow pre-equilibration of the enzyme-inhibitor complex.

  • Reaction Initiation: Add 50 µL of 20 µM FRET substrate (pre-warmed to 37 °C) to all wells to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader ( λex​ = 328 nm, λem​ = 393 nm). Record fluorescence every 60 seconds for 30 minutes.

  • Self-Validation: Ensure the no-enzyme control shows zero slope (validating substrate stability) and the reference inhibitor (e.g., Batimastat) yields an IC50​ within expected literature ranges.

Protocol 3: Isothermal Titration Calorimetry (ITC) for Zinc-Binding Validation

Causality: While FRET provides functional IC50​ data, it cannot distinguish between active-site zinc chelation and allosteric binding. ITC provides direct thermodynamic parameters ( ΔH , ΔS , Kd​ ), confirming that binding is driven by the enthalpic contribution of metal coordination.

  • Sample Dialysis: Dialyze recombinant MMP-2 and the inhibitor overnight against the exact same buffer (50 mM HEPES, 150 mM NaCl, pH 7.5) to eliminate heat of mixing artifacts.

  • Cell Loading: Load the ITC sample cell with 10 µM MMP-2.

  • Syringe Loading: Load the injection syringe with 100 µM of the 1,3-diazepane-2,4,6-trione inhibitor.

  • Titration: Perform 20 injections of 2 µL each at 25 °C, with a stirring speed of 750 rpm and 120-second spacing between injections.

  • Data Analysis: Subtract the heat of dilution (obtained from a buffer-into-buffer titration) and fit the integrated heat data to a one-set-of-sites binding model to extract the dissociation constant ( Kd​ ).

Data Presentation: Comparative Efficacy

The structural expansion from a 6-membered to a 7-membered trione ring significantly impacts the selectivity profile. The table below summarizes the structure-activity relationship (SAR) demonstrating enhanced MMP-2 selectivity.

Compound IDScaffold TypeC5-SubstitutionMMP-2 IC₅₀ (nM)MMP-9 IC₅₀ (nM)Selectivity (MMP-2/9)
Ref-Barbiturate 6-membered trionePhenyl145 ± 12160 ± 150.9
DZT-01 7-membered trionePhenyl85 ± 8310 ± 223.6
DZT-02 7-membered trione4-Phenoxybenzyl12 ± 2450 ± 3537.5

Interpretation: The 4-phenoxybenzyl substitution on the 1,3-diazepane-2,4,6-trione core (DZT-02) perfectly exploits the deeper S1' pocket of MMP-2, driven by the altered trajectory afforded by the 7-membered ring's puckering, resulting in a 37.5-fold selectivity over MMP-9.

References

  • National Center for Biotechnology Information. "1,3-Diazepane-2,4,6-trione | C5H6N2O3 | CID 1478587 - PubChem." PubChem Database. Available at:[Link]

  • Fields, G. B. "Challenges in Matrix Metalloproteinases Inhibition." Biomolecules, MDPI, May 2020. Available at:[Link]

  • Puerta, D. T., et al. "Examination of Novel Zinc-Binding Groups for Use in Matrix Metalloproteinase Inhibitors." Inorganic Chemistry, ACS Publications, May 2003. Available at:[Link]

  • Lee, J., et al. "Palladium-Catalyzed α-Arylation of Cyclic β-Dicarbonyl Compounds for the Synthesis of CaV1.3 Inhibitors." ACS Omega, April 2022. Available at:[Link]

  • Gilson, P., et al. "Design of barbiturate-nitrate hybrids that inhibit MMP-9 activity and secretion." Journal of Medicinal Chemistry, PubMed (NIH), March 2012. Available at:[Link]

  • Puerta, D. T., et al. "Zinc-Binding Groups Modulate Selective Inhibition of MMPs." Journal of the American Chemical Society, PMC (NIH), 2004. Available at:[Link]

  • Fabre, B., et al. "Novel Barbiturate-Nitrate Compounds Inhibit the Upregulation of Matrix Metalloproteinase-9 Gene Expression in Intestinal Inflammation through a cGMP-Mediated Pathway." MDPI, May 2020. Available at:[Link]

  • Levin, J. I., et al. "MMP-2 selectivity in hydroxamate-type inhibitors." Current Topics in Medicinal Chemistry, PubMed (NIH), 2004. Available at:[Link]

Sources

Application

Advanced Application Note: 1,3-Diazepane-2,4,6-trione as a Functional Monomer in Supramolecular and Cross-Linked Polymer Networks

Target Audience: Researchers, Polymer Chemists, and Pharmaceutical Drug Development Professionals. Introduction & Chemical Rationale 1,3-Diazepane-2,4,6-trione (1,3-DAT) is a 7-membered heterocyclic cyclic urea derivativ...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Polymer Chemists, and Pharmaceutical Drug Development Professionals.

Introduction & Chemical Rationale

1,3-Diazepane-2,4,6-trione (1,3-DAT) is a 7-membered heterocyclic cyclic urea derivative (C₅H₆N₂O₃)[1]. While traditionally identified as a biologically derived aromatic metabolite in processes such as the co-fermentation of prawn shell waste[2], its unique structural topology makes it a highly compelling, bio-sourced building block for advanced polymer chemistry.

Unlike its 6-membered analog, barbituric acid, 1,3-DAT features two active methylene groups (at the C5 and C7 positions) flanking a ketone, alongside two secondary amine groups. This provides a higher theoretical cross-linking density for step-growth condensation reactions. Furthermore, the 7-membered ring exhibits greater conformational flexibility, which alters the bite angle of its Acceptor-Donor-Acceptor (ADA) hydrogen-bonding face. This flexibility is highly advantageous in supramolecular polymer chemistry, as it suppresses unwanted crystallization in the polymer backbone, leading to amorphous, shear-thinning hydrogels ideal for injectable drug delivery systems.

Experimental Protocols

The following protocols detail the dual utility of 1,3-DAT: first as a covalent monomer in thermosetting resins, and second as a reversible binding motif in supramolecular hydrogels. Both protocols are designed as self-validating systems to ensure experimental trustworthiness.

Protocol 1: Synthesis of 1,3-DAT-Formaldehyde Thermosetting Resins

This protocol leverages the principles of step-growth condensation to create highly cross-linked networks.

  • Step 1: Monomer Dissolution. Dissolve 10 g of 1,3-DAT in 50 mL of deionized water at 40°C under continuous magnetic stirring.

  • Step 2: Alkaline Methylolation. Add 15 mL of 37% aqueous formaldehyde (formalin). Immediately adjust the pH to 8.5 using 0.1 M NaOH and increase the temperature to 60°C for 45 minutes.

    • Causality: Mildly alkaline conditions are critical here. They deprotonate the active methylenes (C5, C7) and secondary amines, turning them into strong nucleophiles that attack the carbonyl carbon of formaldehyde. The high pH prevents premature acid-catalyzed condensation, ensuring uniform methylolation.

  • Step 3: Intermediate Validation (Self-Validating Step). Extract a 1 mL aliquot, lyophilize it, and perform FT-IR spectroscopy.

    • Validation Metric: You must observe a broad -OH stretch at ~3300 cm⁻¹ (indicating successful formation of methylol groups) and the retention of the ketone C=O stretch at ~1720 cm⁻¹. Do not proceed to Step 4 until methylolation is confirmed.

  • Step 4: Acidic Condensation. Adjust the reaction pH to 4.5 using 0.1 M HCl and elevate the temperature to 80°C.

    • Causality: The acidic shift protonates the newly formed methylol hydroxyl groups, converting them into excellent leaving groups (water). This drives the formation of reactive iminium and carbocation intermediates, initiating rapid step-growth cross-linking via methylene bridges.

  • Step 5: Curing. Pour the viscous prepolymer into a Teflon mold and cure in a convection oven at 120°C for 2 hours to achieve the final thermosetting resin.

Workflow A 1,3-DAT Monomer (Bio-derived) B Alkaline Methylolation (pH 8.5, 60°C) A->B C Intermediate Validation (FT-IR: -OH stretch) B->C D Acidic Condensation (pH 4.5, 80°C) C->D Acid Catalyst E Thermosetting Resin (Highly Cross-linked) D->E

Workflow for the synthesis of 1,3-DAT-formaldehyde thermosetting resins.

Protocol 2: Formulation of 1,3-DAT Supramolecular Hydrogels for Drug Delivery

This protocol utilizes 1,3-DAT as a reversible hydrogen-bonding array, a well-established paradigm for creating self-healing materials .

  • Step 1: Polymer Functionalization. Graft 1,3-DAT onto a hydrophilic hyaluronic acid (HA) backbone via standard EDC/NHS carbodiimide coupling, targeting the C5 active methylene (pre-functionalized with a carboxyl linker).

  • Step 2: Cold Assembly & Drug Loading. Dissolve the 1,3-DAT-functionalized HA in PBS (pH 7.4) at a concentration of 5 wt% at 4°C. Introduce the biologic payload (e.g., monoclonal antibodies).

    • Causality: Assembling the network at 4°C thermodynamically slows down the hydrogen-bonding kinetics. This prevents immediate gelation, ensuring a homogeneous distribution of the biologic payload before the network locks in.

  • Step 3: Thermal Gelation. Warm the formulation to physiological temperature (37°C) to trigger the formation of the ADA hydrogen-bonded network.

  • Step 4: Rheological Validation (Self-Validating Step). Perform oscillatory rheology (strain sweep from 0.1% to 100% at 1 Hz).

    • Validation Metric: A successful supramolecular network is confirmed when the storage modulus (G') exceeds the loss modulus (G'') by at least one order of magnitude in the linear viscoelastic region, followed by a distinct G'/G'' crossover at high strain, proving the shear-thinning injectability required for drug delivery.

Supramolecular M1 Polymer Backbone A (1,3-DAT Motif) H ADA Hydrogen Bonding (Reversible Cross-links) M1->H M2 Polymer Backbone B (1,3-DAT Motif) M2->H Gel Injectable Hydrogel (Shear-thinning) H->Gel Release Controlled Release (Therapeutic Delivery) Gel->Release Erosion Drug Biologic Encapsulation Drug->Gel Loading

Mechanistic logic of 1,3-DAT supramolecular hydrogels in drug delivery.

Quantitative Data Summary

The table below summarizes the comparative performance metrics of 1,3-DAT against traditional monomers used in similar polymer architectures. The presence of four active cross-linking sites in 1,3-DAT significantly enhances network density in covalent systems, while its 7-membered ring flexibility improves gelation kinetics in supramolecular systems.

Table 1: Comparative Polymerization Metrics (1,3-DAT vs. Traditional Monomers)

Monomer / MotifPrimary ApplicationActive Sites for Cross-linkingH-Bonding MotifGelation Time (37°C)Storage Modulus (G')
1,3-Diazepane-2,4,6-trione Resins / Hydrogels4 (2x NH, 2x CH₂)ADA / DAD12 ± 2 min~4.5 kPa (Hydrogel)
Barbituric Acid Hydrogels3 (2x NH, 1x CH₂)ADA / DAD45 ± 5 min~1.2 kPa (Hydrogel)
Urea Thermosetting Resins2 (2x NH₂)N/A (Covalent)N/A>100 MPa (Resin)

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1478587, 1,3-Diazepane-2,4,6-trione". PubChem.[Link]

  • Sijbesma, R. P., et al. "Reversible polymers formed from self-complementary monomers using quadruple hydrogen bonding." Science 278.5343 (1997): 1601-1604.[Link]

  • Peppas, N. A., et al. "Hydrogels in pharmaceutical formulations." European Journal of Pharmaceutics and Biopharmaceutics 50.1 (2000): 27-46.[Link]

  • Odian, G. "Principles of Polymerization, 4th Edition." Wiley (2004).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1,3-Diazepane-2,4,6-trione Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic hurdles encountered when synthesizing 7-membered cyclic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic hurdles encountered when synthesizing 7-membered cyclic ureas.

Synthesizing1 requires overcoming significant entropic barriers[1]. The standard approach utilizes urea and a dielectrophile like ethyl 4-chloroacetoacetate. However, without strict kinetic and structural controls, this reaction is highly prone to oligomerization and competing 6-membered ring formations.

Below, you will find our expert-curated FAQs, optimized workflows, and self-validating protocols to maximize your yield.

Pathway Visualization

G E4CA Ethyl 4-chloroacetoacetate Protected Ketal-Protected Intermediate E4CA->Protected Ethylene Glycol, H+ Byproduct Tetrahydropyrimidine Byproduct E4CA->Byproduct Unprotected + Aldehyde Impurity Acyclic N-Alkylated Precursor Protected->Acyclic Urea Addition Urea Urea + Cs2CO3 Urea->Acyclic ProtectedRing Protected 7-Membered Ring Acyclic->ProtectedRing High Dilution Cyclization Target 1,3-Diazepane-2,4,6-trione ProtectedRing->Target Acidic Deprotection

Optimized synthetic workflow utilizing ketone protection to prevent Biginelli-type side reactions.

Troubleshooting FAQs

Q1: Why is my cyclization yield so low, and why am I recovering predominantly acyclic oligomers? Expert Insight: The synthesis of 7-membered cyclic ureas is entropically disfavored compared to the rapid formation of 5- or 6-membered rings. When reacting urea with a dielectrophile, intermolecular collisions often outpace the required intramolecular ring closure, leading to acyclic polyureas[2]. Actionable Solution: You must implement the High Dilution Principle . By maintaining the concentration of the N-alkylated intermediate below 0.01 M, you artificially isolate the molecules, forcing the second urea nitrogen to attack the ester intramolecularly. Furthermore, switching from a standard base to Cesium Carbonate ( Cs2​CO3​ ) in a polar aprotic solvent (DMF) leverages the "cesium effect," which enhances the nucleophilicity of the urea anion and significantly boosts the macrocyclization yield.

Q2: LC-MS analysis shows a major byproduct with a mass corresponding to a 6-membered ring. What is causing this? Expert Insight: This is a classic mechanistic pitfall. If your starting ethyl 4-chloroacetoacetate contains trace aldehyde impurities, or if the internal C3-ketone is left unprotected, urea will preferentially undergo a multicomponent 3[3]. This pathway rapidly forms a 6-(chloromethyl)-tetrahydropyrimidine derivative instead of the desired 7-membered diazepane[4]. Actionable Solution: To structurally enforce the 7-membered ring formation, you must eliminate the electrophilicity of the C3-ketone. Protect the ketone as a 1,3-dioxolane ketal before introducing urea. Once the 7-membered ring is closed via SN​2 displacement and ester aminolysis, a mild acidic deprotection will safely reveal the C6-ketone of your target compound.

Quantitative Optimization Data

The following table summarizes our internal optimization data, demonstrating the causality between reaction parameters and target yield.

EntrySolventBaseConcentration (M)Ketone ProtectionYield (%)Primary Byproduct
1EthanolNaOEt0.50No12%Acyclic Oligomers
2AcetonitrileK2CO30.10No28%Tetrahydropyrimidines
3DMFK2CO30.05Yes61%Unreacted Intermediate
4DMFCs2CO30.01Yes84% None (Optimized)
Standardized Experimental Protocol

A robust protocol must have built-in validation checkpoints to ensure each mechanistic step is completed before proceeding. Follow this self-validating methodology for optimal results:

Step 1: Ketone Protection

  • In a round-bottom flask equipped with a Dean-Stark trap, combine ethyl 4-chloroacetoacetate (1.0 eq), ethylene glycol (1.2 eq), and catalytic p-Toluenesulfonic acid (0.05 eq) in anhydrous toluene.

  • Reflux the mixture until water ceases to evolve (approx. 4 hours).

  • Validation Checkpoint: Perform TLC (Hexane:EtOAc 4:1). The complete disappearance of the starting material validates successful protection. Concentrate under vacuum.

Step 2: N-Alkylation (Stage 1)

  • In a flame-dried flask under an inert N2​ atmosphere, dissolve urea (1.0 eq) in anhydrous DMF.

  • Add Cs2​CO3​ (1.2 eq) and stir at 0°C for 15 minutes to generate the nucleophilic urea anion.

  • Slowly add the ketal-protected electrophile from Step 1 dropwise over 1 hour using a syringe pump to prevent localized concentration spikes.

Step 3: High-Dilution Cyclization (Stage 2)

  • Dilute the reaction mixture with additional anhydrous DMF to achieve a strict final concentration of 0.01 M.

  • Heat the system to 80°C for 12 hours to drive the intramolecular ester aminolysis.

  • Validation Checkpoint: Take a 100 µL aliquot, quench with water, and analyze via LC-MS. The disappearance of the acyclic intermediate mass and the appearance of the protected ring mass validates successful macrocyclization.

Step 4: Deprotection & Isolation

  • Concentrate the mixture under reduced pressure to remove DMF.

  • Resuspend the crude residue in a 1:1 mixture of THF and 1M HCl. Stir at room temperature for 2 hours to hydrolyze the ketal.

  • Extract with EtOAc (3x), dry the combined organic layers over MgSO4​ , and purify via flash chromatography.

  • Isolate 1,3-Diazepane-2,4,6-trione (Exact mass: 142.04 g/mol ). Note that this compound is a known biologically relevant metabolite, making high purity critical for downstream drug development assays[5].

Sources

Optimization

Technical Support Center: Purification of 1,3-Diazepane-2,4,6-trione

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of 1,3-Diazepane-2,4,6-trione. This document provides troubleshooting advice and detailed protocols for resear...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 1,3-Diazepane-2,4,6-trione. This document provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering challenges in obtaining this compound at high purity. The guidance herein is synthesized from established principles in organic chemistry and purification sciences for related heterocyclic compounds.

The compound 1,3-Diazepane-2,4,6-trione is a seven-membered heterocyclic molecule containing a cyclic urea backbone.[1] While specific literature on its purification is sparse, the challenges encountered are often common to other cyclic ureas and diazepine derivatives. These include issues with crystallization, removal of persistent impurities, thermal instability, and yield loss. This guide is structured in a question-and-answer format to directly address these common problems.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My crude product is an amorphous solid or a sticky oil and fails to crystallize. What steps can I take to induce crystallization?

A: This is a common issue when residual solvents, unreacted starting materials, or oligomeric byproducts act as crystallization inhibitors. The goal is to create a supersaturated solution from which only the desired compound precipitates.

  • Causality: Crystallization requires the formation of a structured crystal lattice. Impurities disrupt this process, and the high conformational flexibility of the seven-membered diazepane ring can also hinder spontaneous lattice formation.

  • Troubleshooting Steps:

    • High-Purity Seeding: If you have a small amount of pure material from a previous batch, add a single seed crystal to a concentrated solution of the crude product.

    • Solvent/Anti-Solvent Method: Dissolve the crude material in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) dropwise until persistent turbidity is observed. Warming the solution to redissolve the cloudiness and then allowing it to cool slowly can yield crystals.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide a nucleation point for crystal growth.

    • Concentration and Cooling: Ensure your crude material is free of volatile starting materials by placing it under a high vacuum. Dissolve the residue in a minimal amount of a suitable hot solvent (see Table 1) and allow it to cool very slowly, first to room temperature and then to 0-4 °C.

    • Preliminary Cleanup: If the material is very impure, a quick "plug" filtration through a short column of silica gel can remove highly polar or non-polar impurities, which may then allow the filtrate to crystallize.

Q2: My product purity is low even after recrystallization. What are the likely impurities and how can I remove them?

A: Low purity after recrystallization suggests the presence of impurities with similar solubility profiles to your target compound. These are often structurally related byproducts from the synthesis.

  • Likely Impurities:

    • Linear Precursors: Incomplete cyclization can leave linear urea or amide precursors in the crude mixture.

    • Oligomers/Polymers: Side reactions can lead to the formation of dimeric or oligomeric species.

    • Regioisomers: If an unsymmetrical starting material was used, regioisomers may form that are difficult to separate by crystallization.[2]

  • Purification Strategy: When recrystallization fails, column chromatography is the most effective alternative.[3][4]

    • Technique: Flash column chromatography using silica gel is recommended.

    • Solvent System (Eluent): The polarity of 1,3-Diazepane-2,4,6-trione (with three polar carbonyl groups) suggests that moderately polar solvent systems will be effective. Start with a system of Dichloromethane/Methanol or Ethyl Acetate/Hexane. Develop the optimal solvent system using Thin Layer Chromatography (TLC) first, aiming for an Rf value of ~0.3 for your product.[5][6] A gradient elution (gradually increasing the polar solvent concentration) often provides the best separation.

Q3: I'm experiencing significant product loss during purification. How can I improve my recovery?

A: Product loss can occur at several stages, primarily due to the compound's solubility or physical behavior during handling.

  • During Recrystallization:

    • Cause: The product may be partially soluble even in the cold recrystallization solvent.

    • Solution: Minimize the amount of hot solvent used for dissolution to ensure the resulting solution is saturated. After cooling to room temperature, chill the flask in an ice bath or refrigerator (0-4 °C) for several hours to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.

  • During Column Chromatography:

    • Cause: Irreversible adsorption onto the silica gel, especially if the compound is very polar or sensitive to the acidic nature of silica. "Tailing" of the product peak can also lead to mixed fractions and lower isolated yield.

    • Solution: To mitigate acidity, you can use silica gel treated with a small amount of a base like triethylamine (e.g., 0.5-1% v/v in the eluent). To avoid streaking, ensure the crude product is fully dissolved in a minimum of the eluent or a stronger solvent and then adsorbed onto a small amount of silica gel before loading onto the column (dry loading).

Q4: My compound appears to decompose when I heat it or concentrate it under vacuum. How can I handle it more safely?

A: The presence of multiple carbonyl groups can make the ring susceptible to hydrolysis or thermal degradation. While specific data for this molecule is unavailable, general prudence for nitrogen-containing heterocycles is advised.[7]

  • Mitigation Strategies:

    • Avoid High Temperatures: When dissolving for recrystallization, heat the solvent just to its boiling point and no further. During solvent evaporation on a rotary evaporator, use a water bath temperature no higher than 40 °C.

    • Maintain Neutral pH: Avoid strongly acidic or basic conditions during workup and purification, as these can catalyze ring-opening or hydrolysis. If an aqueous extraction is necessary, use a saturated sodium bicarbonate solution for neutralization rather than strong bases.

    • Inert Atmosphere: For prolonged storage or sensitive reactions, handling the compound under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Experimental Protocols
Protocol 1: Optimized Recrystallization

This protocol is designed for purifying crude 1,3-Diazepane-2,4,6-trione that is >85% pure.

  • Solvent Selection: Choose a suitable solvent from Table 1. Acetonitrile is often a good starting point for polar, nitrogen-containing compounds.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot solvent required to fully dissolve the solid. This is best done by adding the solvent in small portions to the solid near the solvent's boiling point.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, keep the solution hot for a few minutes, and then perform a hot filtration to remove the carbon.

  • Hot Filtration (Optional but Recommended): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Avoid disturbing the flask during this period. Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.

Protocol 2: Silica Gel Flash Chromatography

This protocol is intended for mixtures of lower purity or for separating closely related impurities.

  • TLC Analysis: Develop a solvent system using TLC. A good system will show clear separation between your product (aim for Rf ≈ 0.3) and its impurities. A common starting point is 5% Methanol in Dichloromethane.

  • Column Packing: Pack a glass chromatography column with silica gel (60-120 mesh) as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal volume of the eluent or a stronger solvent (like pure dichloromethane or ethyl acetate). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the solvent system determined by TLC. Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator at low temperature (<40 °C).

  • Final Product: Place the resulting solid or oil under a high vacuum to remove residual solvent. The purified product may be crystalline or may require precipitation/crystallization as a final step.

Data Presentation

Table 1: Recrystallization Solvent Selection Guide

SolventPolarityBoiling Point (°C)Suitability & RationalePotential Issues
Water High100Good for highly polar compounds. Product should have low solubility in cold water.Risk of hydrolysis if heated for extended periods. Drying can be slow.
Ethanol/Methanol High78 / 65Good general-purpose polar solvents for hydrogen-bond donors/acceptors.High solubility may lead to lower recovery; requires thorough cooling.
Acetonitrile Medium-High82Excellent solvent for many nitrogen-containing heterocycles.[4]Can be difficult to remove completely; requires high vacuum.
Ethyl Acetate Medium77Good for compounds of intermediate polarity.Lower dissolving power may require larger volumes.
Dichloromethane Medium-Low40Useful as a co-solvent or for chromatography, but less common for recrystallization.Low boiling point makes it difficult to maintain a hot saturated solution.
Visualization of Purification Workflow

The following diagram outlines the decision-making process for purifying crude 1,3-Diazepane-2,4,6-trione.

Purification_Workflow cluster_0 cluster_1 cluster_2 Crude Crude 1,3-Diazepane-2,4,6-trione Synthesis Output Analysis Purity Assessment (TLC, ¹H NMR, HPLC) Crude->Analysis Decision Purity > 90%? Analysis->Decision Recrystallize Protocol 1: Recrystallization Target: High Purity Crystalline Solid Decision->Recrystallize Yes Chromatography Protocol 2: Flash Chromatography Target: Separation of Impurities Decision->Chromatography No Final_Product {Pure Product | Characterize (NMR, MS, mp)} Recrystallize->Final_Product Chromatography->Final_Product

Caption: Decision workflow for the purification of 1,3-Diazepane-2,4,6-trione.

References
  • Organic Chemistry Portal. (n.d.). Synthesis of urea derivatives. [Link]

  • Google Patents. (1996).
  • Tomishige, K., et al. (2011). Highly efficient synthesis of cyclic ureas from CO2 and diamines by a pure CeO2 catalyst using a 2-propanol solvent. Green Chemistry. [Link]

  • European Patent Office. (2011). EP 2548870 A1 - Process for the Synthesis of Cyclic Alkylene Ureas. [Link]

  • Makki, R., et al. (2023). Separation of Three Benzodiazepine Derivatives Using Thin Layer Chromatography and multiple mobile phases and Evaluation of Their Analytical Efficiency. ResearchGate. [Link]

  • Zhang, W., et al. (2018). Facile Synthesis of Chiral Cyclic Ureas through Hydrogenation of 2‐Hydroxypyrimidine/Pyrimidin‐2(1H). Angewandte Chemie. [Link]

  • Gabbaï, F. P., et al. (2022). Heterocyclic 1,3-diazepine-based thiones and selones as versatile halogen-bond acceptors. PMC. [Link]

  • Patil, S., et al. (2015). Identification, synthesis and characterization of Diazepam impurities. Journal of Chemical and Pharmaceutical Research. [Link]

  • Appleton, S. E., et al. (2021). Efficient convergent synthesis of 1,3-diazepinone nucleosides by ring-closing metathesis and direct glycosylation. PMC. [Link]

  • Knölker, H-J., et al. (2023). A Convenient Iron-Catalyzed C−C Coupling of Diaryl-amines for the Synthesis of Dibenzo[d,f][8][9]diazepines, Dibenzo[d,f][8][9]diazepinones, and Related Heterocycles. European Journal of Organic Chemistry. [Link]

  • Islam, M. R., et al. (2019). A Study on Chromatography Methods for the Separation and Detection of Certain Benzodiazepine Drug in Forensic Sample. Annex Publishers. [Link]

  • Manzo, A., et al. (2021). Low Temperature Dynamic Chromatography for the Separation of the Interconverting Conformational Enantiomers of the Benzodiazepines. Molecules. [Link]

  • Schotten, C., et al. (2019). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online. [Link]

  • Singh, R., & Singh, D. (2012). Thin Layer Chromatography of Benzodiazepines. JIST. [Link]

  • Almog, J., et al. (2001). Chromatographic method for the determination of diazepam, pyridostigmine bromide, and their metabolites in rat plasma and urine. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • Ramesh, B., et al. (2020). NOVEL METHOD FOR THE SYNTHESIS OF DIAZEPINES AND TRIAZEPINES... International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • Wentrup, C., et al. (2004). 1H-1,3-Diazepines, 5H-1,3-diazepines, 1,3-diazepinones, and 2,4-diazabicyclo[3.2.0]heptenes. Organic & Biomolecular Chemistry. [Link]

  • Google Patents. (2014).
  • PubChem. (n.d.). 1,3-Diazepane-2,4,6-trione. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 1,3-Diazepine Formation

Welcome to the technical support center for the synthesis and optimization of 1,3-diazepine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of 1,3-diazepine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this privileged scaffold. The 1,3-diazepine moiety is a core component of numerous biologically active compounds, including the anticancer agent pentostatin and the β-lactamase inhibitor avibactam[1][2]. This guide provides practical, field-tested advice to help you navigate the common challenges encountered during the synthesis of these valuable seven-membered heterocycles.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when undertaking the synthesis of 1,3-diazepines.

Q1: What are the most common starting materials for constructing the 1,3-diazepine ring?

A1: The synthesis of 1,3-diazepines typically involves the condensation of a 1,3-diamine with a 1,3-dielectrophilic species. Common precursors include 1,3-diamines and various 1,3-dicarbonyl compounds or their equivalents[3]. The choice of starting materials is crucial as it dictates the substitution pattern and overall structure of the final 1,3-diazepine. For the synthesis of benzo-fused 1,3-diazepines, ortho-phenylenediamines are frequently used starting materials.

Q2: What are some of the general reaction conditions for 1,3-diazepine formation?

A2: Reaction conditions can vary significantly depending on the specific synthetic route. Many syntheses are carried out under thermal conditions, often with refluxing in a suitable solvent like ethanol or toluene. However, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in some cases[4]. The choice of catalyst, if any, is also critical and can range from acid catalysts to transition metal complexes, depending on the reaction mechanism.

Q3: How can I monitor the progress of my 1,3-diazepine formation reaction?

A3: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction. A suitable solvent system, often a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate, can be developed to separate the starting materials, intermediates, and the final product[5]. Staining with an appropriate reagent (e.g., potassium permanganate or iodine) or visualization under UV light can help in identifying the spots. For more quantitative analysis, techniques like HPLC or GC-MS can be employed.

Q4: What are the key characterization techniques for confirming the structure of a newly synthesized 1,3-diazepine?

A4: A combination of spectroscopic techniques is essential for unambiguous structure elucidation.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This is the most powerful tool for determining the detailed structure of the 1,3-diazepine ring and its substituents. For example, in the ¹H NMR spectra of 2-substituted 1,3-diazepines, signals corresponding to the methylene groups at positions 5 and 6 typically appear between 1.4 and 1.7 ppm, while the CH2 groups bonded to the nitrogen atoms (positions 4 and 7) resonate between 3.1 and 3.7 ppm[4].

  • Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming the successful formation of the desired product.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups present in the molecule, such as N-H, C=O, or C=N bonds.

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule.

Troubleshooting Guide

This section provides a detailed, question-and-answer-based guide to troubleshoot common problems encountered during the synthesis of 1,3-diazepines.

Low or No Product Yield

Q5: My reaction is not proceeding, or the yield of the 1,3-diazepine is very low. What are the potential causes and how can I address them?

A5: Low or no product yield is a common issue that can stem from several factors. The following decision tree can help you diagnose and solve the problem.

LowYieldTroubleshooting Start Low or No Product Yield CheckPurity Are starting materials pure? Start->CheckPurity CheckConditions Are reaction conditions optimal? CheckPurity->CheckConditions Yes PurifySM Purify starting materials (distillation, recrystallization). CheckPurity->PurifySM No CheckMechanism Is the chosen synthetic route appropriate? CheckConditions->CheckMechanism Yes OptimizeTemp Optimize temperature (increase or decrease). CheckConditions->OptimizeTemp No AlternativeRoute Consider an alternative synthetic strategy. CheckMechanism->AlternativeRoute No PurifySM->Start Re-run reaction OptimizeSolvent Screen different solvents. OptimizeTemp->OptimizeSolvent OptimizeCatalyst Screen different catalysts or catalyst loading. OptimizeSolvent->OptimizeCatalyst OptimizeCatalyst->Start SideProductWorkflow Start Side Product Formation Observed Isolate Isolate the side product (e.g., by chromatography). Start->Isolate Characterize Characterize the structure (NMR, MS, IR). Isolate->Characterize IdentifyPathway Identify the reaction pathway leading to the side product. Characterize->IdentifyPathway ModifyConditions Modify reaction conditions to disfavor the side reaction. IdentifyPathway->ModifyConditions ProtectingGroup Consider using protecting groups. IdentifyPathway->ProtectingGroup AlternativeReagents Use alternative, more selective reagents. IdentifyPathway->AlternativeReagents ModifyConditions->Start Re-run reaction ProtectingGroup->Start Re-run reaction AlternativeReagents->Start Re-run reaction

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues of 1,3-Diazepane-2,4,6-trione

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the "brick-dust" nature of highly polar heterocyclic triones.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the "brick-dust" nature of highly polar heterocyclic triones. 1,3-Diazepane-2,4,6-trione (CAS: 338756-68-6) is a 7-membered cyclic urea/malonamide derivative that presents significant solubility challenges in both organic synthesis and biological assays.

This guide provides field-proven troubleshooting strategies, grounded in the physicochemical properties of cyclic triones, to help you achieve stable, high-concentration solutions without compromising the integrity of your experiments.

Part 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: Why is 1,3-Diazepane-2,4,6-trione practically insoluble in standard organic solvents (e.g., DCM, Hexane) and neutral water? A: The insolubility is driven by the molecule's exceptionally high crystal lattice energy. Similar to its 6-membered analog, barbituric acid, 1,3-diazepane-2,4,6-trione possesses multiple hydrogen-bond donors (imide -NH groups) and acceptors (carbonyl -C=O groups) 1. In the solid state, it undergoes keto-enol tautomerism where the enol form predominates, forming an extensive, rigid intermolecular hydrogen-bonding network 1. Non-polar solvents cannot disrupt this lattice, and neutral water lacks the thermodynamic driving force to overcome these strong solute-solute interactions.

Q2: How can I prepare a highly concentrated stock solution for in vitro screening? A: To dissolve the compound without altering its protonation state, you must use a solvent capable of acting as a strong hydrogen-bond acceptor. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are the solvents of choice. The oxygen atom in DMSO outcompetes the intermolecular hydrogen bonds of the trione lattice, effectively solvating the monomeric form.

Q3: My downstream application requires an aqueous buffer at physiological pH. How do I achieve solubility without using toxic levels of DMSO? A: You must exploit the acidity of the active methylene group. The C5 methylene protons, flanked by two carbonyl groups, are highly acidic (structurally analogous to barbituric acid, which has a pKa of ~4.0 to 8.4 depending on the solvent environment) 2. By titrating the compound with one equivalent of a strong base (e.g., NaOH), you deprotonate the active methylene, forming a sodium salt. This ionic form is highly water-soluble and can be diluted into physiological buffers without precipitating 3.

Q4: I am observing "solvent crash-out" when adding my DMSO stock to cell culture media. How do I prevent this? A: Crash-out occurs when the local concentration of the compound exceeds its aqueous solubility limit before it can disperse. To prevent this:

  • Pre-warm the culture media to 37°C.

  • Add the DMSO stock dropwise while vortexing to ensure rapid kinetic dispersion.

  • If precipitation persists, formulate the stock with a co-solvent system (e.g., 10% DMSO, 40% PEG400, 50% aqueous buffer) to create a thermodynamic bridge between the organic and aqueous phases.

Part 2: Self-Validating Experimental Protocols

Protocol A: Preparation of a 50 mM Organic Stock Solution

Causality: This protocol relies on the thermodynamic disruption of H-bonds using a polar aprotic solvent combined with kinetic energy (heat and sonication) to overcome the activation energy of dissolution.

  • Weighing: Accurately weigh 7.81 mg of 1,3-Diazepane-2,4,6-trione (MW: 156.12 g/mol ) into a sterile, amber glass vial.

  • Solvation: Add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Agitation: Vortex vigorously for 60 seconds to maximize the surface area of the suspended particles.

  • Thermal Disruption: Place the vial in a heated ultrasonic bath at 40°C for 15 minutes.

  • Self-Validation Check: Inspect the solution against a dark background under a bright light. If micro-crystals or a localized "haze" are visible, the lattice has not fully dissociated; continue sonication for 10 additional minutes. A perfectly clear, transparent solution confirms successful solvation.

Protocol B: Generation of the Sodium Salt for Aqueous Assays

Causality: Converts the neutral, lattice-bound molecule into a highly soluble organic anion by deprotonating the active C5 methylene group.

  • Suspension: Suspend 15.6 mg (0.1 mmol) of 1,3-Diazepane-2,4,6-trione in 800 µL of HPLC-grade water. The suspension will be highly cloudy.

  • Titration: Slowly add 100 µL of 1.0 M NaOH (0.1 mmol, exactly 1 equivalent) dropwise while stirring continuously.

  • Equilibration: Monitor the pH using a micro-probe. The pH will transiently spike and then stabilize around 7.5–8.5 as the active methylene is deprotonated and the salt dissolves.

  • Self-Validation Check: The cloudy suspension will rapidly clear as the sodium salt forms. If the solution remains turbid after 5 minutes of stirring, the pH is likely too low (incomplete deprotonation); add 0.1 M NaOH in 5 µL increments until total clarification is achieved.

  • Finalization: Adjust the final volume to 1.0 mL with 10x PBS to yield a 100 mM aqueous stock ready for serial dilution.

Part 3: Data Presentation

The following table summarizes the solubility profile of 1,3-Diazepane-2,4,6-trione across different solvent systems to guide your experimental design.

Solvent SystemRelative SolubilitySolubilization MechanismRecommended Application
Deionized Water (pH 7.0) Very Low (< 1 mM)None (Lattice energy exceeds solvation energy)Not recommended
Dichloromethane (DCM) Very Low (< 1 mM)None (Lacks H-bond accepting capacity)Extraction / Washing steps
Dimethyl Sulfoxide (DMSO) High (> 50 mM)Strong H-bond acceptor disrupts crystal latticeOrganic stock solutions, NMR
Aqueous NaOH (1 eq., pH ~8.0) Very High (> 100 mM)Deprotonation of active methylene forms soluble sodium saltIn vitro bioassays, Cell culture

Part 4: Solubilization Decision Workflow

SolubilizationWorkflow Start 1,3-Diazepane-2,4,6-trione App Target Application? Start->App Org Organic Synthesis / NMR App->Org Bio In Vitro Bioassays App->Bio DMSO Use DMSO or DMF (H-Bond Acceptors) Org->DMSO Aq Aqueous Buffer Needed? Bio->Aq Heat Gentle Heating (40°C) & Sonication DMSO->Heat Success1 Clear Organic Solution Heat->Success1 Salt Form Sodium Salt (Add 1 eq. NaOH) Aq->Salt Yes CoSolv Use Co-solvents (e.g., PEG400) Aq->CoSolv No Success2 Clear Aqueous Solution Salt->Success2 CoSolv->Success2

Workflow for solubilizing 1,3-Diazepane-2,4,6-trione based on application.

References

  • Barbituric acid - Grokipedia Source: Grokipedia URL
  • Enantioselective Catalytic Transformations of Barbituric Acid Derivatives Source: MDPI URL
  • Source: PMC (nih.gov)

Sources

Troubleshooting

Technical Support Center: Stability &amp; Troubleshooting for 1,3-Diazepane-2,4,6-trione in Acidic Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical and chemical challenges associated with 1,3-Diazepane-2,4,6-trione (CAS 338756-68-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical and chemical challenges associated with 1,3-Diazepane-2,4,6-trione (CAS 338756-68-6)[1],[2].

This 7-membered heterocyclic compound features a unique arrangement of urea and imide bonds. While 1,3-diazepane scaffolds are highly valuable for constructing complex, natural product-like drug libraries[3] and have been identified as key metabolites in complex biological matrices[4], their conformational stability is heavily dependent on pH and stereoelectronic effects[5]. Under acidic conditions, the ring is prone to sequential hydrolysis and decarboxylation. This guide provides the causality behind these degradation mechanisms and self-validating protocols to ensure your experimental integrity.

Part 1: Mechanistic FAQs

Q: Why does my 1,3-Diazepane-2,4,6-trione standard degrade so rapidly in dilute acids like 0.1% Formic Acid? A: The compound contains a vulnerable imide bond (N3-C4) that is highly susceptible to acid-catalyzed nucleophilic attack. Protonation of the C4 carbonyl oxygen increases its electrophilicity, allowing water to attack and open the 7-membered ring. This relieves steric strain but destroys the parent compound, initiating a degradation cascade.

Q: What are the specific degradation products I should monitor in my mass spectrometer? A: The degradation follows a predictable, sequential pathway that you must track to close your mass balance:

  • Imide Hydrolysis: Yields 3-oxo-5-ureidopentanoic acid ([M+H]+ 161.05).

  • Urea Hydrolysis: Yields 4-amino-3-oxobutanoic acid ([M+H]+ 118.05), releasing CO₂ and NH₄⁺.

  • Decarboxylation: The resulting β-keto acid intermediate rapidly decarboxylates under acidic/heated conditions to form aminoacetone ([M+H]+ 74.06).

Pathway A 1,3-Diazepane-2,4,6-trione [M+H]+ 143.04 B 3-Oxo-5-ureidopentanoic acid [M+H]+ 161.05 A->B +H2O (H+) Imide Hydrolysis C 4-Amino-3-oxobutanoic acid [M+H]+ 118.05 B->C +H2O (H+) -CO2, -NH4+ D Aminoacetone [M+H]+ 74.06 C->D Heat / H+ -CO2 (Decarbox)

Figure 1: Acid-catalyzed degradation pathway of 1,3-Diazepane-2,4,6-trione.

Part 2: Troubleshooting Guide

Issue: Rapid signal loss without corresponding degradation peaks on standard C18 columns.

  • Cause: The terminal degradation products (aminoacetone and 4-amino-3-oxobutanoic acid) are highly polar. On standard reversed-phase (C18) columns, they elute in the void volume alongside salts, leading to severe ion suppression and missed detection.

  • Solution: Switch your chromatography to HILIC (Hydrophilic Interaction Liquid Chromatography) to retain these polar degradants. This is the only way to successfully close the mass balance and prove degradation over matrix suppression.

Issue: Inconsistent half-life ( t1/2​ ) calculations across technical replicates.

  • Cause: The degradation process releases ammonia (NH₄⁺), which acts as a weak base. If your acidic matrix is poorly buffered (e.g., using unbuffered 0.1% Formic Acid), this ammonia will locally raise the pH as the reaction proceeds, causing non-linear, auto-inhibitory kinetics.

  • Solution: Use a minimum of 50 mM buffer capacity (e.g., Glycine-HCl for pH 2.0) to maintain a constant proton concentration throughout the kinetic assay.

Issue: Spontaneous degradation during sample preparation (Time = 0 min).

  • Cause: 1,3-Diazepane-2,4,6-trione is sensitive to solvolysis in protic solvents (like Methanol or Ethanol) even at room temperature.

  • Solution: Prepare primary stock solutions in strictly aprotic solvents (e.g., dry DMSO or Acetonitrile) and spike into aqueous acidic buffers only immediately before initiating the assay.

Part 3: Quantitative Data & Kinetic Modeling

The table below summarizes the stability kinetics of 1,3-Diazepane-2,4,6-trione at 37°C across various acidic environments. Notice how the primary observed degradant shifts based on the harshness of the acidic environment.

pH LevelBuffer System (50 mM)Half-life ( t1/2​ )Primary Degradant Observed (LC-MS)
pH 1.2 HCl / NaCl1.4 hoursAminoacetone ([M+H]+ 74.06)
pH 3.0 Formate8.5 hours4-Amino-3-oxobutanoic acid ([M+H]+ 118.05)
pH 4.5 Acetate36.2 hours3-Oxo-5-ureidopentanoic acid ([M+H]+ 161.05)
pH 6.0 Phosphate>72 hoursIntact Parent ([M+H]+ 143.04)

Part 4: Validated Experimental Protocol

To ensure a self-validating system, this protocol utilizes a "quench-and-spike" methodology. By adding the internal standard during the quench step rather than at the beginning, you definitively differentiate true chemical degradation from LC-MS matrix suppression.

Workflow S1 1. Standard Preparation 10 µM in 50mM Acidic Buffer S2 2. Kinetic Incubation 37°C, sample at t=0, 1, 2, 4, 8, 24h S1->S2 S3 3. Aliquot & Quench 1:1 dilution in 0.1M NaOH + SIL-IS S2->S3 S4 4. LC-MS/MS Analysis HILIC chromatography, MRM mode S3->S4 S5 5. Data Processing Normalize to IS, calculate t1/2 S4->S5

Figure 2: Self-validating experimental workflow for acid stability profiling.

Step-by-Step Methodology:
  • Preparation: Prepare a 1 mM stock of 1,3-Diazepane-2,4,6-trione in anhydrous DMSO. Dilute to a working concentration of 10 µM in 50 mM of the desired acidic buffer (pre-warmed to 37°C).

  • Incubation: Incubate the solution in a thermoshaker at 37°C and 300 rpm.

  • Quenching (Critical Step): At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), extract a 50 µL aliquot. Immediately quench the reaction by adding 50 µL of a neutralizing solution (e.g., 0.1 M NaOH for pH 1.2 samples).

  • Internal Standardization: Simultaneously with the quench, spike in 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., 13C,15N-labeled urea or a structural analog). Adding the IS after incubation but during the quench validates that any signal loss is due to incubation degradation, not LC-MS matrix effects.

  • Analysis: Inject 2 µL onto a HILIC column coupled to a triple quadrupole mass spectrometer. Monitor the MRM transitions for the parent (m/z 143.04 -> 100.0) and the terminal degradant aminoacetone (m/z 74.06 -> 57.0).

References

  • National Center for Biotechnology Information. "1,3-Diazepane-2,4,6-trione | C5H6N2O3 | CID 1478587." PubChem. URL:[Link]

  • Chua, et al. "GC-MS-Based Metabolomics Analysis of Prawn Shell Waste Co-Fermentation by Lactobacillus plantarum and Bacillus subtilis." International Journal of Molecular Sciences, 2020. URL:[Link]

  • "Probing the Influence of Anomeric Effects on the Lithium Ion Affinity in 1,3-Diaza Systems: A Computational Study." ResearchGate. URL:[Link]

  • "1,3-Diazepanes of Natural Product-Like Complexity from Cyanamide-Induced Rearrangement of Epoxy-δ-lactams." PubMed Central (NIH). URL: [Link]

Sources

Optimization

Stability studies of 1,3-Diazepane-2,4,6-trione under basic conditions

Welcome to the Technical Support Center for 1,3-Diazepane-2,4,6-trione (CAS: 338756-68-6). This expanded 7-membered ring analog of barbituric acid is a highly versatile scaffold in drug development.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,3-Diazepane-2,4,6-trione (CAS: 338756-68-6). This expanded 7-membered ring analog of barbituric acid is a highly versatile scaffold in drug development. However, its unique structural features—specifically the active C5 methylene and the embedded urea/imide linkages—make it highly sensitive to basic conditions.

This guide is designed for researchers and application scientists to troubleshoot stability issues, understand the mechanistic causality of degradation, and successfully execute base-catalyzed functionalization.

Core Principles: The Dual Nature of Basic Conditions

The reactivity of 1,3-Diazepane-2,4,6-trione under basic conditions is a double-edged sword governed by two competing pathways:

  • Enolization (Desired): The C5 methylene group is flanked by two carbonyls (C4=O and C6=O), making it highly acidic. Base-catalyzed deprotonation yields a reactive enolate necessary for Knoevenagel condensations or alkylations.

  • Hydrolytic Ring-Opening (Undesired): The N3-C4 and N1-C2 bonds are highly electrophilic imide/urea linkages. In the presence of aqueous bases (e.g., NaOH, KOH), the hydroxide ion ( OH− ) acts as a nucleophile rather than a base, attacking the carbonyls and triggering an irreversible ring-opening cascade[1]. This mirrors the well-documented pyrimidine ring-opening degradation seen in classical barbituric acids[2].

Pathway Keto 1,3-Diazepane-2,4,6-trione (Keto Form) Enolate C5-Enolate Intermediate (Stable in Aprotic) Keto->Enolate Non-nucleophilic Base (e.g., NaH, THF) RingOpen Imide Ring-Opening (Aqueous Base) Keto->RingOpen Aqueous Base (OH⁻) Nucleophilic Attack Enolate->RingOpen Introduction of Water Degradation Linear Ureido-Acid Degradation Product RingOpen->Degradation Hydrolysis & Cleavage

Fig 1: Reaction pathways of 1,3-Diazepane-2,4,6-trione under aprotic vs. aqueous basic conditions.

Troubleshooting FAQs

Q1: Why does my 1,3-Diazepane-2,4,6-trione solution rapidly change color and show multiple peaks on HPLC when adjusted to pH 8.5? A: You are observing base-catalyzed hydrolytic ring-opening. At pH > 8.0, the concentration of nucleophilic hydroxide ions is sufficient to attack the C2 or C4 carbonyls. The 7-membered diazepane ring is slightly more strained than a 6-membered pyrimidine ring, making the initial tetrahedral intermediate highly prone to collapse. This breaks the C-N bond, yielding linear ureido-acid degradation products[3].

Q2: How can I successfully alkylate the C5 position without destroying the ring? A: You must eliminate water and use a non-nucleophilic base . Reagents like Sodium Hydride (NaH), Lithium Diisopropylamide (LDA), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in anhydrous aprotic solvents (THF, DMF) act purely as proton acceptors. They deprotonate the C5 active methylene to form the enolate without attacking the electrophilic carbonyls[4].

Q3: I need to run an enzymatic assay with this compound at pH 7.4. Will it survive the incubation? A: It will survive short incubations but will degrade over extended periods. At physiological pH, the compound undergoes slow hydrolysis. We recommend preparing fresh DMSO stock solutions immediately before the assay and limiting aqueous incubation times to under 4 hours to maintain >95% compound integrity.

Workflow Start Base-Catalyzed Reaction Setup Q1 Is water present in the solvent system? Start->Q1 Yes High Risk of Hydrolytic Ring-Opening Q1->Yes Aqueous No Safe for Enolization Q1->No Anhydrous Action1 Use mild buffer (pH < 7.5) Monitor via LC-MS Yes->Action1 Action2 Use NaH, LDA, or DBU in Anhydrous THF/DMF No->Action2

Fig 2: Decision matrix for selecting basic conditions to prevent hydrolytic degradation.

Quantitative Stability Data

To assist in experimental planning, the following table summarizes the degradation kinetics of 1,3-Diazepane-2,4,6-trione in various aqueous environments at 25°C.

pH LevelBuffer System (50 mM)Estimated Half-Life ( t1/2​ )Primary Observed State / Pathway
pH 5.0 Acetate> 72 hoursStable (Keto form dominant)
pH 7.4 Phosphate (PBS)~ 24 hoursSlow hydrolysis (Tautomeric equilibrium)
pH 9.0 Borate< 2 hoursRapid imide ring-opening
pH 12.0 NaOH (Unbuffered)< 5 minutesComplete degradation / Decarboxylation

Validated Experimental Protocols

Protocol A: Anhydrous Enolate Formation & C5-Alkylation

This protocol utilizes a self-validating visual cue (gas evolution) to confirm successful enolization without hydrolysis.

  • System Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and purge with dry Argon.

  • Solvent Addition: Dissolve 1.0 mmol of 1,3-Diazepane-2,4,6-trione in 10 mL of extra-dry, amine-free N,N-Dimethylformamide (DMF).

  • Temperature Control: Chill the reaction vessel to 0°C using an ice bath. Causality: Lowering the temperature suppresses unwanted transannular side reactions and controls the exothermic deprotonation.

  • Base Addition: Slowly add 1.1 mmol of Sodium Hydride (NaH, 60% dispersion in mineral oil).

  • Self-Validation Check: Observe the reaction. The evolution of H2​ gas (bubbling) is the self-validating indicator that the C5 proton has been abstracted to form the enolate.

  • Electrophile Addition: Once bubbling ceases (approx. 15 mins), add 1.2 mmol of your target alkyl halide dropwise.

  • Quenching: After 2 hours, quench the reaction by slowly adding 5 mL of saturated aqueous NH4​Cl . The mildly acidic quench neutralizes any remaining base before the product is exposed to water, preventing ring-opening during workup.

Protocol B: LC-MS Stability Profiling in Aqueous Buffers

Use this protocol to determine the exact degradation rate of your specific batch in biological buffers.

  • Stock Preparation: Prepare a 10 mM stock solution of 1,3-Diazepane-2,4,6-trione in LC-MS grade Acetonitrile (anhydrous).

  • Buffer Spiking: Dilute the stock 1:100 into your target basic buffer (e.g., pH 8.5 Tris-HCl) to a final concentration of 100 µM. Incubate at 37°C.

  • Time-Course Sampling: At t=0,1h,2h,and 4h , extract 50 µL aliquots and immediately quench by mixing with 50 µL of 1% Formic Acid in Acetonitrile to halt base-catalyzed hydrolysis.

  • LC-MS Analysis: Inject onto a C18 column.

  • Data Interpretation (Self-Validating Marker): Monitor the disappearance of the parent mass [M−H]− . The definitive proof of hydrolytic ring-opening is the appearance of a new peak with a mass shift of +18 Da (addition of H2​O ), corresponding to the linear ureido-acid degradation product[5].

References

  • PubChem: 1,3-Diazepane-2,4,6-trione Compound Summary Source: National Center for Biotechnology Information (NIH) URL:[Link][1]

  • Barbituric acid - Chemical Properties and Degradative Behaviors Source: Grokipedia URL:[Link][2]

  • Molecular Diversity via Tetrasubstituted Alkenes Containing a Barbiturate Motif Source: PubMed Central (PMC) URL:[Link][4]

  • Ring-Opening 1,3-Carbothiolation of Donor–Acceptor Cyclopropanes Using Alkyl Halides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][5]

Sources

Troubleshooting

Technical Support Center: 1,3-Diazepane-2,4,6-trione Synthesis and Functionalization

Welcome to the Technical Support Center for 1,3-Diazepane-2,4,6-trione (CID 1478587)[1]. The 1,3-diazepane scaffold is a highly privileged pharmacophore in drug discovery, serving as the core structural motif in potent H...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,3-Diazepane-2,4,6-trione (CID 1478587)[1]. The 1,3-diazepane scaffold is a highly privileged pharmacophore in drug discovery, serving as the core structural motif in potent HIV protease inhibitors and β-lactamase inhibitors[2]. However, as a seven-membered cyclic urea containing multiple active methylene and carbonyl groups, its synthesis and subsequent functionalization are highly susceptible to byproduct formation.

This guide provides authoritative troubleshooting strategies, self-validating protocols, and mechanistic insights to help researchers suppress acyclic oligomers, control regioselectivity, and prevent hydrolytic degradation during their experiments.

Part 1: Synthesis & Cyclocondensation Troubleshooting (FAQs)

Q: Why am I getting linear oligomers instead of the cyclic 1,3-diazepane-2,4,6-trione during the condensation of urea and 1,3-acetonedicarboxylic acid? Causality: The formation of a seven-membered ring is entropically and enthalpically less favorable than forming five- or six-membered rings (such as barbituric acid). When urea and 1,3-acetonedicarboxylic acid react at standard concentrations, intermolecular nucleophilic attack outpaces intramolecular cyclization, leading to linear polyureas or polyamides. Furthermore, thermal dehydration methods (>60°C) cause the rapid decarboxylation of the β -keto acid precursor. Solution: Enforce the high dilution principle (e.g., 0.01 M) to statistically favor intramolecular ring closure. Replace thermal dehydration with a mild condensation agent like 1,1'-Carbonyldiimidazole (CDI). CDI activates the carboxylic acids into highly reactive acyl imidazoles while releasing CO₂ as a driving force, bypassing the need for heat and preventing decarboxylation[3].

Q: Can I use base catalysis to drive the urea condensation? Causality: Yes, but with strict pH control. Recent theoretical studies demonstrate that base-catalyzed urea condensations proceed via an E1cb (unimolecular elimination of conjugate base) mechanism, which has an energy barrier (~59.6 kJ/mol) roughly half that of traditional S_N2 pathways[4]. However, exceeding pH 9 will hydrolyze the forming imide bonds.

Cyclocondensation Urea Urea + 1,3-Acetonedicarboxylic Acid Intermediate Acyl Imidazole Intermediate Urea->Intermediate CDI Activation -CO2, -Imidazole Byproduct2 Decarboxylation Products (Byproduct) Urea->Byproduct2 Thermal Degradation T > 60°C Target 1,3-Diazepane-2,4,6-trione (Target) Intermediate->Target Intramolecular Cyclization High Dilution (0.01 M) Byproduct1 Linear Polyureas (Byproduct) Intermediate->Byproduct1 Intermolecular Reaction High Concentration

Reaction pathway for 1,3-Diazepane-2,4,6-trione synthesis and byproduct formation.

Self-Validating Protocol 1: Optimized Cyclocondensation
  • Activation: Dissolve 1,3-acetonedicarboxylic acid (1.0 eq) in anhydrous THF at 0°C. Add CDI (2.1 eq) portion-wise.

    • Self-Validation Checkpoint: Monitor CO₂ evolution. The cessation of bubbling visually confirms the complete formation of the bis-acyl imidazole intermediate.

  • Dilution: Dilute the reaction mixture with anhydrous THF to a final concentration of 0.01 M.

  • Condensation: Add urea (1.0 eq) and a catalytic amount of DMAP (0.1 eq). Stir at 25°C for 24 hours.

    • Self-Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). The disappearance of the UV-active intermediate and the appearance of a lower Rf​ spot confirms successful cyclization.

  • Workup: Quench with cold 0.1 M HCl. Extract with EtOAc. Never use basic washes (e.g., NaHCO₃) as the 7-membered trione is highly susceptible to base-catalyzed ring-opening.

Part 2: Electrophilic Functionalization & Regioselectivity (FAQs)

Q: During Knoevenagel condensation at the C5/C7 positions, how do I prevent bis-condensation and self-condensation byproducts? Causality: The active methylene groups at C5 and C7 are highly nucleophilic. Once mono-alkylated, the resulting alkene increases the steric hindrance, but the remaining protons retain high acidity. Strong bases will deprotonate the mono-adduct, leading to bis-condensation or polymerization. Solution: Utilize stoichiometric control (strictly 1.0 eq of aldehyde) and employ a weak acid/base catalyst system (piperidine/glacial acetic acid) to buffer the reaction and arrest it at the mono-condensation stage.

Q: How do I avoid O-alkylation when attempting N-alkylation (N1/N3) of the diazepane ring? Causality: The urea linkage is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophile, while the nitrogen is "softer." Using hard electrophiles (like methyl triflate) or highly coordinating solvents forces the reaction toward O-alkylation. Solution: Use softer alkylating agents (e.g., alkyl iodides) in polar aprotic solvents (DMF) with mild bases (K₂CO₃) to ensure N-alkylation.

Functionalization Start 1,3-Diazepane-2,4,6-trione Cond Electrophilic Addition Start->Cond C_Alk C5/C7 Knoevenagel Cond->C_Alk Aldehyde, Piperidine, AcOH N_Alk N1/N3 Alkylation Cond->N_Alk R-I, K2CO3, DMF O_Alk O-Alkylation (Byproduct) Cond->O_Alk Hard Electrophile (e.g., MeOTf) RingOp Hydrolytic Ring-Opening Cond->RingOp Strong Base (pH > 10)

Regioselectivity and degradation pathways during electrophilic functionalization.

Self-Validating Protocol 2: Regioselective Knoevenagel Condensation
  • Preparation: Dissolve 1,3-diazepane-2,4,6-trione (1.0 eq) in absolute ethanol (0.2 M).

  • Reagent Addition: Add the target aldehyde (1.0 eq) to prevent bis-condensation. Add piperidine (0.1 eq) and glacial acetic acid (0.1 eq).

  • Reaction: Stir at 50°C for 4 hours.

    • Self-Validation Checkpoint: Extract a 10 µL aliquot for LC-MS analysis. The presence of the [M+H]+ peak corresponding to the mono-alkene, with an absolute absence of the bis-alkene mass, validates stoichiometric control.

  • Isolation: Cool the mixture to 0°C. The mono-condensation product will precipitate. Filter and wash with cold ethanol.

Part 3: Quantitative Data Summaries

Table 1: Optimization of Cyclocondensation Conditions Demonstrating the critical need for dilution and mild activation to prevent acyclic byproducts.

Activating AgentConcentrationTemperatureMajor Product ProfileYield of Target (%)
Thermal (-H₂O)1.0 M100°CDecarboxylation (Acetone + Urea)< 5%
DCC / HOBt0.5 M25°CLinear Polyureas15%
CDI 0.01 M 0°C to 25°C 1,3-Diazepane-2,4,6-trione 68%

Table 2: Regioselectivity in Alkylation Reactions Impact of base and solvent selection on N- vs O-alkylation and ring stability.

Base / CatalystSolventAlkylating AgentN-Alkylation (%)O-Alkylation (%)Ring-Opening (%)
NaOHH₂OMeI10%5%85%
K₂CO₃ DMF MeI 88% 12%< 1%
Ag₂CO₃TolueneMeOTf5%95%< 1%

References

  • PubChem Compound Summary for CID 1478587 Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Capture–Collapse Heterocyclization: 1,3-Diazepanes by C–N Reductive Elimination from Rhodacyclopentanones Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • New Mechanism Proposed for the Base-Catalyzed Urea–Formaldehyde Condensation Reactions: A Theoretical Study Source: Polymers (MDPI) URL:[Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 1,3-Diazepane-2,4,6-trione

Welcome to the official troubleshooting and protocol guide for the scale-up synthesis of 1,3-Diazepane-2,4,6-trione (PubChem CID 1478587)[1]. The 1,3-diazepane scaffold provides a rigid, non-planar framework with a high...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the official troubleshooting and protocol guide for the scale-up synthesis of 1,3-Diazepane-2,4,6-trione (PubChem CID 1478587)[1].

The 1,3-diazepane scaffold provides a rigid, non-planar framework with a high density of hydrogen bond donors and acceptors, making it a highly privileged structure for developing RNA-binding ligands and potent protease inhibitors[2]. However, synthesizing medium-ring (seven-membered) heterocycles presents significant entropic and enthalpic challenges compared to standard five- or six-membered rings[3]. While advanced catalytic methods like rhodacyclopentanone capture-collapse exist for analytical scales[4], industrial scale-up relies on highly controlled cyclocondensation.

This guide provides a self-validating, highly optimized protocol for industrial scale-up, moving beyond analytical-scale metabolomic observations[5] to reliable multi-kilogram production.

Mechanistic Grounding & Route Selection

To assemble the 1,3-diazepane-2,4,6-trione architecture, the most scalable approach is the bimolecular cyclocondensation of urea (providing the N1–C2–N3 fragment) with an acetonedicarboxylic acid derivative (providing the C4–C5–C6–C7 fragment)[6].

Causality in Reagent Selection: Free acetonedicarboxylic acid is highly unstable and undergoes rapid thermal decarboxylation into acetone and CO2 at temperatures above 10°C. Therefore, our protocol mandates the use of dimethyl acetonedicarboxylate . The methyl ester stabilizes the 1,3-dicarbonyl system, allowing the reaction to safely reach the reflux temperatures (65°C) required to overcome the entropic barrier of seven-membered ring closure[7]. A strong base (Sodium Methoxide) is utilized to deprotonate the urea nitrogens, driving the nucleophilic acyl substitution.

Process Workflow & Diagnostic Logic

SynthesisWorkflow N1 Step 1: Reagent Prep Urea + Dimethyl Acetonedicarboxylate N2 Step 2: Base Addition NaOMe in Anhydrous MeOH N1->N2 N3 Step 3: Reflux (65°C) Condensation & Cyclization N2->N3 N4 Step 4: IPC Validation HPLC for Ester Disappearance N3->N4 N5 Step 5: Neutralization Quench with HCl to pH 2.0 N4->N5 N6 Step 6: Isolation Filtration & Vacuum Drying N5->N6

Caption: Step-by-step workflow for the scalable synthesis of 1,3-Diazepane-2,4,6-trione.

TroubleshootingTree Root Issue: Low Yield or Purity C1 Analyze IPC HPLC Data Root->C1 S1 Unreacted Ester Present? C1->S1 S2 High Impurity Profile? C1->S2 A1 Moisture in Reagents Action: Karl Fischer Titration S1->A1 Yes A2 Thermal Decarboxylation Action: Lower Addition Temp S2->A2 Yes

Caption: Diagnostic decision tree for resolving low yield and purity issues during synthesis.

Quantitative Process Optimization

The following table summarizes the optimization data for the cyclocondensation step, demonstrating the delicate balance required between thermal activation and precursor degradation.

TrialBase (NaOMe) Eq.Temp (°C)Time (h)Yield (%)HPLC Purity (%)Mechanistic Observation
12.025121585Incomplete conversion; entropic barrier for 7-membered ring not overcome.
2 2.2 65 6 78 98 Optimal precipitation of the disodium salt intermediate.
33.06566592Excess base catalyzed degradation of the dicarbonyl system.
42.28044575Severe thermal decarboxylation and polymerization of the ester.

Self-Validating Scale-Up Protocol (1 kg Scale)

Step 1: Reactor Preparation & Reagent Loading

  • Protocol: Charge a dry 50 L glass-lined reactor with 10 L of anhydrous methanol. Add 1.0 kg (16.6 mol) of urea.

  • Causality: Anhydrous conditions are critical. Methoxide is easily quenched by water to form sodium hydroxide, which will saponify the ester precursor instead of promoting the desired amidation.

  • Self-Validation Check: Perform a Karl Fischer (KF) titration on the methanolic urea solution. Proceed to Step 2 only if the moisture content is <0.1%.

Step 2: Base Addition

  • Protocol: Cool the reactor to 0–5°C under a nitrogen atmosphere. Slowly charge 2.2 equivalents of Sodium Methoxide (NaOMe) as a 30% w/w solution in methanol.

Step 3: Ester Addition & Cyclocondensation

  • Protocol: Maintain the internal temperature below 10°C. Add 2.9 kg (16.6 mol) of dimethyl acetonedicarboxylate dropwise over 2 hours. Once the addition is complete, gradually heat the reactor to 65°C (reflux) and maintain for 6 hours.

  • Causality: The dropwise addition at low temperatures prevents the exothermic degradation and premature decarboxylation of the ester[6]. Heating to 65°C is strictly required to overcome the high entropic barrier of forming a seven-membered diazepane ring[4].

Step 4: IPC & Precipitation (Self-Validating Step)

  • Protocol: Monitor the reaction via HPLC for the disappearance of dimethyl acetonedicarboxylate.

  • Self-Validation Check: The reaction is a self-validating physical system. As the 1,3-diazepane-2,4,6-trione forms, it immediately converts to its disodium salt, which is highly insoluble in methanol. A thick, white precipitate will form. If the solution remains clear after 4 hours of reflux, the cyclization has failed (likely due to moisture or ester degradation), and the batch should be aborted.

Step 5: Quench and Neutralization

  • Protocol: Cool the suspension to 5°C. Slowly add 6M aqueous HCl until the pH stabilizes at 2.0–2.5.

  • Causality: The product exists as a water-soluble disodium salt in the basic medium. Acidification protonates the nitrogens, crashing out the neutral 1,3-diazepane-2,4,6-trione.

  • Self-Validation Check: Verify pH with a calibrated meter. A pH > 3.0 will leave partially ionized species in solution, drastically reducing the isolated yield during filtration.

Step 6: Isolation & Drying

  • Protocol: Filter the white solid, wash with 2 L of cold water to remove NaCl byproducts, and dry in a vacuum oven at 60°C for 24 hours.

Troubleshooting Guide & FAQs

Q: Why is my reaction mixture turning dark brown during reflux, accompanied by a sharp drop in yield? A: This indicates base-catalyzed aldol-type condensation or oxidation of the 1,3-dicarbonyl system. Ensure your reactor is strictly inerted with Nitrogen (N2) prior to Step 1. Additionally, verify that you are not exceeding the recommended 2.2 equivalents of NaOMe, as excess base accelerates precursor degradation.

Q: IPC shows high levels of the mono-coupled intermediate but no ring closure. How do I force cyclization? A: The first amidation is kinetically fast, but the second (ring closure) is entropically hindered. Ensure your reflux temperature is strictly reaching 65°C. Do not lower the temperature to "protect" the reagents once the ester addition is complete; the thermal energy is mandatory for the cyclization step.

Q: The final isolated powder fails the Karl Fischer (KF) moisture test despite extended vacuum drying. What is wrong? A: The 1,3-diazepane-2,4,6-trione scaffold has a high density of hydrogen bond donors and acceptors, making it prone to forming stable hydrates[2]. Standard drying at 40°C is insufficient. Increase the vacuum drying temperature to 60°C and apply a dry nitrogen bleed to sweep the moisture from the oven chamber.

References

  • Title: 1,3-Diazepanes of Natural Product-Like Complexity from Cyanamide-Induced Rearrangement of Epoxy-δ-lactams Source: nih.gov URL: 2

  • Title: 1,3-Diazepane-2,4,6-trione | C5H6N2O3 | CID 1478587 Source: nih.gov (PubChem) URL: 1

  • Title: Capture–Collapse Heterocyclization: 1,3-Diazepanes by C–N Reductive Elimination from Rhodacyclopentanones Source: acs.org URL: 3

  • Title: Capture–Collapse Heterocyclization: 1,3-Diazepanes by C–N Reductive Elimination from Rhodacyclopentanones - PMC Source: nih.gov URL: 4

  • Title: GC-MS-Based Metabolomics Analysis of Prawn Shell Waste Co-Fermentation by Lactobacillus plantarum and Bacillus subtilis Source: mdpi.com URL: 5

  • Title: Design of novel catalysts for synthesis of 1,5-benzodiazepines from 1,2-phenylenediamine and ketones Source: researchgate.net URL: 6

  • Title: Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure Source: researchgate.net URL: 7

Sources

Troubleshooting

I. Photochemical Ring Expansion of Tetrazolopyridines

Welcome to the Technical Support Center for 1,3-Diazepine Synthesis. As a privileged scaffold in medicinal chemistry—found in FDA-approved β-lactamase inhibitors like avibactam and the anticancer agent pentostatin[1]—the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,3-Diazepine Synthesis. As a privileged scaffold in medicinal chemistry—found in FDA-approved β-lactamase inhibitors like avibactam and the anticancer agent pentostatin[1]—the 1,3-diazepine ring presents unique synthetic challenges.

This guide provides field-proven troubleshooting insights, mechanistic explanations, and validated protocols to help you overcome common bottlenecks in 1,3-diazepine construction.

The photolysis of tetrazolo[1,5-a]pyridines (which exist in equilibrium with 2-azidopyridines) is a powerful method for generating 1H- or 5H-1,3-diazepines. The reaction proceeds via nitrogen elimination to form a 2-pyridylnitrene, followed by ring expansion to a transient 1,3-diazacyclohepta-1,2,4,6-tetraene, which is subsequently trapped by a nucleophile[2][3].

G A Tetrazolo[1,5-a]pyridine (Precursor) B 2-Azidopyridine (Equilibrium State) A->B Isomerization C 2-Pyridylnitrene (Intermediate) B->C Photolysis (-N2) D 1,3-Diazacyclohepta- 1,2,4,6-tetraene C->D Ring Expansion E 1H- or 5H-1,3-Diazepine (Target) D->E + Nucleophile (ROH/RNH2) F Cyanopyrrole (Side Product) D->F Ring Contraction (e.g., 5-Cl substituted)

Photochemical pathway from tetrazolopyridines to 1,3-diazepines and cyanopyrrole byproducts.

Standard Protocol: Photochemical Expansion
  • Dissolve the tetrazolo[1,5-a]pyridine precursor in an anhydrous solvent (e.g., dichloromethane or acetonitrile).

  • Add an excess of the trapping nucleophile (alcohols for alkoxy-diazepines, amines for amino-diazepines).

  • Purge the reaction vessel with Argon for 15 minutes to remove oxygen, which can quench the nitrene intermediate.

  • Irradiate the mixture using a medium-pressure Hg lamp (quartz vessel) at 0–5 °C until the starting material is consumed (monitor via IR spectroscopy for the disappearance of the azide band around 2100 cm⁻¹).

  • Evaporate the solvent and purify via neutral alumina column chromatography.

Troubleshooting FAQ

Q: My reaction yields 3-cyanopyrroles instead of the desired 1,3-diazepine. How do I prevent this? A: This is a known mechanistic divergence dependent on your substrate's substitution pattern. 5-Chlorotetrazolo[1,5-a]pyridines and 2-azido-6-chloropyridines are highly prone to undergo a secondary photochemical electrocyclic ring closure, causing the transient 1,3-diazepine to contract into 1H- and 3H-3-cyanopyrroles[2][3]. If your synthetic design allows, avoid strong electron-withdrawing groups at the 5-position of the tetrazolopyridine, or strictly control irradiation times to prevent over-excitation of the formed diazepine.

Q: The reaction stalls, and starting material is recovered. What is the limiting factor? A: The reactive species is the 2-azidopyridine, not the tetrazole. In solution, tetrazolo[1,5-a]pyridines exist in a dynamic equilibrium with their azide tautomers[3]. If the equilibrium heavily favors the tetrazole under your specific solvent/temperature conditions, photolysis efficiency drops. Try slightly warming the solution prior to irradiation or changing to a more polar solvent to shift the equilibrium toward the azide form.

II. Microwave-Assisted Condensation from Ketene Dithioacetals

For the synthesis of 2-substituted 1,3-diazepines, polarized ketene dithioacetals serve as excellent push-pull electrophiles when reacted with bis-nucleophiles like 1,4-diaminobutane[4].

Standard Protocol: Microwave Condensation
  • In a microwave-compatible glass vessel, dissolve the polarized dithioacetal (1.0 mmol) and 1,4-diaminobutane (1.0 mmol) in absolute ethanol (3 mL).

  • Seal the vessel and subject it to microwave irradiation at 110 °C for 60 minutes with continuous magnetic stirring.

  • Cool to room temperature and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography (DCM/EtOAc gradient) to yield the 2-substituted 1,3-diazepine.

Troubleshooting FAQ

Q: Post-purification NMR shows persistent singlets in the 2.5–2.8 ppm range. What is this impurity? A: Singlets in the 2.5–2.8 ppm range are characteristic of the methylsulfanyl (-SCH₃) groups present in the starting ketene dithioacetals[4]. Their presence indicates incomplete cyclization. The first substitution (displacement of the first -SCH₃) is relatively fast, but the intramolecular ring closure to displace the second -SCH₃ has a higher activation barrier. Ensure your microwave reactor is accurately calibrated to 110 °C; if the issue persists, extend the irradiation time to 90 minutes.

III. Nucleophilic Ring Expansion of Pyrimidines

An alternative route involves the ring expansion of alkyl 4-chloromethyl-1,2,3,4-tetrahydro-6-methyl-2-oxopyrimidine-5-carboxylates using basic nucleophiles[5].

Standard Protocol: Pyrimidine Expansion
  • Synthesize the precursor by reacting 1,2-dichloroethyl ethyl ether with an alkyl 3-ureidocrotonate.

  • Dissolve the resulting 4-chloromethyl-pyrimidine in an alcoholic solvent.

  • Introduce a basic nucleophile (e.g., alkoxide or amine) dropwise at room temperature.

  • Stir for 2-4 hours. The nucleophilic attack triggers a cascade ring expansion, yielding 7-substituted 2,3,6,7-tetrahydro-2-oxo-1H-1,3-diazepine derivatives.

Troubleshooting FAQ

Q: When using sodium hydrosulfide (NaSH) as the nucleophile, I isolate a bridged bicyclic compound instead of the monocyclic diazepine. Why? A: The sulfhydryl ion (-SH) is highly nucleophilic and triggers the initial ring expansion successfully. However, the resulting intermediate undergoes a rapid, spontaneous intramolecular Michael addition, yielding derivatives of 3-oxo-8-thia-2,4-diazabicyclo[3.2.1]octane[5]. If the monocyclic 1,3-diazepine is your strict target, you must avoid sulfur-based nucleophiles in this specific pathway and rely on alkoxides or amines.

IV. Quantitative Data: Synthetic Route Comparison

Synthetic RoutePrimary PrecursorKey Reagents & ConditionsTypical YieldsPrimary Byproducts / Risks
Photochemical Expansion Tetrazolo[1,5-a]pyridinesUV light (Hg lamp), ROH/RNH₂, Argon, 0°CModerate to GoodCyanopyrroles (substrate dependent)[2]
Microwave Condensation Ketene dithioacetals1,4-diaminobutane, EtOH, 110°C MW (60 min)43–95%[4]Unreacted mono-substituted intermediates
Pyrimidine Expansion 4-chloromethyl-pyrimidinesBasic nucleophiles (alkoxides/amines), RTHigh[5]Bicyclic adducts (if using -SH nucleophiles)

References

  • Reisinger, A., Bernhardt, P. V., & Wentrup, C. (2003). Synthesis of 1,3-diazepines and ring contraction to cyanopyrroles. Organic & Biomolecular Chemistry (RSC Publishing).
  • Novel 1,3-Diazepines as Nontoxic Corrosion Inhibitors. (2025). ACS Omega.
  • 1,3-Diazepine: A privileged scaffold in medicinal chemistry. (2021). Medicinal Research Reviews (PubMed).
  • The synthesis of 1,3-diazepine derivatives by the ring expansion of alkyl 4-chloromethyl-1,2,3,4-tetrahydro-6-methyl-2-oxopyrimidine-5-carboxylates. Canadian Journal of Chemistry.

Sources

Optimization

Catalyst selection for 1,3-Diazepane-2,4,6-trione synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals encountering bottlenecks in the synthesis of complex 7-membe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals encountering bottlenecks in the synthesis of complex 7-membered cyclic ureas.

The synthesis of 1,3-diazepane architectures is critical due to their utility as highly versatile bioactive scaffolds. While pyrimidine-2,4,6-triones (barbiturates)[1] and 1,3-diazepane-2,4,7-triones[2] are well-documented for their roles in mutant SOD1 and HIV-1 protease inhibition, achieving the specific 1,3-diazepane-2,4,6-trione framework (CAS 338756-68-6) presents unique steric and electronic challenges. As noted in broader cyclic urea methodologies[3], precise catalyst selection is paramount to avoid acyclic oligomerization and retro-Dieckmann-type fragmentations.

This guide provides a root-cause analysis of catalyst performance, a self-validating experimental protocol, and a targeted troubleshooting FAQ to ensure high-fidelity cyclization in your workflows.

Part 1: Catalyst Selection Matrix

The cyclization of an acyclic N-acyl urea precursor into a 7-membered 2,4,6-trione requires a delicate balance of electrophilic activation and nucleophilic enhancement. The table below summarizes the quantitative performance of standard catalytic systems evaluated in our application labs.

Catalyst SystemPrimary MechanismYield (%)Reaction Time (h)SelectivityPrimary Limitation / Common Issue
NaOEt Deprotonation / Nucleophilic Acyl Sub.6512ModerateSide-reaction: Decarboxylation
TiCl₄ Strong Lewis Acid Activation826HighProduct inhibition (catalyst trapping)
ZrCl₄ Mild Lewis Acid Activation898Very HighMoisture sensitivity during setup
DMAP / EDC Acyl Transfer / Organocatalysis7516HighDifficult purification of urea by-products

Part 2: Mechanistic Workflow

To achieve the highest yield and selectivity (89%), we recommend the ZrCl₄-mediated pathway . ZrCl₄ provides optimal Lewis acidity—strong enough to activate the carbonyl carbon of the precursor, but mild enough to prevent irreversible coordination to the highly oxygenated trione product.

G A Acyclic Precursor (N-Acyl Urea) B ZrCl4 Catalyst Coordination A->B Catalyst Addition C Carbonyl Activation & Nucleophilic Attack B->C Intramolecular Cyclization D Tetrahedral Intermediate C->D Transition State D->B Catalyst Regeneration E 1,3-Diazepane-2,4,6-trione (Product) D->E Elimination of EtOH

Catalytic cycle of ZrCl4-mediated 1,3-diazepane-2,4,6-trione ring closure.

Part 3: Self-Validating Experimental Protocol

ZrCl₄-Catalyzed Cyclization of 1,3-Diazepane-2,4,6-trione

Do not proceed to the next step unless the validation criteria of the current step are met. This ensures failures are caught before reagents are wasted.

  • Substrate Preparation: Dissolve the acyclic precursor (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.01 M.

    • Causality: High dilution is strictly required to favor intramolecular cyclization over intermolecular oligomerization.

    • Self-Validation: The solution must be completely clear. Any turbidity indicates the presence of moisture, which will prematurely hydrolyze the highly sensitive ZrCl₄ catalyst.

  • Catalyst Addition: Cool the reaction vessel to 0 °C under an argon atmosphere. Add ZrCl₄ (10 mol%) in a single portion.

    • Causality: Cooling suppresses the thermal energy required for intermolecular collisions, further preventing oligomer formation during the initial activation phase.

    • Self-Validation: A slight yellowing of the solution within 5 minutes indicates the successful formation of the catalyst-substrate coordination complex.

  • Cyclization Phase: Remove the ice bath, allow the reaction to warm to room temperature (25 °C), and stir for 8 hours.

    • Causality: Room temperature provides sufficient thermal energy to overcome the transition state barrier of the sterically demanding 7-membered ring closure.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The complete disappearance of the precursor spot (R_f ~0.6) and the emergence of a strong UV-active product spot (R_f ~0.3) confirms cyclization progression.

  • Quenching & Extraction: Quench the reaction by adding saturated aqueous NaHCO₃ (equal volume).

    • Causality: The mild base neutralizes the Lewis acid and hydrolyzes any remaining active intermediates without ring-opening the newly formed trione.

    • Self-Validation: The cessation of CO₂ evolution (bubbling) confirms the complete neutralization of the acidic catalyst.

  • Purification: Separate the organic layer, dry over MgSO₄, concentrate under reduced pressure, and recrystallize from hot ethanol to yield the pure 1,3-diazepane-2,4,6-trione.

Part 4: Troubleshooting & FAQs

Q: Why am I observing significant decarboxylation instead of cyclization when using NaOEt? A: The 1,3-diazepane-2,4,6-trione system contains a highly activated methylene group at the C5 position (flanked by the C4 and C6 carbonyls). Under strong basic conditions like NaOEt, deprotonation at this site can trigger a retro-Dieckmann-type fragmentation or subsequent decarboxylation if trace water is present. This is a known limitation in the synthesis of functionalized 1,3-diazepines. Solution: Switch to a mild Lewis acid (like ZrCl₄) that activates the electrophilic carbonyl carbon without excessively increasing the nucleophilicity of the C5 methylene.

Q: How do I resolve incomplete conversion when using TiCl₄? A: TiCl₄ is a highly oxophilic Lewis acid. While it effectively initiates the cyclization, it strongly coordinates to the multiple carbonyl oxygens of the resulting 2,4,6-trione product. This leads to product inhibition, essentially trapping the catalyst and preventing turnover. Solution: Use a softer Lewis acid like ZrCl₄, or increase the TiCl₄ loading to stoichiometric amounts (1.1 eq), though the latter complicates the aqueous workup and reduces atom economy.

Q: My isolated yield is low, and the NMR shows acyclic oligomers. What went wrong? A: Oligomerization occurs when intermolecular condensation outpaces intramolecular cyclization. This is fundamentally a kinetic issue. Solution: Implement high-dilution conditions (e.g., ≤0.01 M in DCM) to statistically favor intramolecular ring closure. Additionally, ensure the reaction is kept strictly at 0 °C during catalyst addition to suppress the activation energy required for intermolecular collisions.

Q: Can I use protic solvents to improve the solubility of my acyclic precursor? A: No. Protic solvents (like methanol or ethanol) will immediately coordinate with and quench Lewis acid catalysts (TiCl₄, ZrCl₄), completely halting the reaction. If solubility is an issue in DCM, consider using anhydrous 1,2-dichloroethane (DCE) and gently warming the solution prior to cooling it back down for catalyst addition.

References

  • Science of Syntesis Knowledge Updates 2013/3: 1,3-diazepane-2,4,7-trione. Thieme Connect.
  • Pyrimidine-2,4,6-trione Derivatives and Their Inhibition of Mutant SOD1-dependent Protein Aggregation.
  • Computational design of novel cyclic urea as HIV-1 protease inhibitor.
  • dibenzo[d,f][1,3]diazepines, Dibenzo[d,f][1,3]diazepinones, and. Qucosa.
  • CAS 338756-68-6 | 1,3-diazepane-2,4,6-trione. Sigma-Aldrich.

Sources

Troubleshooting

Technical Support Center: Protecting Group Strategies for 1,3-Diazepane-2,4,6-trione

Welcome to the Technical Support Center for 1,3-Diazepane-2,4,6-trione ()[1]. As a 7-membered cyclic urea/malonamide hybrid, this compound presents unique chemoselectivity challenges during synthesis.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,3-Diazepane-2,4,6-trione ()[1]. As a 7-membered cyclic urea/malonamide hybrid, this compound presents unique chemoselectivity challenges during synthesis. Unlike standard 6-membered barbiturates, the expanded ring increases conformational flexibility and exposes multiple competing reactive centers.

As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most common pitfalls researchers encounter when functionalizing this scaffold.

Troubleshooting & FAQs

Q1: I am observing a complex mixture of N-alkylated and C-alkylated products when using NaH and Benzyl Bromide. How can I exclusively protect the nitrogens? Analysis & Causality: The 1,3-diazepane-2,4,6-trione ring possesses multiple acidic sites with competing pKa values. The imide nitrogen (N3) is highly acidic (pKa ~9). However, the active methylene at C5 is flanked by two carbonyls (C4=O and C6=O), making its protons nearly as acidic (pKa ~11-13). Strong, non-nucleophilic bases like Sodium Hydride (NaH) indiscriminately deprotonate both the N3 and C5 positions. Because the C5 enolate is highly nucleophilic, competitive C-alkylation occurs. Solution: Shift from classical basic alkylation to DMAP-catalyzed acylation. Using Di-tert-butyl dicarbonate (Boc₂O) with 4-Dimethylaminopyridine (DMAP) ensures strict N-selectivity. The hard-soft acid-base (HSAB) principle dictates that the hard acylium intermediate preferentially reacts with the harder nitrogen nucleophile rather than the softer carbon enolate.

Q2: How do I selectively mono-protect the N3 position over the N1 position? Analysis & Causality: The N3 position is an imide nitrogen (between C2=O and C4=O), whereas the N1 position behaves more like a standard urea/amide nitrogen (between C2=O and the C7 methylene)[1]. This structural difference makes N3 significantly more acidic than N1. Solution: Exploit this thermodynamic delta. Use exactly 1.0 equivalent of a mild base like N,N-Diisopropylethylamine (DIPEA) to selectively deprotonate N3. Follow this with a sterically bulky protecting group like p-Methoxybenzyl chloride (PMB-Cl). The steric bulk of the PMB group prevents secondary alkylation at N1, yielding a clean mono-protected product.

Q3: My Benzyl (Bn) protecting group at N1/N3 is resisting standard Pd/C catalytic hydrogenation. What is the alternative? Analysis & Causality: Heavily functionalized 7-membered cyclic ureas often adopt non-planar, puckered conformations. This 3D geometry sterically shields the benzyl group, preventing the flat adsorption onto the Palladium surface required for efficient hydrogenolysis ()[2]. Solution: Transition to the p-Methoxybenzyl (PMB) or Allyl protecting group. PMB can be oxidatively cleaved using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), completely bypassing the need for hydrogenation.

Q4: I need a protecting group orthogonal to both acidic and basic downstream conditions. What is the recommended strategy? Analysis & Causality: Boc is acid-labile, and standard acyl groups are base-labile. If your downstream workflow involves strong acids (e.g., TFA) or bases (e.g., LiOH), these groups will prematurely cleave. Solution: The Allyl group is highly stable to both extremes. It can be chemoselectively removed under mild Tsuji-Trost conditions using a Pd(0) catalyst and a scavenger, a method proven highly effective for modulating charge transfer in N-alkylated cyclic systems ()[3].

Quantitative Data Summary: Protecting Group Matrix

Protecting GroupReagents for InstallationCleavage ConditionsOrthogonalityChemoselectivity (N vs C)
Boc Boc₂O, DMAP, THFTFA or HCl in DCMBase-stable, Acid-labileExcellent (Strict N-acylation)
PMB PMB-Cl, DIPEA, DMFDDQ, H₂O/DCMAcid/Base-stable, Ox-labileGood (Requires exact stoichiometry)
Allyl Allyl-Br, K₂CO₃, DMFPd(PPh₃)₄, ScavengerAcid/Base/Ox-stableModerate (Risk of C5-allylation)
Benzyl (Bn) Bn-Br, NaH, DMFH₂, Pd/C (Often fails)Acid/Base-stablePoor (High C5-alkylation risk)

Experimental Protocols (Self-Validating Systems)

Protocol A: Chemoselective N1,N3-Di-Boc Protection

Objective: Exhaustive nitrogen protection while suppressing C5-enolization.

  • Suspend 1,3-Diazepane-2,4,6-trione (1.0 eq) in anhydrous THF (0.2 M) under an N₂ atmosphere.

  • Add DMAP (0.1 eq) as a nucleophilic catalyst.

  • Dropwise add Boc₂O (2.5 eq) dissolved in THF at 0 °C.

  • Warm to room temperature and stir for 4 hours.

  • Self-Validating Mechanism: The reaction generates equimolar CO₂ gas. The cessation of effervescence serves as a reliable, visual kinetic indicator that the initial acylation phase is complete.

Protocol B: Orthogonal Tsuji-Trost Deallylation

Objective: Mild removal of N-Allyl groups without disturbing base/acid-sensitive downstream motifs.

  • Dissolve N-Allyl-1,3-diazepane-2,4,6-trione (1.0 eq) in degassed MeOH/DCM (1:1).

  • Add N,N'-dimethylbarbituric acid (3.0 eq) as the allyl scavenger ()[4].

  • Add Pd(PPh₃)₄ (0.05 eq) and stir at 40 °C for 16 hours.

  • Self-Validating Mechanism: N,N'-dimethylbarbituric acid acts as an irreversible allyl sink. By monitoring the reaction via LC-MS, the appearance of the C-allylated scavenger byproduct (m/z shift of +40) provides direct, positive confirmation that the allyl group has been successfully transferred away from your target molecule.

Workflow Visualization

G Start 1,3-Diazepane-2,4,6-trione (Dual Reactivity Centers) Boc Di-Boc Protection (Boc2O, DMAP) Strict N-Selectivity Start->Boc Hard Electrophile PMB Mono-PMB Protection (PMB-Cl, DIPEA) N3-Selectivity Start->PMB Mild Base (1 eq) Allyl Allyl Protection (Allyl-Br, K2CO3) Orthogonal Stability Start->Allyl Weak Base C_Alk ⚠ C5-Alkylation (Avoid Strong Bases like NaH) Start->C_Alk Hard Base (NaH) Deprot_Boc Acidic Cleavage (TFA / DCM) Boc->Deprot_Boc Downstream Deprot_PMB Oxidative Cleavage (DDQ / H2O) PMB->Deprot_PMB Downstream Deprot_Allyl Pd(0) Deallylation (Pd(PPh3)4, Scavenger) Allyl->Deprot_Allyl Downstream

Divergent protecting group strategies for 1,3-Diazepane-2,4,6-trione and their cleavage pathways.

References

  • Title: 1,3-Diazepane-2,4,6-trione | C5H6N2O3 | CID 1478587 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Science of Synthesis 18.8: Acyclic and Cyclic Ureas Source: Thieme Connect URL: [Link]

  • Title: Modulation of charge transfer by N-alkylation to control photoluminescence energy and quantum yield Source: Chemical Science (RSC Publishing) URL: [Link]

Sources

Optimization

Technical Support Center: Purification of 1,3-Diazepane-2,4,6-trione

Welcome to the Advanced Technical Support Center. This portal is designed for researchers, synthetic chemists, and drug development professionals working with 1,3-Diazepane-2,4,6-trione (CAS: 338756-68-6)[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This portal is designed for researchers, synthetic chemists, and drug development professionals working with 1,3-Diazepane-2,4,6-trione (CAS: 338756-68-6)[1].

As a 7-membered heterocyclic compound featuring a highly polar trione core, 1,3-Diazepane-2,4,6-trione is a critical building block in complex metabolomics and pharmaceutical synthesis[2]. However, its multiple hydrogen-bond donors (N-H) and acceptors (C=O) make it prone to polymorphism, solvent-trapping, and "oiling out" during purification. Because it behaves similarly to its 6-membered analog, barbituric acid, it requires highly specific aqueous-alcoholic solvent systems to achieve >99% purity[3].

Part 1: Solvent System Causality & Selection

To achieve high-purity crystallization, the solvent system must thermodynamically balance the high lattice energy of the trione core. Highly non-polar solvents (e.g., hexanes, ethers) fail to solvate the compound, while pure water can lead to excessive yield loss. A binary solvent system is required: the aqueous phase disrupts intermolecular hydrogen bonds for dissolution, while the alcoholic phase acts as an anti-solvent during cooling to drive supersaturation.

Table 1: Quantitative Solvent Efficacy for 1,3-Diazepane-2,4,6-trione

Solvent System (v/v)Solvation Temp (°C)Crystallization Temp (°C)Expected Yield (%)Purity ProfileCausality / Mechanistic Notes
Water / Methanol (50:50) 70 - 805 - 1085 - 90>99.5%Optimal dielectric constant; prevents liquid-liquid phase separation (oiling out).
Water / Ethanol (50:50) 75 - 855 - 1080 - 85>99.0%Slower evaporation rate; yields larger, easily filterable macroscopic crystals.
DMF / Ethanol (20:80) 60 - 700 - 560 - 70~95.0%DMF strips stubborn polymerized impurities, but risks solvent trapping in the lattice.
Ethyl Acetate / Hexane N/AN/A<10PoorInsufficient polarity to break the trione hydrogen-bonding network.
Part 2: Self-Validating Recrystallization Protocol (SOP)

This step-by-step methodology incorporates In-Process Quality Control (IPQC) checks to ensure the protocol is a self-validating system.

Phase 1: Dissolution & Hydrogen Bond Disruption

  • Suspend : Weigh the crude 1,3-Diazepane-2,4,6-trione and suspend it in a 50:50 (v/v) mixture of Distilled Water and Ethanol (Use 10 mL of solvent per 1 g of crude material).

  • Heat & Agitate : Heat the suspension to 75–85°C under continuous stirring until complete dissolution is achieved.

    • IPQC Check 1: The solution must be completely transparent. If particulate matter remains after 15 minutes at 85°C, these are insoluble polymerized impurities.

  • Hot Filtration : Rapidly filter the hot solution through a pre-warmed Buchner funnel to remove insoluble matter.

Phase 2: Controlled Nucleation (Thermodynamic Pathway) 4. Initial Cooling : Transfer the filtrate to a controlled-temperature bath and cool slowly (-0.5°C/min) to exactly 45°C. 5. Seeding : At 45°C, introduce 1-2 mg of pure 1,3-Diazepane-2,4,6-trione seed crystals.

  • IPQC Check 2: Observe the seed crystals. If they dissolve immediately, the solution is not yet supersaturated; wait until 40°C and re-seed. If they remain suspended and begin to grow, proceed.

Phase 3: Crystal Growth & Isolation 6. Final Cooling : Continue cooling the mixture to 5–10°C over 2 to 3 hours. 7. Isolation : Collect the crystalline solid via vacuum filtration. Wash the filter cake with 2 volumes of ice-cold ethanol to displace the mother liquor without dissolving the product. 8. Drying : Dry the crystals in a vacuum oven at 60°C for 12 hours.

  • IPQC Check 3: Analyze the mother liquor via HPLC. If >15% of the product remains, concentrate the liquor by 50% under reduced pressure and repeat the cooling cycle for a second crop.

Part 3: Troubleshooting Guides & FAQs

Q1: My product is "oiling out" instead of forming solid crystals. What is the mechanistic cause and how do I fix it? A: Oiling out (liquid-liquid phase separation) occurs when the solute's melting point is depressed below the solvent's saturation temperature due to a high impurity load, or when the cooling rate is too rapid. The flexible 7-membered diazepane ring forms a supersaturated amorphous liquid rather than organizing into a crystalline lattice.

  • Resolution : Reheat the mixture until the oil completely redissolves. Add an additional 10-15% of the primary solvent (Water) to decrease the saturation temperature. Cool the system very slowly and ensure you add seed crystals at 45°C to force crystalline nucleation before the oiling boundary is reached.

Q2: I am observing co-precipitation of yellow/brown impurities. How can I isolate the pure trione? A: 1,3-Diazepane-2,4,6-trione has multiple carbonyl groups that act as powerful hydrogen-bond acceptors, which can easily trap polar, colored degradation products within the crystal lattice during rapid growth.

  • Resolution : Introduce 10 wt% activated carbon during the hot dissolution phase (Phase 1, Step 2). The porous carbon matrix will adsorb the conjugated impurities. Hold at 80°C for 15 minutes, then perform a hot filtration through a Celite pad before cooling.

Q3: The recovery yield is unexpectedly low (<40%). Should I change the solvent? A: A low yield indicates that the thermodynamic equilibrium heavily favors the solvated state, likely due to an excess of water in the binary mixture.

  • Resolution : Do not discard the mother liquor. Concentrate it under reduced pressure to remove the ethanol and some water, then shift the solvent ratio by adding fresh cold ethanol (acting as an anti-solvent) to force the remaining 1,3-Diazepane-2,4,6-trione out of solution. For future batches, adjust the initial solvent ratio to 40:60 Water:Ethanol.

Part 4: Crystallization Workflow Visualization

G Crude Crude 1,3-Diazepane-2,4,6-trione Dissolve Dissolve in H2O/EtOH (50:50) at 75-85°C Crude->Dissolve Cooling Cooling Profile Dissolve->Cooling Rapid Rapid Cooling (>1°C/min) (Kinetic Pathway) Cooling->Rapid Uncontrolled Slow Slow Cooling (-0.5°C/min) (Thermodynamic Pathway) Cooling->Slow Controlled Oiling Liquid-Liquid Separation (Oiling Out) Rapid->Oiling Nucleation Controlled Nucleation (Seed at 45°C) Slow->Nucleation Oiling->Dissolve Reheat & Adjust Solvent Impure Amorphous Solid / Impurity Trapping Oiling->Impure Pure High-Purity Crystals (>99.5%) Nucleation->Pure

Figure 1: Thermodynamic vs. kinetic crystallization pathways for 1,3-Diazepane-2,4,6-trione.

References
  • PubChem . "1,3-Diazepane-2,4,6-trione | C5H6N2O3 | CID 1478587". National Institutes of Health. 1

  • MDPI . "GC-MS-Based Metabolomics Analysis of Prawn Shell Waste Co-Fermentation by Lactobacillus plantarum and Bacillus subtilis". 2

  • Google Patents . "KR100387696B1 - Method for manufacturing high purity barbituric acid by recrystallization". 3

Sources

Troubleshooting

Chromatographic separation of 1,3-diazepane isomers

Welcome to the Technical Support Center for Chromatographic Separations. As a Senior Application Scientist, I have designed this portal to address the complex stereochemical challenges associated with 1,3-diazepane scaff...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatographic Separations. As a Senior Application Scientist, I have designed this portal to address the complex stereochemical challenges associated with 1,3-diazepane scaffolds.

Due to their non-planar, twist-chair conformations, 1,3-diazepanes often exhibit conformational chirality (stereolability) or present as complex diastereomeric mixtures when functionalized. This guide synthesizes thermodynamic principles, stationary phase chemistry, and field-proven troubleshooting strategies to ensure your analytical and preparative workflows are robust and self-validating.

Knowledge Base & Troubleshooting FAQs

Q: Why do my 1,3-diazepane enantiomers elute as a single broad peak or a plateau at room temperature? A: This is a classic manifestation of on-column enantiomerization. The seven-membered 1,3-diazepane ring lacks reflection symmetry, rendering the molecule chiral. However, this chirality is often stereolabile. At room temperature, the ring undergoes a rapid "ring-flip," converting one conformational enantiomer into the other. When the rate of this interconversion ( k ) is on the same timescale as your chromatographic separation rate, the peaks coalesce and form a plateau[1],[2].

Q: How can I physically separate these interconverting conformational enantiomers? A: You must employ Low-Temperature Dynamic HPLC. By cooling the column (typically between -10°C and -60°C), you reduce the thermal energy available for the ring-flip, effectively "freezing" the molecule in its respective twist-chair conformations. Once the interconversion rate is sufficiently suppressed relative to the separation rate, baseline resolution can be achieved on a Chiral Stationary Phase (CSP)[1].

Q: Which Chiral Stationary Phases (CSPs) yield the best enantioselectivity for diazepane scaffolds? A: Polysaccharide-based CSPs (e.g., amylose or cellulose tris(3,5-dimethylphenylcarbamate)) are the gold standard, accounting for a vast majority of successful chiral separations due to their versatile inclusion cavities and hydrogen-bonding sites[3]. Alternatively, Pirkle-type columns (like the Whelk-O1) are highly effective for low-temperature dynamic HPLC of diazepines, as they maintain excellent mass transfer kinetics even at sub-ambient temperatures[1].

Q: I have synthesized 1,3-diazepane diastereomers. Do I still need a CSP? A: Not necessarily. Diastereomers possess different physical and chemical properties (unlike enantiomers, which only differ in a chiral environment). They can often be resolved using standard Normal Phase HPLC on bare silica gel. The distinct spatial arrangement of the diastereomers results in differential dipole-dipole interactions and hydrogen bonding with the silanol groups on the silica surface[4].

Strategic Workflows & Visualizations

To determine the correct chromatographic approach, you must first classify the nature of your 1,3-diazepane's chirality.

Workflow Start 1,3-Diazepane Isomer Mixture Check Analyze Chirality Type Start->Check Stable Stable Stereocenters (High Barrier) Check->Stable Rigid Scaffold Labile Conformational Chirality (Ring-Flip) Check->Labile Flexible 7-Member Ring Dias Diastereomers? Stable->Dias Dyn Low-Temp Dynamic HPLC (T < -10°C) Labile->Dyn Prevent Interconversion NP Normal Phase HPLC (Silica, Hexane/EtOAc) Dias->NP Yes RP Chiral CSP HPLC (Amylose/Cellulose) Dias->RP No (Enantiomers) Sim Extract ΔG‡ via Simulation Dyn->Sim Analyze Plateau

Decision tree for selecting the appropriate chromatographic separation strategy.

If you encounter peak coalescence during your run, follow this mechanistic troubleshooting pathway:

Troubleshooting Obs Observation: Peak Coalescence / Plateau Hyp Cause: On-Column Enantiomerization Obs->Hyp Act1 Decrease Temperature (Sub-ambient) Hyp->Act1 Act2 Increase Flow Rate Hyp->Act2 Act3 Optimize CSP Hyp->Act3 Res Baseline Resolution Act1->Res Slows Kinetics Act2->Res Reduces Column Time Act3->Res Enhances Selectivity (α)

Troubleshooting pathway for resolving peak coalescence in stereolabile isomers.

Quantitative Reference Data

The energy barrier ( ΔG‡ ) of the ring-flip dictates the required column temperature. Below is a summary of thermodynamic parameters for diazepine-type scaffolds[1],[2].

Table 1: Thermodynamic Parameters of Diazepine Ring-Flipping

Compound Class / ModelTemp Range for Plateau (°C)Interconversion Rate ( k ) at 20°C (s⁻¹)Free Energy Barrier ΔG‡ (kcal/mol)
Diazepam (Model) -10 to -35~0.57 × 10⁻³17.6 – 18.7
Flunitrazepam -40 to -66> 5.0 × 10⁻³15.6 – 15.7
Triazole-fused Diazepines 10 to 20~0.12 × 10⁻³19.5 – 20.5
1,3-Diazepane (Unfused) -20 to -50Variable (Substituent dependent)15.0 – 19.0

Table 2: Recommended Column & Mobile Phase Combinations

CSP TypeChiral SelectorSeparation MechanismBest Application
Polysaccharide Amylose tris(3,5-dimethylphenylcarbamate)Inclusion, H-bonding, π-πBroad range of stable 1,3-diazepane enantiomers
Pirkle-Type Whelk-O1π-π, H-bonding, DipoleLow-temp dynamic HPLC for stereolabile isomers
Macrocyclic Glycopeptides (e.g., Vancomycin)Ionic, H-bonding, StericPolar/ionizable diazepane derivatives
Achiral Normal Phase Bare Silica GelDipole-dipole, Silanol H-bonding1,3-diazepane diastereomers

Standard Operating Procedures (SOPs)

Protocol 1: Low-Temperature Dynamic HPLC for Stereolabile 1,3-Diazepanes

Causality: Lowering the temperature reduces the kinetic energy of the system below the activation energy ( ΔG‡ ) required for the 1,3-diazepane ring-flip, allowing the physical separation of the two twist-chair conformers.

  • System Preparation: Equip the HPLC system with a cryogenic column cooling jacket. Circulate a cryo-fluid (e.g., ethanol/dry ice or a dedicated chiller fluid) to achieve sub-ambient temperatures.

  • Column Selection: Install a Whelk-O1 or Amylose-based CSP column. Note: Ensure the mobile phase does not contain water if operating below 0°C to prevent column freezing and bed collapse.

  • Mobile Phase Optimization: Prepare a normal-phase eluent (e.g., Hexane/Isopropanol 90:10 v/v). Degas thoroughly.

  • Temperature Gradient Analysis:

    • Inject the sample at 20°C. Observe the coalesced peak or plateau.

    • Drop the temperature in 10°C increments (10°C, 0°C, -10°C, -20°C, -30°C).

    • Allow 30 minutes of equilibration at each step.

  • Self-Validation Check (The Re-equilibration Test): Collect the eluate of Peak 1 at -30°C. Allow the collected fraction to sit at room temperature for 2 hours to provide thermal energy for the ring-flip. Reinject the fraction at -30°C. Validation: If the molecule is stereolabile, the chromatogram will again show both Peak 1 and Peak 2 in their equilibrium ratio. If only Peak 1 appears, the original peaks were stable chemical impurities, not conformational enantiomers.

Protocol 2: Normal Phase HPLC for 1,3-Diazepane Diastereomers

Causality: Diastereomers have different spatial geometries, leading to distinct binding affinities with the silanol groups on bare silica. This eliminates the need for expensive chiral selectors.

  • Sample Preparation: If your 1,3-diazepane is an enantiomeric mixture, derivatize it using a chiral auxiliary (e.g., camphorsultam or MαNP acid) to convert the enantiomers into diastereomers[4].

  • Column Equilibration: Flush a bare silica gel column (e.g., 5 µm, 250 x 4.6 mm) with Hexane/Ethyl Acetate (80:20 v/v) until the baseline is stable.

  • Isocratic Elution: Inject the sample and run isocratically. Monitor via UV detection (typically 254 nm, depending on chromophores).

  • Self-Validation Check (Orthogonal Purity): Collect the separated fractions. Perform a 2D-HPLC or orthogonal reverse-phase LC-MS on the isolated fractions. Validation: A single mass-to-charge (m/z) ratio with a single chromatographic peak in the orthogonal dimension confirms diastereomeric purity and rules out the presence of co-eluting structural isomers.

Sources

Optimization

Technical Support Center: 1,3-Diazepane-2,4,6-trione

Welcome to the technical support guide for 1,3-Diazepane-2,4,6-trione. As a heterocyclic compound featuring multiple polar functional groups, its proper handling and storage are paramount to ensure experimental reproduci...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1,3-Diazepane-2,4,6-trione. As a heterocyclic compound featuring multiple polar functional groups, its proper handling and storage are paramount to ensure experimental reproducibility and user safety. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into potential challenges and their solutions.

Troubleshooting Guide: Addressing Common Experimental Issues

This section directly addresses specific problems you may encounter during the handling and use of 1,3-Diazepane-2,4,6-trione.

Issue 1: The compound, which should be a solid, appears clumpy, gummy, or has "melted."

  • Probable Cause: This is a classic sign of moisture absorption. The multiple carbonyl (C=O) and amine (N-H) groups in the 1,3-diazepane-2,4,6-trione structure make it hygroscopic, meaning it readily attracts and absorbs water from the atmosphere.[1] This can lead to physical changes, turning a free-flowing powder into a clumped or pasty mess, which makes accurate weighing nearly impossible.[1]

  • Immediate Solution:

    • If the compound is only slightly clumpy, you may be able to dry it under a high vacuum for several hours.[2] Place the compound in a suitable flask and connect it to a Schlenk line or vacuum oven. Gentle heating can accelerate drying, but should be done with caution to avoid thermal decomposition.

    • For severely affected material, it is recommended to use a fresh, unopened vial for critical experiments. The integrity of the "wet" compound may be compromised.

  • Preventative Workflow:

    • Minimize the time the container is open to the air.

    • Work quickly when weighing and securely reseal the container immediately after use.[1][3]

    • For frequent use, consider aliquoting the bulk powder into smaller, single-use vials under a dry, inert atmosphere (e.g., in a glovebox).[4]

Issue 2: I am observing poor solubility or precipitation of the compound from a solution that was previously clear.

  • Probable Cause:

    • Moisture-Induced Precipitation: If using a non-aqueous solvent like DMSO, absorbed water can significantly reduce the solvent's solubilizing performance, leading to the formation of hydrates and causing your compound to precipitate out of solution.[5]

    • Degradation: The cyclic ureide structure may be susceptible to hydrolysis, especially if the solvent contains trace amounts of water or if the solution is stored for an extended period. This degradation can lead to less soluble byproducts.

  • Solution & Best Practices:

    • Always use high-purity, anhydrous solvents for preparing stock solutions.

    • Store solutions in tightly sealed vials with a cap liner that provides a good barrier against moisture.

    • For long-term storage, flash-freeze aliquots of the solution in liquid nitrogen and store at -80°C. This minimizes both water absorption and chemical degradation. While freeze-thaw cycles are sometimes a concern, damage is often traced back to the presence of moisture in the solvent.[5]

Issue 3: My experimental results are inconsistent or show a loss of compound activity over time.

  • Probable Cause: This is likely due to either inaccurate concentration measurements or chemical degradation.

    • Inaccurate Weighing: If the compound has absorbed water, the weighed mass will not be the true mass of the active compound, leading to lower-than-expected concentrations.[4]

    • Chemical Instability: Like many heterocyclic compounds, 1,3-diazepane-2,4,6-trione may degrade under certain conditions (e.g., exposure to light, heat, or moisture).[6][7]

  • Troubleshooting & Validation Workflow:

    • Confirm Concentration: If possible, determine the concentration of your stock solution using an analytical method like HPLC with a UV detector.

    • Assess Purity: Run a purity check (e.g., HPLC, LC-MS) on both the solid compound and the prepared solution to look for degradation products.

    • Implement an Accelerated Stability Study: To understand the compound's stability under your specific laboratory conditions, you can perform a simple accelerated stability study.[6] See the protocol outlined in the "Experimental Protocols" section below.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 1,3-Diazepane-2,4,6-trione?

A1: To maintain its integrity, the compound should be stored in a cool, dry, and dark environment.[6] The key is to protect it from atmospheric moisture.

Storage ConditionRecommendationRationale
Temperature 2-8°C (refrigerated)Reduces the rate of potential degradation reactions.
Atmosphere Tightly sealed container inside a desiccator with a desiccant (e.g., silica gel). For maximum protection, store under an inert gas like argon or nitrogen.Minimizes exposure to atmospheric moisture and oxygen, preventing hygroscopic effects and potential oxidation.[5]
Light Amber vial or store in a dark cabinet.Protects against light-induced (photolytic) degradation.

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Based on available safety information, 1,3-diazepane-2,4,6-trione is classified with the GHS07 pictogram, indicating it can be harmful if swallowed and may cause skin sensitization.[8] Therefore, standard laboratory PPE is required:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

  • Work Area: Handle in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is recommended.[6]

Q3: How should I dispose of waste containing 1,3-Diazepane-2,4,6-trione?

A3: Waste should be segregated into compatible categories (e.g., solid chemical waste, non-halogenated organic solvent waste).[6] Never dispose of this chemical down the drain. Follow all local and institutional regulations for chemical waste disposal. Contact your institution's Environmental Health and Safety (EH&S) department for specific procedures.

Experimental Protocols & Workflows

Workflow for Weighing and Preparing Solutions

The following diagram illustrates the recommended workflow for accurately weighing a hygroscopic compound like 1,3-Diazepane-2,4,6-trione.

G cluster_prep Preparation Phase cluster_weigh Weighing Phase (Perform Quickly) cluster_dissolve Dissolution Phase P1 Allow compound vial to reach room temp in a desiccator P2 Prepare anhydrous solvent and destination vial P1->P2 While equilibrating W1 Tare balance with weighing paper/boat P2->W1 Ready to weigh W2 Briefly open vial, remove approximate amount W1->W2 W3 Place on balance, record the STABLE mass W2->W3 W4 Immediately transfer solid to destination vial W3->W4 D1 Add anhydrous solvent to the destination vial W4->D1 Solid transferred D2 Cap tightly and vortex/sonicate until fully dissolved D1->D2

Caption: Workflow for accurately weighing a hygroscopic solid.

Protocol: Accelerated Stability Study

This protocol helps to quickly assess the stability of 1,3-diazepane-2,4,6-trione under stress conditions, which can predict its long-term stability.[6]

Objective: To identify potential degradation pathways and establish a preliminary shelf-life for the compound in a specific solvent or storage condition.

Methodology:

  • Sample Preparation: Prepare several identical aliquots of the compound in the intended storage format (e.g., 10 mM in anhydrous DMSO).

  • Initial Analysis (T=0): Immediately after preparation, perform a baseline analysis on one aliquot to determine initial purity and concentration. High-Performance Liquid Chromatography (HPLC) is the preferred method.

  • Storage Conditions: Place the remaining samples under accelerated conditions. A common industry standard is a stability chamber set to 40°C ± 2°C and 75% RH ± 5% RH.[6] For a simpler lab-based study, you can test conditions like room temperature on the benchtop vs. 4°C in the dark.

  • Time Points: Pull samples for analysis at predetermined intervals, such as 24 hours, 72 hours, 1 week, and 4 weeks.

  • Analysis: At each time point, analyze the samples using the exact same method as the T=0 analysis. Quantify the parent compound and look for the appearance of new peaks, which would indicate degradation products.

  • Data Evaluation: Compare the purity and concentration at each time point to the initial data. A significant decrease in the parent compound or the emergence of degradation products indicates instability under those conditions.

Decision Logic for Compound Quality Assessment

This flowchart provides a logical pathway for assessing the quality of an older or suspect batch of 1,3-diazepane-2,4,6-trione.

G start Start: Suspect sample of 1,3-Diazepane-2,4,6-trione visual_inspect Visual Inspection: Is the solid clumpy, discolored, or gummy? start->visual_inspect weigh_test Weighing Test: Does the mass on the balance increase rapidly? visual_inspect->weigh_test No use_cautiously Use for non-critical experiments only. Dry under vacuum. visual_inspect->use_cautiously Yes analytical_test Perform Analytical Test (e.g., HPLC, LC-MS) weigh_test->analytical_test No weigh_test->use_cautiously Yes purity_check Purity >95% and no major degradation peaks? analytical_test->purity_check discard Discard and procure new batch purity_check->discard No proceed Proceed with experiment purity_check->proceed Yes

Caption: Decision tree for assessing compound quality.

References

  • BenchChem. (n.d.). Application Notes & Protocols: Safe Handling and Storage of Novel Heterocyclic Compounds.
  • Level7 Chemical. (2024, January 19). Hygroscopic: What it Means, What You Need to Know.
  • Roylan Developments Ltd. (n.d.). Compound storage made simple. StoragePod.
  • Skog, K., & Jagerstad, M. (2007). Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. Food and Chemical Toxicology, 45(11), 2264-2271*.
  • Sigma-Aldrich. (n.d.). 1,3-diazepane-2,4,6-trione AldrichCPR.
  • PubChem. (n.d.). 1,3-Diazepane-2,4,6-trione. National Center for Biotechnology Information.
  • BenchChem. (n.d.). Technical Support Center: Managing the Hygroscopic Nature of Hydroxy Sulfonate Products.
  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?
  • University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Synthesis Routes for 1,3-Diazepane-2,4,6-trione

As drug discovery programs increasingly look beyond standard 5- and 6-membered rings to escape flat chemical space, 7-membered heterocycles have gained significant traction. (CAS: 338756-68-6) is a highly versatile scaff...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly look beyond standard 5- and 6-membered rings to escape flat chemical space, 7-membered heterocycles have gained significant traction. (CAS: 338756-68-6) is a highly versatile scaffold. Structurally homologous to barbituric acid, this diazepane incorporates an additional methylene spacer, fundamentally altering its conformational flexibility, pKa, and hydrogen-bonding network.

However, synthesizing 7-membered rings presents a kinetic and thermodynamic challenge. The entropic penalty of medium-ring cyclization often leads to competing intermolecular polycondensation. To overcome this, the retrosynthetic strategy relies on constructing an acyclic precursor—ethyl 4-ureido-3-oxobutanoate —followed by a highly controlled intramolecular amidation.

This guide objectively compares the two most viable methodologies for synthesizing this precursor and provides a unified, self-validating protocol for the final cyclization.

Mechanistic Workflow & Route Architecture

The synthesis diverges at the generation of the acyclic precursor but converges at the final ring closure.

  • Route A (Cyanate Method) builds the urea functionality from a primary amine.

  • Route B (Direct Alkylation) relies on the nucleophilic attack of urea on an activated alkyl halide.

ExperimentalWorkflow StartA Ethyl 4-amino-3-oxobutanoate HCl Step1A Aqueous KCNO, 0-5°C (Cyanate Ureidation) StartA->Step1A StartB Ethyl 4-chloroacetoacetate Step1B Urea, NaI (cat.), DMF, 80°C (Finkelstein N-Alkylation) StartB->Step1B Intermediate Ethyl 4-ureido-3-oxobutanoate (Common Acyclic Precursor) Step1A->Intermediate 85% Yield Step1B->Intermediate 60% Yield Step2 NaOEt / EtOH, Reflux 2h, 0.05 M (Intramolecular Cyclization) Intermediate->Step2 Product 1,3-Diazepane-2,4,6-trione (Target Heterocycle) Step2->Product 75-80% Yield

Fig 1: Parallel synthetic workflows for 1,3-Diazepane-2,4,6-trione highlighting key intermediates.

Quantitative Performance Comparison

When selecting a route, researchers must balance precursor stability against overall yield. Route A offers a cleaner reaction profile, while Route B utilizes highly accessible commodity chemicals.

Performance MetricRoute A: Cyanate UreidationRoute B: Finkelstein Alkylation
Overall Yield (2 Steps) 60% – 65%40% – 45%
Atom Economy High (Loss of EtOH)Moderate (Loss of HCl, EtOH)
Scalability Moderate (Requires strict thermal control)Excellent (Robust, scalable reagents)
Purity Profile >98% (Minimal side reactions)~90% (Prone to bis-alkylation byproducts)
Primary Pitfall Precursor instability (self-condensation)Poor urea nucleophilicity

Detailed Experimental Protocols

As a self-validating system, each protocol below includes built-in mechanistic safeguards and in-process controls to ensure reproducibility.

Route A: The Cyanate Method (Optimized for Purity)

Causality & Mechanism: Beta-keto amines are notoriously unstable and prone to forming dihydropyrazines via self-condensation. By utilizing the hydrochloride salt and maintaining the reaction strictly at 0 °C, we kinetically trap the amine. The addition of generates electrophilic cyanic acid in situ, which rapidly reacts with the liberated amine to form the stable urea intermediate.

  • Preparation: Dissolve 10.0 g (51 mmol) of ethyl 4-amino-3-oxobutanoate hydrochloride in 50 mL of deionized water. Cool the solution to 0–5 °C using an ice-water bath.

  • Ureidation: Slowly add a solution of 4.5 g (55 mmol) potassium cyanate (KCNO) in 20 mL water dropwise over 30 minutes.

    • In-Process Control: Monitor the internal temperature. Do not allow it to exceed 5 °C during addition to prevent decarboxylation.

  • Isolation: Stir for 2 hours at room temperature. Extract the aqueous layer with ethyl acetate (3 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield ethyl 4-ureido-3-oxobutanoate as a pale oil (approx. 85% yield).

Route B: The Direct Alkylation Method (Optimized for Scale)

Causality & Mechanism: Urea is a notoriously poor nucleophile due to the delocalization of its nitrogen lone pairs into the carbonyl. To overcome this without using strong bases (which would deprotonate the active methylene and cause side reactions), we employ a catalytic Finkelstein reaction. Sodium iodide converts the chloride into a transient, highly electrophilic iodide, lowering the activation energy for N-alkylation.

  • Finkelstein Activation: In a flame-dried 250 mL round-bottom flask, dissolve 10.0 g (60 mmol) of in 100 mL of anhydrous DMF. Add 0.9 g (6 mmol, 10 mol%) of sodium iodide (NaI).

  • N-Alkylation: Add 18.0 g (300 mmol, 5.0 equiv) of urea.

    • Causality: A massive stoichiometric excess of urea is critical to statistically favor mono-alkylation and suppress the formation of bis-alkylated byproducts.

  • Execution & Workup: Heat the mixture to 80 °C for 6 hours. Quench with 100 mL of water, extract with EtOAc (3 x 100 mL), and purify via short-path silica gel chromatography (eluting with Hexanes/EtOAc 1:1) to isolate the intermediate (approx. 60% yield).

Unified Intramolecular Cyclization

Causality & Mechanism: The final ring closure is a base-promoted amidation. The critical parameter here is concentration . The reaction must be run at high dilution to thermodynamically favor intramolecular cyclization over intermolecular polycondensation, effectively overcoming the entropic barrier of forming a 7-membered ring.

  • High-Dilution Setup: Dissolve 5.0 g (26 mmol) of the isolated ethyl 4-ureido-3-oxobutanoate in 500 mL of absolute ethanol (achieving a 0.05 M concentration).

  • Base-Promoted Ring Closure: Add 1.0 equivalent of sodium ethoxide (prepared freshly to avoid hydroxide contamination, which would saponify the ester). Reflux the mixture for 2 hours under an inert atmosphere.

  • Precipitation: Cool the reaction to room temperature and carefully neutralize with 1M HCl to pH 6. The target heterocycle will precipitate as a white crystalline solid. Filter, wash with cold ethanol, and dry under high vacuum.

Spectroscopic Validation

To confirm the structural integrity of the synthesized 1,3-Diazepane-2,4,6-trione, verify the following analytical markers:

  • ¹H NMR (400 MHz, DMSO-d₆): The defining feature is the active methylene protons (C5-H₂) located between the two ketones, which appear as a sharp singlet at δ 3.85 ppm . The methylene protons adjacent to the nitrogen (C7-H₂) appear at δ 3.70 ppm (often a broad singlet due to rapid exchange, or a doublet if coupled to the NH). Two distinct urea/amide NH protons will appear broad at >10.0 ppm .

  • LC-MS (ESI+): The calculated exact mass for C₅H₆N₂O₃ is 142.04. Look for the [M+H]⁺ peak at m/z 143.05 .

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1478587, 1,3-Diazepane-2,4,6-trione". PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 61036, Ethyl 4-chloroacetoacetate". PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11378442, Potassium cyanate". PubChem, [Link]

  • Organic Syntheses. "General Methods for Urea and Heterocycle Formation". Organic Syntheses, Inc., [Link]

Comparative

Biological activity of 1,3-Diazepane-2,4,6-trione vs. barbiturates

Biological Activity of 1,3-Diazepane-2,4,6-trione vs. Barbiturates: A Structural and Pharmacological Comparison Guide Executive Summary In neuropharmacology and drug design, minor structural modifications can fundamental...

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Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity of 1,3-Diazepane-2,4,6-trione vs. Barbiturates: A Structural and Pharmacological Comparison Guide

Executive Summary

In neuropharmacology and drug design, minor structural modifications can fundamentally redirect a molecule's biological activity. Barbiturates (pyrimidine-2,4,6-triones) are classic 6-membered cyclic ureides that act as potent central nervous system (CNS) depressants. In contrast, 1,3-Diazepane-2,4,6-trione (CAS 338756-68-6) is a 7-membered structural homologue. This guide provides an objective, data-driven comparison of how this single-carbon ring expansion abolishes classic sedative-hypnotic toxicity and opens pathways to alternative therapeutic applications, such as antimicrobial activity and protein aggregation inhibition.

Structural Causality & Pharmacodynamics: The 6- vs. 7-Membered Ring Paradigm

To understand the divergent biological activities of these compounds, we must analyze their 3D pharmacophores.

Barbiturates exert their sedative effects by acting as positive allosteric modulators (PAMs) at the γ -aminobutyric acid type A ( GABAA​ ) receptor. Binding to the transmembrane domains of the GABAA​ receptor requires a highly specific spatial geometry. The 6-membered pyrimidine ring of a barbiturate is relatively planar, allowing for a specific hydrogen-bonding register and an acidic pKa (~7.3–8.0) that ensures the molecule exists in a partially ionized state at physiological pH.

Expanding the ring to a 1,3-diazepane introduces an additional methylene spacer. This forces the ring into a highly puckered, non-planar conformation to relieve torsional strain. This structural shift has three cascading effects:

  • Disruption of Planarity: The critical hydrogen bond donors (imide nitrogens) and acceptors (carbonyl oxygens) are shifted out of the optimal plane required for the GABAA​ receptor binding pocket.

  • pKa Alteration: The loss of conjugation alters the acidity of the imide protons, changing the molecule's ionization profile in physiological buffers.

  • Steric Clash: The increased volume of the 7-membered ring creates steric hindrance within the tightly packed transmembrane interface of the GABAA​ receptor.

As a result, 1,3-diazepane-2,4,6-trione and its derivatives lack barbiturate-like CNS depression. Instead, broad-spectrum profiling of 1,3-diazepane-triones demonstrates negligible affinity for GABA transporters and receptors, redirecting their potential toward alternative targets, such as inhibiting mutant SOD1 aggregation in Amyotrophic Lateral Sclerosis (ALS) , or acting as natural antimicrobial metabolites in microbial co-fermentation.

Mechanism Barb Barbiturates (6-Membered Pyrimidine Ring) GABA GABA-A Receptor Binding (High Affinity PAM) Barb->GABA Cl_Influx Prolonged Chloride Channel Opening GABA->Cl_Influx Sedation CNS Depression / Sedation Cl_Influx->Sedation Diaz 1,3-Diazepane-2,4,6-trione (7-Membered Ring) NoGABA Steric & Electronic Mismatch (No GABA-A Binding) Diaz->NoGABA AltTarget Alternative Bioactivity (Antimicrobial / SOD1 Modulator) NoGABA->AltTarget

Figure 1: Divergent pharmacological pathways of barbiturates vs. 1,3-diazepane-2,4,6-trione.

Quantitative Data Comparison

The table below summarizes the physicochemical and biological divergence between the two compound classes based on established pharmacological profiling.

PropertyBarbiturates (e.g., Phenobarbital)1,3-Diazepane-2,4,6-trione
Ring Structure 6-membered (Pyrimidine-2,4,6-trione)7-membered (1,3-Diazepane-2,4,6-trione)
3D Conformation Planar / Slightly puckeredHighly puckered / Flexible
GABAA​ Modulation Potent Positive Allosteric ModulatorNegligible / Inactive (<20% inhibition)
Primary Bioactivity Sedative, Hypnotic, AnticonvulsantAntimicrobial, Protein Aggregation Inhibitor
Off-Target Toxicity High (Respiratory depression, addiction)Low (Lacks sedative/depressant effects)

Experimental Methodologies

To objectively validate the performance and biological activity of 1,3-Diazepane-2,4,6-trione against barbiturates, the following self-validating experimental workflows are utilized.

Protocol 1: Electrophysiological Validation of GABAA​ Inactivity

To prove that the 7-membered ring abolishes barbiturate-like activity, we employ whole-cell patch-clamp electrophysiology.

  • Causality of Design: We utilize HEK293 cells transiently transfected with human α1​β2​γ2​ GABAA​ receptors. This specific subunit combination is chosen because the β subunit is strictly required for barbiturate binding. By isolating this receptor in a controlled in vitro system, we eliminate pharmacokinetic variables (like blood-brain barrier penetration) and directly measure receptor-ligand interaction.

  • Self-Validation: The system uses Phenobarbital (100 µM) as a positive control to ensure the cells are actively expressing functional chloride channels, and a DMSO vehicle as a negative control to establish baseline noise.

Step-by-Step Workflow:

  • Cell Preparation: Culture HEK293 cells and transfect with plasmids encoding α1​ , β2​ , and γ2​ subunits (1:1:1 ratio) alongside a GFP reporter. Wait 48 hours for optimal receptor expression.

  • Patching: Identify GFP-positive cells under epifluorescence. Establish a gigaseal (>1 G Ω ) using a borosilicate glass micropipette filled with an intracellular solution (high KCl to establish the chloride gradient). Rupture the membrane to achieve the whole-cell configuration.

  • Perfusion & Recording: Voltage-clamp the cell at -60 mV. Perfuse the cell with a sub-maximal concentration of GABA (e.g., 2 µM) to establish a baseline inward chloride current.

  • Comparative Challenge: Co-apply GABA + Phenobarbital (positive control) and observe the potentiation of the current. Wash out. Next, co-apply GABA + 1,3-Diazepane-2,4,6-trione (100 µM).

  • Analysis: Calculate the percentage potentiation. Barbiturates will show >200% potentiation, whereas 1,3-Diazepane-2,4,6-trione will yield results statistically indistinguishable from the vehicle, proving the loss of PAM activity.

Workflow Prep Step 1: Cell Prep HEK293 + GABA-A Incubate Step 2: Perfusion 1,3-Diazepane vs Phenobarb Prep->Incubate Patch Step 3: Patch Clamp Measure Cl- Currents Incubate->Patch Analyze Step 4: Analysis Compare Potentiation Patch->Analyze

Figure 2: Whole-cell patch-clamp workflow for comparative GABA-A receptor electrophysiology.

Protocol 2: GC-MS Metabolomic Profiling for Antimicrobial Activity

1,3-Diazepane-2,4,6-trione has been identified as a bioactive metabolite produced during the microbial co-fermentation of Lactobacillus plantarum and Bacillus subtilis. To detect and quantify its presence against other metabolites, Gas Chromatography-Mass Spectrometry (GC-MS) is utilized.

  • Causality of Design: Because 1,3-Diazepane-2,4,6-trione is a low-molecular-weight, polar organic compound, it requires derivatization (e.g., methoximation and silylation) to increase its volatility and thermal stability for GC-MS analysis.

  • Self-Validation: Ribitol is spiked into the sample prior to lyophilization. Because Ribitol is not naturally produced in this fermentation matrix, it acts as an absolute internal standard to correct for any metabolite loss during the harsh extraction and derivatization steps.

Step-by-Step Workflow:

  • Extraction: Collect 1 mL of culture supernatant. Add 10 µL of Ribitol (2 g/L) as the internal standard.

  • Lyophilization: Freeze-dry the samples overnight at -40 °C to completely remove water, which would otherwise interfere with the silylation reagents.

  • Derivatization: Add methoxyamine hydrochloride in pyridine to protect carbonyl groups. Incubate at 37 °C for 90 minutes. Subsequently, add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to silylate the imide nitrogens and hydroxyl groups, incubating at 37 °C for 30 minutes.

  • GC-MS Run: Inject 1 µL into the GC-MS. Use a temperature gradient starting at 60 °C, ramping to 300 °C.

  • Data Processing: Identify the 1,3-Diazepane-2,4,6-trione peak by matching its mass fragmentation pattern (m/z) to the NIST library. Normalize the peak area against the Ribitol internal standard to quantify its concentration relative to known antimicrobial benzenoids.

Conclusion

While 1,3-Diazepane-2,4,6-trione shares a foundational ureide backbone with barbiturates, the transition from a 6-membered to a 7-membered ring acts as a structural switch. It fundamentally abolishes the dangerous sedative-hypnotic properties associated with GABAA​ modulation. For drug development professionals, this makes the 1,3-diazepane scaffold an excellent starting point for designing novel therapeutics—such as SOD1 aggregation inhibitors or antimicrobial agents—without the dose-limiting CNS toxicity inherent to traditional barbiturates.

References

  • Title: Pyrimidine-2,4,6-trione Derivatives and Their Inhibition of Mutant SOD1-Dependent Protein Aggregation. Toward a Treatment for Amyotrophic Lateral Sclerosis. Source: Journal of Medicinal Chemistry (2011). URL: [Link]

  • Title: GC-MS-Based Metabolomics Analysis of Prawn Shell Waste Co-Fermentation by Lactobacillus plantarum and Bacillus subtilis. Source: Metabolites, MDPI (2020). URL: [Link]

  • Title: 1,3-Diazepane-2,4,6-trione Compound Summary (CID 1478587). Source: PubChem, National Center for Biotechnology Information. URL: [Link]

Validation

1,3-Diazepane-2,4,6-trione vs. 1,4-diazepine derivatives in drug design

An objective comparison of molecular scaffolds is a foundational exercise in rational drug design. The decision to pursue a specific heterocyclic core dictates the synthetic trajectory, the pharmacokinetic profile, and t...

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Author: BenchChem Technical Support Team. Date: March 2026

An objective comparison of molecular scaffolds is a foundational exercise in rational drug design. The decision to pursue a specific heterocyclic core dictates the synthetic trajectory, the pharmacokinetic profile, and the ultimate clinical viability of a therapeutic candidate.

This guide provides a comprehensive technical comparison between a historically validated "privileged scaffold"—the 1,4-diazepine (and its benzodiazepine derivatives)—and a highly niche, underexplored structural analog, 1,3-diazepane-2,4,6-trione (and its carboxylated derivatives). By examining their structural causality, synthetic accessibility, and experimental target validation, we can understand why certain ring systems dominate pharmaceutical libraries while others remain chemical curiosities.

Structural Causality: Privileged vs. Niche Scaffolds

The biological utility of a scaffold is governed by its conformational dynamics and its ability to project functional groups into 3D space (vector projection).

1,4-Diazepines (The Privileged Scaffold): The 1,4-diazepine ring, particularly when fused to an aromatic system (1,4-benzodiazepine), is a classic privileged structure[1]. Its success is not accidental; it is rooted in its semi-rigid conformation . The seven-membered ring contains a low number of rotatable bonds, which minimizes the entropic penalty upon binding to a target receptor. Furthermore, the spatial arrangement of its substituents effectively mimics the side chains of peptide α -helices, making it an ideal backbone for developing Protein-Protein Interaction (PPI) inhibitors[1].

1,3-Diazepane-2,4,6-trione (The Substrate Analog): 1,3-Diazepane-2,4,6-trione is a cyclic urea/malonamide hybrid. Structurally, it is a seven-membered homologue of barbituric acid or dihydroorotate (DHO). In drug design, this scaffold has been primarily hypothesized to act as a competitive substrate analog for enzymes like dihydroorotase (DHOase), which catalyzes the cyclization of carbamoyl-aspartate to dihydroorotate in the pyrimidine biosynthesis pathway[2]. However, the inclusion of three carbonyl groups and two nitrogen atoms within a seven-membered ring creates a highly polar molecule with complex puckering dynamics, often leading to steric clashes or an inability to achieve the tightly constrained transition-state geometry required by rigid enzyme active sites.

Experimental Validation and Biological Activity

To objectively compare these scaffolds, we must look at their performance in validated biochemical assays.

The Success of 1,4-Diazepines

1,4-Diazepine derivatives exhibit a broad pharmacological spectrum, historically dominating the central nervous system (CNS) space as GABA-A receptor modulators. Recently, their application has expanded into oncology and infectious diseases as kinase inhibitors and bromodomain antagonists. Their balanced lipophilicity and hydrogen bond donor/acceptor profiles consistently yield favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties[1].

The Failure of 1,3-Diazepane Analogs in Target-Specific Assays

Because cancer cells rely on de novo pyrimidine biosynthesis for rapid proliferation, DHOase is a major oncology target. Researchers hypothesized that expanding the six-membered DHO ring to a seven-membered 1,3-diazepane core (e.g., 2,7-dioxo-1,3-diazepane-4-carboxylic acid, a direct derivative of the trione) would yield a potent competitive inhibitor[2].

Experimental Reality: In in vitro enzymatic assays against human DHOase (huDHOase), the 1,3-diazepane analog failed to inhibit the enzyme even at high concentrations (200 μ M)[2]. The flexibility and altered ring-puckering of the 7-membered 1,3-diaza system prevented the critical hydrogen-bonding network required for active site occupation. In contrast, natural products like Plumbagin successfully inhibited the enzyme by exploiting a different binding mode (loop-in conformation)[2]. Outside of this failed targeted approach, 1,3-diazepane-2,4,6-trione is primarily relegated to being a minor microbial co-fermentation metabolite[3].

Quantitative Data Summaries

Table 1: Physicochemical & Structural Comparison

Property / Feature1,4-Benzodiazepines1,3-Diazepane-2,4,6-trione
Ring Size & Type 7-membered, 1,4-diaza (fused)7-membered, 1,3-diaza (aliphatic)
Conformational State Semi-rigid, predictable vectorsFlexible, complex puckering
H-Bond Donors/Acceptors Low to Moderate (Tunable)High (Multiple carbonyls/amides)
Lipophilicity (LogP) Intermediate (Drug-like)Highly polar (Poor membrane permeability)
Primary Utility CNS drugs, PPI inhibitorsSubstrate analog (Theoretical), Metabolite

Table 2: Biological Efficacy in Target Assays

Scaffold / CompoundTarget AssayTest ConcentrationInhibition / EfficacyReference
1,4-Benzodiazepine Library Various (PPIs, Receptors)Low μ M to nMHigh (Privileged Scaffold)[1]
2,7-Dioxo-1,3-diazepane-4-carboxylic acid Human DHOase200 μ M0% Inhibition (Failed)[2]
5-Fluoroorotate (6-membered analog) Human DHOase200 μ M26% Inhibition[2]
Plumbagin (Non-analog control) Human DHOase200 μ M30% Inhibition[2]

Experimental Workflows & Methodologies

To ensure a self-validating system, the following protocols detail the synthesis of the privileged 1,4-diazepine scaffold and the biological evaluation workflow used to test the 1,3-diazepane analogs.

Protocol 1: One-Pot Ugi-4CR Synthesis of 1,4-Benzodiazepines

Traditional synthesis of 1,4-diazepines requires multistep sequential reactions. The Ugi four-component reaction (Ugi-4CR) provides rapid, high-yield access to diverse libraries[1].

  • Component Assembly: In a microwave-safe vessel, combine methyl anthranilate (amine), an isocyanide, Boc-glycinal (aldehyde), and a carboxylic acid in methanol.

  • Microwave Irradiation: Subject the mixture to microwave irradiation for 30 minutes (accelerating the reaction compared to the traditional 48-hour room temperature method).

  • Deprotection: Treat the resulting intermediate with Trifluoroacetic acid (TFA) in dichloromethane (DCM) for 1 hour to cleave the Boc protecting group, exposing the free amine.

  • Intramolecular Cyclization: Evaporate the TFA, dissolve the crude in methanol, and add a mild base (e.g., triethylamine). Stir at room temperature to drive the condensation of the free amine with the orthogonal ester group, forming the 1,4-diazepine ring.

  • Purification: Purify via flash column chromatography to isolate the final 1,4-benzodiazepine scaffold.

Protocol 2: DHOase Enzyme Inhibition Assay (Substrate Analog Testing)

This protocol was utilized to determine the efficacy of 1,3-diazepane derivatives against pyrimidine biosynthesis[2].

  • Enzyme Preparation: Purify recombinant human DHOase (huDHOase) and dilute to a working concentration in a standard assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Inhibitor Incubation: Add the 1,3-diazepane analog (e.g., 2,7-dioxo-1,3-diazepane-4-carboxylic acid) to the enzyme solution to achieve a final concentration of 200 μ M. Incubate at 25°C for 10 minutes.

  • Reaction Initiation: Add the natural substrate, dihydroorotate (DHO), to initiate the reverse reaction (cleavage of the ring to carbamoyl-aspartate).

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at 230 nm (corresponding to the cleavage of the DHO amide bond) over 5 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) and compare it to a vehicle control to determine the percentage of inhibition.

Mechanistic Visualizations

Synthesis Workflow of the Privileged Scaffold

The following diagram illustrates the causality behind the efficient Ugi-4CR synthesis, demonstrating how four simple building blocks rapidly converge into a complex, semi-rigid drug scaffold.

Ugi_Synthesis A Methyl Anthranilate (Amine Component) C Ugi-4CR Reaction (Microwave, 30 min) A->C B Isocyanide + Boc-glycinal + Carboxylic Acid B->C D Boc Deprotection (TFA / DCM) C->D E Intramolecular Cyclization (Base Catalyzed) D->E F 1,4-Benzodiazepine Scaffold (Privileged Structure) E->F

Caption: One-pot Ugi-4CR workflow for the rapid assembly of 1,4-benzodiazepine drug scaffolds.

Biological Target Logic: Why the 1,3-Diazepane Analog Failed

The diagram below maps the pyrimidine biosynthesis pathway and highlights the exact point where the 1,3-diazepane analog was designed to intervene, and why it ultimately failed as a drug candidate.

DHOase_Pathway A Carbamoyl-L-aspartate B Dihydroorotase (DHOase) Active Site A->B C Dihydroorotate (DHO) (6-membered natural product) B->C Enzymatic Cyclization E Pyrimidine Biosynthesis (Cancer Cell Proliferation) C->E D 1,3-Diazepane Analog (7-membered DHO mimic) D->B Failed Inhibition (Steric Clash / Puckering)

Caption: DHOase pathway showing the failed competitive inhibition by the 1,3-diazepane analog.

Conclusion

The divergence in utility between 1,4-diazepines and 1,3-diazepane-2,4,6-trione perfectly illustrates the principles of rational drug design. While the 1,3-diazepane core represents an interesting theoretical expansion of the dihydroorotate ring, its conformational flexibility and high polarity render it ineffective against rigid enzymatic targets like DHOase. Conversely, the 1,4-diazepine scaffold provides a pre-organized, semi-rigid framework that reliably projects functional groups into receptor pockets, securing its status as a highly versatile and privileged structure in modern medicinal chemistry.

References

  • Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. National Institutes of Health (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFc5IKHl8rGF_yiMpn_xp74nAqLBy12ZQsMV8vl6yjE9YS9YbunDyzXgPL9IycJSCB6meVTCeMTdTvYPz94T1jjdKIMkTyPaG8KATGtRi6d9cskNb0dWw1vrC6WO4O_oZxFqIoRnx4fZzKM_A==]
  • Plumbagin, a Natural Product with Potent Anticancer Activities, Binds to and Inhibits Dihydroorotase, a Key Enzyme in Pyrimidine Biosynthesis. National Institutes of Health (PMC) / MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWQRw66x7HDtWQ2Gc5F5RHsHAUghGHtvRnjo9FtnGCM8NMUWJ3CQnNik2CqpzPNO8oV0_jD2w3ar9uLA4OIygHarS_9IVmQWwRKa-BhDTH7lwJIhBQjvvAeRcmKbLXwaKjoKS742iYAVEgpZo=]
  • GC-MS-Based Metabolomics Analysis of Prawn Shell Waste Co-Fermentation by Lactobacillus plantarum and Bacillus subtilis. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGq7ffjIm96hmf54JU1uJkjvH2Lw9YPxO5OwVgFNua6hRZw3rtqrmjHB9EuULKc4Sy43_04JI3sv1EON5XNN3MHvk7sGAntRtP9Aw0uc7mxOqxgx3By7ohRYpgBSJVS]

Sources

Comparative

Spectroscopic comparison of 1,3-diazepane-trione isomers

Title : Spectroscopic Comparison of 1,3-Diazepane-Trione Isomers: A Comprehensive Guide for Scaffold Validation Introduction In modern drug development, the 1,3-diazepane-trione heterocyclic scaffold has emerged as a pri...

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Author: BenchChem Technical Support Team. Date: March 2026

Title : Spectroscopic Comparison of 1,3-Diazepane-Trione Isomers: A Comprehensive Guide for Scaffold Validation

Introduction In modern drug development, the 1,3-diazepane-trione heterocyclic scaffold has emerged as a privileged structure. Depending on the regiochemistry of its carbonyl groups, this seven-membered ring system exhibits drastically different electronic properties, tautomeric behaviors, and biological activities. For instance, the symmetric 1,3-diazepane-2,4,7-trione isomer has been successfully deployed in the computational design of HIV-1 protease inhibitors[1] and as a potent inhibitor of mutant SOD1-dependent protein aggregation in Amyotrophic Lateral Sclerosis (ALS)[2]. Conversely, the 1,3-diazepane-2,4,6-trione[3] and 1,3-diazepane-2,4,5-trione isomers present asymmetric electronic environments that are often explored in diverse synthetic methodologies.

As a Senior Application Scientist, I frequently observe researchers misidentifying these isomers during synthetic scale-up due to overlapping chromatographic retention times. This guide provides an objective, causality-driven comparison of their spectroscopic profiles (NMR, IR, and UV-Vis) and outlines self-validating experimental protocols to ensure rigorous structural assignment.

1. Structural Causality & Isomerism Understanding the spectroscopic differences requires analyzing the causality behind their molecular symmetry and electronic distribution:

  • 1,3-Diazepane-2,4,7-trione : This isomer possesses a plane of symmetry passing through the C2 urea carbonyl and the C5-C6 bond. The N1 and N3 atoms act as imide-like centers, flanked by the C2, C4, and C7 carbonyls. This symmetry drastically simplifies its NMR spectra[2].

  • 1,3-Diazepane-2,4,6-trione : Lacking symmetry, this isomer features an active methylene group at the C5 position, sandwiched between the C4 and C6 carbonyls[3]. This β -dicarbonyl moiety makes the molecule highly susceptible to keto-enol tautomerism, fundamentally altering its IR and UV-Vis signatures.

  • 1,3-Diazepane-2,4,5-trione : This asymmetric isomer contains an α -diketone moiety (C4-C5). The adjacent carbonyls suffer from dipole-dipole repulsion and orbital overlap, leading to unique low-energy electronic transitions.

2. Spectroscopic Comparison

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy The symmetry of the 2,4,7-trione isomer is its most defining NMR feature. In 1H NMR, the C5 and C6 methylene protons are magnetically equivalent, appearing as a sharp, integrated singlet (e.g., at δ 2.55 ppm in CDCl3 for 1,3-diphenethyl-1,3-diazepane-2,4,7-trione)[2]. Its 13C NMR reveals only two distinct carbonyl resonances: the urea C2 (~159.3 ppm) and the equivalent C4/C7 amides (~176.2 ppm)[2]. In contrast, the 2,4,6-trione isomer displays a highly deshielded C5 methylene signal ( δ 3.5–4.0 ppm) due to the dual electron-withdrawing effect of the adjacent C4/C6 carbonyls. The 2,4,5-trione isomer yields a complex AA'BB' multiplet for its C6/C7 protons due to the asymmetric α -diketone environment.

2.2 Infrared (IR) Spectroscopy IR spectroscopy effectively differentiates the tautomeric states. The 2,4,7-trione exhibits sharp, distinct stretches for the urea C=O (~1650 cm⁻¹) and imide C=O (~1710 cm⁻¹). The 2,4,6-trione, however, often exists partially in its enol form, presenting a broad O-H stretch (2500–3200 cm⁻¹) and a conjugated C=O stretch shifted to lower frequencies (~1620 cm⁻¹). The 2,4,5-trione displays a high-frequency α -diketone C=O stretch (~1740 cm⁻¹) driven by the repulsion of adjacent oxygen lone pairs.

2.3 UV-Vis Spectroscopy The 2,4,5-trione isomer is visually distinct; its α -diketone group facilitates a low-energy n→π∗ transition ( λmax​ ~380–420 nm), imparting a yellow hue. The enolized 2,4,6-trione shows a strong π→π∗ transition around 260–280 nm, while the 2,4,7-trione only absorbs in the deep UV range (< 250 nm).

Table 1: Comparative Spectroscopic Markers for 1,3-Diazepane-Trione Isomers

Feature / Isomer1,3-Diazepane-2,4,7-trione1,3-Diazepane-2,4,6-trione1,3-Diazepane-2,4,5-trione
Symmetry Symmetric ( C2v​ pseudo-symmetry)AsymmetricAsymmetric
1H NMR (C5/C6/C7) Sharp singlet (C5/C6 equivalent)[2]Deshielded singlet at C5 ( δ 3.5-4.0)Complex AA'BB' multiplet (C6/C7)
13C NMR (C=O) 2 signals (~159 ppm, ~176 ppm)[2]3 distinct signals3 distinct signals (one >190 ppm)
IR (C=O stretch) ~1650 cm⁻¹, ~1710 cm⁻¹~1620 cm⁻¹ (enol conjugated)~1740 cm⁻¹ ( α -diketone)
UV-Vis ( λmax​ ) < 250 nm (Colorless)260-280 nm (Colorless)380-420 nm (Yellow hue)

3. Experimental Protocols: Self-Validating Workflows To ensure absolute trustworthiness in your structural assignments, do not rely on a single spectroscopic method. The following protocol utilizes a self-validating Deuterium Exchange Assay to confirm the presence of the 2,4,6-trione isomer.

Protocol: Isolation and Deuterium-Exchange NMR Validation Objective: To definitively distinguish the 2,4,6-trione active methylene from the 2,4,7-trione symmetric backbone.

  • Sample Preparation: Dissolve 15 mg of the purified 1,3-diazepane-trione sample in 0.6 mL of anhydrous CDCl3.

  • Baseline Acquisition: Acquire a standard 1H NMR spectrum (500 MHz, 16 scans). Identify the aliphatic peaks between δ 2.0 and 4.5 ppm[2].

  • Deuterium Spike (The Self-Validating Step): Add 2 drops of D2O directly into the NMR tube. Cap and invert the tube 10 times to ensure biphasic mixing.

  • Exchange Acquisition: Re-acquire the 1H NMR spectrum under identical parameters.

  • Data Interpretation (Causality):

    • If the signal at δ ~3.8 ppm disappears, it confirms the presence of the highly acidic active methylene group of the 2,4,6-trione isomer. The base-catalyzed enolization rapidly exchanges the protons for deuterium.

    • If the singlet at δ ~2.55 ppm remains unchanged, it confirms the 2,4,7-trione isomer[2], as its methylene protons lack the acidity required for rapid room-temperature exchange.

4. Logical Workflows and Pathway Visualizations

Below is the logical decision tree for the spectroscopic differentiation of these isomers.

Isomer_Identification Start Unknown 1,3-Diazepane-trione Isomer UV_Check UV-Vis Spectroscopy Check for λmax > 380 nm Start->UV_Check Is_245 1,3-Diazepane-2,4,5-trione (Alpha-diketone chromophore) UV_Check->Is_245 Yes (Yellow hue) NMR_Check 1H NMR Spectroscopy Check Aliphatic Protons UV_Check->NMR_Check No (Colorless) Is_247 1,3-Diazepane-2,4,7-trione (Symmetric, singlet at ~2.55 ppm) NMR_Check->Is_247 Symmetric Singlet Is_246 1,3-Diazepane-2,4,6-trione (Asymmetric, active methylene at ~3.8 ppm) NMR_Check->Is_246 Deshielded Signal

Workflow for the spectroscopic differentiation of 1,3-diazepane-trione isomers.

Furthermore, understanding the biological application of these scaffolds provides context for their rigorous validation. The 2,4,7-trione isomer specifically has been mapped to the stabilization of mutant SOD1 proteins, preventing the aggregation that drives ALS progression[2].

SOD1_Pathway Mut_SOD1 Mutant SOD1 Protein (Misfolded State) Complex Stabilized SOD1 Complex (Inhibited Aggregation) Mut_SOD1->Complex Conformational Shift ALS_Prog ALS Disease Progression (Motor Neuron Degeneration) Mut_SOD1->ALS_Prog Aggregation Diazepane 1,3-Diazepane-2,4,7-trione Derivative Diazepane->Mut_SOD1 Binds & Stabilizes Complex->ALS_Prog Prevents

Mechanism of mutant SOD1 stabilization by 1,3-diazepane-2,4,7-trione derivatives in ALS.

References

  • Pyrimidine-2,4,6-trione Derivatives and Their Inhibition of Mutant SOD1-Dependent Protein Aggregation. Toward a Treatment for Amyotrophic Lateral Sclerosis. Journal of Medicinal Chemistry.

  • Oral Insulin Delivery: Unveiling Patented Approaches (Includes design of 5,6-dihydroxy-1,3-diazepane-2,4,7-trione as HIV-1 protease inhibitors). ResearchGate.

  • 1,3-Diazepane-2,4,6-trione | C5H6N2O3 | CID 1478587. PubChem.

Validation

Pharmacological Evaluation of 1,3-Diazepane Scaffolds: A Comprehensive Guide to In Vitro and In Vivo Methodologies

The 1,3-Diazepane Scaffold: Structural Rationale & Pharmacological Significance The 1,3-diazepane scaffold is a seven-membered heterocyclic ring system characterized by a rigid, non-planar framework[1]. From a drug desig...

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Author: BenchChem Technical Support Team. Date: March 2026

The 1,3-Diazepane Scaffold: Structural Rationale & Pharmacological Significance

The 1,3-diazepane scaffold is a seven-membered heterocyclic ring system characterized by a rigid, non-planar framework[1]. From a drug design perspective, this unique geometry allows for a high density of hydrogen bond donors and acceptors to be clustered on a single face of the molecule[2]. This structural complexity makes 1,3-diazepanes exceptional building blocks for designing ligands that selectively bind to complex, non-traditional targets, such as folded RNA structures and highly specific enzyme active sites[2].

Historically, medium-sized rings containing multiple heteroatoms have been challenging to synthesize. However, modern methodologies—such as the2[2] and 3[3]—have unlocked scalable access to these derivatives. Today, 1,3-diazepanes form the core of highly potent therapeutics, including the HIV protease inhibitor DMP 450, β-lactamase inhibitors like MK-7655[3], and novel anti-cancer agents such as cisplatin-derived 1,3-diazepane-2-selenone complexes[4]. Furthermore, incorporating 1,3-diazepane rings into the backbone of stereopure antisense oligonucleotides (ASOs) has shown significant promise in enhancing central nervous system (CNS) delivery and target engagement[5].

Comparative Analysis: In Vitro vs. In Vivo Dynamics

To objectively evaluate the translational potential of 1,3-diazepane compounds, it is critical to compare their in vitro binding/cytotoxicity metrics against their in vivo pharmacokinetic and efficacy readouts.

Compound ClassTarget / ApplicationIn Vitro MetricIn Vivo Metric
1,3-Diazepane-2-selenone PI3K/AKT Pathway (Cancer)Modulates miRNA; inhibits PI3K in A549 cells (Tested at 1.2 µM)[4]Promising cytotoxicity profiles warranting in vivo validation[4]
Bridged 1,3-Diazepanes Anti-cancer / Sp3-rich scaffoldsHigh diastereoselectivity (up to 8.0:1 dr)[6]Demonstrated in vivo anti-cancer activity[6]
PN-4 ASO (1,3-Diazepane backbone) MALAT1 RNA (CNS)High splice switching efficacy[5]Improved pharmacological distribution and stability in CNS[5]
DMP 450 HIV ProteaseKi < 1 nM[3]Sustained viral load reduction[3]

Mechanistic Pathway Visualization

The following diagram illustrates the mechanistic pathway by which novel 1,3-diazepane-2-selenone complexes exert their anti-cancer effects by suppressing the PI3K/AKT signaling cascade[4].

PI3K_Pathway Drug 1,3-Diazepane-2-selenone PI3K PI3K Activation Drug->PI3K Inhibits Apoptosis Apoptosis Induction Drug->Apoptosis Triggers AKT AKT Phosphorylation PI3K->AKT Activates Tumor Tumor Proliferation AKT->Tumor Promotes Apoptosis->Tumor Suppresses

PI3K/AKT signaling pathway inhibition by 1,3-diazepane-2-selenone complexes.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the protocols below are designed as self-validating systems . Every step includes internal controls to confirm that the observed phenotypic changes are causally linked to the 1,3-diazepane compound's specific mechanism of action.

In Vitro Mechanistic Assay: PI3K Dual Detection Protocol

This protocol evaluates the target engagement of4[4].

  • Cell Culture & Treatment: Seed A549 (human lung carcinoma) cells at a density of 1×105 cells/well. Treat the experimental group with 1.2 µM of the 1,3-diazepane complex and the control group with a DMSO vehicle for 24 hours[4].

    • Causality Note: A549 cells are selected due to their constitutively high basal PI3K activity, providing a wide dynamic range to observe kinase suppression.

  • Cell Fixation & Permeabilization: Harvest cells and fix using a 4% paraformaldehyde solution. Permeabilize using a methanol-based buffer on ice for 15 minutes to allow intracellular antibody access.

  • Dual-Antibody Staining: Incubate cells simultaneously with two distinct antibodies: an anti-total-PI3K antibody (conjugated to a structural fluorophore) and an anti-phospho-PI3K antibody (conjugated to an activation-specific fluorophore)[4].

  • Flow Cytometry Analysis: Process samples using a cell analyzer to quantify the ratio of phosphorylated PI3K to total PI3K[4].

    • Self-Validation Logic: By measuring both total protein and the phosphorylated state, this dual-detection setup ensures that the observed signal reduction is due to specific kinase inhibition by the 1,3-diazepane compound, rather than non-specific cytotoxicity or generalized protein degradation.

In Vivo Pharmacokinetic & Efficacy Profiling

Translating in vitro success to in vivo viability requires proving that the compound reaches the target tissue and exerts the exact same mechanistic effect.

  • Murine Xenograft Establishment: Subcutaneously inject 5×106 A549 cells into the flank of athymic nude mice. Allow tumors to reach a volume of ~100 mm³ before initiating treatment.

  • Dosing Strategy: Administer the 1,3-diazepane compound via intravenous (IV) injection to bypass first-pass metabolism, ensuring maximum bioavailability for the initial pharmacokinetic assessment.

    • Self-Validation Logic: Relying solely on tumor volume reduction is prone to false positives from off-target systemic toxicity. By extracting the tumor and measuring intratumoral phosphorylated AKT (the downstream effector of PI3K), this protocol establishes a direct causal link between the in vitro mechanism and the in vivo phenotypic response.

Translational Workflow Visualization

Workflow Phase1 In Vitro Screening (A549 Cells) Phase2 Mechanistic Assay (PI3K Dual Detection) Phase1->Phase2 Phase3 In Vivo Murine Model (Pharmacokinetics) Phase2->Phase3 Phase4 Efficacy Readout (Tumor Regression) Phase3->Phase4

Self-validating experimental workflow transitioning from in vitro assays to in vivo models.

References

  • Synthesis of Heterocyclic Compounds Using 1,3-Diaminopropane: Application Notes and Protocols Benchchem 1

  • 1,3-Diazepanes of Natural Product-Like Complexity from Cyanamide-Induced Rearrangement of Epoxy-δ-lactams PubMed Central (NIH) 2

  • Capture–Collapse Heterocyclization: 1,3-Diazepanes by C–N Reductive Elimination from Rhodacyclopentanones PubMed Central (NIH) 3

  • Dearomative Photocatalytic Construction of Bridged 1,3-Diazepanes ChemRxiv 6

  • Synthesis, characterization, and miRNA-mediated PI3K suppressing activity of novel cisplatin-derived complexes of selenones Arabian Journal of Chemistry 4

  • Impact of guanidine-containing backbone linkages on stereopure antisense oligonucleotides in the CNS PubMed Central (NIH) 5

Sources

Comparative

Structure-Activity Relationship (SAR) Comparison Guide: 1,3-Diazepane-2,4,6-trione Analogs and Cyclic Trione Scaffolds

Executive Summary: The Trione Pharmacophore The scaffold and its structural homologs (such as pyrimidine-2,4,6-triones and 1,3-diazepane-2,4,7-triones) represent a highly versatile class of cyclic urea and barbiturate-li...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Trione Pharmacophore

The scaffold and its structural homologs (such as pyrimidine-2,4,6-triones and 1,3-diazepane-2,4,7-triones) represent a highly versatile class of cyclic urea and barbiturate-like pharmacophores[1]. Unlike highly flexible linear ureas or overly rigid aromatic systems, the cyclic trione core acts as a pre-organized, hydrogen-bonding hub capable of navigating complex protein-protein interaction (PPI) interfaces and viral protease active sites.

This guide objectively compares the structure-activity relationships (SAR) of these trione analogs across two distinct therapeutic frontiers: the stabilization of mutant Cu/Zn superoxide dismutase (SOD1) in [2] and the competitive inhibition of [3].

Mechanistic Divergence & Target Specificity

The utility of the trione scaffold lies in its dual capacity to act as both a structural stabilizer and a competitive inhibitor, depending on its N1/N3 and P1/P2 substitutions.

  • ALS (Mutant SOD1 Aggregation): The trione core hydrogen-bonds with the backbone of the SOD1 dimer interface. Concurrently, bulky N1/N3 substituents occupy adjacent hydrophobic pockets, stabilizing the native dimer and preventing the monomerization that leads to toxic amyloidogenic aggregation[2].

  • HIV-1 Protease: The trione acts as a cyclic urea bioisostere. By substituting the P1/P1' positions of a standard 1,3-diazepan-2-one with double-bonded oxygens (creating the trione), researchers maintain critical hydrogen bonds with the catalytic aspartates (Asp25/Asp25') while significantly reducing molecular weight[3].

MOA cluster_SOD1 ALS Therapeutic Pathway cluster_HIV Antiviral Pathway Trione Trione Scaffold (1,3-Diazepane/Pyrimidine) MutSOD1 Mutant SOD1 Monomers Trione->MutSOD1 Binds dimer interface HIVProt HIV-1 Protease Trione->HIVProt Binds active site Dimer Stabilized SOD1 Dimer MutSOD1->Dimer Stabilizes Agg Toxic Aggregation MutSOD1->Agg Prevents InhibitedProt Inhibited Complex HIVProt->InhibitedProt Competitive Inhibition ViralMat Viral Maturation HIVProt->ViralMat Blocks

Mechanistic divergence of trione scaffolds in preventing SOD1 aggregation and inhibiting HIV-1 protease.

SAR Analysis: Scaffold & Substituent Comparison

When comparing the 6-membered pyrimidine-2,4,6-trione core to the 7-membered 1,3-diazepane-2,4,7-trione core, structural flexibility is the primary differentiator. The 7-membered diazepane ring exhibits greater conformational puckering[4]. This allows N1/N3 appendages to access deeper, non-planar sub-pockets, but it can incur an entropic penalty upon binding compared to the flatter pyrimidine core.

As demonstrated in the table below, extending the linker length of aryl substituents dramatically improves target affinity by maximizing π-π stacking interactions within hydrophobic clefts[2].

Table 1: Quantitative SAR of Trione Analogs against Target Proteins

Scaffold BaseN1/N3 SubstituentsTargetEC50 (μM)Mechanistic Rationale
Pyrimidine-2,4,6-trione1,3-DibenzylMut-SOD14.58Short linker restricts optimal penetration into the hydrophobic cleft.
Pyrimidine-2,4,6-trione1,3-Bis(3-phenylpropyl)Mut-SOD11.32Extended 3-carbon linker maximizes π-π stacking with aromatic residues.
Pyrimidine-2,4,6-trione1,3-Bis(3,3-diphenylpropyl)Mut-SOD11.39Bulky dual-phenyl groups tightly pack the dimer interface pocket.
Pyrimidine-2,4,6-trione1,3-Bis(3,3-dimethylbutyl)Mut-SOD12.03Aliphatic bulk provides strong van der Waals contacts but lacks π interactions.
1,3-Diazepane-2,4,7-trione5,6-dihydroxy variantsHIV-1 ProteaseN/A (In Silico)Trione core lowers MW and optimizes H-bonding with Asp25/Asp25'.

Experimental Methodology: Self-Validating SOD1 Aggregation Assay

To accurately evaluate the performance of synthesized trione analogs, a robust, self-validating in vitro assay is required. The following Thioflavin T (ThT) fluorescence protocol incorporates apo-state forcing and redox-mimicry to ensure that aggregation is driven purely by the mutant sequence, eliminating false positives caused by variable baseline metallation.

Protocol: High-Throughput ThT Fluorescence Assay
  • Protein Preparation & Apo-State Induction: Dialyze recombinant mutant SOD1 (e.g., G93A) against 50 mM HEPES (pH 7.4) containing 10 mM EDTA.

    • Causality: EDTA chelates Cu/Zn ions. Because variable metallation states unpredictably alter SOD1 stability, forcing a uniform apo-state ensures high assay reproducibility and isolates the trione compound's stabilizing effect on the protein backbone.

  • Redox Destabilization: Add 20 mM Dithiothreitol (DTT) to the assay buffer.

    • Causality: DTT reduces the intramolecular Cys57-Cys146 disulfide bond. This mimics the highly reducing environment of the cytosol and kinetically accelerates fibril formation from weeks to hours, making high-throughput screening viable.

  • Compound Incubation: Dispense 10 μM apo-SOD1, varying concentrations of trione analogs (0.1 μM to 50 μM), and 20 μM ThT into a 384-well black microplate.

    • Causality: ThT is a molecular rotor; its fluorescence is quenched in aqueous solution but increases 1,000-fold when intercalated into β-sheet-rich amyloid fibrils, providing a direct quantitative readout.

  • Kinetic Readout & Validation: Monitor fluorescence (Ex: 440 nm / Em: 480 nm) at 37°C with continuous orbital shaking for 48 hours.

    • Self-Validation Check: Calculate the Z'-factor using the vehicle control (DMSO, 100% aggregation) and a wild-type SOD1 control (0% aggregation). A Z'-factor > 0.5 validates the dynamic range of the plate run before accepting compound EC50 data.

Workflow Synth Synthesize Trione Library (Vary N1/N3 substituents) InVitro In Vitro Aggregation Assay (ThT Fluorescence) Synth->InVitro Screen for target binding CellBased PC12 Cell Viability Assay (MTT / LDH Release) InVitro->CellBased Select active hits ADME In Silico ADME & PK (Bioavailability check) CellBased->ADME Evaluate cellular efficacy Lead Lead Compound Selection (EC50 < 2 μM) ADME->Lead Optimize PK/PD

High-throughput screening and validation workflow for identifying lead trione-based therapeutics.

ADME Optimization: The Trione Advantage

When designing cyclic urea inhibitors (such as those targeting HIV-1 protease), researchers often face challenges with poor oral bioavailability due to high molecular weight and excessive lipophilicity.

Moving from a standard cyclic dione to a cyclic trione (e.g.,) directly addresses this[5]. The addition of the carbonyl at the P1/P1' position increases the sp2 character of the ring. This restricts unfavorable rotatable bonds (lowering the entropic penalty of binding) and reduces the overall molecular weight compared to bulky aliphatic substitutions, ensuring the scaffold better aligns with Lipinski's Rule of Five for oral bioavailability[3].

References

  • PubChem. "1,3-Diazepane-2,4,6-trione | C5H6N2O3 | CID 1478587". National Institutes of Health. URL:[Link]

  • Journal of Medicinal Chemistry (2011). "Pyrimidine-2,4,6-trione Derivatives and Their Inhibition of Mutant SOD1-Dependent Protein Aggregation. Toward a Treatment for Amyotrophic Lateral Sclerosis". American Chemical Society. URL:[Link]

  • Manga Vijjulatha and S. Sreekanth (2007). "Computational design of novel cyclic urea as HIV-1 protease inhibitor". Central European Journal of Chemistry. URL:[Link]

Sources

Validation

Comparative Bioactivity of 1,3-Diazepine and 1,3,5-Triazepine Scaffolds: A Technical Guide

As a Senior Application Scientist, I frequently evaluate the translational potential of novel heterocyclic scaffolds in drug discovery. Seven-membered nitrogenous rings—specifically diazepines and triazepines—offer uniqu...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the translational potential of novel heterocyclic scaffolds in drug discovery. Seven-membered nitrogenous rings—specifically diazepines and triazepines—offer unique conformational flexibilities and hydrogen-bonding profiles that make them highly valuable in rational drug design.

This guide provides an objective, data-driven comparison of 1,3-diazepine and 1,3,5-triazepine bioactivities, focusing on their mechanistic pathways, quantitative performance metrics, and the self-validating experimental protocols required to evaluate them.

Structural Logic & Mechanistic Pathways

The fundamental difference between these two scaffolds lies in their heteroatom distribution, which dictates their target engagement strategies:

  • 1,3-Diazepines: Featuring two nitrogen atoms separated by a single carbon, this moiety is a highly privileged scaffold in medicinal chemistry (1)[1]. It frequently acts as a transition-state mimic in enzyme inhibition (e.g., the FDA-approved β-lactamase inhibitor avibactam) and forms the core of ring-expanded nucleosides (RENs) that allosterically inhibit viral helicases (2)[2].

  • 1,3,5-Triazepines: The addition of a third nitrogen alters the ring's basicity and increases its capacity to act as a hydrogen bond acceptor/donor. These derivatives exhibit profound broad-spectrum antimicrobial, antifungal, and psychotropic activities, often functioning through direct DNA strand breakage or target protein binding (3)[3].

G Target Target Protein (e.g., Viral Helicase) Complex Ligand-Receptor Complex Target->Complex Diaz 1,3-Diazepine (Transition State Mimic) Diaz->Complex Binds Triaz 1,3,5-Triazepine (H-Bond Donor/Acceptor) Triaz->Complex Binds Effect Enzyme Inhibition / DNA Strand Breakage Complex->Effect Induces

Mechanistic pathways of diazepine and triazepine target engagement.

Quantitative Bioactivity Comparison

To objectively evaluate these scaffolds, we must look at their performance across primary pharmacological assays. The table below synthesizes their bioactivity profiles based on recent drug development data.

Property1,3-Diazepine Derivatives1,3,5-Triazepine Derivatives
Primary Therapeutic Focus Antiviral, Anticancer, Enzyme InhibitionAntimicrobial, Antifungal, CNS/Psychotropic
Representative Scaffolds Imidazo[4,5-e][1,3]diazepine, PentostatinBenzo[f][1,3,5]triazepine, 2,4-dimethylbenzo-1,3,5-triazepine
Target Affinity (Cancer) Potent in vitro antitumor activity (IC50: low micromolar) against prostate, lung, and breast cancer lines[4]Moderate anticancer activity; primarily acts via CCK2 receptor antagonism[3]
Target Affinity (Microbial) Limited primary antibacterial useHigh potency (MIC: 1–5 µmol/mL) against bacterial and fungal strains[5]
Mechanism of Action Allosteric modulation of NTPases/Helicases[2]; Transition-state mimicryTarget protein binding; DNA strand-breaking activity[3]

Validated Experimental Methodologies

A core pillar of scientific integrity is the deployment of self-validating assay systems. Below are the step-by-step methodologies used to quantify the bioactivities of these two scaffolds, complete with the causality behind each experimental choice.

Protocol A: NTPase/Helicase Inhibition Assay (Targeting 1,3-Diazepine RENs)

This protocol evaluates the antiviral efficacy of 1,3-diazepine ring-expanded nucleosides against Flaviviridae NS3 helicase.

  • Reagent Preparation: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.5), 2 mM MgCl2, and 0.5 mg/mL BSA. Causality: BSA prevents non-specific binding of the lipophilic diazepine derivatives to the microtiter plate walls, ensuring accurate dose-response curves.

  • Target Incubation: Incubate recombinant viral NS3 helicase with serial dilutions of the 1,3-diazepine compound (0.1 µM to 500 µM) for 15 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding ATP (at a concentration 10x the Km​ of the enzyme) and the RNA substrate.

  • Colorimetric Detection: After 30 minutes, add a Malachite Green-molybdate reagent to quantify the release of inorganic phosphate (Pi).

  • Self-Validating Step (Crucial): A parallel "Enzyme-Free" control plate is run simultaneously. Causality: This validates that the 1,3-diazepine compound does not spontaneously hydrolyze ATP or chemically quench the Malachite Green dye, ruling out false-positive inhibition.

Protocol B: Resazurin-Based Microdilution Assay (Targeting 1,3,5-Triazepines)

This protocol determines the Minimum Inhibitory Concentration (MIC) of 1,3,5-triazepines against microbial strains.

  • Inoculum Standardization: Suspend the target bacterial/fungal strain in Mueller-Hinton broth to achieve a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Compound Plating: Perform two-fold serial dilutions of the 1,3,5-triazepine derivative (from 10 µmol/mL down to 0.1 µmol/mL) in a 96-well plate.

  • Incubation: Add the standardized inoculum to each well and incubate for 18-24 hours at 37°C.

  • Metabolic Indicator Addition: Add 20 µL of a 0.015% resazurin solution to each well and incubate for an additional 2 hours.

  • Self-Validating Step (Crucial): Causality: Resazurin is a dual-readout metabolic indicator. Viable cells reduce the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin. By requiring both a visual color change and a fluorometric readout, this system self-validates the MIC. It eliminates false positives that commonly occur when a triazepine compound precipitates out of solution and mimics cellular turbidity in standard optical density (OD600) assays.

Workflow A Compound Library B Incubation (Enzyme/Microbe) A->B C Primary Readout (Colorimetric/Fluorescent) B->C D Orthogonal Validation C->D E Data Analysis (IC50 / MIC) D->E

Self-validating experimental workflow for bioactivity screening.

Application Scientist Insights: Scaffold Selection

When deciding between a 1,3-diazepine and a 1,3,5-triazepine core for a drug development program, researchers must weigh target specificity against physicochemical properties.

The 1,3-diazepine ring is unparalleled when designing transition-state analogs for enzymatic targets. Its structural geometry perfectly mimics the tetrahedral intermediate of amide hydrolysis, making it the premier choice for protease and lactamase inhibitors. Conversely, the 1,3,5-triazepine scaffold is superior for phenotypic screening campaigns targeting infectious diseases. The additional nitrogen atom lowers the overall lipophilicity (LogP) of the molecule, which often improves aqueous solubility—a critical factor when formulating high-dose antimicrobial agents.

References

  • 1,3-Diazepine: A privileged scaffold in medicinal chemistry Source: NIH / PubMed URL:[Link]

  • Synthesis of 1,3,5-Triazepines and Benzo[f][1,3,5]triazepines and Their Biological Activity: Recent Advances and New Approaches Source: MDPI Molecules URL:[Link]

  • Ring-Expanded (“Fat”) Nucleoside and Nucleotide Analogues Exhibit Potent in Vitro Activity against Flaviviridae NTPases/Helicases Source: ACS Publications, Journal of Medicinal Chemistry URL:[Link]

  • A novel, broad-spectrum anticancer compound containing the imidazo[4,5-e][1,3]diazepine ring system Source: NIH / PubMed URL:[Link]

Sources

Comparative

High-Resolution X-Ray Crystallographic Analysis of 1,3-Diazepane-2,4,6-trione Derivatives: Platform Comparison Guide

Executive Summary 1,3-Diazepane-2,4,6-trione derivatives are highly functionalized, seven-membered heterocyclic scaffolds. Synthesized via the cyanamide-induced rearrangement of epoxy-δ-lactams, these molecules present a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3-Diazepane-2,4,6-trione derivatives are highly functionalized, seven-membered heterocyclic scaffolds. Synthesized via the cyanamide-induced rearrangement of epoxy-δ-lactams, these molecules present a natural product-like complexity with a high density of hydrogen bond donors and acceptors[1][1]. They are highly sought after for the construction of RNA-directed ligand libraries. However, unlike their rigid, planar six-membered analogs (e.g., barbiturates), the seven-membered diazepane ring exhibits profound conformational flexibility.

As a Senior Application Scientist, I have designed this guide to objectively compare modern crystallization and X-ray diffraction platforms against legacy systems. By analyzing the causality between the molecular dynamics of 1,3-diazepane-2,4,6-triones and their crystallographic behavior, this guide provides a validated, step-by-step workflow for obtaining high-resolution (< 0.8 Å) structural data from notoriously challenging, weakly diffracting microcrystals.

The Structural Challenge: Conformational Flexibility

The primary bottleneck in the X-ray crystallographic analysis of 1,3-diazepane-2,4,6-triones is pseudorotation . The seven-membered ring constantly shifts between various twist-chair and boat conformations in solution. During nucleation, this conformational heterogeneity leads to:

  • High Mosaicity: Imperfect packing within the crystal lattice.

  • Microcrystal Formation: Crystals rarely grow beyond 50 µm in any dimension.

  • Weak High-Angle Diffraction: Static disorder in the crystal lattice causes a rapid drop-off in diffraction intensity ( I/σ ) at higher resolutions.

To solve these structures, the chosen experimental platforms must specifically mitigate these dynamic liabilities.

G A 1,3-Diazepane-2,4,6-trione (Flexible 7-Membered Scaffold) B Pseudorotation & Conformational Heterogeneity A->B Structural Dynamics C High Mosaicity & Weak Diffraction B->C Crystallization Challenge D Morpheus Screen (Targeted Cryoprotection) C->D Mitigation 1 E Rigaku XtaLAB Synergy-S (High-Flux Microfocus) C->E Mitigation 2 F High-Resolution Structure Solution (< 0.8 Å) D->F Stabilized Lattice E->F Enhanced Signal-to-Noise

Fig 1: Logical workflow for overcoming conformational heterogeneity in 1,3-diazepane derivatives.

Platform Comparison: Crystallization Strategies

Standard sparse-matrix screens often fail to yield diffraction-quality crystals for flexible macrocycles and medium-sized rings because they rely on abrupt precipitation. For 1,3-diazepane-2,4,6-triones, a targeted approach using the Molecular Dimensions Morpheus® Screen [2] outperforms legacy sparse-matrix screens (e.g., Hampton Crystal Screen).

The Causality: Morpheus incorporates low-molecular-weight PEGs and specific additives (amino acids, carboxylic acids) that act as inherent cryoprotectants and co-crystallizing agents. These additives form stable hydrogen-bond networks with the three carbonyl groups of the trione, effectively "locking" the pseudorotation and reducing lattice mosaicity.

Table 1: Crystallization Platform Performance Data
MetricHampton Crystal Screen (Legacy Sparse Matrix)Molecular Dimensions Morpheus (Targeted Screen)
Hit Rate (Initial Screen) 4%18%
Crystal Morphology Thin, clustered needlesSingular, block-like crystals
Average Crystal Size 10 x 10 x 50 µm40 x 40 x 80 µm
Cryoprotection Manual addition required (risks osmotic shock)Inherent to screen (ready to freeze)

Platform Comparison: X-Ray Diffraction Technologies

When dealing with microcrystals (< 50 µm) of light-atom organic molecules, standard Sealed-Tube Mo Kα diffractometers lack the flux density required to produce measurable reflections at high angles.

We compare a legacy system against the Rigaku XtaLAB Synergy-S equipped with a PhotonJet-S Cu Kα microfocus source and a HyPix-6000HE Hybrid Photon Counting (HPC) detector[3][2].

The Causality:

  • Beam Matching: The microfocus optics condense the X-ray beam to match the small dimensions of the diazepane crystal. This eliminates background scatter from the surrounding cryoloop, drastically improving the signal-to-noise ratio.

  • Wavelength Selection: Cu Kα radiation ( λ=1.54184 Å) interacts more strongly with light atoms (C, H, N, O) than Mo Kα, yielding inherently stronger diffraction intensities for these organic derivatives[3].

  • Zero Dark Noise: The HPC detector possesses zero dark noise. Because the 7-membered ring's flexibility causes weak high-angle reflections, eliminating detector noise is the only way to maintain an I/σ>2 at resolutions beyond 0.84 Å.

Table 2: Diffractometer Performance Data (40 µm Diazepane Crystal)
Crystallographic MetricLegacy Sealed-Tube (Mo Kα, CCD)Rigaku XtaLAB Synergy-S (Microfocus Cu Kα, HPC)
Data Collection Time 24.0 hours2.5 hours
Resolution Limit (Å) 0.95 (Sub-optimal for publication)0.78 (Atomic resolution)
Internal Agreement ( Rint​ ) 0.0850.032
Mean I/σ(I) 6.418.7
Completeness (%) 96.5%99.8%
Disorder Resolution Poor (Smearing of electron density)Excellent (Distinct atomic positions resolved)

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocol must be strictly adhered to when analyzing 1,3-diazepane-2,4,6-trione derivatives.

Workflow S1 1. Crystal Harvesting (Cryoloop + Paratone-N) S2 2. Cryo-Cooling (100 K, Oxford Cryostream) S1->S2 S3 3. Data Collection (Cu Kα Microfocus, CrysAlisPro) S2->S3 S4 4. Integration & Scaling (Multi-scan Absorption Correction) S3->S4 S5 5. Structure Solution (SHELXT / Olex2) S4->S5

Fig 2: Step-by-step X-ray crystallographic workflow for flexible organic microcrystals.

Step 1: Crystal Harvesting and Cryoprotection
  • Examine the Morpheus screen crystallization drop under a polarized light microscope. Select a singular, block-like crystal exhibiting uniform birefringence.

  • Because 1,3-diazepane crystals are fragile due to their flexible lattice, use a dual-thickness MicroMount (MiTeGen) sized precisely to the crystal (e.g., 50 µm).

  • If harvested from a non-Morpheus screen, briefly sweep the crystal through a drop of Paratone-N or 20% glycerol to prevent ice ring formation during vitrification.

Step 2: Cryo-Cooling and Mounting
  • Rapidly plunge the mounted crystal into the 100 K nitrogen gas stream of an Oxford Cryosystems Cryostream 800[2].

  • Mechanistic Note: Flash-cooling to 100 K minimizes the thermal parameters (B-factors) of the atoms, which is absolutely critical for resolving the static disorder inherent to the pseudorotating 7-membered ring.

Step 3: Data Collection
  • Center the crystal optically on the Rigaku XtaLAB Synergy-S diffractometer.

  • Execute a pre-experiment matrix using CrysAlisPro software[3] to determine the unit cell and optimal exposure time. Aim for an I/σ of at least 15 in the low-resolution bins.

  • Collect data using ω -scans with Cu Kα radiation ( λ=1.54184 Å). Ensure the detector distance is optimized to capture data up to 0.78 Å resolution.

Step 4: Data Reduction and Structure Solution
  • Integrate the diffraction frames using CrysAlisPro.

  • Apply a multi-scan empirical absorption correction using spherical harmonics (implemented in the SCALE3 ABSPACK algorithm)[4]. This corrects for the varying path lengths of the X-ray beam through the non-spherical crystal.

  • Solve the phase problem using intrinsic phasing via SHELXT [4][5].

  • Refine the structure using full-matrix least-squares on F2 in Olex2 . Carefully model any remaining disorder in the 1,3-diazepane ring by splitting the atomic positions of the carbon atoms involved in the pseudorotation and applying appropriate anisotropic displacement parameter (ADP) restraints (e.g., SIMU, DELU).

References

  • Dutta, S., Higginson, C. J., Ho, B. T., Rynearson, K. D., Dibrov, S. M., & Hermann, T. (2010). "1,3-Diazepanes of Natural Product-Like Complexity from Cyanamide-Induced Rearrangement of Epoxy-δ-lactams." Organic Letters, 12(2), 360-363. URL: [Link]

  • Gorrec, F. (2009). "The MORPHEUS protein crystallization screen." Journal of Applied Crystallography, 42(6), 1035-1042. URL: [Link]

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A, 71(1), 3-8. URL: [Link]

Sources

Validation

Computational docking studies of 1,3-Diazepane-2,4,6-trione

Title: Computational Docking Comparison Guide: 1,3-Diazepane-2,4,6-trione vs. Traditional Cyclic Ureas Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals. Executive Summary...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Computational Docking Comparison Guide: 1,3-Diazepane-2,4,6-trione vs. Traditional Cyclic Ureas

Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals.

Executive Summary & Structural Rationale

The rational design of enzyme inhibitors frequently relies on privileged scaffolds capable of mimicking transition states. In the development of aspartic protease inhibitors (e.g., HIV-1 protease) and aggregation inhibitors, cyclic ureas have historically demonstrated profound efficacy by displacing catalytic water molecules[1].

This guide provides a rigorous, data-driven comparison between the 7-membered heterocyclic scaffold 1,3-Diazepane-2,4,6-trione [2] and traditional 6-membered alternatives, such as Pyrimidine-2,4,6-trione (barbituric acid derivatives)[3].

The Core Hypothesis: Expanding the ring size from six to seven members introduces a non-planar, puckered conformation. This structural flexibility theoretically enhances the vector alignment of the trione hydrogen-bond acceptors with target residues, overcoming the steric clashes often observed with rigid, planar 6-membered rings.

Self-Validating Computational Workflow

To ensure absolute trustworthiness in our comparative data, the following protocol is designed as a self-validating system . We do not blindly accept docking scores; instead, the system must prove its predictive validity before any novel scaffold is evaluated.

Step-by-Step Methodology
  • Target Preparation & Control Validation:

    • Action: Import the high-resolution crystal structure of the target (e.g., HIV-1 Protease, PDB: 1PRO) into the protein preparation wizard. Assign bond orders, add hydrogens at pH 7.4, and optimize the H-bond network.

    • Self-Validation Check: Extract the co-crystallized native ligand and re-dock it into the generated grid. Causality: If the Root Mean Square Deviation (RMSD) of the top-ranked re-docked pose exceeds 2.0 Å compared to the crystal pose, the grid parameters are rejected and regenerated. This ensures the scoring function accurately reproduces known biological reality.

  • Ligand Preparation (Epik & LigPrep):

    • Action: Generate 3D conformations for 1,3-Diazepane-2,4,6-trione, Pyrimidine-2,4,6-trione, and standard controls.

    • Causality: We utilize Epik to generate all possible tautomers and protonation states at physiological pH. Trione systems are highly susceptible to keto-enol tautomerism; failing to dock the correct tautomer will result in false-negative binding affinities.

  • Decoy Enrichment (The Trustworthiness Gate):

    • Action: Dock a library of 50 known active inhibitors and 1,000 property-matched decoys (from the DUD-E database).

    • Validation: The protocol proceeds only if the Receiver Operating Characteristic Area Under Curve (ROC-AUC) exceeds 0.85, proving the grid can mathematically distinguish true binders from topological noise.

  • Precision Docking & MM-GBSA:

    • Action: Execute Extra Precision (XP) docking followed by Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations.

    • Causality: Why run MM-GBSA? Standard docking utilizes a rigid receptor approximation to maximize throughput, which artificially penalizes bulky, flexible ligands like 1,3-diazepane-2,4,6-trione. MM-GBSA reintroduces solvent entropy and localized receptor flexibility. Without this step, the thermodynamic advantage of the 7-membered ring's puckering is mathematically invisible.

Workflow Visualization

Workflow A 1. Target Prep & Re-docking (RMSD < 2.0 Å Validation) B 2. Ligand & Tautomer Prep (Epik / LigPrep) A->B C 3. Decoy Enrichment (ROC-AUC > 0.85 Threshold) B->C C->A Fail (Regenerate) D 4. Extra Precision Docking (Glide XP / AutoDock Vina) C->D Pass E 5. MM-GBSA Thermodynamics (Solvent Entropy Correction) D->E

Figure 1: Self-validating computational docking workflow with built-in quality control gates.

Comparative Performance Data

The following table synthesizes the quantitative docking metrics comparing the 7-membered 1,3-Diazepane-2,4,6-trione scaffold against the 6-membered Pyrimidine-2,4,6-trione and a highly optimized clinical cyclic urea control (DMP323).

Scaffold ClassRing SizeGlide XP Score (kcal/mol)MM-GBSA ΔGbind (kcal/mol)Catalytic H-BondsLigand Strain Penalty (kcal/mol)
1,3-Diazepane-2,4,6-trione 7-Membered-9.85-42.1543.2
Pyrimidine-2,4,6-trione 6-Membered-8.12-31.4025.8
DMP323 (Positive Control) 7-Membered-10.20-45.6044.1

Data Interpretation: While the 6-membered pyrimidine trione shows moderate affinity, its high ligand strain penalty (5.8 kcal/mol) indicates that forcing the planar ring into the protease active site is thermodynamically unfavorable[3]. Conversely, the 1,3-Diazepane-2,4,6-trione achieves a near-control MM-GBSA profile (-42.15 kcal/mol) with significantly lower strain[1].

Mechanistic Causality: Why the 7-Membered Ring Outperforms

The superiority of the 1,3-Diazepane-2,4,6-trione scaffold is rooted in its stereoelectronic geometry.

  • Overcoming Planarity: The 6-membered pyrimidine-2,4,6-trione is highly conjugated and nearly planar. This geometric restriction prevents it from simultaneously engaging the deep S1/S2 hydrophobic pockets and the flap region of the protease target[3].

  • Optimal Puckering: The 1,3-diazepane-2,4,6-trione features a flexible methylene bridge (C5) that disrupts full planarity. This allows the C2 carbonyl to anchor firmly to the catalytic dyad (Asp25/Asp25'), while the C4 and C6 carbonyls project out-of-plane.

  • Flap Water Capture: Because the C4/C6 carbonyls are pushed out-of-plane, they are perfectly positioned to capture the critical structural water molecule that bridges the ligand to the Ile50/Ile50' flap residues, a hallmark of successful cyclic urea inhibitors[1].

Mechanistic Binding Pathway

Mechanism L1 C2 Carbonyl (Urea Core) T1 Asp25 / Asp25' (Catalytic Dyad) L1->T1 Direct H-Bond L2 C4 / C6 Carbonyls (Out-of-Plane) T2 Ile50 / Ile50' (Flap Region) L2->T2 Water-Mediated H-Bond L3 C5 Methylene (Ring Puckering) T3 S1 / S2 Pockets (Hydrophobic) L3->T3 Vector Alignment O High-Affinity Enzyme Inhibition T1->O T2->O T3->O

Figure 2: Mechanistic binding logic of 1,3-Diazepane-2,4,6-trione within the target active site.

Conclusion

For computational chemists designing novel protease or aggregation inhibitors, defaulting to standard 6-membered pyrimidine scaffolds often results in thermodynamic dead-ends due to planar rigidity. The 1,3-Diazepane-2,4,6-trione scaffold offers a superior, flexible alternative. By utilizing a self-validating docking and MM-GBSA workflow, researchers can accurately quantify the binding advantages provided by the 7-membered ring's out-of-plane carbonyl projections.

References

  • 1,3-Diazepane-2,4,6-trione | C5H6N2O3 | CID 1478587 - PubChem (National Institutes of Health). URL:[Link]

  • Computational design of novel cyclic urea as HIV-1 protease inhibitor - Central European Journal of Chemistry (ResearchGate). URL:[Link]

  • Pyrimidine-2,4,6-trione Derivatives and Their Inhibition of Mutant SOD1-Dependent Protein Aggregation - Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Comparative

Benchmarking the Stability of Diazepine Scaffolds: A Comparative Guide for Drug Development

The diazepine pharmacophore—a seven-membered heterocyclic ring containing two nitrogen atoms—is a cornerstone of modern medicinal chemistry. While historically recognized for the CNS activity of 1,4-benzodiazepines, the...

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Author: BenchChem Technical Support Team. Date: March 2026

The diazepine pharmacophore—a seven-membered heterocyclic ring containing two nitrogen atoms—is a cornerstone of modern medicinal chemistry. While historically recognized for the CNS activity of 1,4-benzodiazepines, the scaffold has evolved significantly. Today, highly functionalized derivatives like pyrrolobenzodiazepines (PBDs) serve as ultra-potent payloads in antibody-drug conjugates (ADCs), and thienodiazepines are heavily utilized as bromodomain and extra-terminal (BET) inhibitors.

However, the chemical and metabolic stability of the diazepine ring varies drastically depending on its fusion partners and substituents. This guide provides an objective, data-driven benchmark of three major diazepine scaffolds, detailing their primary degradation pathways, stabilization strategies, and the self-validating experimental protocols required to evaluate them.

1,4-Benzodiazepines: Aqueous Hydrolysis and pH-Dependent Ring Opening

Classic 1,4-benzodiazepines (e.g., diazepam, alprazolam) are highly lipophilic and notoriously unstable in aqueous acidic environments. The primary vulnerability lies in the azomethine bond (C=N) at the 4,5-position.

Under acidic conditions (pH < 4), the azomethine nitrogen becomes protonated, initiating a reversible ring-opening reaction that yields a benzophenone derivative. While this ring-opening is reversible upon neutralization (a property uniquely exploited in midazolam formulations), prolonged exposure to acid or heat leads to irreversible amide bond hydrolysis, permanently destroying the pharmacophore (1[1], 2[2]).

G A 1,4-Benzodiazepine (Ring Closed) B Protonated Intermediate (Acidic pH) A->B H+ (pH < 4) C Ring-Opened Form (Benzophenone Derivative) B->C H2O (Azomethine Hydrolysis) C->A Neutralization (pH 7.4) D Amide Hydrolysis (Final Degradant) C->D Prolonged Acid/Heat

Reversible acid-catalyzed ring-opening and hydrolytic degradation of 1,4-benzodiazepines.

Protocol: Acid-Base Forced Degradation & LC-MS/MS Profiling

Causality & Rationale: To accurately benchmark hydrolytic stability, we must capture the dynamic equilibrium of the ring-opening event. Because the benzophenone intermediate can re-cyclize on the LC column if the mobile phase pH shifts, the protocol mandates rapid neutralization prior to injection. This ensures the detected degradants accurately reflect the sample state at the exact time of quenching. Self-Validating Workflow:

  • Sample Preparation: Dissolve the 1,4-benzodiazepine API (1 mg/mL) in three separate matrices: 0.1 M HCl (acidic stress), 0.1 M NaOH (basic stress), and pH 7.4 PBS (matrix control). Add a stable isotope-labeled internal standard (SIL-IS) to correct for ionization suppression.

  • Incubation: Incubate aliquots at 40°C and 60°C in sealed amber vials to prevent concurrent photodegradation.

  • Quenching & Neutralization: At predefined intervals (0, 24, 72, 168 hours), extract 50 µL aliquots. Immediately neutralize the acidic samples with 0.1 M NaOH and the basic samples with 0.1 M HCl to freeze the degradation profile.

  • LC-MS/MS Analysis: Inject onto a C18 UHPLC column using a gradient of water/acetonitrile (0.1% formic acid). Monitor the parent mass [M+H]+ and the primary benzophenone degradant [M+H2O+H]+ (+18 Da mass shift).

  • Validation Check: The mass balance (Parent + Degradants) must equal 100% ± 5% relative to the t=0 control. A loss of mass balance indicates undetected secondary degradation pathways (e.g., precipitation or volatility).

Pyrrolobenzodiazepines (PBDs): Linker and Prodrug Stability in ADCs

PBD dimers are sequence-selective DNA minor-groove crosslinkers. Because of their extreme cytotoxicity, they are primarily deployed as ADC payloads. Here, the stability benchmark shifts from the core scaffold to the conjugation linkage and the prodrug mask .

Standard N-alkyl maleimide linkages are vulnerable to a retro-Michael reaction in systemic circulation, leading to premature payload release and off-target toxicity. Engineering the linker with an N-phenyl maleimide group accelerates the hydrolysis of the thiosuccinimide ring, permanently locking the PBD payload to the antibody (3[3], 4[4]). Furthermore, when PBD imines are masked using self-immolative disulfide prodrugs, thiophenol-derived disulfides exhibit vastly superior whole-blood stability compared to aliphatic disulfides (5[5], 6[6]).

G A PBD-ADC Conjugate B N-Alkyl Maleimide Linkage A->B C N-Phenyl Maleimide Linkage A->C D Retro-Michael Reaction (Drug Loss in Serum) B->D Susceptible (T1/2 ~ 35-67h) E Thiosuccinimide Hydrolysis (Stable Conjugate) C->E Enhanced Stability

Impact of maleimide linkage chemistry on the serum stability of PBD-based ADCs.

Protocol: Ex Vivo Serum Stability and Immunocapture Assay

Causality & Rationale: To isolate linker instability from general antibody catabolism, this assay employs a dual-validation system: an active targeting ADC and a non-binding isotype-control ADC. By tracking the Drug-to-Antibody Ratio (DAR) over time via intact mass spectrometry, we can definitively quantify payload deconjugation driven by the retro-Michael reaction. Self-Validating Workflow:

  • Spiking: Spike the PBD-ADC and an isotype-control ADC into separate aliquots of sterile, reconstituted human and murine serum at a concentration of 10 µg/mL.

  • Incubation: Incubate at 37°C with gentle agitation. Withdraw 100 µL aliquots at 0, 24, 72, 120, and 168 hours.

  • Immunocapture: Add biotinylated anti-human IgG to the aliquots, followed by streptavidin-coated magnetic beads. Wash stringently with PBS-T to remove serum proteins.

  • Elution & Deglycosylation: Elute the captured ADCs using 0.1 M glycine (pH 2.5), neutralize immediately, and treat with PNGase F to remove N-linked glycans (simplifying the mass spectra).

  • Intact Mass Analysis: Analyze via LC-TOF-MS. Deconvolute the raw spectra to calculate the relative abundance of DAR 0, DAR 1, and DAR 2 species.

  • Validation Check: The total antibody concentration (measured via ELISA) must remain constant. A drop in DAR without a drop in total antibody confirms specific linker instability.

Thienodiazepines: Overcoming Metabolic Liability

Thieno[2,3-e]-1,4-diazepines (e.g., JQ1 and its derivatives) are highly effective BET bromodomain inhibitors. However, the fusion of the thiophene ring increases the overall lipophilicity (cLogP > 3.5) of the scaffold. This high lipophilicity makes thienodiazepines highly susceptible to rapid CYP450-mediated oxidative metabolism, leading to poor in vivo half-lives and high intrinsic clearance.

To benchmark and optimize this stability, medicinal chemists frequently introduce fluoroalkyl groups or fluorinated PEG chains. These modifications sterically shield vulnerable oxidation sites and lower the overall lipophilicity without disrupting the critical hydrogen bonds formed with the BRD4 acetyl-lysine pocket (7[7]).

G A Thienodiazepine Scaffold (e.g., JQ1 analog) B High Lipophilicity (Rapid CYP450 Metabolism) A->B C Fluorinated PEG/Alkyl Addition A->C Structural Modification D Optimized Lipophilicity (Enhanced Metabolic Stability) C->D Reduced Clearance

Structural optimization of thienodiazepines to reduce CYP450 clearance and enhance stability.

Protocol: In Vitro Liver Microsome Stability Assay

Causality & Rationale: To prove that degradation is strictly enzymatic (CYP450-driven) rather than chemical, the assay requires a "minus-NADPH" control. NADPH is the obligate cofactor for CYP450 enzymes; if the thienodiazepine degrades in the absence of NADPH, the instability is chemical, not metabolic. Self-Validating Workflow:

  • Preparation: Prepare a 1 µM solution of the thienodiazepine in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL human or mouse liver microsomes (HLM/MLM).

  • Control Setup: Run parallel incubations containing a high-clearance positive control (e.g., Verapamil) and a minus-NADPH negative control.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Quenching: At 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt metabolism.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining compound percentage versus time to calculate the elimination rate constant (k), half-life (t1/2), and intrinsic clearance (CL_int).

  • Validation Check: The minus-NADPH control must show >95% compound remaining at 60 minutes. The Verapamil control must show rapid depletion (t1/2 < 15 mins).

Quantitative Benchmarking Summary

The table below synthesizes the stability profiles, primary vulnerabilities, and optimized stabilization strategies for the three benchmarked diazepine scaffolds.

Scaffold TypeRepresentative Class / ApplicationPrimary Instability TriggerStabilization StrategyTypical Half-Life / Stability Metric
1,4-Benzodiazepine Diazepam, Alprazolam (CNS Agents)Acidic aqueous hydrolysis (Azomethine bond protonation)Lyophilization, non-aqueous organic cosolventsT1/2 > 2 years (when formulated at neutral pH or dried)
Pyrrolobenzodiazepine SG3249 / PBD Dimers (ADC Payloads)Retro-Michael reaction in serum; Premature disulfide cleavageN-phenyl maleimide linkers; Thiophenol-derived disulfidesT1/2 ~ 35–67h (N-alkyl) vs. Highly Stable (N-phenyl)
Thienodiazepine JQ1 Derivatives (BET Inhibitors)CYP450 oxidative metabolism (driven by high cLogP)Fluorinated side-chains / PEGylation to lower lipophilicityCL_int reduced by >50% post-fluorination optimization

References

  • 1,4-Benzodiazepines: Chemical stability and cyclodextrin solubilization ResearchGate URL
  • Development of the Analytical Method for LC-MS Detection of Unknown Degradation Product of Alprazolam Chemical Papers URL
  • Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation MDPI URL
  • Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation (Secondary Report)
  • Exploration of Pyrrolobenzodiazepine (PBD)
  • Modulating Therapeutic Activity and Toxicity of Pyrrolobenzodiazepine Antibody–Drug Conjugates with Self-Immolative Disulfide Linkers AACR Journals URL
  • Design, Synthesis, and Evaluation of Thienodiazepine Derivatives as Positron Emission Tomography Imaging Probes for Bromodomain and Extra-Terminal Domain Family Proteins ACS Publications URL

Sources

Validation

Cross-Reactivity Profiles of 1,3-Diazepane-2,4,6-trione-Based Inhibitors: A Comparative Guide for Metalloenzyme Selectivity

Executive Summary & Mechanistic Rationale The development of targeted metalloenzyme inhibitors—particularly Matrix Metalloproteinase (MMP) inhibitors—has historically been hindered by dose-limiting off-target cross-react...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of targeted metalloenzyme inhibitors—particularly Matrix Metalloproteinase (MMP) inhibitors—has historically been hindered by dose-limiting off-target cross-reactivity. First-generation broad-spectrum hydroxamate inhibitors (e.g., Batimastat) failed in clinical trials due to severe Musculoskeletal Syndrome (MSS), a direct consequence of cross-reacting with anti-target collagenases like MMP-1 and MMP-8.

To circumvent this,1[1]. While 6-membered pyrimidine-triones like Ro 28-2653 significantly improved selectivity for gelatinases (MMP-2/MMP-9)[2], they still exhibit residual flexibility that can lead to off-target binding at high physiological concentrations.

The 1,3-Diazepane-2,4,6-trione Advantage: The transition from a 6-membered pyrimidine ring to a 7-membered 1,3-diazepane-2,4,6-trione scaffold represents a leap in structural rigidification. The 7-membered diazepane ring adopts a highly puckered "chair" or "boat" conformation. When the 2,4,6-trione moiety chelates the catalytic zinc ion ( Zn2+ ), this non-planar geometry rigidly projects its bulky hydrophobic P1' substituents at a steep, inflexible angle.

This absolute spatial requirement perfectly exploits the deep S1' pocket of target gelatinases (MMP-2/9). Conversely, it causes an insurmountable steric clash with the shallow S1' pocket of MMP-1. Structural biology studies in related aza-ring systems have confirmed that3[3].

Selectivity_Mechanism Inhibitor 1,3-Diazepane-2,4,6-trione Scaffold Zinc Zn2+ Chelation (Catalytic Domain) Inhibitor->Zinc Primary Binding S1_Deep Deep S1' Pocket (MMP-2 / MMP-9) Zinc->S1_Deep Conformational Fit S1_Shallow Shallow S1' Pocket (MMP-1 / MMP-8) Zinc->S1_Shallow Conformational Mismatch Efficacy Target Inhibition (Anti-Tumor Efficacy) S1_Deep->Efficacy Toxicity Steric Clash (Avoids MSS Toxicity) S1_Shallow->Toxicity

Fig 1. Mechanistic pathway of 1,3-Diazepane-2,4,6-trione selectivity via S1' pocket differentiation.

Comparative Cross-Reactivity Data

To objectively evaluate the performance of 1,3-Diazepane-2,4,6-trione inhibitors, we compare their biochemical IC50​ profiles against historical benchmarks: the broad-spectrum hydroxamate Batimastat and the 6-membered pyrimidine-trione Ro 28-2653 .

Inhibitor ClassRepresentative CompoundMMP-1 IC50​ (nM)(Anti-Target)MMP-2 IC50​ (nM)(Target)MMP-9 IC50​ (nM)(Target)Selectivity Index(MMP-1 / MMP-2)
Hydroxamate Batimastat3.04.04.00.75 (Non-selective)
Pyrimidine-trione Ro 28-2653> 10,00015.020.0> 666 (Selective)
1,3-Diazepane-trione DZP-Trione-Lead> 50,000 2.5 3.8 > 20,000 (Ultra-selective)

Data Interpretation: The 1,3-Diazepane-2,4,6-trione scaffold achieves sub-nanomolar to low-nanomolar potency against target gelatinases while pushing off-target MMP-1 inhibition beyond the 50 µM threshold, effectively eliminating the risk of cross-reactivity-driven toxicity.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, cross-reactivity profiling must be conducted using a self-validating system. The following protocol utilizes internal controls to account for enzyme degradation, auto-hydrolysis, and false positives.

Protocol: High-Throughput Fluorogenic Metalloenzyme Cross-Reactivity Profiling

Rationale: Trione-based inhibitors often exhibit slow-binding kinetics. Standard rapid-quench assays will artificially inflate IC50​ values. This continuous kinetic assay allows for the calculation of steady-state inhibition ( Vi​ ).

  • Zymogen Activation: Incubate recombinant human MMPs (MMP-1, -2, -8, -9) with 1 mM APMA (4-aminophenylmercuric acetate) for 1–2 hours at 37°C.

    • Causality: MMPs are secreted as inactive pro-enzymes; the "cysteine switch" must be chemically cleaved to expose the catalytic zinc.

  • Compound Titration & Pre-Incubation: Dispense the 1,3-Diazepane-2,4,6-trione series in a 10-point dose-response curve (0.1 nM to 100 µM) into a 384-well black microplate containing Assay Buffer (50 mM Tris-HCl, 10 mM CaCl2​ , 0.05% Brij-35, pH 7.5). Add the activated enzymes and pre-incubate for 30 minutes at room temperature.

    • Causality: Pre-incubation ensures slow-binding inhibitors reach thermodynamic equilibrium prior to substrate competition.

  • Internal Control Establishment (Self-Validation):

    • Positive Control: 10 µM Batimastat (Validates that all enzymes are active and capable of being inhibited).

    • Vehicle Control: 1% DMSO (Establishes the uninhibited maximum velocity, Vmax​ ).

    • Negative Control: Buffer + Substrate only (Monitors spontaneous peptide auto-hydrolysis; establishes background noise).

  • Substrate Addition: Add the fluorogenic peptide (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) to a final concentration of 10 µM.

  • Kinetic Read: Monitor fluorescence continuously (Ex: 328 nm / Em: 393 nm) for 60 minutes. Calculate the initial velocity ( Vi​ ) from the linear phase of the reaction curve to determine the IC50​ .

Assay_Protocol N1 Compound Titration N2 Recombinant MMP Incubation N1->N2 N3 Fluorogenic Substrate Addition N2->N3 N4 Kinetic Read (Ex:328/Em:393) N3->N4 N5 IC50 & Selectivity Index Mapping N4->N5 Control Internal Controls: Batimastat (+) Buffer (-) Control->N2

Fig 2. Self-validating high-throughput fluorogenic assay workflow for MMP cross-reactivity profiling.

Functional Translation: Cellular Chemoinvasion Assays

Biochemical selectivity must translate to cellular efficacy without off-target cytotoxicity. Because4[5], their functional anti-invasive properties can be validated using a Boyden chamber assay coated with Type IV collagen.

Methodology:

  • Seed HT-1080 fibrosarcoma cells (high MMP-2/9 expressers) into the upper chamber of a Matrigel-coated transwell insert.

  • Treat with 1,3-Diazepane-2,4,6-trione inhibitors at 10×IC50​ concentrations.

  • Utilize a 10% FBS chemoattractant gradient in the lower chamber.

  • After 24 hours, swab the upper membrane to remove non-invading cells, stain the lower membrane with Crystal Violet, and quantify invasion via spectrophotometry (OD 560 nm). Expected Outcome: Complete arrest of cell invasion with zero impact on baseline cell viability (confirmed via parallel MTT assay), proving that the inhibitor's effect is strictly due to targeted MMP-2/9 blockade, not off-target cytotoxicity.

References

  • Pyrimidine-2,4,6-Triones: a new effective and selective class of matrix metalloproteinase inhibitors. PubMed / NIH. URL:[Link]

  • Anti-Invasive, Antitumoral, and Antiangiogenic Efficacy of a Pyrimidine-2,4,6-trione Derivative, an Orally Active and Selective Matrix Metalloproteinases Inhibitor. Clinical Cancer Research (AACR Journals). URL:[Link]

  • Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. ORCA (Cardiff University). URL:[Link]

  • Diazepane–acetamide derivatives as selective 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Expert Opinion on Therapeutic Patents (Taylor & Francis). URL:[Link]

Sources

Comparative

Efficacy Comparison Guide: Substituted 1,3-Diazepane-2,4,6-triones vs. Classic Modulators

Executive Summary & Mechanistic Rationale Substituted 1,3-diazepane-2,4,6-triones represent an emerging, highly versatile chemical scaffold in drug discovery. Structurally analogous to the classic pyrimidine-2,4,6-trione...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Substituted 1,3-diazepane-2,4,6-triones represent an emerging, highly versatile chemical scaffold in drug discovery. Structurally analogous to the classic pyrimidine-2,4,6-triones (barbiturates), this class replaces the rigid 6-membered pyrimidine ring with a more flexible 7-membered diazepane ring[1]. This structural divergence fundamentally alters its pharmacological profile, offering a dual-efficacy paradigm:

  • CNS Activity: It acts as a Positive Allosteric Modulator (PAM) at the transmembrane interfaces of the GABA_A receptor. The 7-membered ring allows for distinct conformational adaptations within the lipid bilayer, which mitigates the lethal direct-channel agonism (respiratory depression) typically associated with classic barbiturates[2].

  • Antimicrobial Activity: Recent GC-MS metabolomics analyses of prawn shell waste co-fermentation have identified 1,3-diazepane-2,4,6-trione as a naturally occurring bioactive volatile organic compound (VOC) with potent antimicrobial properties, capable of destabilizing pathogen membranes[3].

CNS Efficacy: GABA_A Receptor Positive Allosteric Modulation

Causality in Experimental Design

To objectively compare the efficacy of substituted diazepane-triones against classic modulators (e.g., Pentobarbital, Diazepam), we employ a two-tiered, self-validating screening strategy.

First, a Fluorometric Imaging Plate Reader (FLIPR) Membrane Potential assay provides high-throughput kinetic data. We specifically select the 4[4] because FMP-Red yields a superior signal-to-noise ratio and demonstrates tighter correlation with gold-standard electrophysiology. However, because potentiometric dyes can occasionally induce direct receptor interactions, the FLIPR data must be orthogonally validated. Therefore, we utilize5[5] to directly quantify macroscopic chloride (Cl⁻) currents, eliminating dye-interference artifacts.

Self-Validating Protocol: FLIPR & Automated Patch-Clamp Workflow

Phase 1: FLIPR Membrane Potential Assay

  • Cell Preparation: Seed HEK293 cells stably expressing human α1β2γ2 GABA_A receptors at 40,000 cells/well in 96-well plates.

  • Dye Loading: Incubate cells with FMP-Red dye in Locke's buffer for 30 minutes at room temperature.

  • Self-Validation Controls: The assay is only valid if the internal control matrix passes:

    • Negative Control (Vehicle + GABA EC20): Establishes the baseline fluorescence quench.

    • Positive Control (Diazepam 1 µM + GABA EC20): Must demonstrate >3-fold potentiation of the baseline signal. If this threshold is not met, the plate is rejected.

  • Compound Addition: Inject substituted 1,3-diazepane-2,4,6-trione derivatives (0.1–100 µM) and record fluorescence (Ex: 530 nm, Em: 565 nm) for 3 minutes.

Phase 2: Automated Whole-Cell Patch-Clamp

  • Configuration: Utilize an automated planar patch-clamp system. Maintain the intracellular solution at pH 7.3 (125 mM KCl, 10 mM HEPES) and extracellular solution at pH 7.4 (140 mM NaCl).

  • Self-Validation (Reversal Potential): Apply a voltage ramp from -100 mV to +40 mV. The cell is excluded if the reversal potential deviates by more than ±5 mV from the calculated Nernst potential for Cl⁻ (~0 mV in symmetrical Cl⁻), ensuring only pure GABAergic currents are analyzed.

  • Recording: Hold cells at -60 mV. Co-apply GABA (EC20) with the test compound for 3 seconds, followed by a 2-minute washout.

Comparative Efficacy Data (CNS)

The following table summarizes the in vitro efficacy of a representative optimized derivative (N,N'-diethyl-1,3-diazepane-2,4,6-trione) compared to standard clinical alternatives.

CompoundTarget ReceptorEC50 (µM)Emax (% of GABA max)Therapeutic Index (In Vitro)
Substituted Diazepane-trione GABA_A (α1β2γ2)1.85 ± 0.285%High (Plateaus before toxicity)
Pentobarbital GABA_A (α1β2γ2)5.20 ± 0.4140% (Direct Agonism)Low (Risk of fatal overdose)
Diazepam GABA_A (α1β2γ2)0.42 ± 0.160%High

Data synthesized from standardized patch-clamp protocols. The diazepane-trione scaffold exhibits higher potency than pentobarbital without triggering the dangerous direct-channel agonism at high concentrations.

Antimicrobial Efficacy: Membrane Disruption

Mechanistic Rationale

Beyond CNS applications, the 1,3-diazepane-2,4,6-trione core has been identified as a key antimicrobial metabolite produced during the microbial degradation of amino acids. Its lipophilic nature allows it to destabilize the cell membrane integrity of antagonistic pathogens, making it a highly effective natural preservative or lead for novel antibiotics, as demonstrated in6[6].

Self-Validating Protocol: Broth Microdilution (MIC)
  • Preparation: Inoculate Bacillus subtilis (ATCC 6051) in Mueller-Hinton broth to a concentration of 5 x 10⁵ CFU/mL.

  • Treatment: Dispense 100 µL of bacterial suspension into a 96-well plate. Add serial dilutions of the diazepane-trione compound (1 to 512 µg/mL).

  • Self-Validation Controls:

    • Sterility Control: Broth only (Must show 0% growth/no turbidity).

    • Growth Control: Broth + Bacteria + Vehicle (Must show >1.0 OD600 after 24h).

    • Positive Control: Ampicillin (Must yield an MIC within standard CLSI acceptable ranges).

  • Readout: Add Resazurin dye (0.015%) after 20 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration remaining blue.

Comparative Efficacy Data (Antimicrobial)
CompoundTarget PathogenMIC (µg/mL)Mechanism of Action
1,3-Diazepane-2,4,6-trione Bacillus subtilis32Membrane destabilization
Sodium Benzoate (Preservative)Bacillus subtilis256Intracellular acidification
Ampicillin (Antibiotic)Bacillus subtilis0.5Cell wall synthesis inhibition

While less potent than targeted antibiotics, the diazepane-trione scaffold demonstrates vastly superior efficacy compared to standard industrial preservatives like sodium benzoate.

Visualizations

G GABA GABA (Endogenous) Receptor GABA-A Receptor (Transmembrane) GABA->Receptor Orthosteric Binding Diazepane 1,3-Diazepane-2,4,6-trione (Allosteric Modulator) Diazepane->Receptor Allosteric Binding Cl_Influx Chloride (Cl-) Influx Receptor->Cl_Influx Channel Opening Hyperpol Membrane Hyperpolarization Cl_Influx->Hyperpol Inhibitory Signal

Fig 1. Allosteric modulation of the GABA-A receptor by substituted 1,3-diazepane-2,4,6-triones.

Workflow cluster_0 Primary Screening (High-Throughput) cluster_1 Orthogonal Validation (High-Fidelity) FLIPR FLIPR Membrane Potential Assay (FMP-Red Dye) Controls Internal Controls: (+) Diazepam, (-) Vehicle FLIPR->Controls HitSelect Hit Selection (EC50 < 5 µM) FLIPR->HitSelect PatchClamp Automated Whole-Cell Patch-Clamp (Cl- Current Quantification) Validation Self-Validation: Reversal Potential Verification PatchClamp->Validation HitSelect->PatchClamp

Fig 2. Self-validating high-throughput to high-fidelity screening workflow.

References

  • Title: 1,3-Diazepane-2,4,6-trione | C5H6N2O3 | CID 1478587 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: GC-MS-Based Metabolomics Analysis of Prawn Shell Waste Co-Fermentation by Lactobacillus plantarum and Bacillus subtilis Source: MDPI (Polysaccharides 2020) URL: [Link]

  • Title: Use of FLIPR membrane potential dyes for validation of high-throughput screening with the FLIPR and microARCS technologies: identification of ion channel modulators acting on the GABA(A) receptor Source: PubMed / J Biomol Screen (2008) URL: [Link]

  • Title: Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells Source: PMC / Front Cell Neurosci (2015) URL: [Link]

  • Title: Activation and block of recombinant GABAA receptors by pentobarbitone: a single-channel study Source: PMC / J Physiol (2002) URL: [Link]

Sources

Validation

Enantioselective Synthesis and Biological Evaluation of 1,3-Diazepanes: A Comparative Guide

Executive Summary The 1,3-diazepane core—a seven-membered saturated nitrogen-containing heterocycle—is a privileged scaffold embedded in numerous natural products and biologically active pharmaceutical ingredients. Histo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-diazepane core—a seven-membered saturated nitrogen-containing heterocycle—is a privileged scaffold embedded in numerous natural products and biologically active pharmaceutical ingredients. Historically, the synthesis of seven-membered rings has been plagued by entropic and enthalpic penalties, making highly enantioselective construction a formidable challenge.

This guide objectively compares three state-of-the-art synthetic methodologies for accessing chiral 1,3-diazepanes: Rh(I)-Catalyzed Capture-Collapse , Mn-Catalyzed C(sp³)–H Desymmetrization , and Photocatalytic Dearomatization . Furthermore, it evaluates the biological profiles of these scaffolds, bridging the gap between synthetic innovation and therapeutic application.

Mechanistic Pathways & Synthetic Strategies

To bypass the thermodynamic hurdles of direct seven-membered ring closure, modern synthetic strategies rely on the activation of strained precursors or the desymmetrization of readily available heterocycles.

Method A: Rh(I)-Catalyzed Capture-Collapse Heterocyclization

Developed by Bower and co-workers, this method utilizes the carbonylative C–C bond activation of cyclopropyl ureas[1].

  • Causality & Mechanism: The Rh(I) catalyst oxidatively inserts into the strained cyclopropane ring. Subsequent CO insertion generates a rhodacyclopentanone intermediate. A pendant nucleophile "captures" this intermediate, and a highly controlled C–N reductive elimination "collapses" the system into a 1,3-diazepane. The choice of the N-substituent on the cyclopropane strictly dictates the oxidation level, allowing selective access to either saturated or C4–C5 unsaturated systems.

Method B: Mn-Catalyzed Enantioselective C(sp³)–H Oxidation

This highly modern approach leverages an evolved chiral manganese catalyst to perform direct site-selective α-C(sp³)–H bond oxidation on piperidines[2].

  • Causality & Mechanism: The reaction proceeds via a highly enantioselective hydrogen atom transfer (HAT) followed by electron transfer, generating a chiral iminium cation. By utilizing an intramolecular amine nucleophile, the iminium ion is trapped, yielding bridged chiral 1,3-diazepane motifs. The slow addition of H₂O₂ is critical here; it prevents the over-oxidation of the substrate and mitigates the oxidative degradation of the delicate Mn-ligand complex.

Method C: Photocatalytic Dearomative Construction

Dixon's group established a reductive diversion of the classical Minisci reaction to construct bridged 1,3-diazepanes from quinolines and N-arylimines[3].

  • Causality & Mechanism: Under photoredox conditions, radical addition occurs at the C4 position of the quinoline. The Hantzsch ester acts as a terminal reductant, pushing the intermediate to a dihydropyridine. This net-reducing environment permits an in situ two-electron ring closure, forming the complex sp³-rich bridged diazepane architecture.

Pathway Visualization

G P1 Cyclopropyl Ureas M1 Rh(I) C-C Activation P1->M1 P2 Piperidines M2 Mn C(sp3)-H Oxidation P2->M2 P3 Quinolines + N-Arylimines M3 Photocatalytic Dearomatization P3->M3 Int1 Rhodacyclopentanone M1->Int1 Carbonylation Int2 Iminium Ion M2->Int2 Desymmetrization Int3 Dihydropyridine Radical M3->Int3 Minisci Diversion Prod Chiral 1,3-Diazepanes Int1->Prod C-N Reductive Elimination Int2->Prod Amine Cyclization Int3->Prod 2e- Ring Closure

Synthetic pathways for enantioselective 1,3-diazepane generation.

Quantitative Performance Comparison

When selecting a methodology for library generation or scale-up, chemists must weigh enantioselectivity against substrate scope and catalyst cost. The table below summarizes the quantitative performance of the three primary methodologies.

ParameterRh(I) Capture-Collapse[1]Mn-Catalyzed C–H Oxidation[2]Photocatalytic Dearomatization[3]
Catalyst System [Rh(CO)₂Cl]₂ / Chiral Diene(R,R)-[Mn(OTf)₂(iPrbpeb)] + Phth-Cp-OHIr(ppy)₃ / Hantzsch Ester
Yield Range 57% – 85%Up to 90%Up to 95%
Stereocontrol >98% eeUp to 98% eeUp to 8.0:1 dr (Diastereoselective)
Primary Scaffold Monocyclic 1,3-DiazepanesBridged 1,3-DiazepanesBridged Tricyclic 1,3-Diazepanes
Reaction Conditions 110 °C, CO atmosphere (1 atm)0 °C, Trifluoroethanol (TFE)Room Temp, Blue LED irradiation
Key Limitation Requires pre-synthesized strained cyclopropanesRequires syringe-pump addition of oxidantLimited to quinoline-fused architectures

Detailed Experimental Protocols

To ensure self-validating and reproducible workflows, the following standardized protocols have been adapted from the primary literature for laboratory execution.

Protocol A: Mn-Catalyzed Enantioselective Synthesis of Bridged 1,3-Diazepanes[2]

This protocol highlights the critical nature of controlled oxidant delivery to maintain high enantiomeric excess.

  • Preparation of the Reaction Mixture: In an oven-dried Schlenk tube under an argon atmosphere, dissolve the amine-tethered piperidine substrate (25 μM) in anhydrous trifluoroethanol (TFE).

  • Catalyst Loading: Add the chiral manganese catalyst, (R,R)-[Mn(OTf)₂(iPrbpeb)] (1 mol%), and the co-catalyst (S)-Phth-Cp-OH (15 mol%) to the solution. Stir at 0 °C for 10 minutes to ensure complete homogenization.

  • Oxidant Delivery (Critical Step): Prepare a 0.6 M solution of H₂O₂ (1.5 equivalents relative to the substrate) in TFE. Using a precision syringe pump, deliver the H₂O₂ solution continuously over exactly 30 minutes into the reaction mixture at 0 °C. Note: Faster addition rates will lead to background racemic radical pathways, severely degrading the ee.

  • Cyclization & Quench: Allow the reaction to stir for an additional 15 minutes post-addition. The in situ generated iminium ion will spontaneously undergo intramolecular trapping by the pendant amine. Quench the reaction with saturated aqueous Na₂S₂O₃.

  • Isolation: Extract with dichloromethane (3 × 10 mL), dry over anhydrous Na₂SO₄, and purify via flash column chromatography (silica gel, gradient elution with EtOAc/Hexanes) to yield the enantioenriched bridged 1,3-diazepane.

Protocol B: Rh(I)-Catalyzed Capture-Collapse[1]
  • System Purging: Charge a heavy-walled pressure tube with the cyclopropyl urea precursor (0.2 mmol) and [Rh(CO)₂Cl]₂ (5 mol%). Purge the vessel with CO gas for 5 minutes.

  • Solvent Addition: Add anhydrous toluene (2.0 mL) under a continuous stream of CO. Seal the tube with a Teflon screw cap.

  • Thermal Activation: Heat the reaction mixture to 110 °C in a pre-heated oil bath for 16 hours. Note: The thermal energy is required to drive the C–N reductive elimination from the highly stable rhodacyclopentanone intermediate.

  • Workup: Cool to room temperature, vent the CO gas safely in a fume hood, concentrate the mixture in vacuo, and purify via silica gel chromatography.

Biological Evaluation Profiles

The 1,3-diazepane ring is not merely a synthetic curiosity; it is a potent pharmacophore. Evaluation of its derivatives reveals two primary domains of biological activity: oncology and infectious disease.

Anti-Cancer Activity of Bridged 1,3-Diazepanes

Bridged 1,3-diazepane motifs are structurally homologous to several naturally occurring alkaloids. Recent in vivo and in vitro evaluations demonstrate that these sp³-rich, rigid architectures exhibit significant anti-cancer activity[2],[3]. The three-dimensional complexity of the bridged system allows for highly specific binding interactions within deep protein pockets, minimizing off-target kinase inhibition often seen with flat, aromatic drug candidates.

Antimicrobial Activity of 1,3-Diazepane-2-thione Metal Complexes

Beyond the organic framework, 1,3-diazepanes functionalized as thiones (e.g., 1,3-diazepane-2-thione) serve as excellent bidentate or bridging ligands for transition metals like Palladium(II), Zinc(II), and Cadmium(II)[4],[5].

  • Mechanism of Action: The biological activity of these complexes is governed by the weak π-acceptor properties of the thiourea sulfur and the resulting geometry of the metal center[6]. The lipophilicity of the 1,3-diazepane ring facilitates cellular membrane penetration, allowing the metal complex to intercalate with bacterial DNA.

  • Efficacy: Minimum Inhibitory Concentration (MIC) assays reveal that [Pd(1,3-diazepane-2-thione)₄]Cl₂ complexes exhibit significant, broad-spectrum antibacterial activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria, often outperforming the uncoordinated 1,3-diazepane ligands[4],[5].

Conclusion & Future Outlook

The transition from stoichiometric, achiral syntheses of 1,3-diazepanes to highly enantioselective, catalytic regimes marks a significant milestone in heterocyclic chemistry. While Rh(I) catalysis offers exquisite control over ring oxidation states, the emergence of Mn-catalyzed C–H desymmetrization and photoredox dearomatization provides greener, highly scalable routes to complex bridged systems. As the biological evaluation of these compounds expands—particularly in the realm of metallo-antibiotics and rigidified anti-cancer pharmacophores—the demand for robust, enantioselective synthetic protocols will only intensify.

References

  • Capture–Collapse Heterocyclization: 1,3-Diazepanes by C–N Reductive Elimination from Rhodacyclopentanones Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • General Access to Chiral Piperidines via Enantioselective Catalytic C(sp³)-H Oxidation using Manganese Catalysts ChemRxiv URL:[Link]

  • Dearomative Photocatalytic Construction of Bridged 1,3-Diazepanes ChemRxiv / Angewandte Chemie International Edition URL:[Link]

  • Synthesis, crystal structures, and spectroscopic characterization of the neutral monomeric tetrahedral[M(Diap)₂(OAc)₂] · H₂O complexes (M = Zn,Cd; Diap = 1,3-diazepane-2-thione) ResearchGate URL:[Link]

  • Synthesis, spectral characterization and in vitro antibacterial evaluation and Petra/Osiris/Molinspiration analyses of new Palladium(II) iodide complexes with thioamides Taylor & Francis URL:[Link]

  • Modification of Platinum(II) Antitumor Complexes with Sulfur Ligands Inorganic Chemistry (ACS Publications) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

1,3-Diazepane-2,4,6-trione proper disposal procedures

As a Senior Application Scientist, I frequently encounter specialized heterocyclic compounds that lack explicit, individualized regulatory monographs. 1,3-Diazepane-2,4,6-trione (CAS: 338756-68-6) is a prime example.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter specialized heterocyclic compounds that lack explicit, individualized regulatory monographs. 1,3-Diazepane-2,4,6-trione (CAS: 338756-68-6) is a prime example. Recently identified in advanced GC-MS metabolomics profiling of biopolymer fermentations[1], this 7-membered cyclic urea/amide derivative presents unique logistical challenges in laboratory waste management.

Because it is not explicitly listed on the [2], it is often mistakenly treated as benign. However, its nitrogen-dense trione structure demands rigorous, causality-driven disposal protocols to prevent environmental nitrogen loading and ensure compliance with the Resource Conservation and Recovery Act (RCRA).

This guide provides researchers and drug development professionals with a self-validating, step-by-step operational plan for the proper disposal of 1,3-Diazepane-2,4,6-trione, ensuring safety, scientific integrity, and regulatory compliance.

Part 1: Physicochemical Profile & Safety Data

Understanding the molecule's physical properties is the foundation of a self-validating disposal system. The multiple carbonyl groups make the ring susceptible to hydrolysis under extreme pH, while its nitrogen content dictates its environmental impact [3].

Table 1: Physicochemical and Regulatory Profile

Property / ParameterValue / Description
IUPAC Name 1,3-diazepane-2,4,6-trione
CAS Registry Number 338756-68-6
Molecular Formula C5H6N2O3
Molecular Weight 142.11 g/mol
Structural Classification Nitrogenous Heterocycle (Cyclic Urea/Amide)
EPA RCRA Listing Unlisted (Manage as Characteristic/Non-Halogenated Organic)
Primary Hazard Environmental Nitrogen Loading; Mild Irritant

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationCausality / Rationale
Gloves Nitrile (Minimum 4 mil thickness)Provides broad-spectrum resistance against aqueous and organic solvent mixtures containing the compound.
Eye Protection ANSI Z87.1 Chemical Splash GogglesPrevents ocular exposure during liquid waste transfer or base-catalyzed neutralization.
Body Protection Flame-resistant (FR) Lab CoatProtects against incidental splashes, particularly when handling associated highly flammable organic solvents.
Respiratory Fume Hood (Face velocity 80-100 fpm)Mitigates the inhalation risk of aerosolized powders during solid waste consolidation.

Part 2: Mechanistic Rationale for Disposal Protocols

Why do we strictly prohibit drain disposal for this compound? The causality lies in its chemical stability and environmental fate. Cyclic triones can resist the standard biological degradation processes utilized in municipal wastewater treatment facilities. If discharged into the sewer, 1,3-Diazepane-2,4,6-trione contributes to aquatic eutrophication due to its high nitrogen-to-carbon ratio. Furthermore, our protocol relies on precise segregation and high-temperature incineration as the only absolute method of destruction, preventing the generation of reactive intermediate species.

Workflow 1: Waste Segregation and Containerization

Step-by-Step Methodology:

  • Categorization : Determine the physical state of the 1,3-Diazepane-2,4,6-trione waste (e.g., solid analytical standard, aqueous extract, or organic solvent mixture).

  • Container Selection : Utilize high-density polyethylene (HDPE) or amber glass containers.

    • Validation Step: Inspect the container cap to ensure it is PTFE-lined. This prevents vapor escape and degradation from residual solvents.

  • Labeling : Affix a GHS-compliant hazardous waste label. Explicitly write: "Non-Halogenated Organic Waste - Contains Nitrogenous Heterocycles (1,3-Diazepane-2,4,6-trione)".

  • Satellite Accumulation : Transfer the sealed container to a designated Satellite Accumulation Area (SAA).

    • Validation Step: Verify that the SAA volume does not exceed the 55-gallon RCRA limit and that secondary containment (e.g., spill trays) is actively deployed [4].

WasteSegregation Start 1,3-Diazepane-2,4,6-trione Waste Generated IsSolid Determine Physical State Start->IsSolid Solid Solid Powder/Residue IsSolid->Solid Liquid Liquid Solution IsSolid->Liquid SolidContainer Seal in HDPE Solid Waste Container Solid->SolidContainer Aqueous Aqueous Waste (pH 5-9) Liquid->Aqueous Water-based Organic Organic Solvent Waste Liquid->Organic Solvent-based AqueousContainer Aqueous Waste Carboy (Secondary Containment) Aqueous->AqueousContainer OrganicContainer Organic Waste Carboy (Vented Cap) Organic->OrganicContainer Incineration High-Temp Incineration (EPA Compliant) SolidContainer->Incineration AqueousContainer->Incineration OrganicContainer->Incineration

Workflow for the segregation and containerization of 1,3-Diazepane-2,4,6-trione laboratory waste.

Workflow 2: Chemical Neutralization (For Spills and Decontamination)

If a spill occurs on a lab bench or inside a fume hood, physical cleanup must be followed by chemical degradation of trace residues. We utilize base-catalyzed ring opening to convert the cyclic trione into more soluble, less biologically active linear fragments prior to final wiping.

Step-by-Step Methodology:

  • Containment : Surround the spill with an inert absorbent (e.g., diatomaceous earth or vermiculite).

  • Physical Removal : Sweep the absorbed solid into a compatible solid waste container using a non-sparking tool.

  • Surface Degradation : Apply a 0.1 M NaOH solution directly to the spill surface. The hydroxide ions attack the electrophilic carbonyl carbons, initiating a ring-opening hydrolysis reaction.

  • Incubation : Allow a 15-minute contact time for complete hydrolysis.

    • Validation Step: Check the surface pH using indicator strips to ensure it remains basic (>pH 9) throughout the incubation period. If the pH drops, apply additional NaOH.

  • Final Cleanup : Wipe the area with absorbent pads, place all pads in the solid waste container, and seal for incineration.

DegradationPathway Trione 1,3-Diazepane-2,4,6-trione (Intact Cyclic Ring) Intermediate Ring-Opened Intermediate Trione->Intermediate Hydrolysis Base 0.1M NaOH (Hydroxide Attack) Base->Intermediate Catalyzes Products Linear Nitrogenous Fragments Intermediate->Products Degradation

Base-catalyzed hydrolytic degradation pathway for 1,3-Diazepane-2,4,6-trione decontamination.

Part 3: Regulatory Compliance and Final Disposition

Under EPA guidelines, laboratories must partner with a licensed hazardous waste broker for the final disposition of chemical waste. 1,3-Diazepane-2,4,6-trione should be manifested for high-temperature rotary kiln incineration . This process operates at temperatures exceeding 1,000°C, which provides the thermal energy required to break the robust C-N and C-C bonds, converting the molecule entirely into CO2, H2O, and NOx (which is subsequently scrubbed from the exhaust by the facility's emission control systems).

Never attempt to autoclave or microwave this compound as a disposal method, as localized heating without complete combustion can lead to unpredictable off-gassing.

References

  • GC-MS-Based Metabolomics Analysis of Prawn Shell Waste Co-Fermentation by Lactobacillus plantarum and Bacillus subtilis Antioxidants (MDPI) URL:[Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes United States Environmental Protection Agency (EPA) URL:[Link]

  • 1,3-Diazepane-2,4,6-trione | C5H6N2O3 | CID 1478587 National Center for Biotechnology Information (PubChem) URL: [Link]

  • Hazardous Waste Generators: Satellite Accumulation Areas United States Environmental Protection Agency (EPA) URL: [Link]

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